Technical Documentation Center

Disodium galactarate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Disodium galactarate
  • CAS: 1955-73-3

Core Science & Biosynthesis

Foundational

Disodium Galactarate in Plants: A Technical Guide to Its Natural Occurrence, Analysis, and Potential Applications

Abstract Disodium galactarate, the sodium salt of galactaric acid (mucic acid), is a naturally occurring dicarboxylic acid found in various plant species. While its presence has been acknowledged, a comprehensive underst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Disodium galactarate, the sodium salt of galactaric acid (mucic acid), is a naturally occurring dicarboxylic acid found in various plant species. While its presence has been acknowledged, a comprehensive understanding of its quantitative distribution, physiological roles, and pharmacological potential remains an area of active investigation. This technical guide provides an in-depth exploration of disodium galactarate in the botanical realm, designed for researchers, scientists, and drug development professionals. The guide delves into the biosynthesis of galactaric acid, its role in plant physiology, detailed methodologies for its extraction and quantification, and a review of its known biological activities, offering insights into its potential as a lead compound in drug discovery and development.

Introduction: The Chemical Identity and Botanical Significance of Disodium Galactarate

Disodium galactarate (C₆H₈Na₂O₈) is the disodium salt of galactaric acid, an aldaric acid derived from the oxidation of galactose.[1] In the physiological context of plants, it is often found in its ionized form. Galactaric acid is noted for its relatively low solubility in cold water, a characteristic that is crucial to consider in the design of extraction and analytical protocols.[2] This property is influenced by pH and temperature, with optimal solubility observed around pH 4.7 and increasing with higher temperatures.[2]

While its presence has been detected in a variety of fruits and vegetables, comprehensive quantitative data across different plant species and tissues remain limited.[3] Galactaric acid is understood to play a role as an osmoregulator in plants, contributing to the maintenance of cellular turgor and adaptation to osmotic stress.[3] Its biosynthesis is linked to the pectin metabolic pathway, originating from D-galacturonate.[4]

For drug development professionals, the interest in disodium galactarate lies in its potential biological activities. Preliminary studies suggest antioxidant and metal-chelating properties, with emerging research exploring its role in immunomodulation and other therapeutic areas. This guide aims to consolidate the current knowledge and provide a practical framework for the investigation of this intriguing plant metabolite.

Biosynthesis and Physiological Role in Plants

The synthesis of galactaric acid in plants is an integral part of carbohydrate metabolism, specifically linked to the pathways involving pectin and galactose.

Biosynthetic Pathway

The primary precursor for galactaric acid in plants is D-galactose. The biosynthesis can be broadly summarized in the following key steps:

  • Oxidation of D-galactose: The initial step involves the oxidation of D-galactose to D-galacturonic acid.

  • Epimerization: In the context of pectin biosynthesis, UDP-D-glucuronate is epimerized to UDP-D-galacturonate.

  • Final Oxidation: D-galacturonate is then oxidized to galactaric acid.[4]

The following diagram illustrates the simplified biosynthetic pathway of galactaric acid.

Biosynthesis D_Galactose D-Galactose D_Galacturonate D-Galacturonic Acid D_Galactose->D_Galacturonate Oxidation UDP_Glucuronate UDP-D-Glucuronate UDP_Galacturonate UDP-D-Galacturonate UDP_Glucuronate->UDP_Galacturonate 4-Epimerase UDP_Galacturonate->D_Galacturonate Hydrolysis Galactaric_Acid Galactaric Acid D_Galacturonate->Galactaric_Acid Oxidation

Caption: Simplified biosynthetic pathway of galactaric acid in plants.

Role in Plant Physiology

The primary established role of galactaric acid in plants is in osmoregulation .[3] Osmoregulation is the process by which plant cells maintain a proper water balance and turgor pressure, which is essential for growth, nutrient transport, and structural integrity. Under conditions of drought or high salinity, plants accumulate solutes, including organic acids like galactaric acid, in their vacuoles to lower the cellular water potential. This facilitates water uptake from the soil and prevents water loss.

Beyond osmoregulation, the accumulation of organic acids can also be a response to various abiotic stresses.[5][6] The involvement of galactinol synthase in the raffinose family oligosaccharides (RFOs) pathway, which is induced by stress, suggests a broader role for galactose-derived compounds in stress tolerance.[5] While the specific signaling pathways involving galactaric acid are not yet fully elucidated, its function as a compatible solute is a key aspect of its physiological importance.

Methodologies for Extraction, Purification, and Quantification

The successful analysis of disodium galactarate from plant matrices hinges on optimized extraction and analytical protocols that account for its unique chemical properties, particularly its low solubility.

Extraction from Plant Tissues

A general workflow for the extraction of disodium galactarate is outlined below. The key to an effective extraction is the manipulation of pH and temperature to enhance the solubility of galactaric acid.

Step-by-Step Protocol:

  • Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to preserve the chemical integrity of the metabolites. The dried material is then ground into a fine powder.[7]

  • Solvent Selection and Extraction:

    • A slightly acidic aqueous solvent is recommended. A starting point is deionized water adjusted to a pH of approximately 4.5-5.0 with a suitable acid (e.g., formic acid).

    • The powdered plant material is suspended in the acidic water at a ratio of 1:10 (w/v).

    • The suspension is then heated to 50-60°C with continuous stirring for 1-2 hours to maximize the dissolution of galactaric acid.[2]

    • The process can be repeated to ensure exhaustive extraction.

  • Solid-Liquid Separation: The extract is separated from the solid plant debris by centrifugation followed by filtration through a fine-pore filter paper.[8]

  • Concentration: The aqueous extract can be concentrated under reduced pressure using a rotary evaporator.

Extraction Start Plant Material (Powdered) Extraction Extraction (Acidified Water, 50-60°C) Start->Extraction Separation Centrifugation & Filtration Extraction->Separation Concentration Rotary Evaporation Separation->Concentration End Crude Extract Concentration->End

Caption: General workflow for the extraction of disodium galactarate.

Purification of the Extract

Further purification of the crude extract may be necessary to remove interfering compounds prior to quantification or for the isolation of pure disodium galactarate.

Step-by-Step Protocol:

  • pH Adjustment and Precipitation: The concentrated crude extract is cooled to 4°C. The pH is then carefully adjusted to below 2.0 with a strong acid (e.g., HCl). Due to its low solubility at acidic pH and low temperature, galactaric acid will precipitate out of the solution.

  • Crystallization: The precipitate can be collected by filtration and recrystallized from hot water to improve purity. The low solubility of galactaric acid in cold water allows for efficient recovery of the crystals upon cooling.[2]

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and selective quantification of disodium galactarate in complex plant extracts.[9][10]

Analytical Parameters:

ParameterRecommended Conditions
Column A C18 reversed-phase column is suitable for the separation of polar organic acids.
Mobile Phase A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
Ionization Mode Electrospray ionization (ESI) in negative mode is optimal for detecting the deprotonated galactarate ion.
MS/MS Transitions The specific precursor-to-product ion transitions for galactaric acid should be determined using a pure standard.
Quantification Quantification is achieved by creating a calibration curve with a certified reference standard of galactaric acid.

Sample Preparation for HPLC-MS/MS:

The purified extract or the crude extract is dissolved in the initial mobile phase composition, filtered through a 0.22 µm syringe filter, and transferred to an autosampler vial for injection.

Biological Activities and Potential for Drug Development

While research into the specific pharmacological effects of pure disodium galactarate is still in its early stages, the existing data on galactaric acid and related compounds suggest several areas of therapeutic interest.

Antioxidant and Metal-Chelating Activity

The structure of galactaric acid, with its multiple hydroxyl and carboxyl groups, lends itself to both antioxidant and metal-chelating activities. These properties are often interconnected, as the chelation of pro-oxidant metal ions like iron and copper can prevent the generation of reactive oxygen species (ROS).

Potential Anticancer and Antimicrobial Properties

While direct evidence for the anticancer and antimicrobial activity of pure disodium galactarate is limited, studies on plant extracts containing galactaric acid derivatives and other structurally similar compounds have shown promise. For instance, some studies have explored the anticancer potential of various plant-derived compounds.[11][12][13][14] Similarly, the antimicrobial activities of sulfated galactans and other plant-derived molecules are being investigated.[15][16][17] Further research is needed to isolate the effects of disodium galactarate and elucidate its specific mechanisms of action.

Immunomodulatory and Other Activities

Emerging research points to the potential of sugar acids in modulating immune responses. The precise role of disodium galactarate in this context is an area for future exploration. Other reported activities of related compounds include roles in inflammation and various signaling pathways.[16]

The following diagram illustrates the potential therapeutic applications stemming from the known biological activities of galactaric acid and related compounds.

Applications DG Disodium Galactarate Antioxidant Antioxidant DG->Antioxidant Chelator Metal Chelator DG->Chelator Anticancer Anticancer (Potential) DG->Anticancer Antimicrobial Antimicrobial (Potential) DG->Antimicrobial Immuno Immunomodulation (Potential) DG->Immuno

Caption: Potential therapeutic applications of disodium galactarate.

Conclusion and Future Directions

Disodium galactarate represents a promising yet underexplored natural product with potential applications in both agriculture and medicine. Its role in plant stress tolerance warrants further investigation, which could lead to strategies for developing more resilient crops. For drug development professionals, its biocompatibility and potential biological activities make it an attractive starting point for the design of novel therapeutics.

Future research should focus on:

  • Comprehensive Quantitative Profiling: Establishing a detailed database of disodium galactarate concentrations across a wide range of plant species and tissues.

  • Elucidation of Physiological Mechanisms: Unraveling the specific signaling pathways and molecular mechanisms through which disodium galactarate contributes to osmoregulation and stress response in plants.

  • In-depth Pharmacological Studies: Conducting rigorous studies to evaluate the specific anticancer, antimicrobial, and immunomodulatory effects of pure disodium galactarate and to determine its mechanisms of action.

  • Optimization of Production: Developing efficient and sustainable methods for the large-scale production of disodium galactarate, either through extraction from plant biomass or through biotechnological approaches.

By addressing these key areas, the scientific community can unlock the full potential of this versatile plant-derived compound.

References

  • Barth, D., & Wiebe, M. G. (2017). Enhancing fungal production of galactaric acid. Applied Microbiology and Biotechnology, 101(10), 4033–4040. [Link]

  • Pushpavalli, R., et al. (2018). Stress-Inducible Galactinol Synthase of Chickpea (CaGolS) Is Implicated in Heat and Oxidative Stress Tolerance Through Reducing Stress-Induced Excessive Reactive Oxygen Species Accumulation. Plant and Cell Physiology, 59(1), 155-166. [Link]

  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African journal of traditional, complementary, and alternative medicines, 8(1), 1–10. [Link]

  • Goveas, S. W., & Abraham, A. (2014). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of pharmaceutical and biomedical analysis, 87, 141–150. [Link]

  • PubChem. (n.d.). Disodium galactarate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Galactaric acid (HMDB0000639). Retrieved from [Link]

  • Wang, W., Zhang, P., Li, S., Liu, S., Lu, F., & Xia, G. (2021). Antibacterial Activity of Sulfated Galactans from Eucheuma serra and Gracilari verrucosa against Diarrheagenic Escherichia coli via the Disruption of the Cell Membrane Structure. Marine drugs, 19(11), 609. [Link]

  • Jin, X., et al. (2020). Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. Pharmacological research, 161, 105235. [Link]

  • Sunresin. (n.d.). Plant Extraction Process. Retrieved from [Link]

  • Hussain, Z., et al. (2011). Synthesis, characterization and anticancer studies of mixed ligand dithiocarbamate palladium(II) complexes. European journal of medicinal chemistry, 46(12), 5894–5899. [Link]

  • Wiebe, M. G., et al. (2017). Production of galactaric acid and biomass by T. reesei D-161646 and... ResearchGate. [Link]

  • Tura, D., & Robards, K. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules (Basel, Switzerland), 26(24), 7687. [Link]

  • Barth, D., & Wiebe, M. G. (2017). Enhancing fungal production of galactaric acid. ResearchGate. [Link]

  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation. Medicinal & Aromatic Plants, 4(3), 1-6. [Link]

  • de Souza, K. C., et al. (2017). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Pharmacognosy Journal, 9(3). [Link]

  • Toppo, K. I., & Karkun, D. (2021). in-vitro evaluation of antimicrobial and anticancer activity of two diazotropic cyanobacteria from bilaspur chhattisgarh, india. ResearchGate. [Link]

  • Jin, X., et al. (2020). Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. ResearchGate. [Link]

  • Almog, J., & Levy, A. (2002). U.S. Patent No. 6,383,543. Washington, DC: U.S.
  • Schieber, A., et al. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. Food, 50(4), 217-223. [Link]

  • Toppo, K. I., & Karkun, D. (2021). IN-VITRO EVALUATION OF ANTIMICROBIAL AND ANTICANCER ACTIVITY OF TWO DIAZOTROPIC CYANOBACTERIA FROM BILASPUR CHHATTISGARH, INDIA. Plant Archives, 21(2), 1039-1044. [Link]

  • Anonymous. (2022). THE PHARMACOLOGICAL ACTIVITIES AND MECHANISMS OF SULFATED POLYSACCHARIDES: AN OVERVIEW. Zenodo. [Link]

  • Barth, D., & Wiebe, M. G. (2017). Enhancing fungal production of galactaric acid. VTT's Research Information Portal. [Link]

  • El-Kassas, H. Y., & El-Sheekh, M. M. (2022). Anticancer and Antimicrobial Activity of Red Sea Seaweeds Extracts-Mediated Gold Nanoparticles. Journal of Pure and Applied Microbiology, 16(1), 303-314. [Link]

  • Handa, S. S., Khanuja, S. P. S., Longo, G., & Rakesh, D. D. (2008). Extraction Technologies for Medicinal and Aromatic Plants. International centre for science and high technology. [Link]

  • Marakhova, A. I., et al. (2016). Qualitative and Quantitative Determination of Organic Acids in Crude Herbal Drugs and Medicinal Herbal Preparations. Pharmacognosy Journal, 8(6). [Link]

  • Li, B., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in pharmacology, 11, 923. [Link]

  • González-de-Peredo, A., et al. (2021). Identification, Quantification, and Antioxidant Evaluation of Phenolic Compounds from Colored Opuntia ficus-indica (L.) Roots Using UHPLC-DAD-ESI-MS/MS. Antioxidants (Basel, Switzerland), 10(10), 1599. [Link]

  • Pagliaro, M., & Ciriminna, R. (2021). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. ResearchGate. [Link]

  • Panchal, P., et al. (2022). Organic acids: Versatile stress response roles in plants. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Microbial Biosynthesis of Disodium Galactarate

This guide provides a comprehensive technical overview of the microbial biosynthesis of disodium galactarate, a salt of galactaric acid (also known as mucic acid). It is intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the microbial biosynthesis of disodium galactarate, a salt of galactaric acid (also known as mucic acid). It is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering, synthetic biology, and bioprocess development. This document delves into the core metabolic pathways, enzymatic mechanisms, and genetic engineering strategies employed to establish and optimize the production of this valuable platform chemical in various microbial hosts.

Part 1: Foundational Knowledge and Strategic Importance

Introduction to Disodium Galactarate and its Precursor, Galactaric Acid

Galactaric acid is a six-carbon dicarboxylic acid, an aldaric acid, that is traditionally produced through the nitric acid oxidation of galactose or galactose-containing compounds.[1][2] Its salt form, disodium galactarate, offers potential advantages in terms of solubility and formulation. Galactaric acid and its derivatives have a wide array of applications, serving as a bio-based replacement for petroleum-derived chemicals.[3] They are utilized in the food and pharmaceutical industries as additives, and show promise as precursors for polymers like nylon and in the synthesis of other valuable chemicals.[4][5] The growing demand for sustainable chemical production has spurred significant interest in developing microbial fermentation routes for galactaric acid.

The Imperative for a Biological Route: Overcoming Chemical Synthesis Limitations

Conventional chemical synthesis of galactaric acid often involves harsh reaction conditions, the use of strong oxidizing agents like nitric acid, and can lead to the formation of byproducts, posing environmental and safety concerns.[5] Microbial biosynthesis presents a more sustainable and selective alternative, offering the potential for production from renewable feedstocks under milder conditions.

Part 2: Elucidating the Biosynthetic Pathways

Microorganisms do not naturally produce galactaric acid in significant quantities. Therefore, its production relies on the principles of metabolic engineering, where heterologous pathways are introduced and optimized in suitable microbial hosts. Two primary pathways have been successfully engineered for this purpose.

Pathway I: The D-Galacturonic Acid Oxidation Route

This pathway leverages the abundance of D-galacturonic acid, the primary component of pectin, a major constituent of plant biomass.[6][7] The core of this pathway is the introduction of a single enzymatic step to convert D-galacturonic acid into galactaric acid.

The central enzyme in this pathway is Uronate Dehydrogenase (Udh, EC 1.1.1.203), which catalyzes the NAD+-dependent oxidation of D-galacturonic acid to galactaro-lactone.[3][6] This lactone then spontaneously hydrolyzes to form galactaric acid.[6][8] Udh is a bacterial enzyme, with genes from organisms like Pseudomonas syringae and Agrobacterium tumefaciens being commonly used.[3][9]

Diagram: D-Galacturonic Acid to Galactaric Acid Pathway

Galacturonic_Acid_Pathway D-Galacturonic Acid D-Galacturonic Acid Galactaro-lactone Galactaro-lactone D-Galacturonic Acid->Galactaro-lactone Uronate Dehydrogenase (Udh) (NAD+ -> NADH) Galactaric Acid Galactaric Acid Galactaro-lactone->Galactaric Acid Spontaneous hydrolysis

Caption: Enzymatic conversion of D-galacturonic acid to galactaric acid.

The choice of microbial host is critical. Filamentous fungi like Aspergillus niger and Trichoderma reesei are attractive candidates due to their natural ability to degrade pectin and utilize D-galacturonic acid.[7][10] However, their native D-galacturonic acid catabolism pathways compete with the production of galactaric acid.

Causality in Experimental Choices: To channel the metabolic flux towards galactaric acid, the endogenous D-galacturonic acid catabolic pathway must be inactivated. In fungi, this is typically achieved by deleting the gene encoding D-galacturonic acid reductase, the first enzyme in the native reductive pathway.[6][7] This creates a host strain that can no longer grow on D-galacturonic acid but can be engineered to convert it to the desired product upon the introduction of the bacterial udh gene.[6]

Pathway II: The myo-Inositol Oxidation Route

This synthetic pathway starts from glucose and proceeds through the intermediate myo-inositol. It has been successfully implemented in both Escherichia coli and Saccharomyces cerevisiae.[9][11] This pathway consists of three core heterologous enzymes.

  • myo-Inositol-1-phosphate Synthase (Ino1): This enzyme, typically sourced from S. cerevisiae, converts glucose-6-phosphate, a central metabolite, into myo-inositol-1-phosphate.[9]

  • Endogenous Phosphatase: A host-native phosphatase then dephosphorylates myo-inositol-1-phosphate to yield myo-inositol.[9]

  • myo-Inositol Oxygenase (MIOX): This is a crucial and often rate-limiting enzyme that oxidizes myo-inositol to D-glucuronic acid.[11][12][13] The MIOX gene from mice (Mus musculus) has been frequently used.[9]

  • Uronate Dehydrogenase (Udh): The same enzyme from the D-galacturonic acid pathway is then used to oxidize D-glucuronic acid to D-glucaric acid.[9] While this pathway produces glucaric acid, the principles and key enzymes are highly relevant and often discussed in tandem with galactaric acid biosynthesis.

Diagram: myo-Inositol Pathway to Glucaric Acid

Myo_Inositol_Pathway Glucose-6-Phosphate Glucose-6-Phosphate myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate Ino1 myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol Endogenous Phosphatase D-Glucuronic Acid D-Glucuronic Acid myo-Inositol->D-Glucuronic Acid MIOX D-Glucaric Acid D-Glucaric Acid D-Glucuronic Acid->D-Glucaric Acid Udh

Caption: The engineered myo-inositol pathway for glucaric acid production.

A significant challenge in this pathway is the low activity and stability of the MIOX enzyme, which can lead to the accumulation of the intermediate myo-inositol.[12][14]

Field-Proven Insights: To address the MIOX bottleneck, researchers have employed several strategies:

  • Codon Optimization: Adapting the MIOX gene sequence for optimal expression in the chosen host, such as S. cerevisiae.[11]

  • Protein Engineering: Using directed evolution or fusing stabilizing tags (like SUMO) to the MIOX protein to enhance its activity and stability.[13][14]

  • Fusion Proteins: Creating fusion enzymes, for instance by linking MIOX and Udh with peptide linkers, to improve catalytic efficiency.[15]

Part 3: Methodologies and Protocols

This section provides a detailed, step-by-step guide to the key experiments and workflows involved in establishing and analyzing disodium galactarate biosynthesis.

Strain Construction and Genetic Engineering

This protocol describes the use of CRISPR/Cas9 for targeted gene deletion, a self-validating system as successful deletion results in a clear phenotype (inability to grow on D-galacturonic acid).

  • gRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting the gene for D-galacturonic acid reductase. Synthesize the sgRNAs in vitro.

  • Cas9 Expression: Utilize a plasmid expressing the Cas9 nuclease.

  • Protoplast Transformation: Prepare protoplasts of the A. niger host strain. Co-transform the protoplasts with the Cas9 expression plasmid and the in vitro synthesized sgRNAs.

  • Selection and Screening: Select for transformants and screen for the desired deletion phenotype by replica plating on media with and without D-galacturonic acid as the sole carbon source.[10]

  • Verification: Confirm the gene deletion at the molecular level using PCR and DNA sequencing.

  • Gene Synthesis and Codon Optimization: Synthesize the udh gene from a bacterial source (e.g., P. syringae), with its codon usage optimized for the expression host (e.g., T. reesei or S. cerevisiae).

  • Vector Construction: Clone the optimized udh gene into an appropriate expression vector under the control of a strong, well-characterized promoter.

  • Host Transformation: Introduce the expression vector into the engineered host strain (with the deleted native pathway).

  • Integration and Expression Analysis: For stable production, integrate the expression cassette into the host genome. Verify the expression of Udh via RT-qPCR to measure transcript levels and/or Western blotting to detect the protein.

Diagram: Experimental Workflow for Strain Engineering

Strain_Engineering_Workflow cluster_0 Host Modification cluster_1 Pathway Introduction Design_gRNA Design gRNA for endogenous gene CRISPR_Cas9 CRISPR/Cas9 Gene Deletion Design_gRNA->CRISPR_Cas9 Phenotypic_Screening Phenotypic Screening CRISPR_Cas9->Phenotypic_Screening Genotypic_Verification Genotypic Verification Phenotypic_Screening->Genotypic_Verification Host_Transformation Transform Engineered Host Genotypic_Verification->Host_Transformation Codon_Optimization Codon Optimize Udh gene Vector_Construction Construct Expression Vector Codon_Optimization->Vector_Construction Vector_Construction->Host_Transformation Expression_Analysis Analyze Udh Expression Host_Transformation->Expression_Analysis

Caption: Workflow for creating a galactaric acid-producing microbial strain.

Fermentation and Product Quantification

Successful production of galactaric acid is highly dependent on fermentation conditions. Both salts and the free acid have relatively low solubility, which can pose a challenge.[4]

ParameterOptimized ValueRationale
pH ~4.0 - 4.7Galactaric acid is most soluble at a slightly acidic pH in the presence of sodium or ammonium ions.[4][16]
Temperature 35 °COptimal for the activity of the engineered enzymes and growth of the host organism (T. reesei).[4][16]
Co-substrate Lactose or D-xyloseProvide a carbon and energy source for cell growth and maintenance without interfering with the D-galacturonic acid conversion.[8]
Nitrogen Source Ammonium and Yeast ExtractSupports robust cell growth and enzymatic activity.[16]

Table 1: Optimized Fermentation Parameters for Galactaric Acid Production in T. reesei.

Accurate quantification of galactaric acid in the fermentation broth is essential for process optimization.

Protocol: HPLC Analysis of Galactaric Acid

  • Sample Preparation: Centrifuge the fermentation broth to remove cells and particulate matter. Filter the supernatant through a 0.22 µm filter.

  • Chromatographic Separation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., an ion-exchange column).

  • Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid) is typically used.

  • Detection: Detect the eluted galactaric acid using a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

  • Quantification: Create a standard curve using known concentrations of pure galactaric acid to quantify the concentration in the samples.

Trustworthiness through Self-Validation: The specificity of this protocol is validated by comparing the retention time of the peak in the sample to that of a pure galactaric acid standard. Spiking the sample with the standard should result in a single, larger peak at the same retention time, confirming the identity of the analyte.

Part 4: Conclusion and Future Outlook

The microbial biosynthesis of disodium galactarate is a rapidly advancing field. Significant progress has been made in engineering both fungal and bacterial hosts to produce this valuable chemical from renewable resources. The D-galacturonic acid pathway in pectin-degrading fungi offers a direct route from biomass, while the myo-inositol pathway provides a versatile platform starting from glucose.

Future research will likely focus on:

  • Improving Enzyme Performance: Further engineering of key enzymes like MIOX to enhance their catalytic efficiency and stability.

  • Host Optimization: Developing more robust host strains with improved tolerance to the product and fermentation stressors.

  • Process Intensification: Optimizing fed-batch fermentation strategies and downstream processing to increase titers, rates, and yields, making the bioprocess economically competitive with traditional chemical synthesis.

  • Expanding Feedstock Utilization: Engineering microbes to co-utilize different sugars present in lignocellulosic hydrolysates to improve the process economy.

By integrating advanced metabolic engineering, synthetic biology, and bioprocess optimization, the microbial production of disodium galactarate is poised to become a cornerstone of a more sustainable chemical industry.

References

  • Kuivanen, J., & Richard, P. (2010). Metabolic Engineering of Fungal Strains for Conversion of d-Galacturonate to meso-Galactarate. Applied and Environmental Microbiology, 76(24), 8295–8302. [Link]

  • Ataman Kimya. (n.d.). GALACTARIC ACID. [Link]

  • Zhang, L., et al. (2016). Engineering Aspergillus niger for galactaric acid production: elimination of galactaric acid catabolism by using RNA sequencing and CRISPR/Cas9. Microbial Cell Factories, 15(1), 211. [Link]

  • Kim, S., et al. (2015). Porting the synthetic D-glucaric acid pathway from Escherichia coli to Saccharomyces cerevisiae. Biotechnology and Bioengineering, 112(6), 1215–1224. [Link]

  • Wang, Y., et al. (2023). Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae. Applied and Environmental Microbiology, 89(6), e00301-23. [Link]

  • Mojzita, D., et al. (2010). Metabolic Engineering of Fungal Strains for Conversion of d-Galacturonate to meso-Galactarate. Applied and Environmental Microbiology, 76(1), 169–175. [Link]

  • Liu, Y., & Zhang, G. (2016). Biosynthesis of Glucaric Acid with Microbial Cell Factories. Research and Reviews: A Journal of Biotechnology, 6(3), 1-4. [Link]

  • Moon, T. S., et al. (2009). Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589–595. [Link]

  • ResearchGate. (n.d.). Construction of a D-glucaric acid production pathway in E. coli and S. cerevisiae using metabolic engineering. [Link]

  • Ataman Kimya. (n.d.). GALACTARIC ACID. [Link]

  • Chen, X., & Nielsen, J. (2020). Enhancing fungal production of galactaric acid. Fungal Biology and Biotechnology, 7, 3. [Link]

  • Li, M., et al. (2021). Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation. Microbial Cell Factories, 20(1), 122. [Link]

  • ResearchGate. (n.d.). Galactaric acid production and d-galacturonic acid consumption in 24-well plates. [Link]

  • SkinChem. (2025). Galactaric Acid: An In-Depth Analysis. [Link]

  • ResearchGate. (n.d.). Engineering the d-galacturonic acid pathway in fungi. [Link]

  • Wikipedia. (n.d.). Inositol oxygenase. [Link]

  • ResearchGate. (n.d.). Engineering the d-galacturonic acid pathway in fungi. [Link]

  • Microbe Notes. (2022). Mucic Acid Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • Barth, D., & Wiebe, M. G. (2017). Enhancing fungal production of galactaric acid. Fungal Biology and Biotechnology, 4, 13. [Link]

  • ResearchGate. (n.d.). Production of galactaric acid and biomass by T. reesei D-161646 and consumption of d-galacturonate and d-glucose or lactose in batch, pulsed batch and fed-batch cultures. [Link]

  • ResearchGate. (n.d.). Myo-inositol oxidation pathway and its interconnection to other pathways. [Link]

  • Pick, A., et al. (2015). Characterization of uronate dehydrogenases catalysing the initial step in an oxidative pathway. AMB Express, 5, 23. [Link]

  • YouTube. (2021). Mucic acid Test | Galactaric acid Test Practical Experiment. [Link]

Sources

Foundational

A Technical Guide to the Role of Disodium Galactarate in Microbial Metabolism

Abstract Disodium galactarate, the salt of galactaric acid (mucic acid), is a dicarboxylic acid derived from D-galactose. While seemingly a niche metabolite, its role in microbial metabolism is profound, particularly wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Disodium galactarate, the salt of galactaric acid (mucic acid), is a dicarboxylic acid derived from D-galactose. While seemingly a niche metabolite, its role in microbial metabolism is profound, particularly within the competitive and complex environment of the mammalian gut. Microorganisms have evolved sophisticated enzymatic pathways to utilize galactarate as a sole carbon and energy source, a capability that significantly enhances their fitness and colonization potential. This guide provides an in-depth exploration of the core catabolic pathways, the key enzymes involved, their regulation, and the broader physiological implications, from bacterial survival strategies to potential therapeutic targets. We will dissect the molecular logic behind these metabolic routes and provide validated experimental protocols for their investigation.

Introduction: The Significance of a Pectin-Derived Sugar Acid

Galactaric acid and its salts are naturally occurring products resulting from the breakdown of pectin, an abundant polysaccharide in plant cell walls.[1][2] When dietary fibers are consumed, the gut microbiota releases a battery of enzymes to degrade complex carbohydrates like pectin, liberating monomers such as D-galacturonic acid, which can be further oxidized to galactarate. The ability to metabolize this sugar acid is a key metabolic adaptation for many enteric bacteria, including commensals and pathogens like Escherichia coli and Salmonella enterica.[3][4][5]

The metabolism of galactarate is not merely a nutritional strategy; it is intrinsically linked to bacterial pathogenesis and survival. Studies have shown that the genes for galactarate utilization are upregulated in pathogenic bacteria during infection and that this metabolic capability enhances their ability to colonize the gut, particularly in a post-antibiotic landscape where microbial competition is altered.[5][6][7] This makes the galactarate metabolic network a compelling area of study for understanding host-pathogen interactions and for the development of novel antimicrobial strategies.[6][7]

Core Catabolic Pathways of D-Galactarate

Microorganisms primarily employ two distinct pathways to channel D-galactarate into central metabolism. The choice of pathway is species-dependent and reflects different evolutionary strategies for processing this C6 dicarboxylic acid.

The Glycerate/Pyruvate Pathway in Escherichia coli

In E. coli and many related enteric bacteria, galactarate is degraded via a pathway that ultimately yields pyruvate and 2-phosphoglycerate, both of which are central glycolytic intermediates.[3][8] This pathway involves a series of dehydratase, aldolase, reductase, and kinase activities.

The initial and committed step is the dehydration of galactarate to 5-keto-4-deoxy-D-glucarate (KDG), catalyzed by galactarate dehydratase (GarD).[6][8] KDG is then cleaved by KDG aldolase into pyruvate and tartronate semialdehyde.[3][8] The tartronate semialdehyde is subsequently reduced to D-glycerate by tartronate semialdehyde reductase.[3] Finally, D-glycerate is phosphorylated by a specific glycerate kinase to yield 2-phosphoglycerate, which can enter the glycolytic pathway.[8][9]

galactarate_pathway_ecoli Galactarate D-Galactarate GarD GarD (Galactarate Dehydratase) Galactarate->GarD KDG 5-Keto-4-deoxy- D-glucarate (KDG) KDGA KDGA (KDG Aldolase) KDG->KDGA Pyruvate1 Pyruvate TSA Tartronate Semialdehyde TSAR TSAR (Reductase) TSA->TSAR Glycerate D-Glycerate GK GK (Glycerate Kinase) Glycerate->GK PGA 2-Phospho- glycerate Glycolysis Glycolysis PGA->Glycolysis GarD->KDG KDGA->Pyruvate1 KDGA->TSA TSAR->Glycerate GK->PGA

Caption: D-Galactarate catabolism in E. coli.

The α-Ketoglutarate Pathway in Pseudomonas and Agrobacterium

A distinct and more direct route to the tricarboxylic acid (TCA) cycle exists in other bacteria, such as Pseudomonas and Agrobacterium species.[10][11][12] This pathway converts galactarate into α-ketoglutarate, a key intermediate of the TCA cycle.

While the first step is catalyzed by a similar dehydratase to produce 5-keto-4-deoxy-D-glucarate (KDG), the subsequent steps diverge.[11] KDG is acted upon by a second dehydratase, KDG dehydratase, to form α-ketoglutarate semialdehyde.[11] This semialdehyde is then oxidized in an NAD+-dependent reaction by α-ketoglutarate semialdehyde dehydrogenase to yield α-ketoglutarate.[10][11] This pathway provides a very efficient shunt from a C6 sugar acid directly into the central energy-generating cycle of the cell.

galactarate_pathway_pseudo Galactarate D-Galactarate Dehydratase1 Dehydratase I Galactarate->Dehydratase1 KDG 5-Keto-4-deoxy- D-glucarate (KDG) Dehydratase2 KDG Dehydratase KDG->Dehydratase2 AKGSA α-Ketoglutarate Semialdehyde Dehydrogenase AKGSA Dehydrogenase AKGSA->Dehydrogenase AKG α-Ketoglutarate TCA TCA Cycle AKG->TCA Dehydratase1->KDG Dehydratase2->AKGSA Dehydrogenase->AKG

Caption: D-Galactarate catabolism in Pseudomonas.

Table 1: Key Enzymes in Major Galactarate Catabolic Pathways
EnzymePathwayOrganism ExampleGene (E. coli)EC NumberFunction
Galactarate DehydrataseBothE. coli, PseudomonasgarD4.2.1.42Dehydrates D-galactarate to KDG.[6][9]
5-Keto-4-deoxy-D-glucarate AldolaseGlycerate/PyruvateE. colikdgA4.1.2.20Cleaves KDG to pyruvate and tartronate semialdehyde.[8][13]
Tartronate Semialdehyde ReductaseGlycerate/PyruvateE. coligarR1.1.1.60Reduces tartronate semialdehyde to D-glycerate.[3][8]
Glycerate KinaseGlycerate/PyruvateE. coligarK2.7.1.31Phosphorylates D-glycerate to 2-phosphoglycerate.[8][9]
KDG Dehydrataseα-KetoglutaratePseudomonasN/A4.2.1.41Dehydrates KDG to α-ketoglutarate semialdehyde.[11]
α-Ketoglutarate Semialdehyde Dehydrogenaseα-KetoglutaratePseudomonasN/A1.2.1.26Oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate.[10][11]

Enzymology Spotlight: Galactarate Dehydratase (GarD)

The first enzyme in the pathway, Galactarate Dehydratase (GarD), is a fascinating member of the enolase superfamily.[6][9] Structural studies have revealed that GarD possesses a novel protein fold, distinguishing it from other enzymes in this class.[6][7] It consists of three domains, with the C-terminal domain forming an unusual variant of a Rossmann fold that houses the active site.[6][7] The enzyme's activity is dependent on the presence of a metal cofactor, typically Fe2+, and requires reducing conditions for stability and function.[6][10] Its unique structure and critical role in the pathway make GarD an attractive target for the design of specific inhibitors aimed at disrupting bacterial metabolism.[6][7]

Regulation of Galactarate Metabolism

The genes encoding the galactarate catabolic enzymes are tightly regulated to ensure they are expressed only when the substrate is available. In E. coli, these genes are organized into operons, and their expression is controlled by a transcriptional repressor.

The D-galactonate (dgo) operon is regulated by the repressor DgoR, a member of the GntR family of transcriptional regulators.[14] In the absence of an inducer, DgoR binds to an operator region in the DNA, physically blocking transcription of the metabolic genes.[14] When D-galactonate (or a related metabolite) enters the cell, it acts as an effector, binding to DgoR and causing a conformational change. This change reduces DgoR's affinity for the operator DNA, leading to its dissociation and allowing RNA polymerase to transcribe the genes required for galactarate catabolism.[14] Deletion of the dgoR gene results in constitutive expression of the dgo genes and accelerated growth on D-galactonate.[14]

regulation_dgo cluster_0 DNA Promoter Promoter Operator Operator Genes dgoT / dgoD / dgoK / dgoA Transcription TRANSCRIPTION BLOCKED DgoR DgoR Repressor DgoR->Operator Binds Expression GENE EXPRESSION Galactarate D-Galactarate (Inducer) Galactarate->DgoR Binds to & Inactivates

Caption: Transcriptional regulation of the dgo operon.

Methodologies for Studying Galactarate Metabolism

Investigating the role of disodium galactarate requires a combination of microbiological, biochemical, and genetic techniques.

Experimental Protocol: Microbial Growth Analysis

This protocol determines if a microbial strain can utilize disodium galactarate as a sole carbon source.

Objective: To measure and compare microbial growth rates in minimal media with galactarate versus a control carbon source.

Materials:

  • M9 minimal medium salts (5X).

  • 20% (w/v) glucose solution (sterile filtered).

  • 20% (w/v) disodium galactarate solution (sterile filtered).

  • 1 M MgSO4 (sterile).

  • 0.1 M CaCl2 (sterile).

  • Bacterial strain of interest.

  • 96-well microplate.

  • Plate reader with shaking and temperature control.

Procedure:

  • Prepare M9 Medium: Prepare 1X M9 minimal medium. For 100 mL, mix 20 mL of 5X M9 salts with 79 mL of sterile water. Autoclave and cool.

  • Add Supplements: Aseptically add 100 µL of 1 M MgSO4 and 100 µL of 0.1 M CaCl2.

  • Prepare Carbon Source Media:

    • M9-Galactarate: To a sterile container, add M9 medium and disodium galactarate solution to a final concentration of 0.4% (w/v).

    • M9-Glucose (Positive Control): Prepare as above, using glucose for a final concentration of 0.4% (w/v).

    • M9-No Carbon (Negative Control): Use M9 medium with supplements but no added carbon source.

  • Inoculation: Grow an overnight culture of the bacterial strain in a rich medium (e.g., LB). Wash the cells twice with 1X M9 salts (no carbon) to remove residual medium, resuspending in the same buffer. Adjust the cell density to an OD600 of ~1.0.

  • Plate Setup: In a 96-well plate, add 198 µL of each medium type to triplicate wells. Add 2 µL of the washed cell suspension to each well.

  • Incubation and Measurement: Incubate the plate in a microplate reader at the optimal growth temperature (e.g., 37°C) with continuous shaking. Measure the OD600 every 15-30 minutes for 24-48 hours.

  • Data Analysis: Plot the OD600 values over time for each condition. Calculate the maximum growth rate (µmax) and doubling time for growth on galactarate and glucose.

Experimental Protocol: Galactarate Dehydratase (GarD) Activity Assay

This spectrophotometric assay quantifies the activity of GarD by detecting the α-keto acid product (KDG) using semicarbazide.[6][8]

Objective: To measure the rate of KDG formation from galactarate by a purified enzyme or cell lysate.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5.

  • 100 mM Disodium galactarate solution.

  • 10 mM FeSO4 (prepare fresh).

  • 1 M β-mercaptoethanol (BME).

  • Purified GarD enzyme or cell-free extract.

  • Semicarbazide reagent: 1% (w/v) semicarbazide hydrochloride in 1.5% (w/v) sodium acetate.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

    • 100 µL of 100 mM Tris-HCl, pH 7.5.

    • 100 µL of 100 mM galactarate.

    • 5 µL of 10 mM FeSO4.

    • 17 µL of 1 M BME.

    • Water to bring the volume to ~980 µL.

    • Pre-warm the mixture to the desired reaction temperature (e.g., 25°C).

  • Enzyme Addition: Start the reaction by adding 20 µL of the enzyme solution. Mix gently.

  • Time Points: At specific time points (e.g., 0, 1, 2, 3, and 4 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately add it to a tube containing 900 µL of the semicarbazide reagent. This stops the reaction and allows the derivatization to begin.

  • Derivatization: Incubate the semicarbazide mixtures at room temperature for 15 minutes to allow for the complete formation of the KDG-semicarbazone adduct.

  • Measurement: Measure the absorbance of each sample at 250 nm against a blank containing the semicarbazide reagent.

  • Calculation: Calculate the concentration of KDG formed using the molar extinction coefficient for the KDG-semicarbazone. Plot the amount of product formed over time. The initial linear slope of this plot represents the reaction rate.

Workflow: Genetic Analysis of Pathway Function

To confirm the role of specific genes in galactarate metabolism, a standard genetic approach of gene knockout and complementation is employed.

Caption: Workflow for gene function analysis.

Conclusion and Future Directions

Disodium galactarate metabolism is a cornerstone of bacterial adaptation, particularly for enteric organisms. The elucidation of these pathways has provided critical insights into microbial carbon source utilization, regulatory networks, and the molecular basis of gut colonization.[4][15] The unique enzymes within these pathways, such as the novel-fold galactarate dehydratase, present untapped opportunities for the development of highly specific antimicrobial agents that could disarm pathogens without broadly impacting the commensal microbiota.[6]

Future research will likely focus on the interplay between galactarate metabolism and the host immune system, the regulation of these pathways in polymicrobial communities, and their exploitation for biotechnological purposes. The conversion of pectin-rich agricultural waste into valuable platform chemicals via engineered microbial pathways is a promising avenue for sustainable chemistry, with galactarate metabolism at its core.[16][17]

References

  • Bhattacharyya, D., et al. (2021). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology. [Link]

  • Nishiyama, R., et al. (2021). The bacterial pathway for oxidative galacturonate catabolism. ResearchGate. [Link]

  • Hubbard, B. K., et al. (1998). Evolution of Enzymatic Activities in the Enolase Superfamily: Characterization of the (D)-Glucarate/Galactarate Catabolic Pathway in Escherichia coli. Biochemistry. [Link]

  • PubChem. D-Glucarate and D-Galactarate Degradation. PubChem Pathway. [Link]

  • van der Meer, J. R., et al. (2021). Galacturonate Metabolism in Anaerobic Chemostat Enrichment Cultures. Applied and Environmental Microbiology. [Link]

  • Richard, P., & Hilditch, S. (2009). D-galacturonic acid catabolism in microorganisms and its biotechnological relevance. Applied Microbiology and Biotechnology. [Link]

  • Kim, Y., et al. (2020). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Protein Science. [Link]

  • Hubbard, B. K., et al. (1998). Evolution of enzymatic activities in the enolase superfamily: characterization of the (D)-glucarate/galactarate catabolic pathway in Escherichia coli. PubMed. [Link]

  • Curtis, M. M., et al. (2020). Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium. bioRxiv. [Link]

  • Bhattacharyya, D., et al. (2022). Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. Journal of Bacteriology. [Link]

  • Dagley, S., & Trudgill, P. W. (1965). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Biochemical Journal. [Link]

  • Rakus, J. F., et al. (2017). Evolution of Enzymatic Activities in the Enolase Superfamily: Galactarate Dehydratase III from Agrobacterium tumefaciens C58. Biochemistry. [Link]

  • Richard, P., & Hilditch, S. (2009). D-Galacturonic acid catabolism in microorganisms and its biotechnological relevance. ResearchGate. [Link]

  • Roda, C., et al. (2012). New Insights into the Alternative d-Glucarate Degradation Pathway. Journal of Biological Chemistry. [Link]

  • Dagley, S., & Trudgill, P. W. (1965). THE METABOLISM OF GALACTARATE, D-GLUCARATE AND VARIOUS PENTOSES BY SPECIES OF PSEUDOMONAS. PubMed. [Link]

  • Kim, Y., et al. (2020). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. PubMed. [Link]

  • UniProt. kdgA - 2-dehydro-3-deoxy-phosphogluconate aldolase - Bacillus subtilis. UniProtKB. [Link]

  • Faber, F., et al. (2016). Host-mediated sugar oxidation promotes post-antibiotic pathogen expansion. Nature. [Link]

  • Mojzita, D., et al. (2010). Metabolic Engineering of Fungal Strains for Conversion of D-Galacturonate to meso-Galactarate. Applied and Environmental Microbiology. [Link]

  • Chang, Y. F., & Feingold, D. S. (1970). d-Glucaric Acid and Galactaric Acid Catabolism by Agrobacterium tumefaciens. Journal of Bacteriology. [Link]

  • Zhang, Q., et al. (2017). Enhancing fungal production of galactaric acid. Applied Microbiology and Biotechnology. [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Function of Disodium Galactarate in E. coli Carbon Source Utilization

This guide provides a comprehensive technical overview of the metabolic and regulatory pathways involved in the utilization of disodium galactarate as a carbon source by Escherichia coli. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the metabolic and regulatory pathways involved in the utilization of disodium galactarate as a carbon source by Escherichia coli. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental biological process.

Introduction

Escherichia coli, a model organism in microbiology and biotechnology, demonstrates remarkable metabolic flexibility, enabling it to thrive in diverse environments by utilizing a wide array of carbon sources.[1] Among these is galactarate (the dianion of galactaric acid, also known as mucic acid), a dicarboxylic sugar acid. The ability of E. coli to metabolize galactarate is not only a testament to its metabolic versatility but also holds significant implications for bacterial fitness, particularly in the competitive environment of the mammalian gut where such sugar acids are present.[2][3] This guide will dissect the genetic and biochemical machinery that underpins galactarate catabolism in E. coli, offering insights into the enzymatic reactions, regulatory networks, and experimental methodologies used to elucidate this pathway.

Part 1: The Galactarate/Glucarate Catabolic Pathway

E. coli utilizes a specific enzymatic pathway to degrade galactarate, converting it into intermediates that can enter central metabolism. This pathway is shared with the catabolism of a similar sugar acid, D-glucarate.[4][5][6] The core of this process involves a series of enzymatic conversions that transform the six-carbon dicarboxylic acid into pyruvate and 2-phosphoglycerate, which are then readily assimilated into glycolysis.[7]

Key Enzymatic Steps

The catabolism of galactarate is initiated by its transport into the bacterial cytoplasm and proceeds through the following key enzymatic reactions:

  • Transport : Galactarate is transported into the cell by specific permeases, such as GudP or GarP.[7]

  • Dehydration : The first committed step in the intracellular pathway is the dehydration of galactarate. This reaction is catalyzed by galactarate dehydratase (GarD) , an enzyme belonging to the enolase superfamily.[3][4][5] GarD converts galactarate into 5-keto-4-deoxy-D-glucarate (5-KDG), a common intermediate in both the galactarate and glucarate degradation pathways.[3][6][7]

  • Aldol Cleavage : The intermediate 5-KDG is then cleaved by 5-KDG aldolase (GarL) . This reaction yields two smaller molecules: pyruvate and tartronate semialdehyde (TSA).[4][6][7]

  • Reduction : Tartronate semialdehyde is subsequently reduced to D-glycerate by tartronate semialdehyde reductase (GarR) .[4][6][7]

  • Phosphorylation : Finally, D-glycerate is phosphorylated by glycerate kinase (GarK) to produce 2-phosphoglycerate.[4][5][7]

The end products, pyruvate and 2-phosphoglycerate, are central metabolites that can directly enter the glycolytic pathway and the tricarboxylic acid (TCA) cycle, allowing the bacterium to generate energy and biomass from galactarate.[2][7]

Visualization of the Galactarate Catabolic Pathway

The following diagram illustrates the sequential enzymatic reactions involved in the conversion of galactarate to central metabolic intermediates.

Galactarate_Pathway Galactarate Galactarate (extracellular) Galactarate_in Galactarate (intracellular) Galactarate->Galactarate_in GudP/GarP (Permease) KDG 5-Keto-4-deoxy- D-glucarate (5-KDG) Galactarate_in->KDG GarD (Galactarate Dehydratase) Pyruvate Pyruvate KDG->Pyruvate GarL (5-KDG Aldolase) TSA Tartronate Semialdehyde (TSA) KDG->TSA GarL (5-KDG Aldolase) Glycolysis Glycolysis Pyruvate->Glycolysis Glycerate D-Glycerate TSA->Glycerate GarR (TSA Reductase) TwoPG 2-Phosphoglycerate Glycerate->TwoPG GarK (Glycerate Kinase) TwoPG->Glycolysis

Caption: The enzymatic pathway for galactarate utilization in E. coli.

Part 2: Genetic Organization and Regulation

The genes encoding the enzymes of the galactarate/glucarate catabolic pathway are organized into operons, allowing for coordinated regulation of their expression.[4][5][8] This ensures that the metabolic machinery for galactarate utilization is synthesized only when the substrate is available, preventing wasteful expenditure of cellular resources.

The gud/gar Operons

The genes for galactarate and glucarate catabolism are located in at least three distinct transcriptional units on the E. coli chromosome.[4][5] These include genes for the transporters, dehydratases, aldolase, reductase, and kinase. For instance, the gene for galactarate dehydratase, garD (also known as yhaG), is a key component of this system.[3][9]

Transcriptional Regulation

The expression of the gud/gar operons is tightly controlled by transcriptional regulators that respond to the presence of specific sugar acids. While the complete regulatory network for galactarate is complex, it is known to be influenced by regulators that can act as repressors, which are in turn allosterically modulated by effector molecules derived from the metabolic pathway.[2] This is a common theme in bacterial gene regulation, where the substrate of a pathway or one of its intermediates acts as an inducer.[10][11][12]

For the related D-galactonate pathway, the transcriptional repressor DgoR has been identified.[2] DgoR belongs to the GntR family of transcriptional regulators and its DNA-binding activity is modulated by intermediates of the D-galactonate pathway.[2] It is plausible that a similar regulatory logic governs the expression of the galactarate utilization genes, where a specific repressor protein prevents transcription in the absence of galactarate. Upon entry of galactarate into the cell and its conversion to an intermediate, this effector molecule would bind to the repressor, causing a conformational change that leads to its dissociation from the DNA and allows for the transcription of the catabolic genes.

Visualization of a Repressible Operon Model

The following diagram illustrates a generalized model for a repressible operon, which is a likely mechanism for the regulation of the galactarate utilization pathway.

Repressible_Operon cluster_0 Scenario 1: Galactarate Absent cluster_1 Scenario 2: Galactarate Present Operon_A Promoter Operator garD garL ... Repressor_A Active Repressor Repressor_A->Operon_A:o RNAP_A RNA Polymerase RNAP_A->Operon_A:p Blocked Operon_B Promoter Operator garD garL ... Transcription Transcription & Translation Repressor_B Inactive Repressor RNAP_B RNA Polymerase RNAP_B->Operon_B:p Proceeds Inducer Inducer (Galactarate Metabolite) Inducer->Repressor_B

Caption: Generalized model of a repressible operon for galactarate metabolism.

Part 3: Experimental Methodologies

The elucidation of the galactarate utilization pathway in E. coli has been made possible through a combination of classical and modern molecular biology techniques. Understanding these methodologies is crucial for researchers aiming to further investigate this pathway or engineer it for biotechnological applications.

Growth Phenotype Analysis

A fundamental method to assess the ability of E. coli to utilize a specific carbon source is through growth phenotype analysis. This involves comparing the growth of wild-type and mutant strains on minimal medium where the sole carbon source is the compound of interest.

Protocol: Minimal Medium Growth Assay

  • Strain Preparation : Cultivate wild-type and relevant knockout (e.g., ΔgarD) E. coli strains overnight in a rich medium (e.g., LB broth).

  • Cell Washing : Pellet the cells by centrifugation and wash them twice with a sterile saline solution (e.g., M9 salts without a carbon source) to remove any residual rich medium.

  • Inoculation : Resuspend the washed cells in the saline solution and adjust the optical density (OD600) to a standardized value. Inoculate M9 minimal medium plates or liquid broth containing either glucose (as a positive control) or disodium galactarate as the sole carbon source.

  • Incubation : Incubate the plates or liquid cultures at 37°C and monitor for growth. For liquid cultures, growth can be quantified by measuring the OD600 at regular intervals.

  • Analysis : Compare the growth of the wild-type and mutant strains on the different carbon sources. A lack of growth of a specific mutant on galactarate medium would indicate the involvement of the deleted gene in the catabolic pathway.[2]

Enzyme Assays

To characterize the function of individual enzymes in the pathway, in vitro enzyme assays are performed using purified proteins.

Protocol: Galactarate Dehydratase (GarD) Activity Assay

  • Protein Expression and Purification : Clone the garD gene into an expression vector and overexpress the protein in E. coli. Purify the GarD protein using standard chromatography techniques (e.g., affinity chromatography).[4]

  • Reaction Mixture : Prepare a reaction mixture containing a suitable buffer, the purified GarD enzyme, and the substrate, galactarate.

  • Reaction Incubation : Incubate the reaction mixture at an optimal temperature.

  • Product Detection : The activity of GarD can be monitored by measuring the formation of the product, 5-KDG. This can be done using various methods, such as spectrophotometric assays that couple the reaction to a subsequent enzymatic step that produces a detectable change in absorbance.

  • Kinetic Analysis : By varying the substrate concentration, key kinetic parameters such as Km and Vmax can be determined.

Gene Expression Analysis

To study the regulation of the galactarate utilization genes, techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq) can be employed to measure the transcript levels of the gud/gar genes under different growth conditions.

Workflow: qRT-PCR for garD Expression

  • Cell Culture and RNA Extraction : Grow E. coli in minimal medium with and without galactarate. Harvest the cells at a specific growth phase and extract total RNA.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qRT-PCR : Perform qRT-PCR using primers specific for the garD gene and a reference gene (e.g., a housekeeping gene with stable expression).

  • Data Analysis : Analyze the relative expression levels of garD in the presence and absence of galactarate to determine if the gene is induced by its substrate.

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating a bacterial metabolic pathway.

Experimental_Workflow Hypothesis Hypothesis: Gene X is involved in Metabolite Y utilization Gen_Mutant Generate Gene X Knockout Mutant Hypothesis->Gen_Mutant Protein_Purify Overexpress & Purify Protein X Hypothesis->Protein_Purify Gene_Exp Gene Expression Analysis (qRT-PCR/RNA-Seq) Hypothesis->Gene_Exp Growth_Assay Growth Phenotype Assay (Minimal Medium + Metabolite Y) Gen_Mutant->Growth_Assay Conclusion Conclusion: Elucidate the function and regulation of Gene X Growth_Assay->Conclusion Enzyme_Assay In Vitro Enzyme Assay (Protein X + Metabolite Y) Protein_Purify->Enzyme_Assay Enzyme_Assay->Conclusion Gene_Exp->Conclusion

Caption: A streamlined workflow for functional analysis of metabolic genes.

Part 4: Significance and Applications

The ability of E. coli and other enteric bacteria to utilize sugar acids like galactarate is significant for their survival and colonization of the mammalian gut.[2][3] This metabolic capability can provide a competitive advantage, especially in environments where more preferred carbon sources like glucose may be scarce.[3] Furthermore, the enzymes of the galactarate pathway represent potential targets for the development of novel antimicrobial agents. By inhibiting these pathways, it may be possible to reduce the fitness of pathogenic bacteria in the host.[3]

From a biotechnology perspective, understanding and engineering these pathways can enable the use of alternative, non-food feedstocks for the production of valuable chemicals and biofuels. Galactarate can be derived from pectin, a component of plant biomass, making it a renewable resource.

Conclusion

The utilization of disodium galactarate as a carbon source by E. coli is a well-defined process involving a specific set of enzymes and a coordinated regulatory network. The gud/gar pathway efficiently converts galactarate into central metabolic intermediates, contributing to the bacterium's metabolic adaptability. A thorough understanding of this pathway, from the molecular mechanisms of the enzymes to the logic of its genetic regulation, is crucial for both fundamental research in bacterial physiology and for applied fields such as drug development and metabolic engineering.

References

  • Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. PubMed Central. [Link]

  • Evolution of Enzymatic Activities in the Enolase Superfamily: Characterization of the (D)-Glucarate/Galactarate Catabolic Pathway in Escherichia coli. ACS Publications. [Link]

  • The glucarate/galactarate pathway from E. coli. ResearchGate. [Link]

  • Evolution of enzymatic activities in the enolase superfamily: characterization of the (D)-glucarate/galactarate catabolic pathway in Escherichia coli. PubMed. [Link]

  • Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. PubMed Central. [Link]

  • D-Galactonate Utilisation by Enteric Bacteria. The Catabolic Pathway in Escherichia Coli. PubMed. [Link]

  • D-Glucarate and D-Galactarate Degradation. PubChem. [Link]

  • The bacterial pathway for oxidative galacturonate catabolism. ResearchGate. [Link]

  • garD - Galactarate dehydratase (L-threo-forming). UniProtKB. [Link]

  • Transport and degradation pathways of the sugar acids galacturonate, glucuronide, and galactonate. ResearchGate. [Link]

  • The galactose regulon of Escherichia coli. PubMed. [Link]

  • Engineering carbon fixation in E. coli. Weizmann Research Portal. [Link]

  • Positive and negative regulators for glucitol (gut) operon expression in Escherichia coli. PubMed. [Link]

  • Leloir pathway of D -galactose metabolism in E. coli. ResearchGate. [Link]

  • Engineering Escherichia coli to Utilize Erythritol as Sole Carbon Source. PubMed Central. [Link]

  • Operons and gene regulation in bacteria. Khan Academy. [Link]

  • Operons in Escherichia coli: Genomic analyses and predictions. PubMed Central. [Link]

  • Bacterial Gene Regulation (Operons). YouTube. [Link]

  • The trp Operon Explained. YouTube. [Link]

  • Escherichia coli. Wikipedia. [Link]

  • Carbon source utilization profiles as a method to identify sources of faecal pollution in w
  • Conversion of Escherichia coli to Generate All Biomass Carbon from CO2. PubMed Central. [Link]

  • The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. PubMed Central. [Link]

  • Which carbon source is preferred by E. coli? ResearchGate. [Link]

  • Control of the galactose-to-glucose consumption ratio in co-fermentation using engineered Escherichia coli strains. PubMed Central. [Link]

  • Diet-derived galacturonic acid regulates virulence and intestinal colonization in enterohaemorrhagic Escherichia coli and Citrobacter rodentium. PubMed. [Link]

Sources

Foundational

An In-Depth Technical Guide to Disodium Galactarate: Synthesis, Biological Significance, and Applications in Drug Development

Executive Summary Disodium galactarate, the disodium salt of galactaric acid (mucic acid), is a dicarboxylic acid derived from the oxidation of D-galactose. As a stable, water-soluble compound, it serves as a valuable in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disodium galactarate, the disodium salt of galactaric acid (mucic acid), is a dicarboxylic acid derived from the oxidation of D-galactose. As a stable, water-soluble compound, it serves as a valuable intermediate in chemical synthesis and a crucial probe for studying specific metabolic pathways. Notably, the catabolic pathway for galactarate is present in various bacteria but absent in humans, positioning the enzymes within this pathway as promising targets for novel antimicrobial agents. This guide provides a comprehensive overview of disodium galactarate, detailing its physicochemical properties, a robust synthesis protocol from D-galactose, its role in microbial metabolism, and its emerging applications in the field of drug development.

Introduction: From Galactose to a Versatile Derivative

D-galactose is a fundamental monosaccharide found in numerous biological systems, most famously as a constituent of lactose.[1] While its primary roles relate to energy metabolism and glycoconjugate formation, its oxidative derivative, galactaric acid, and the corresponding salt, disodium galactarate, possess unique chemical and biological properties that make them subjects of significant scientific interest.

Galactaric acid is an aldaric acid, meaning both its terminal carbon atoms (C1 and C6) have been oxidized to carboxylic acids. The disodium salt form enhances its stability and solubility in aqueous solutions, making it more suitable for various experimental and industrial applications. The core value of disodium galactarate in the biomedical field stems from its role as a key metabolite in the D-glucarate/D-galactarate degradation pathway found in microorganisms like Escherichia coli.[2] The absence of this pathway in humans presents a strategic advantage, allowing for the development of targeted therapies that could disrupt bacterial fitness and survival without affecting the host.[3]

This document serves as a technical resource for researchers and drug development professionals, offering detailed methodologies and foundational knowledge on disodium galactarate.

Physicochemical Properties

The physical and chemical characteristics of disodium galactarate are critical for its application in experimental settings. Its properties are summarized in the table below.

PropertyValueSource
IUPAC Name disodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioatePubChem[4]
CAS Number 1955-73-3Shandong Mopai Biotechnology Co., LTD[5], PubChem[4]
Molecular Formula C₆H₈Na₂O₈PubChem[4]
Molecular Weight 254.10 g/mol PubChem[4]
Appearance White to light brown powder/crystalsShandong Mopai Biotechnology Co., LTD[5]
Purity Typically ≥99%Shandong Mopai Biotechnology Co., LTD[5]
Storage Store in a cool, dry placeShandong Mopai Biotechnology Co., LTD[5]
Parent Acid Galactaric Acid (Mucic Acid)PubChem[4]

Synthesis and Manufacturing

The synthesis of disodium galactarate is a two-step process: the oxidation of D-galactose to form galactaric acid, followed by neutralization with a sodium base to yield the final salt. The most common and effective method for the first step is oxidation using nitric acid.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the laboratory-scale synthesis of disodium galactarate.

G cluster_oxidation Step 1: Oxidation cluster_neutralization Step 2: Neutralization & Isolation Galactose D-Galactose ReactionVessel Reaction with 5M HNO₃ @ 95°C Galactose->ReactionVessel Add to Acid Cooling Crystallization ReactionVessel->Cooling Cool to 4°C Filtration1 Vacuum Filtration Cooling->Filtration1 GalactaricAcid Galactaric Acid (Mucic Acid) (White Solid) Filtration1->GalactaricAcid Collect Precipitate Dissolve Dissolve Galactaric Acid in H₂O GalactaricAcid->Dissolve Transfer to Step 2 Neutralize Titrate with NaOH (aq) to pH 7.0 Dissolve->Neutralize Evaporation Rotary Evaporation Neutralize->Evaporation Remove Solvent Drying Vacuum Oven Drying Evaporation->Drying FinalProduct Disodium Galactarate (Final Product) Drying->FinalProduct

Caption: Workflow for the synthesis of disodium galactarate from D-galactose.

Detailed Experimental Protocol

This protocol describes the synthesis of galactaric acid from D-galactose and its subsequent conversion to disodium galactarate.

Materials:

  • D-Galactose

  • Nitric Acid (HNO₃), 5M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Deionized Water

  • pH indicator strips or pH meter

  • Reaction flask with reflux condenser, heating mantle, magnetic stirrer, ice bath, vacuum filtration apparatus, rotary evaporator.

Protocol:

Part A: Oxidation of D-Galactose to Galactaric Acid

  • Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Carefully add 150 mL of 5M nitric acid to the flask. Begin stirring and heating the solution to 95°C using a heating mantle.[6]

  • Substrate Introduction: Once the temperature is stable, slowly add 25 g of D-galactose to the stirred nitric acid solution. The addition should be done in small portions to control the exothermic reaction and gas evolution (NOx fumes).

  • Reaction: Maintain the reaction mixture at 95°C with continuous stirring for approximately 90-120 minutes. The solution will turn yellow-orange due to the formation of nitrogen oxides.

  • Crystallization: After the reaction period, turn off the heat and allow the flask to cool to room temperature. Then, place the flask in an ice bath for at least 1 hour to facilitate the crystallization of galactaric acid, which has low solubility in cold nitric acid.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove residual nitric acid and soluble impurities.

  • Drying: Dry the collected galactaric acid in a vacuum oven at 50-60°C until a constant weight is achieved.

Part B: Formation of Disodium Galactarate

  • Dissolution: Weigh the dried galactaric acid and suspend it in a minimal amount of deionized water in a beaker with stirring.

  • Neutralization: Slowly add 1M NaOH solution dropwise to the galactaric acid suspension. Monitor the pH continuously. Continue adding NaOH until the solid fully dissolves and the pH of the solution reaches a stable value of 7.0.

  • Isolation: Transfer the resulting clear solution of disodium galactarate to a round-bottom flask. Remove the water using a rotary evaporator under reduced pressure.

  • Final Drying: Scrape the resulting solid from the flask and dry it thoroughly in a vacuum oven at 60°C to yield the final product, disodium galactarate.

Biological Significance and Mechanism of Action

Disodium galactarate is a key intermediate in the galactarate/glucarate metabolic pathway, which allows certain bacteria to use these dicarboxylic acids as their sole carbon source for growth.[2] This pathway is particularly relevant in the context of gut microbiota, where pathogens can utilize these sugars to gain a competitive advantage.[3]

The pathway begins with the enzyme galactarate dehydratase (GarD) , which catalyzes the dehydration of galactarate.[3] The product is then further metabolized through a series of enzymatic steps, ultimately yielding pyruvate and other central metabolites that feed into core metabolic processes like the TCA cycle.[2]

Critically, the galactarate/glucarate pathway is widespread in bacteria but is not present in humans.[3] This metabolic distinction makes the enzymes of this pathway, particularly GarD, attractive targets for the development of novel antibacterial agents. Inhibiting this pathway could selectively hinder the growth and colonization of pathogenic bacteria without harming the human host, offering a potential strategy to combat antibiotic resistance.[3]

Bacterial D-Galactarate Catabolic Pathway

G Galactarate Galactarate KDG 5-Dehydro-4-deoxy- D-glucarate Galactarate->KDG Dehydration Pyruvate Pyruvic Acid KDG->Pyruvate Cleavage TSA Tartronate Semialdehyde KDG->TSA Cleavage TCA Central Metabolism (e.g., TCA Cycle) Pyruvate->TCA Glycerate Glyceric Acid TSA->Glycerate Reduction Phosphoglycerate 2-Phosphoglycerate Glycerate->Phosphoglycerate Phosphorylation PEP Phosphoenolpyruvic Acid Phosphoglycerate->PEP Dehydration PEP->Pyruvate Substrate-level Phosphorylation GarD Galactarate Dehydratase (GarD) GarD->Galactarate GarL Aldolase (GarL) GarL->KDG GarR Reductase (GarR) GarR->TSA GarK Glycerate Kinase (GarK) GarK->Glycerate Eno Enolase Eno->Phosphoglycerate

Caption: Simplified bacterial metabolic pathway for the degradation of D-galactarate.

Applications in Research and Drug Development

  • Antimicrobial Drug Targeting: The primary application of disodium galactarate in drug development is as a substrate for assays targeting enzymes in the galactarate catabolic pathway.[3] High-throughput screening campaigns can be designed using galactarate to identify inhibitors of galactarate dehydratase (GarD) or other downstream enzymes. Such inhibitors could function as novel antibiotics, potentially helping to overcome existing resistance mechanisms.[3]

  • Bacterial Fitness Studies: Researchers use galactarate to study bacterial fitness and colonization, particularly in gut models.[3] Understanding how pathogens like E. coli and Salmonella utilize galactarate can provide insights into infection mechanisms and host-pathogen interactions.[2][3]

  • Biopolymer Synthesis: As a dicarboxylic acid derived from a renewable bio-source (galactose), galactaric acid and its salts are being investigated as monomers for the synthesis of novel polyesters and other polymers. These bio-based polymers have potential applications in sustainable materials and medicine.

  • Chelating Agent: The carboxylate groups in galactarate can chelate metal ions. This property is relevant in studying enzyme mechanisms that require metal cofactors, such as the Fe²⁺-dependent enzymes involved in its metabolism.[7][8]

Safety and Toxicology

Specific toxicological data for disodium galactarate is not extensively documented. However, information can be inferred from the parent compounds, galactose and galactaric acid, which are generally considered to have low toxicity.

ParameterObservationSource/Comment
Acute Toxicity Based on available data, classification criteria for acute toxicity are not met. Considered harmful if swallowed in large quantities.Safety Data Sheet[9], Aldrich Safety Data Sheet
Skin Corrosion/Irritation The product does not generally irritate the skin.Safety Data Sheet[9]
Eye Damage/Irritation May cause irritation upon contact. Standard laboratory precautions (safety glasses) are recommended.Safety Data Sheet[9]
Carcinogenicity No information available to suggest carcinogenic properties.Fisher Scientific Safety Data Sheet[10]
Mutagenicity No information available to suggest mutagenic properties.Fisher Scientific Safety Data Sheet[10]
Handling Precautions Standard laboratory practices should be followed: wear protective gloves, safety glasses, and a lab coat. Avoid generating dust.Fisher Scientific Safety Data Sheet[10]

Note: The safety information is largely based on data for related compounds like D-galactose and general chemical safety guidelines. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Conclusion

Disodium galactarate is more than a simple derivative of galactose; it is a key molecule at the intersection of microbiology, biochemistry, and materials science. Its unique position as a metabolite in a bacterial-specific pathway provides a compelling rationale for its use in the discovery of new antimicrobial agents. The robust and scalable synthesis from a renewable resource further enhances its appeal. For researchers in drug development, understanding the synthesis, properties, and biological context of disodium galactarate is essential for leveraging its full potential in tackling the growing challenge of antibiotic resistance.

References

  • PubChem. (n.d.). D-Glucarate and D-Galactarate Degradation | Pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • Mejía-Pérez, S., et al. (2020). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Protein Science, 29(6), 1409-1420. Retrieved from [Link]

  • Blakley, R. L. (1965). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Biochemical Journal, 95, 1P-2P. Retrieved from [Link]

  • Shandong Mopai Biotechnology Co., LTD. (n.d.). disodium galactarate CAS NO.1955-73-3. Retrieved from [Link]

  • PubChem. (n.d.). Disodium galactarate. National Center for Biotechnology Information. Retrieved from [Link]

  • Isbell, H. S., et al. (1957). Synthesis of D-galactose-1-C+14 and D-talose-1-C+14. Journal of Research of the National Bureau of Standards, 59(1), 41-45. Retrieved from [Link]

  • Simion, R. (2015). The Design and Synthesis of Different α-Linked Galactose Disaccharides. University of Tennessee. Retrieved from [Link]

  • Hedbys, L., et al. (1986). Synthesis of the disaccharide 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose using immobilized beta-galactosidase. Carbohydrate Research, 156, 252-256. Retrieved from [Link]

  • PubChem. (n.d.). Galactarate. National Center for Biotechnology Information. Retrieved from [Link]

  • Richard, P., & Hilditch, S. (2009). Reaction scheme of the first steps of the oxidative pathway for D-galacturonate catabolism. ResearchGate. Retrieved from [Link]

  • Blakley, R. L. (1965). THE METABOLISM OF GALACTARATE, D-GLUCARATE AND VARIOUS PENTOSES BY SPECIES OF PSEUDOMONAS. PubMed. Retrieved from [Link]

  • Chem-Supply. (2023). Safety data sheet. Retrieved from [Link]

  • Dagley, S., & Trudgill, P. W. (1965). The metabolism of galactarate, D-glucarate and various pentoses by species of Pseudomonas. Biochemical Journal, 95(1), 48-58. Retrieved from [Link]

  • Mele, A., et al. (2020). The oxidation of d-galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio-based platform chemical. RSC Advances, 10(44), 26316-26325. Retrieved from [Link]

  • Reactome. (n.d.). Lactose synthesis. Retrieved from [Link]

  • Zech, C. J., et al. (2016). Safety of gadoxetate disodium: results from six clinical phase IV studies in 8194 patients. Acta Radiologica, 57(1), 20-27. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Disodium Galactarate

Introduction: Disodium galactarate, also known as disodium mucate, is the disodium salt of galactaric acid. This aldaric acid is derived from galactose and holds significant interest for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Disodium galactarate, also known as disodium mucate, is the disodium salt of galactaric acid. This aldaric acid is derived from galactose and holds significant interest for researchers and drug development professionals due to its versatile chemical nature. This guide provides a comprehensive overview of its core chemical and physical properties, methods for its characterization, and insights into its stability and potential applications, grounded in established scientific principles and data.

Core Chemical Identity and Structure

Disodium galactarate is a key intermediate and a molecule of interest in various biochemical and pharmaceutical applications. Understanding its fundamental properties is the first step in harnessing its potential.

Molecular Structure: The structure of Disodium Galactarate is characterized by a six-carbon chain with carboxylate groups at both ends (C1 and C6) and hydroxyl groups at the intermediate carbons (C2, C3, C4, and C5). The stereochemistry of the hydroxyl groups is identical to that of galactose. Due to the symmetry in the molecule, it is a meso compound and thus optically inactive, despite having chiral carbon atoms.[1]

Key Identifiers:

  • IUPAC Name: disodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate[2]

  • CAS Number: 1955-73-3[2][3]

  • Molecular Formula: C₆H₈Na₂O₈[2]

  • Molecular Weight: 254.10 g/mol [2]

Table 1: Core Chemical Identifiers for Disodium Galactarate

PropertyValueSource(s)
IUPAC Namedisodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioatePubChem[2]
CAS Number1955-73-3Shandong Mopai Biotechnology Co., LTD[3], PubChem[2]
Molecular FormulaC₆H₈Na₂O₈PubChem[2]
Molecular Weight254.10 g/mol PubChem[2]
InChI KeyIDAGXRIGDWCIET-SXKXKJGMSA-LPubChem[2]
Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various matrices, which is critical for formulation and process development.

Appearance and Form: Disodium galactarate typically presents as a white to light brown or faintly beige crystalline powder.[3][4]

Solubility Profile: The solubility of galactarate salts is a critical parameter, particularly in biological and pharmaceutical contexts. While its parent compound, galactaric acid, has low solubility in cold water (approximately 3.3 mg/mL at 14 °C), the solubility of its salts, including disodium galactarate, is influenced by pH and temperature.[4][5] Both the free acid and its salts are known to have relatively low solubility.[5] Galactaric acid is practically insoluble in alcohol and ether.[4]

Table 2: Solubility Data for Galactaric Acid and its Salts

SolventSolubility of Galactaric AcidNotesSource(s)
Cold Water~1 part in 300 parts waterLow solubility may present challenges.Human Metabolome Database[6]
Boiling Water~1 part in 60 parts waterSolubility increases with temperature.Human Metabolome Database[6]
AlcoholPractically insolublePubChem[4]
EtherPractically insolublePubChem[4]
1 M NaOHSolubleCayman Chemical[7]
PBS (pH 7.2)~1 mg/mL (sonicated)Aqueous solutions are not recommended for storage beyond one day.Cayman Chemical[7]

Melting Point and Thermal Stability: Galactaric acid, the parent compound of disodium galactarate, has a melting point in the range of 220-225 °C and is reported to decompose at around 255 °C when heated rapidly.[4] This indicates good thermal stability under normal processing conditions.

Chemical Reactivity and Stability

Understanding the chemical stability of disodium galactarate is paramount for predicting its shelf-life and compatibility with other substances.

pH Stability: The solubility of galactarate is pH-dependent.[5] As a salt of a dicarboxylic acid, the protonation state of the carboxylate groups will change with pH, affecting its interactions and stability in solution.

Reactivity and Degradation Pathways: Galactaric acid can undergo dehydration under acidic conditions to form furandicarboxylic acid.[8] In biological systems, galactarate can be metabolized by certain microorganisms. For instance, in E. coli, the degradation is initiated by the enzyme galactarate dehydratase, which converts galactarate to 5-dehydro-4-deoxy-D-glucarate.[9] The enzyme system responsible for its metabolism in Pseudomonas is stabilized by the presence of galactarate or Fe²⁺ ions and is inactive in the presence of air.[10][11]

For drug development, forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13]

Chelating Properties: The presence of multiple hydroxyl and carboxylate groups suggests that disodium galactarate has the potential to act as a chelating agent, binding to metal ions. This property can be advantageous in formulations to sequester trace metals that might catalyze degradation reactions.[14]

Analytical Characterization: Methodologies and Protocols

Accurate and precise analytical methods are crucial for the quality control of disodium galactarate, ensuring its purity and identity.

Workflow for Characterization:

G cluster_0 Sample Preparation cluster_1 Identification & Purity cluster_2 Quantification Dissolution Dissolution NMR NMR Dissolution->NMR Structure Confirmation HPLC HPLC Dissolution->HPLC Purity Assessment qNMR qNMR Dissolution->qNMR Absolute Quantification Titration Titration Dissolution->Titration Assay Mass_Spec Mass_Spec NMR->Mass_Spec MW Verification HPLC->Mass_Spec FTIR FTIR Mass_Spec->FTIR Functional Groups

Caption: Workflow for the analytical characterization of Disodium Galactarate.

Experimental Protocols:

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Principle: This method separates disodium galactarate from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A suitable reversed-phase column (e.g., C18) or an ion-exchange column.

  • Mobile Phase: An aqueous buffer system, potentially with an organic modifier like acetonitrile or methanol. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.

  • Protocol:

    • Prepare a standard solution of disodium galactarate of known concentration in the mobile phase.

    • Prepare the sample solution by accurately weighing and dissolving the disodium galactarate sample in the mobile phase.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the elution of the components using the detector.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of the molecule by observing the magnetic properties of atomic nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) is a suitable solvent.

  • Protocol:

    • Dissolve a small amount of the disodium galactarate sample in D₂O.

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of disodium galactarate. For galactaric acid, characteristic ¹H NMR shifts are observed around 3.94 and 4.25 ppm in water at pH 7.[4]

3. Assay by Complexometric Titration

  • Principle: This method can be adapted to determine the concentration of disodium galactarate by titrating it with a standardized solution of a metal ion that forms a stable complex with the galactarate anion.

  • Reagents:

    • Standardized solution of a metal salt (e.g., Copper(II) Sulfate).

    • Indicator solution (e.g., Murexide).

    • Buffer solution to maintain a constant pH.

    • Standardized EDTA solution.

  • Protocol:

    • Accurately weigh the disodium galactarate sample and dissolve it in deionized water.

    • Add a known excess of the standardized metal salt solution.

    • Adjust the pH of the solution using the buffer.

    • Add a few drops of the indicator.

    • Titrate the excess metal ions with the standardized EDTA solution until a color change indicates the endpoint.

    • A blank titration should be performed for accuracy.[15]

Applications in Research and Drug Development

Disodium galactarate and its parent acid have several existing and potential applications in the pharmaceutical industry.

  • Excipient in Formulations: Due to its chemical properties, it can be explored as a buffering agent or a stabilizer in pharmaceutical formulations.

  • Starting Material for Synthesis: Galactaric acid is a precursor for the synthesis of other valuable chemical compounds.[14][16]

  • Biochemical Research: It is used in biochemical studies to investigate metabolic pathways.[14] For example, it is a substrate for the enzyme galactarate O-hydroxycinnamoyltransferase.[1]

  • Potential Therapeutic Applications: Research has indicated that galactaric acid can influence cellular processes, such as increasing the expression of Runx2 mRNA in mesenchymal stem cells, which is relevant to bone tissue engineering.[7]

Signaling Pathway Involvement:

G Galactarate Galactarate Galactarate_Dehydratase Galactarate_Dehydratase Galactarate->Galactarate_Dehydratase 5_KDG 5-keto-4-deoxy- D-glucarate Galactarate_Dehydratase->5_KDG Dehydration Metabolic_Intermediates Further Metabolic Intermediates 5_KDG->Metabolic_Intermediates

Caption: Initial step in the bacterial metabolic pathway of Galactarate.

Safety and Handling

Based on the information available for related compounds, disodium galactarate should be handled with care in a laboratory setting.

  • General Precautions: Avoid ingestion, inhalation, and contact with eyes and skin.[7] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • First Aid Measures:

    • Eyes: Flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • Inhalation: Move to fresh air.[17][18][19]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]

Conclusion

Disodium galactarate is a compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its low solubility in some common solvents and its potential for chelation are key considerations for its application. A thorough understanding of its properties, supported by robust analytical characterization, is essential for its effective utilization in research and drug development. Further investigation into its formulation compatibility and potential therapeutic benefits is warranted.

References

  • Shandong Mopai Biotechnology Co., LTD.
  • ResearchGate. Solubility of galactaric acid/galactarate at 22, 35 or 50 °C in the... [Link]

  • FooDB. Showing Compound Galactaric acid (FDB001205). [Link]

  • PubChem. Galactaric acid | C6H10O8 | CID 3037582. [Link]

  • Dagley, S., & Trudgill, P. W. (1965). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Biochemical Journal, 95(1), 48–58. [Link]

  • PubChem. Disodium galactarate | C6H8Na2O8 | CID 6451340. [Link]

  • PubChem. D-Glucarate and D-Galactarate Degradation | Pathway. [Link]

  • Ataman Kimya. GALACTARIC ACID. [Link]

  • Dagley, S., & Trudgill, P. W. (1965). THE METABOLISM OF GALACTARATE, D-GLUCARATE AND VARIOUS PENTOSES BY SPECIES OF PSEUDOMONAS. Biochemical Journal, 95, 48-58. [Link]

  • Human Metabolome Database. Showing metabocard for Galactaric acid (HMDB0000639). [Link]

  • Valasatava, Y., et al. (2017). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. The FEBS Journal, 284(16), 2596-2609. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Maleic Acid, Disodium Salt, 99%. [Link]

  • Chavez, F. O. H., et al. (2022). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. Molbank, 2022(4), M1495. [Link]

  • Singh, R., & Pai, R. S. (2014). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 7(1), 113-118. [Link]

  • Krell, T., et al. (2018). A continuous assay for l-talarate/galactarate dehydratase using circular dichroism. Analytical Biochemistry, 544, 43-47. [Link]

  • Zorc, B., et al. (2023). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 16(11), 1540. [Link]

  • ResearchGate. ChemInform Abstract: One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. [Link]

Sources

Foundational

Disodium galactarate CAS number and molecular structure

An In-Depth Technical Guide to Disodium Galactarate for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of disodium galacta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Disodium Galactarate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of disodium galactarate, a key chemical compound with emerging significance in various scientific domains. Designed for researchers, chemists, and formulation scientists, this document delves into the core chemical identity, synthesis, analytical validation, and practical applications of this molecule, grounding all information in established scientific principles and methodologies.

Core Chemical Identity and Molecular Structure

Disodium galactarate, also known as disodium mucate or the disodium salt of galactaric acid, is the neutralized form of galactaric acid, a non-chiral aldaric acid derived from galactose. Understanding its precise chemical identity is fundamental for its application in any research or development context.

The definitive Chemical Abstracts Service (CAS) number for disodium galactarate is 1955-73-3 [1][2][3]. Its IUPAC name is disodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate [3][4]. This nomenclature precisely defines the stereochemistry of the four chiral centers along the carbon backbone.

Table 1: Key Chemical Identifiers for Disodium Galactarate

IdentifierValueSource
CAS Number 1955-73-3ChemIDplus, ECHA[3]
EC Number 217-794-1ECHA[3]
PubChem CID 6451340PubChem[3]
Molecular Formula C₆H₈Na₂O₈PubChem[2][3]
Molecular Weight 254.10 g/mol PubChem[3]
InChIKey IDAGXRIGDWCIET-SXKXKJGMSA-LPubChem[3]
Molecular Structure Visualization

The structure of disodium galactarate consists of a six-carbon chain with carboxylate groups at both ends (C1 and C6) and hydroxyl groups at the intermediate carbons (C2, C3, C4, C5). The negative charges on the carboxylate groups are balanced by two sodium ions.

disodium_galactarate cluster_galactarate Galactarate Dianion C1 O⁻ C1_atom C1->C1_atom C1_double O C1_double->C1_atom C2 H-C-OH C1_atom->C2 C3 HO-C-H C2->C3 C4 H-C-OH C3->C4 C5 H-C-OH C4->C5 C6_atom C5->C6_atom C6 O⁻ C6_atom->C6 C6_double O C6_atom->C6_double Na1 Na⁺ Na1->C1 Na2 Na⁺ Na2->C6

Caption: 2D structure of Disodium Galactarate.

Synthesis and Manufacturing Principles

The synthesis of disodium galactarate is a two-step process: first, the oxidation of a suitable precursor to galactaric acid, and second, the stoichiometric neutralization of the diacid.

Step 1: Synthesis of Galactaric Acid

Galactaric acid is classically synthesized by the nitric acid oxidation of galactose or lactose. This process breaks the cyclic hemiacetal form of the sugar and oxidizes both the C1 aldehyde and the C6 primary alcohol to carboxylic acids.

Step 2: Neutralization to Disodium Galactarate

The resulting galactaric acid is then carefully neutralized with two molar equivalents of a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), in an aqueous solution. The choice of base and control of pH are critical to prevent side reactions and ensure the formation of the disodium salt rather than the monosodium salt.

synthesis_workflow cluster_synthesis Synthesis Workflow start D-Galactose (Starting Material) oxidation Step 1: Oxidation (e.g., with Nitric Acid) start->oxidation intermediate Galactaric Acid (Mucic Acid) oxidation->intermediate neutralization Step 2: Neutralization (2 eq. NaOH or Na₂CO₃) intermediate->neutralization purification Purification (Crystallization/Precipitation) neutralization->purification product Disodium Galactarate (Final Product) purification->product

Caption: General synthesis workflow for Disodium Galactarate.
Exemplary Laboratory Protocol: Synthesis from D-Galactose
  • Oxidation: In a fume hood, dissolve 10 g of D-galactose in 100 mL of 3 M nitric acid in a flask equipped with a reflux condenser. Heat the mixture gently in a water bath at 80-90°C for approximately 90 minutes.

    • Causality: Nitric acid serves as the oxidizing agent. The elevated temperature accelerates the reaction, but excessive heat can lead to degradation.

  • Isolation of Galactaric Acid: Cool the reaction mixture in an ice bath. Galactaric acid, being poorly soluble in the acidic aqueous medium, will precipitate as a white solid. Collect the crystals by vacuum filtration and wash with cold deionized water to remove residual nitric acid.

  • Neutralization: Suspend the crude galactaric acid in 100 mL of deionized water. While stirring vigorously, add a 2 M solution of sodium hydroxide dropwise until the pH of the solution reaches 7.0-7.5. Two molar equivalents will be required.

    • Trustworthiness: Precise pH control is crucial. A pH below 7 may result in incomplete salt formation, while a significantly higher pH could promote unwanted side reactions.

  • Purification: The resulting solution of disodium galactarate can be concentrated under reduced pressure. The product is then precipitated by adding a water-miscible organic solvent like ethanol or isopropanol, in which the salt is insoluble.

  • Drying: Collect the precipitated disodium galactarate by filtration, wash with the organic solvent, and dry under vacuum at 50-60°C to a constant weight.

Applications in Research and Drug Development

While a niche chemical, disodium galactarate and its parent acid have several established and potential applications rooted in their chemical structure.

  • Chemical Synthesis Building Block: The polyhydroxy-dicarboxylate backbone of galactarate makes it a versatile starting material for synthesizing more complex molecules, such as chiral ligands, polymers, and heterocyclic compounds like pyrrole-2,5-dicarboxylic acids.[5] A notable example is its use as a precursor for bis(1,2,3-triazoles) via click chemistry.[6]

  • Pharmaceutical Excipient: Due to its multiple hydroxyl and carboxylate groups, galactaric acid acts as an effective chelating agent for metal ions.[7] This property can be exploited in pharmaceutical formulations to stabilize active pharmaceutical ingredients (APIs) that are susceptible to metal-catalyzed degradation.[7] The disodium salt offers the advantage of higher aqueous solubility and a neutral pH compared to the parent acid.

  • Metabolic Research: In microbiology, galactarate is a key metabolite in the degradation pathway of D-galactose in certain bacteria, such as E. coli and Pseudomonas species.[8][9][10] Studies of this pathway, which involves enzymes like galactarate dehydratase, are important for understanding bacterial carbon metabolism and fitness.[10][11]

galactarate_pathway Galactarate D-Galactarate E1 Galactarate Dehydratase Galactarate->E1 DehydroGlucarate 5-dehydro-4-deoxy- D-glucarate E2 Aldolase DehydroGlucarate->E2 Pyruvate Pyruvic Acid Tartronate Tartronate Semialdehyde E1->DehydroGlucarate E2->Pyruvate E2->Tartronate

Caption: Simplified bacterial degradation pathway of D-Galactarate.[10]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of disodium galactarate is paramount for its use in regulated applications. A multi-technique approach is recommended for comprehensive quality control.[12]

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
  • Principle: FTIR confirms the presence of key functional groups.

  • Protocol:

    • Acquire a background spectrum of the empty sample compartment.

    • Prepare the sample as a KBr pellet or using an ATR accessory.

    • Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Peaks:

    • Broad O-H stretch (from hydroxyl groups): ~3300-3500 cm⁻¹

    • C-H stretch: ~2900 cm⁻¹

    • Asymmetric COO⁻ stretch (carboxylate): ~1600 cm⁻¹

    • Symmetric COO⁻ stretch (carboxylate): ~1400 cm⁻¹

    • C-O stretch (alcohols): ~1050-1150 cm⁻¹

Assay by Complexometric Titration
  • Principle: This method quantifies the galactarate content by its ability to chelate a metal ion. It provides an overall purity value.[12]

  • Protocol:

    • Accurately weigh ~200 mg of disodium galactarate and dissolve in 50 mL of deionized water.

    • Add a known excess of a standardized 0.1 M Copper(II) Sulfate solution (e.g., 25.00 mL).

    • Adjust the pH to ~10 using an ammonia-ammonium chloride buffer.

    • Add a suitable indicator (e.g., Murexide).

    • Back-titrate the excess, unchelated Cu²⁺ ions with a standardized 0.1 M EDTA solution until the endpoint color change is observed.

    • Calculate the amount of Cu²⁺ that complexed with the galactarate, and thereby the purity of the sample.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates the main component from process-related impurities (e.g., unreacted galactose, galactaric acid) and degradation products.

  • Protocol:

    • Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0).

    • Column: A suitable ion-exchange or reversed-phase column designed for organic acid analysis.

    • Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (~210 nm).

    • Sample Preparation: Dissolve a known concentration of the sample (~1 mg/mL) in the mobile phase.

    • Injection & Run: Inject 10-20 µL and monitor the chromatogram for impurity peaks relative to the main disodium galactarate peak. Quantification is performed using an area percent method or against certified reference standards of known impurities.

analytical_workflow cluster_qc QC Analytical Workflow Sample Raw Material Batch (Disodium Galactarate) ID Identification (FTIR) Sample->ID Assay Assay/Purity (Titration) Sample->Assay Impurities Impurity Profile (HPLC) Sample->Impurities Decision Release / Reject Decision ID->Decision Assay->Decision Impurities->Decision

Caption: Integrated workflow for quality control analysis.

Conclusion

Disodium galactarate is a well-defined chemical entity whose utility is derived from its polyfunctional structure. For researchers and developers, a thorough understanding of its synthesis from common precursors, its applications as both a building block and a functional excipient, and the rigorous analytical methods required to verify its quality are essential. This guide provides the foundational knowledge and practical protocols to confidently incorporate disodium galactarate into advanced scientific and pharmaceutical applications.

References

  • National Center for Biotechnology Information. (n.d.). Disodium galactarate. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Galactarate. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Galactarate(1-). PubChem Compound Database. Available at: [Link]

  • Dagley, S., & Trudgill, P. W. (1965). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Biochemical Journal, 95(1), 48–58. Available at: [Link]

  • Ataman Kimya. (n.d.). GALACTARIC ACID. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). disodium D-glucarate. PubChem Compound Database. Available at: [Link]

  • Camacho-Soto, K. F., et al. (2022). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. Molbank, 2022(4), M1486. Available at: [Link]

  • Blikstad, C., et al. (2020). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. The FEBS Journal, 287(6), 1216-1230. Available at: [Link]

  • Dagley, S., & Trudgill, P. W. (1965). THE METABOLISM OF GALACTARATE, D-GLUCARATE AND VARIOUS PENTOSES BY SPECIES OF PSEUDOMONAS. Biochemical Journal, 95(1), 48-58. Available at: [Link]

  • Fuchs, C., et al. (2018). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemistryOpen, 7(9), 716-723. Available at: [Link]

  • Kumar, R., et al. (2021). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. RSC Advances, 11(48), 30206-30223. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). D-Glucarate and D-Galactarate Degradation. PubChem Pathway. Available at: [Link]

  • Sharma, D., et al. (2024). Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. Pharmaceuticals, 17(9), 1184. Available at: [Link]

Sources

Exploratory

Understanding the D-glucarate and D-galactarate degradation pathway

An In-Depth Technical Guide to the D-Glucarate and D-Galactarate Degradation Pathway Abstract D-glucarate and D-galactarate, oxidized derivatives of glucose and galactose, serve as valuable carbon sources for a variety o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the D-Glucarate and D-Galactarate Degradation Pathway

Abstract

D-glucarate and D-galactarate, oxidized derivatives of glucose and galactose, serve as valuable carbon sources for a variety of microorganisms. The metabolic pathways responsible for their degradation are of significant interest to researchers in microbiology, infectious disease, and biotechnology. These pathways not only highlight the metabolic versatility of bacteria but also present novel targets for antimicrobial drug development and are relevant to the dynamics of the gut microbiome. This guide provides a comprehensive overview of the two primary bacterial pathways for D-glucarate and D-galactarate catabolism, details the enzymology of key catalysts, presents validated experimental protocols for pathway analysis, and discusses the broader implications for health and disease.

Introduction: The Significance of Hexaric Acid Metabolism

Many bacteria, including members of the Enterobacteriaceae family like Escherichia coli and Salmonella enterica, can utilize the dicarboxylic acids D-glucarate and D-galactarate as their sole source of carbon and energy.[1][2] This capability is particularly relevant in the mammalian gut, where these oxidized sugars are present and their metabolism can confer a competitive advantage, especially during inflammation or following antibiotic treatment.[3][4] The study of these pathways is crucial for understanding bacterial fitness, pathogenesis, and for identifying novel enzymatic targets, as these metabolic routes are absent in humans.[3]

Bacteria have evolved at least two distinct strategies to channel D-glucarate into central metabolism. The most extensively characterized pathway, found in E. coli, converts D-glucarate into pyruvate and glycerate.[5][6] An alternative pathway, identified in organisms like Pseudomonas and Acinetobacter, funnels D-glucarate into the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate.[6][7] This guide will dissect both pathways, providing a foundation for further research and application.

The Canonical Degradation Pathway in Escherichia coli

The catabolic route for D-glucarate and D-galactarate in E. coli is a convergent pathway that feeds intermediates into lower glycolysis. The genes encoding these enzymes are typically organized in dedicated operons, subject to transcriptional regulation.[2][5]

The pathway proceeds through four primary enzymatic steps following transport of the substrates into the cell via permeases like GudT.[2][8]

  • Dehydration: The pathway initiates with the dehydration of the hexaric acid substrates. D-glucarate is converted by D-glucarate dehydratase (GudD) , and D-galactarate is converted by the epimer-specific D-galactarate dehydratase (GarD) .[1][3][9] Both reactions yield the common intermediate, 5-dehydro-4-deoxy-D-glucarate (KDG) .[1][5]

  • Aldol Cleavage: KDG is subsequently cleaved by KDG aldolase (GarL) into two distinct products: pyruvate and tartronate semialdehyde.[1][6]

  • Reduction: The tartronate semialdehyde is then reduced to D-glycerate in an NADPH-dependent reaction catalyzed by tartronate semialdehyde reductase (GarR) .[1][5]

  • Phosphorylation: Finally, D-glycerate is phosphorylated by glycerate kinase (GarK) to produce 2-phosphoglycerate, which directly enters central metabolism.[1][5] Early reports suggested the product was 3-phosphoglycerate, but subsequent studies have confirmed 2-phosphoglycerate as the authentic product.[5]

E_coli_Pathway Glucarate D-Glucarate KDG 5-dehydro-4-deoxy- D-glucarate (KDG) Glucarate->KDG GudD Galactarate D-Galactarate Galactarate->KDG GarD Pyruvate Pyruvate KDG->Pyruvate GarL TSA Tartronate Semialdehyde KDG->TSA GarL Glycolysis Glycolysis Pyruvate->Glycolysis Glycerate D-Glycerate TSA->Glycerate GarR (NADPH) PG2 2-Phosphoglycerate Glycerate->PG2 GarK (ATP) PG2->Glycolysis

Canonical D-glucarate/D-galactarate pathway in E. coli.

The Alternative Degradation Pathway

An alternative metabolic strategy for D-glucarate degradation exists in other bacteria, such as Acinetobacter baylyi and Pseudomonas species.[6] This pathway shares the initial dehydration step with the E. coli route but diverges significantly in its subsequent metabolism of KDG.

  • Initial Dehydration: As in E. coli, D-glucarate is first dehydrated by D-glucarate dehydratase to form KDG.[6]

  • Second Dehydration: KDG undergoes a second dehydration, catalyzed by KDG dehydratase , to form α-ketoglutarate semialdehyde.[6][7]

  • Dehydrogenation: The final step involves the NAD(P)+-dependent oxidation of α-ketoglutarate semialdehyde by α-ketoglutarate semialdehyde dehydrogenase , yielding α-ketoglutarate , a key intermediate of the TCA cycle.[6]

Alternative_Pathway Glucarate D-Glucarate KDG 5-dehydro-4-deoxy- D-glucarate (KDG) Glucarate->KDG Glucarate Dehydratase KGSA α-Ketoglutarate Semialdehyde KDG->KGSA KDG Dehydratase AKG α-Ketoglutarate KGSA->AKG α-KGSA Dehydrogenase TCA TCA Cycle AKG->TCA

Alternative D-glucarate degradation pathway to α-ketoglutarate.

Spotlight on D-Glucarate Dehydratase: An Enolase Superfamily Member

D-glucarate dehydratase (EC 4.2.1.40) is a pivotal enzyme in these pathways and a well-studied member of the mechanistically diverse enolase superfamily.[9][10]

  • Structural Features: Enzymes in this superfamily share a conserved (β/α)₇β-barrel catalytic domain.[9] D-glucarate dehydratase functions as a tetramer and requires a divalent metal ion, typically Mg²⁺ or Mn²⁺, for activity. This metal ion is crucial for coordinating the substrate and stabilizing the negative charge of the enediolate intermediate during catalysis.[9][11]

  • Catalytic Mechanism: The reaction proceeds via a metal-dependent E1cb elimination mechanism. A general base in the active site (e.g., a lysine residue) abstracts the proton from C5 of D-glucarate, forming an enediolate intermediate. A general acid catalyst (e.g., a histidine residue) then protonates the C4 hydroxyl group, facilitating its elimination as a water molecule to form the product, KDG.[9][11][12] This precise control of stereochemistry is a hallmark of the enolase superfamily.[9]

Enzyme Gene (E. coli) EC Number Function
D-Glucarate DehydratasegudD4.2.1.40Dehydrates D-glucarate to KDG.[5][10]
D-Galactarate DehydratasegarD4.2.1.42Dehydrates D-galactarate to KDG.[3]
KDG AldolasegarL4.1.2.20Cleaves KDG to pyruvate and tartronate semialdehyde.[6]
Tartronate Semialdehyde ReductasegarR1.1.1.60Reduces tartronate semialdehyde to D-glycerate.[5]
Glycerate KinasegarK2.7.1.31Phosphorylates D-glycerate to 2-phosphoglycerate.[5]
KDG Dehydratase (Alternative)-4.2.1.41Dehydrates KDG to α-ketoglutarate semialdehyde.[6]
α-KGSA Dehydrogenase (Alternative)-1.2.1.26Oxidizes α-KGSA to α-ketoglutarate.[6]

Experimental Methodologies

Studying these pathways requires robust biochemical and analytical techniques. The following protocols provide a framework for characterizing enzyme activity and identifying pathway intermediates.

Protocol 1: Coupled Spectrophotometric Assay for D-Glucarate Dehydratase Activity

This protocol describes a continuous, self-validating assay to measure the activity of D-glucarate dehydratase by coupling its reaction to subsequent enzymes in the alternative pathway, leading to the production of a spectroscopically detectable product (NADPH).[6]

Principle: D-glucarate is converted to KDG by D-glucarate dehydratase. In the presence of excess coupling enzymes, KDG is immediately converted to α-ketoglutarate. The final step, catalyzed by α-KGSA dehydrogenase, produces NADPH, which can be monitored by the increase in absorbance at 340 nm. The rate of NADPH production is directly proportional to the activity of the rate-limiting enzyme, D-glucarate dehydratase.

Materials:

  • Purified recombinant D-glucarate dehydratase, KDG dehydratase, and α-KGSA dehydrogenase.[7]

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂.

  • Substrates: D-glucarate, NADP⁺.

  • UV-Vis Spectrophotometer with temperature control.

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 800 µL Assay Buffer

    • 100 µL of 10 mM NADP⁺ solution

    • Saturating amounts of KDG dehydratase and α-KGSA dehydrogenase (e.g., 5-10 µg of each).

  • Enzyme Addition: Add a defined amount (e.g., 1-2 µg) of purified D-glucarate dehydratase to the cuvette and mix gently by pipetting.

  • Equilibration: Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background rate.

  • Initiate Reaction: Start the reaction by adding 100 µL of 100 mM D-glucarate stock solution.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). Specific activity can be expressed as µmol of NADPH formed per minute per mg of enzyme.

Coupled_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify Recombinant Enzymes (Glucarate Dehydratase, KDG Dehydratase, α-KGSA Dehydrogenase) A1 Combine Buffer, NADP⁺, and Coupling Enzymes P1->A1 P2 Prepare Assay Buffer (HEPES, MgCl₂) P2->A1 P3 Prepare Substrate Solutions (D-Glucarate, NADP⁺) A3 Initiate with D-Glucarate P3->A3 A2 Add Glucarate Dehydratase and Equilibrate (37°C) A1->A2 A2->A3 A4 Monitor Absorbance at 340 nm A3->A4 D1 Calculate Initial Velocity (V₀) from Linear Rate A4->D1 D2 Determine Specific Activity (µmol/min/mg) D1->D2

Workflow for the coupled spectrophotometric enzyme assay.
Protocol 2: Untargeted Metabolomic Analysis by LC-MS

This protocol outlines a general workflow for identifying and quantifying pathway intermediates from bacterial cultures grown on D-glucarate.

Principle: Liquid chromatography-mass spectrometry (LC-MS) allows for the separation, detection, and relative quantification of small molecules in a complex biological sample. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar metabolites like sugar acids and phosphorylated intermediates.[13]

Procedure:

  • Sample Collection: Grow bacterial cultures in minimal medium with D-glucarate as the sole carbon source.[7] Harvest cells during the mid-exponential growth phase by rapid centrifugation at 4°C.

  • Metabolism Quenching: Immediately resuspend the cell pellet in a cold quenching solution (e.g., 60% methanol at -40°C) to halt enzymatic activity.

  • Metabolite Extraction:

    • Centrifuge the quenched cells and discard the supernatant.

    • Add 500 µL of cold extraction solvent (e.g., 80% methanol, 0.1% formic acid) to the cell pellet.[14]

    • Thoroughly vortex and incubate on ice for 20 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[14]

  • Sample Preparation: Filter the supernatant through a 0.22 µm filter and transfer to an autosampler vial for analysis.[14]

  • LC-MS Analysis:

    • Inject the sample onto a HILIC column.

    • Elute metabolites using a gradient of mobile phase A (e.g., water with ammonium formate and formic acid) and mobile phase B (e.g., acetonitrile with formic acid).[13]

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap) in negative ion mode to detect the deprotonated sugar acids.

  • Data Processing: Process the raw data using metabolomics software (e.g., XCMS, MetaboAnalyst).[15] This involves peak picking, retention time alignment, and metabolite identification by matching accurate mass and fragmentation patterns to databases (e.g., KEGG, HMDB) or authentic standards.

Broader Implications and Future Directions

  • Infectious Disease: The D-glucarate pathway is upregulated in Salmonella during infection and contributes to its fitness in the host environment, which is rich in oxidized sugars.[8] The enzymes of this pathway, particularly the dehydratases, represent potential targets for developing novel antibiotics that could act as synthetic lethals or reduce pathogen colonization.[3]

  • Human Health & Gut Microbiome: While humans do not catabolize D-glucarate via these pathways, dietary D-glucarate has been shown to support liver detoxification.[16][17] It acts as an inhibitor of β-glucuronidase, an enzyme produced by some gut bacteria that can deconjugate toxins, leading to their reabsorption.[16] Understanding the interplay between dietary glucarate, microbial metabolism, and host detoxification is a promising area of research.

  • Biotechnology: The enzymes from these pathways can be harnessed for synthetic biology applications, such as the biocatalytic production of valuable chemicals from renewable sugar feedstocks.

Conclusion

The D-glucarate and D-galactarate degradation pathways are elegant examples of metabolic adaptation in the microbial world. A thorough understanding of their divergent enzymatic strategies, reaction mechanisms, and regulation is essential for researchers across multiple disciplines. The methodologies detailed herein provide a robust toolkit for interrogating these pathways, paving the way for new discoveries in microbial physiology, drug development, and the complex interactions between diet, the microbiome, and human health.

References

  • PubChem. (2022). D-Glucarate and D-Galactarate Degradation. PathBank. Retrieved from [Link]

  • Hubbard, B. K., et al. (1998). Evolution of Enzymatic Activities in the Enolase Superfamily: Characterization of the (D)-Glucarate/Galactarate Catabolic Pathway in Escherichia coli. Biochemistry, 37(41), 14369–14375. Retrieved from [Link]

  • Fàbrega, M. J., et al. (2021). The glucarate and galactarate metabolism are impaired in Salmonella Typhi due to loss of function mutations in the GudT transporter and the GudD dehydratase. ResearchGate. Retrieved from [Link]

  • Aghaie, A., et al. (2008). New Insights into the Alternative d-Glucarate Degradation Pathway. Journal of Biological Chemistry, 283(23), 15494–15502. Retrieved from [Link]

  • Aghaie, A., et al. (2008). New insights into the alternative D-glucarate degradation pathway. PubMed. Retrieved from [Link]

  • Wikipedia. (2024). Glucarate dehydratase. Retrieved from [Link]

  • Grokipedia. (n.d.). Glucarate dehydratase. Retrieved from [Link]

  • Andberg, M., et al. (2012). Reaction scheme of the first steps of the oxidative pathway for D-galacturonate catabolism. ResearchGate. Retrieved from [Link]

  • Zhu, Y., et al. (2020). The catabolism pathways for D-glucuronic acid, D-galacturonic acid, D-glucaric acid, and galactaric acid in bacteria. ResearchGate. Retrieved from [Link]

  • S-C. Li, et al. (2021). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Protein Science, 30(5), 1017-1027. Retrieved from [Link]

  • Verhoef, S., et al. (2021). A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway. Frontiers in Microbiology. Retrieved from [Link]

  • Crawford, R. W., et al. (2020). Oxidized sugar metabolism A Glucarate and galactarate catabolic pathway. ResearchGate. Retrieved from [Link]

  • Graphviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • Maier, R. J., et al. (2014). A link between gut community metabolism and pathogenesis: molecular hydrogen-stimulated glucarate catabolism aids Salmonella virulence. Journal of the Royal Society Interface, 11(99), 20140604. Retrieved from [Link]

  • YouTube. (2009). Graphviz dot. Retrieved from [Link]

  • Dagley, S., & Trudgill, P. W. (1965). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Biochemical Journal, 95(1), 48–58. Retrieved from [Link]

  • OpenMx. (2011). omxGraphviz help (making path diagrams). Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Chittur, S., et al. (2023). Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. Nutrients, 15(3), 743. Retrieved from [Link]

  • Dagley, S., & Trudgill, P. W. (1965). THE METABOLISM OF GALACTARATE, D-GLUCARATE AND VARIOUS PENTOSES BY SPECIES OF PSEUDOMONAS. PubMed. Retrieved from [Link]

  • M-CSA. (n.d.). Glucarate dehydratase. Retrieved from [Link]

  • Tian, B., et al. (2013). Predicting Enzyme–Substrate Specificity with QM/MM Methods: A Case Study of the Stereospecificity of d-Glucarate Dehydratase. Biochemistry, 52(33), 5511–5513. Retrieved from [Link]

  • Protocols.io. (2019). METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Retrieved from [Link]

  • Jeffcoat, R., et al. (1969). The metabolism of d-glucarate by Pseudomonas acidovorans. Biochemical Journal, 115(5), 969–976. Retrieved from [Link]

  • Jeffcoat, R. (1970). Studies on glucarate catabolism: the oxodeoxyglucarate aldolase activity of glucarate hydrolyase from Pseudomonas acidovorans. Biochemical Journal, 119(3), 48P-49P. Retrieved from [Link]

  • Aghaie, A., et al. (2008). New Insights into the Alternative D-Glucarate Degradation Pathway. ResearchGate. Retrieved from [Link]

  • Conde-Arpajou, A., et al. (2020). Integrative Metabolic Pathway Analysis Reveals Novel Therapeutic Targets in Osteoarthritis. Journal of Proteome Research, 19(7), 2683–2697. Retrieved from [Link]

  • Chittur, S., et al. (2023). Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. PubMed. Retrieved from [Link]

  • Nemkov, T., et al. (2017). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in Molecular Biology, 1641, 191-204. Retrieved from [Link]

  • Chiang, S-K., et al. (2021). Heme Degradation in Pathophysiology of and Countermeasures to Inflammation-Associated Disease. International Journal of Molecular Sciences, 22(16), 8793. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Galactaric Acid and its Sodium Salts for Researchers and Drug Development Professionals

Abstract Galactaric acid, also known as mucic acid, is a versatile, bio-based aldaric acid derived from the oxidation of galactose. Its unique symmetrical, polyhydroxylated dicarboxylic acid structure imparts a range of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Galactaric acid, also known as mucic acid, is a versatile, bio-based aldaric acid derived from the oxidation of galactose. Its unique symmetrical, polyhydroxylated dicarboxylic acid structure imparts a range of valuable properties, including metal chelation, formulation stabilization, and utility as a chiral building block for complex syntheses. While the free acid form exhibits limited aqueous solubility, its corresponding sodium salts offer modulated properties that are of significant interest in pharmaceutical development. This guide provides a comprehensive technical overview of galactaric acid and its sodium salts, detailing their physicochemical properties, synthesis methodologies, and critical applications. We will explore the causality behind experimental choices, present validated analytical protocols for characterization and quantification, and discuss its role as a functional excipient and a precursor for active pharmaceutical ingredients (APIs).

Introduction: The Molecular Architecture and Significance of Galactaric Acid

Galactaric acid, systematically named (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid, is a six-carbon dicarboxylic acid.[1] It is formally derived from the oxidative ring-cleavage of galactose, a common monosaccharide.[2] A key structural feature of galactaric acid is its meso configuration; despite possessing four chiral carbon centers, the molecule has a plane of symmetry, rendering it optically inactive.[3] This symmetrical nature influences its crystalline structure and physical properties, such as its high melting point and low solubility in cold water.

The presence of multiple hydroxyl groups and two terminal carboxylic acid functionalities makes galactaric acid a potent chelating agent and a valuable precursor for the synthesis of various polymers and fine chemicals, including adipic acid and 2,5-furandicarboxylic acid (FDCA).[4][5][6] In the context of drug development, these properties are leveraged for stabilizing formulations, sequestering metallic ions that catalyze degradation, and as a starting material for API synthesis.

Caption: Conversion pathway from D-Galactose to Disodium Galactarate.

Physicochemical Properties: A Comparative Analysis

Understanding the fundamental properties of galactaric acid is crucial for its application. The molecule is a white crystalline powder with a high melting point, reflecting its stable, hydrogen-bonded crystal lattice.[7] Its solubility is a critical parameter for formulation scientists.

Solubility Profile: Galactaric acid itself is poorly soluble in cold water (approx. 1 g/300 mL or 3.3 mg/mL) and practically insoluble in ethanol.[3][7] However, its solubility significantly increases in hot water (approx. 1 g/60 mL).[7] This temperature-dependent solubility is a key consideration for crystallization and purification processes.

Crucially, the solubility is also pH-dependent. Both the free acid and its salts exhibit relatively low solubility.[8][9] The maximum solubility for the galactarate species is observed at a pH of approximately 4.7 in the presence of sodium or ammonium ions, suggesting that the formation of the monosodium or monoammonium salt enhances solubility compared to the free acid or the disodium salt at other pH values.[9] This peak in solubility is likely due to an optimal balance between the ionized and non-ionized forms, disrupting the crystal lattice energy without leading to the precipitation of a less soluble salt form.

Data Summary Table:

PropertyGalactaric AcidData Source
Molecular Formula C₆H₁₀O₈[1]
Average Molecular Weight 210.14 g/mol [10]
Appearance White crystalline powder[7]
Melting Point 210–230 °C (decomposes)[7][10]
Solubility in Cold Water ~3.3 g/L[7]
Solubility in Hot Water ~16.7 g/L[7]
Solubility in Alcohol Nearly Insoluble[3]
pKa (Strongest Acidic) ~2.83[10]
Optical Activity Optically inactive (meso compound)[3]

Synthesis and Production Methodologies

The choice of synthesis route for galactaric acid depends on factors such as required purity, scale, and environmental considerations. Both chemical and biotechnological methods are well-established.

Chemical Synthesis: Nitric Acid Oxidation

The most traditional and straightforward method for producing galactaric acid is the oxidation of D-galactose or galactose-containing materials (like lactose) with a strong oxidizing agent, typically nitric acid.[1][8][9]

Causality of Experimental Choices:

  • Oxidizing Agent: Nitric acid is effective because it is strong enough to oxidize both the C1 aldehyde and the C6 primary alcohol of galactose to carboxylic acids.

  • Temperature Control: The reaction is exothermic and must be carefully controlled. Elevated temperatures (e.g., 95°C) increase the reaction rate but also the risk of over-oxidation and decomposition, leading to byproducts like oxalic acid.[3][6]

  • Concentration: Optimized conditions often use around 5 M nitric acid with a specific molar ratio of galactose to HNO₃ (e.g., 1:9) to ensure complete conversion while managing the reaction vigor.[6]

  • Crystallization: Upon cooling the reaction mixture, the sparingly soluble galactaric acid crystallizes out, providing a simple and effective method of initial purification.

Synthesis_Workflow Start Start: D-Galactose Solution AddAcid Add Nitric Acid (HNO₃) under controlled cooling Start->AddAcid Step 1 Heat Heat Reaction Mixture (e.g., 95°C with stirring) AddAcid->Heat Step 2 Cool Cool to Induce Crystallization Heat->Cool Step 3 Filter Vacuum Filtration Cool->Filter Step 4 Wash Wash Crystals (Cold H₂O, Ethanol) Filter->Wash Step 5 Dry Dry Product (Vacuum Oven) Wash->Dry Step 6 End End: Pure Galactaric Acid Dry->End

Caption: Workflow for the chemical synthesis of Galactaric Acid.

Biotechnological Production

Reflecting the growing demand for green chemistry, microbial fermentation routes are being developed. These methods typically use engineered microorganisms to convert D-galacturonic acid (a component of pectin) into galactaric acid.[8][9][11]

  • Mechanism: Strains of fungi like Trichoderma reesei or bacteria such as Agrobacterium tumefaciens can be engineered to express uronate dehydrogenase (UDH).[11] This enzyme catalyzes the oxidation of D-galacturonic acid to galactaric acid. To maximize yield, native metabolic pathways that would otherwise consume the product are often knocked out.[11]

  • Advantages: This approach avoids the use of harsh oxidizing agents and can utilize renewable feedstocks like pectin-rich biomass.

  • Challenges: A primary challenge is the relatively low solubility of galactarate, which can lead to product crystallization in the fermentation broth, potentially complicating downstream processing.[8][9] Careful control of pH, temperature, and medium composition is essential for optimizing yield.[9]

The Sodium Salts of Galactaric Acid

The formation of sodium salts is a standard strategy to modify the physicochemical properties of an acidic compound. Galactaric acid, being a dicarboxylic acid, can form both a monosodium and a disodium salt.

Preparation of Disodium Galactarate

The disodium salt is prepared through a straightforward acid-base neutralization reaction.

Rationale:

  • Stoichiometry: Two equivalents of a sodium base (e.g., NaOH or NaHCO₃) are required to deprotonate both carboxylic acid groups of one equivalent of galactaric acid.

  • Solvent: The reaction is typically performed in an aqueous medium. Given the low solubility of the starting material, gentle heating may be required to facilitate the reaction.

  • Isolation: The resulting salt can be isolated by removing the solvent (e.g., via rotary evaporation or lyophilization).

Properties and Utility

While comprehensive data on the solubility of pure disodium galactarate is sparse, studies on galactaric acid solubility indicate that the presence of sodium ions significantly influences its behavior, with peak solubility occurring around pH 4.7.[9] This suggests that the monosodium salt may be the most soluble species. The fully deprotonated disodium salt might exhibit different solubility characteristics. The primary utility of converting to a sodium salt in a pharmaceutical context is to enable formulation in aqueous media at a desired pH, potentially improving dissolution rates and bioavailability for certain applications.

Applications in Research and Drug Development

The unique structure of galactaric acid underpins its utility across several scientific domains.

  • Chelating Agent and Formulation Stabilizer: The polyhydroxy-dicarboxylate structure is an excellent ligand for metal ions. This property is used to chelate trace metal ions in pharmaceutical formulations that can catalyze the oxidative degradation of sensitive APIs.[4] It serves as a natural and biodegradable alternative to synthetic chelators like EDTA.

  • Precursor in Organic Synthesis: Galactaric acid is a valuable chiral building block. It has been used as a precursor in the total synthesis of complex molecules like Taxol and as a renewable starting material for producing industrially important chemicals such as adipic acid (for nylon) and FDCA (a potential replacement for terephthalic acid).[5][6][11]

  • Biomedical and Tissue Engineering Research: Studies have shown that galactaric acid can influence biological processes. At micromolar concentrations, it has been observed to increase the mRNA expression of Runx2, a key transcription factor in osteoblast differentiation.[12] This has led to its investigation in combination with materials like poly(lactic acid) (PLA) for bone tissue engineering scaffolds.[12]

Analytical Methodologies

Accurate and robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the quantification of galactaric acid. Due to its hydrophilic nature, reversed-phase chromatography can be challenging without the right column chemistry.

  • Stationary Phase: A polar-embedded column (like an amide HILIC) or a modern C18 column designed for aqueous mobile phases (e.g., Waters ACQUITY UPLC HSS T3) is recommended.

  • Mobile Phase: An isocratic mobile phase consisting of an acidified water/acetonitrile mixture is often effective. For example, a mobile phase of water:acetonitrile (80:20 v/v) with the pH adjusted to 3.0 using phosphoric acid provides good peak shape and retention.

  • Detection: UV detection at a low wavelength, such as 210 nm, is suitable as galactaric acid lacks a strong chromophore. If higher sensitivity is needed, mass spectrometry (LC-MS) can be employed.[2]

Spectroscopic Characterization (NMR & FTIR)
  • ¹H NMR: The proton NMR spectrum of galactaric acid in D₂O is relatively simple due to the molecule's symmetry. Key signals typically appear around 4.25 ppm and 3.94 ppm, corresponding to the C2/C5 and C3/C4 protons, respectively.[2][13][14]

  • ¹³C NMR: The carbon spectrum provides further structural confirmation, with distinct signals for the carboxyl carbons and the hydroxylated backbone carbons.[2]

  • FTIR: The infrared spectrum is characterized by a broad O-H stretching band (from both hydroxyl and carboxylic acid groups) around 3300-2500 cm⁻¹, a sharp C=O stretching band for the carboxylic acid around 1730 cm⁻¹, and C-O stretching bands in the 1200-1000 cm⁻¹ region.[15]

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Std Prepare Standard Curve (e.g., 10-200 µg/mL in Mobile Phase) Inject Inject 20 µL onto C18 Column Prep_Std->Inject Prep_Sample Prepare Unknown Sample (Dissolve and filter) Prep_Sample->Inject Elute Isocratic Elution (e.g., 80:20 Water:ACN, pH 3.0) Inject->Elute Detect UV Detection at 210 nm Elute->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Standard Curve Integrate->Quantify

Caption: General workflow for the quantification of Galactaric Acid via HPLC.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory work.

Protocol 1: Synthesis of Galactaric Acid from D-Galactose
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 25 g of D-galactose in 150 mL of 5 M nitric acid. (Causality: The ice bath is critical to control the initial exothermic reaction upon adding the acid).

  • Oxidation: Remove the ice bath and gently heat the mixture to 95°C with continuous stirring. Maintain this temperature for 90 minutes. The solution will turn yellow-orange and evolve nitrogen oxides (perform in a fume hood).

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with two 30 mL portions of ice-cold deionized water, followed by one 30 mL portion of cold ethanol to remove residual acid and facilitate drying.

  • Drying: Dry the purified galactaric acid in a vacuum oven at 60°C to a constant weight. The expected yield is typically 70-80%.

Protocol 2: Preparation of Disodium Galactarate
  • Dissolution: Suspend 10.5 g (0.05 mol) of finely powdered galactaric acid in 100 mL of deionized water in a 250 mL beaker with magnetic stirring.

  • Neutralization: Prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water. Add this NaOH solution dropwise to the galactaric acid slurry. (Causality: Dropwise addition prevents localized high pH and ensures a controlled neutralization).

  • Completion: Stir the mixture at room temperature until all the solid has dissolved, indicating the formation of the soluble sodium salt. The final pH should be approximately 7-8.

  • Isolation: Transfer the clear solution to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting white solid in a vacuum oven at 80°C to remove any residual water.

Protocol 3: Quantification of Galactaric Acid by HPLC
  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (4.6 x 250mm, 5µm) or equivalent.[16]

    • Mobile Phase: 80:20 (v/v) water:acetonitrile, with the pH of the aqueous component adjusted to 3.0 with 0.1% o-phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve galactaric acid in the mobile phase to create a 1 mg/mL stock solution. Perform serial dilutions to prepare standards ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing galactaric acid in the mobile phase to an estimated concentration within the standard curve range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample(s).

  • Calculation: Determine the concentration of galactaric acid in the sample by interpolating its peak area from the linear regression of the calibration curve.

Conclusion and Future Outlook

Galactaric acid and its sodium salts represent a class of compounds with significant, yet not fully exploited, potential in pharmaceutical sciences. Their foundation as a renewable, bio-derived chemical adds to their appeal. The robust chelating ability of galactaric acid makes it an excellent candidate for use as a stabilizing excipient in formulations prone to metal-catalyzed degradation. Future research should focus on fully characterizing the solubility and stability profiles of its various salt forms to optimize their use in liquid and solid dosage forms. Furthermore, its role as a versatile chiral precursor will continue to be valuable in the synthesis of novel APIs, aligning with the principles of green chemistry in drug manufacturing.[17] The biological activities observed in bone regeneration studies also open new avenues for its potential therapeutic applications, warranting further investigation.

References

  • GALACTARIC ACID | - atamankimya.com. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]

  • galactaric acid, 526-99-8. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

  • Galactaric acid | C6H10O8 | CID 3037582. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. (2024, September 13). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • GALACTARIC ACID. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]

  • Production of galactaric acid and biomass by T. reesei D-161646 and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

  • Showing metabocard for Galactaric acid (HMDB0000639). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]

  • Enhancing fungal production of galactaric acid. (2017, February 12). PubMed. Retrieved January 22, 2026, from [Link]

  • ChemInform Abstract: One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Showing Compound Galactaric acid (FDB001205). (2010, April 8). FooDB. Retrieved January 22, 2026, from [Link]

  • Production of Hexaric Acids from Biomass. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Enhancing fungal production of galactaric acid | Request PDF. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mucic acid. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000639). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]

  • FT-IR spectra of (a) pure galactaric acid, (b) nickel galactarate dihydrate, and (c) NiO at 500 °C. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A, 600 MHz 1 H NMR spectrum of a mixture of galactaric acid and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. (2022, November 17). MDPI. Retrieved January 22, 2026, from [Link]

  • A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText. Retrieved January 22, 2026, from [Link]

  • disodium galactarate CAS NO.1955-73-3. (n.d.). Shandong Mopai Biotechnology Co., LTD. Retrieved January 22, 2026, from [Link]

  • HPLC Methods for analysis of Gallic acid. (n.d.). HELIX Chromatography. Retrieved January 22, 2026, from [Link]

  • Carrageenan: Drug Delivery Systems and Other Biomedical Applications. (2020, November 23). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

The Galactarate Pathway: A Pivotal Axis in Gut Bacterial Metabolism and Host-Microbe Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The intricate ecosystem of the human gut is fueled by the metabolic prowess...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The intricate ecosystem of the human gut is fueled by the metabolic prowess of its resident microbiota. Among the myriad of metabolic pathways employed by these microorganisms, the galactarate pathway has emerged as a critical nexus in the digestion of complex plant polysaccharides, competitive colonization, and the intricate dialogue between bacteria and their host. This technical guide provides a comprehensive exploration of the biological significance of the galactarate pathway in gut bacteria. We will delve into the biochemical intricacies of this metabolic route, its genetic architecture and regulation, its prevalence across different microbial taxa, and its profound implications for gut homeostasis and disease. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to understand and potentially modulate this key metabolic pathway for therapeutic benefit.

Introduction: The Centrality of Carbohydrate Metabolism in the Gut

The human gut is a fiercely competitive environment where microbial inhabitants vie for limited nutritional resources. A primary source of energy for these bacteria is dietary fiber, which is largely composed of complex carbohydrates that are indigestible by the human host.[1][2] Pectin, a major component of plant cell walls, is one such polysaccharide that is abundantly present in fruits and vegetables.[3][4] The degradation of pectin by gut bacteria releases its constituent monosaccharides, including D-galacturonic acid, which can then be funneled into various metabolic pathways. The galactarate pathway represents a key catabolic route for the utilization of D-galacturonic acid and its oxidized derivative, galactarate (also known as mucic acid).[5][6]

The ability to metabolize galactarate confers a significant competitive advantage to bacteria, enabling them to thrive in the complex and dynamic gut environment.[6][7] Furthermore, the activity of this pathway has been linked to the colonization fitness of both commensal and pathogenic bacteria, highlighting its importance in shaping the composition and function of the gut microbiota.[6][8] An in-depth understanding of the galactarate pathway is therefore crucial for elucidating the fundamental principles of gut microbial ecology and for the development of novel therapeutic strategies targeting the microbiome.

The Biochemical Landscape of the Galactarate Pathway

The catabolism of galactarate to central metabolic intermediates is a multi-step enzymatic process. While variations exist across different bacterial species, the canonical pathway, extensively studied in Escherichia coli, provides a robust model for understanding its core biochemical logic.[5][9]

Core Enzymatic Reactions

The pathway initiates with the dehydration of galactarate and converges on the production of pyruvate and 2-phosphoglycerate, which can then enter glycolysis.[7]

  • Galactarate Dehydration: The first committed step is the dehydration of galactarate to 5-keto-4-deoxy-D-glucarate, catalyzed by galactarate dehydratase (GarD) .[5][6][9]

  • Aldol Cleavage: The resulting 5-keto-4-deoxy-D-glucarate is then cleaved by 5-keto-4-deoxy-D-glucarate aldolase (GarL) into pyruvate and tartronate semialdehyde.[5][7][9]

  • Reduction of Tartronate Semialdehyde: Tartronate semialdehyde is subsequently reduced to D-glycerate by tartronate semialdehyde reductase (GarR) , typically utilizing NADH as a cofactor.[5][7][9]

  • Phosphorylation of D-Glycerate: Finally, D-glycerate is phosphorylated to 2-phosphoglycerate by glycerate kinase (GarK) , consuming one molecule of ATP.[5][7][9]

Visualization of the Galactarate Pathway

The following diagram illustrates the sequential enzymatic reactions of the galactarate pathway.

Galactarate_Pathway cluster_pathway Galactarate Catabolic Pathway Galactarate Galactarate KDG 5-keto-4-deoxy- D-glucarate Galactarate->KDG Galactarate Dehydratase (GarD) Pyruvate Pyruvate KDG->Pyruvate 5-keto-4-deoxy-D-glucarate Aldolase (GarL) TSA Tartronate Semialdehyde KDG->TSA 5-keto-4-deoxy-D-glucarate Aldolase (GarL) Glycerate D-Glycerate TSA->Glycerate Tartronate Semialdehyde Reductase (GarR) (NADH -> NAD+) TwoPG 2-Phosphoglycerate Glycerate->TwoPG Glycerate Kinase (GarK) (ATP -> ADP) Glycolysis Glycolysis TwoPG->Glycolysis

Caption: The core enzymatic steps of the bacterial galactarate catabolic pathway.

Genetic Organization and Regulation: The gar and gud Operons

In many gut bacteria, the genes encoding the enzymes of the galactarate pathway are clustered together in operons, allowing for coordinated regulation in response to the availability of galactarate and related sugar acids. In E. coli, these genes are organized into three main transcriptional units: garD, garPLRK, and gudPD.[10][11]

  • The gar operon (garPLRK) encodes a transporter for galactarate (garP), the aldolase (garL), the reductase (garR), and the kinase (garK).[10]

  • The gud operon (gudPD) is involved in the transport and dehydration of the related sugar acid, D-glucarate.[10]

  • The garD gene , encoding galactarate dehydratase, forms its own transcriptional unit.[10]

Coordinated Regulation by a Common Regulator

The expression of these operons is intricately regulated to ensure that the metabolic machinery is synthesized only when needed. Studies in E. coli have revealed that the expression of the gar and gud operons is induced by D-galactarate, D-glucarate, and their common metabolic intermediate, D-glycerate.[10][11] This coordinated regulation is mediated by a common transcriptional regulator, SdaR (formerly YaeG), which acts as an activator.[10] The expression of the sdaR gene itself is autoregulated, creating a positive feedback loop that amplifies the response to the presence of these sugar acids.[10][11]

Visualization of the Genetic Regulation

The following diagram depicts the regulatory network governing the galactarate and glucarate utilization genes in E. coli.

Genetic_Regulation cluster_regulation Genetic Regulation of Galactarate/Glucarate Operons Inducers Inducers: D-Galactarate D-Glucarate D-Glycerate SdaR_protein SdaR (Activator Protein) Inducers->SdaR_protein activate sdaR_gene sdaR gene SdaR_protein->sdaR_gene positively autoregulates garD_operon garD operon SdaR_protein->garD_operon activates transcription garPLRK_operon garPLRK operon SdaR_protein->garPLRK_operon activates transcription gudPD_operon gudPD operon SdaR_protein->gudPD_operon activates transcription

Caption: Regulatory circuit of the galactarate and glucarate operons in E. coli.

Prevalence and Diversity of the Galactarate Pathway in Gut Microbiota

The ability to metabolize galactarate is not uniformly distributed across all gut bacteria. Bioinformatic analyses have revealed the presence of the gud/gar pathway genes in a significant number of gut microbial species, spanning different phyla.[7] This pathway is particularly well-characterized in members of the Enterobacteriaceae family, such as E. coli and Salmonella enterica.[6][7] However, functionally equivalent, though enzymatically divergent, pathways have also been identified in commensal bacteria, suggesting convergent evolution in the adaptation to the gut environment.

Distribution Across Key Gut Bacterial Phyla

The following table summarizes the presence of the galactarate pathway in representative genera from key gut bacterial phyla.

PhylumRepresentative GenusPresence of Galactarate PathwayKey Enzymes
Proteobacteria Escherichia, SalmonellaWell-characterizedGarD, GarL, GarR, GarK
Firmicutes ClostridiumPresent in some speciesDivergent enzyme families identified
Bacteroidetes BacteroidesPresent in some speciesOften associated with pectin degradation loci
Actinobacteria BifidobacteriumLess commonFurther investigation needed

Biological Significance in the Gut Ecosystem

The galactarate pathway plays a multifaceted role in the gut, influencing microbial fitness, host-microbe interactions, and overall gut health.

Competitive Advantage and Niche Specialization

The ability to utilize galactarate provides a distinct metabolic advantage, allowing bacteria to carve out a specific nutritional niche. This is particularly relevant in the context of a diet rich in fruits and vegetables, which leads to a higher influx of pectin-derived monosaccharides into the colon.[1][2] By efficiently metabolizing galactarate, bacteria can outcompete other microbes that lack this capability, thereby influencing the structure and composition of the gut microbial community.

Role in Pathogen Colonization and Virulence

Intriguingly, the galactarate pathway has been implicated in the colonization and virulence of enteric pathogens. For instance, in Salmonella enterica serovar Typhimurium, the ability to catabolize galactarate enhances its fitness in the gut, particularly in the context of inflammation.[8] During inflammation, the host produces reactive nitrogen species that can oxidize sugars, potentially increasing the availability of galactarate and other sugar acids.[12] This suggests that the galactarate pathway may be a key adaptation for pathogens to thrive in the inflamed gut environment.

Contribution to Host Metabolism and Health

The metabolic end-products of the galactarate pathway, pyruvate and 2-phosphoglycerate, are readily integrated into the central metabolism of the bacteria. This ultimately contributes to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate through fermentation.[1] SCFAs are crucial signaling molecules that have profound effects on host physiology, including maintaining gut barrier integrity, modulating the immune system, and influencing host metabolism.[13][14] Therefore, the galactarate pathway indirectly contributes to the production of these beneficial microbial metabolites.

Experimental Methodologies for Studying the Galactarate Pathway

Investigating the galactarate pathway requires a combination of microbiological, biochemical, and molecular techniques. The following provides a generalized workflow for such studies.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for Studying the Galactarate Pathway start Start: Hypothesis on Galactarate Metabolism isolation 1. Isolation & Culturing of Gut Bacteria (Growth on galactarate as sole carbon source) start->isolation genomic 2. Genomic Analysis (Identification of putative gar/gud genes) isolation->genomic transcriptomic 3. Transcriptomic Analysis (RT-qPCR/RNA-seq) (Gene expression in response to galactarate) genomic->transcriptomic knockout 7. Genetic Manipulation (Gene knockout/complementation studies) genomic->knockout proteomic 4. Proteomic Analysis (Protein expression profiling) transcriptomic->proteomic biochemical 5. Biochemical Characterization (Enzyme assays with purified proteins) proteomic->biochemical metabolomic 6. Metabolomic Analysis (LC-MS/GC-MS) (Identification of pathway intermediates and end-products) biochemical->metabolomic end End: Elucidation of Pathway Function metabolomic->end phenotypic 8. Phenotypic Analysis (Growth curves, competitive fitness assays) knockout->phenotypic phenotypic->end

Caption: A generalized workflow for the investigation of the galactarate pathway.

Step-by-Step Protocol: Characterization of Galactarate Dehydratase (GarD) Activity

This protocol outlines the key steps for the biochemical characterization of GarD, the first enzyme in the pathway. The causality behind these steps lies in isolating the enzyme of interest to study its specific catalytic function in a controlled in vitro system.

  • Cloning and Expression of the garD Gene:

    • Amplify the garD gene from the genomic DNA of the target bacterium using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into an expression vector (e.g., pET vector with a His-tag) for protein purification.

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and harvest the cells.

  • Purification of Recombinant GarD:

    • Lyse the bacterial cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged GarD protein using immobilized metal affinity chromatography (IMAC).

    • Assess the purity of the protein by SDS-PAGE.

  • Enzyme Activity Assay:

    • The activity of GarD can be measured by monitoring the formation of the product, 5-keto-4-deoxy-D-glucarate, which can be detected by a colorimetric assay with semicarbazide.

    • Set up a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified GarD enzyme, and the substrate, galactarate.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction at different time points and measure the absorbance at a specific wavelength to quantify the product formation.

  • Kinetic Analysis:

    • Determine the kinetic parameters (Km and Vmax) of GarD by measuring the initial reaction rates at varying substrate concentrations.

    • Fit the data to the Michaelis-Menten equation.

Therapeutic Implications and Future Directions

The central role of the galactarate pathway in gut microbial metabolism and its association with pathogen fitness make it an attractive target for therapeutic intervention.

Targeting the Pathway in Pathogens

Given that the galactarate pathway is important for the colonization of enteric pathogens like Salmonella, designing specific inhibitors against key enzymes such as GarD could represent a novel antimicrobial strategy.[6] Such inhibitors could potentially reduce the pathogen's ability to thrive in the gut, thereby preventing or treating infections. Since this pathway is present in gut bacteria but not in humans, it offers the potential for selective toxicity.[6]

Modulating the Microbiota through Diet

The activity of the galactarate pathway is directly linked to the availability of its substrate, which is derived from dietary pectin.[1][2] Therefore, dietary interventions aimed at modulating the intake of pectin-rich foods could be used to shape the composition of the gut microbiota and promote the growth of beneficial bacteria that possess this pathway. This approach could be explored for the management of metabolic disorders and inflammatory conditions.[14][15]

Future Research Perspectives

While significant progress has been made in understanding the galactarate pathway, several areas warrant further investigation:

  • Diversity and Evolution: A more comprehensive survey of the diversity and evolutionary origins of galactarate metabolic pathways across a wider range of gut microbes is needed.

  • Host-Microbe Interactions: The precise mechanisms by which the activity of the galactarate pathway influences host immune responses and metabolic signaling require further elucidation.

  • Therapeutic Targeting: The development and validation of specific inhibitors targeting the enzymes of the galactarate pathway are crucial for translating this knowledge into clinical applications.

Conclusion

The galactarate pathway is a testament to the remarkable metabolic adaptability of gut bacteria. Its significance extends beyond simple energy acquisition, playing a pivotal role in competitive interactions, pathogen fitness, and the intricate metabolic cross-talk between the microbiota and the host. A deeper understanding of this pathway will undoubtedly unlock new avenues for the development of targeted therapies aimed at modulating the gut microbiome for improved human health. This guide provides a solid foundation for researchers and drug development professionals to embark on this exciting area of investigation.

References

  • Hubbard, B. K., et al. (1998). Evolution of Enzymatic Activities in the Enolase Superfamily: Characterization of the (D)-Glucarate/Galactarate Catabolic Pathway in Escherichia coli. Biochemistry, 37(41), 14369–14375. [Link]

  • PubChem. (n.d.). D-Glucarate and D-Galactarate Degradation. PubChem Pathway. [Link]

  • Ndeh, D., et al. (2017). Complex pectin metabolism by gut bacteria reveals novel catalytic functions. Nature, 544(7651), 65–70. [Link]

  • Gul, S., et al. (2020). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Protein Science, 29(6), 1447–1457. [Link]

  • Kuorelahti, S., et al. (2021). The bacterial pathway for oxidative galacturonate catabolism. ResearchGate. [Link]

  • Chang, Y. F., & Feingold, D. S. (1970). d-Glucaric Acid and Galactaric Acid Catabolism by Agrobacterium tumefaciens. Journal of Bacteriology, 102(1), 85–96. [Link]

  • Andberg, M., et al. (2017). Reaction scheme of the first steps of the oxidative pathway for D -galacturonate catabolism. ResearchGate. [Link]

  • Ndeh, D., et al. (2017). Dietary pectic glycans are degraded by coordinated enzyme pathways in human colonic Bacteroides. Cell Host & Microbe, 22(3), 293-305.e6. [Link]

  • Levy, S., et al. (2025). Convergent evolution of oxidized sugar metabolism in commensal and pathogenic microbes in the inflamed gut. ResearchGate. [Link]

  • Thomas, F., et al. (2013). Biochemical Reconstruction of a Metabolic Pathway from a Marine Bacterium Reveals Its Mechanism of Pectin Depolymerization. Applied and Environmental Microbiology, 79(14), 4230–4239. [Link]

  • Levy, S., et al. (2025). Oxidized sugar metabolism A Glucarate and galactarate catabolic pathway. ResearchGate. [Link]

  • Monterrubio, R., et al. (2000). A common regulator for the operons encoding the enzymes involved in D-galactarate, D-glucarate, and D-glycerate utilization in Escherichia coli. Journal of Bacteriology, 182(9), 2672–2674. [Link]

  • Monterrubio, R., et al. (2000). A Common Regulator for the Operons Encoding the Enzymes Involved in d-Galactarate, d-Glucarate, and d-Glycerate Utilization in Escherichia coli. Journal of Bacteriology, 182(9), 2672–2674. [Link]

  • Valido, E., et al. (2024). The pectin metabolizing capacity of the human gut microbiota. Critical Reviews in Food Science and Nutrition, 1–16. [Link]

  • Zhang, L., et al. (2023). The digestive behavior of pectin in human gastrointestinal tract: a review on fermentation characteristics and degradation mechanism. Food & Function, 14(18), 8175–8198. [Link]

  • Pluvinage, B., et al. (2022). Metabolism of a hybrid algal galactan by members of the human gut microbiome. Nature Chemical Biology, 18(6), 647–655. [Link]

  • Ali, M. M., et al. (2014). A link between gut community metabolism and pathogenesis: molecular hydrogen-stimulated glucarate catabolism aids Salmonella virulence. PLoS Pathogens, 10(7), e1004258. [Link]

  • Kim, J., et al. (2014). l-Galactose metabolism in Bacteroides vulgatus from the human gut microbiota. The Journal of Biological Chemistry, 289(30), 20645–20657. [Link]

  • Hua, G., et al. (1975). Multiple Regulation of Galactose Operon—Genetic Evidence for a Distinct Site in the Galactose Operon that Responds to capR Gene Regulation in Escherichia coli K-12. Proceedings of the National Academy of Sciences, 72(2), 507-511. [Link]

  • Hua, G., & Markovitz, A. (1974). Regulation of galactose operon at the gal operator-promoter region in Escherichia coli K-12. Journal of Bacteriology, 120(3), 1144–1152. [Link]

  • Clarke, S. F., et al. (2012). The gut microbiota and the metabolic health of the host. Current Opinion in Gastroenterology, 28(1), 1–6. [Link]

  • Ali, M. W., et al. (2024). Therapeutic Potential Targeting Gut Microbiota Modulation With Emphasis on Lactobacillus spp. in Common Metabolic Disorders: A Systematic Review. Cureus, 16(5), e59835. [Link]

  • Gomaa, E. Z. (2020). Gut Microbiota Dysbiosis: Pathogenesis, Diseases, Prevention, and Therapy. Journal of Human Microbiome, 1(1), 1-13. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Disodium Galactarate in Modern Research

An Application Note for the Synthesis of Disodium Galactarate for Laboratory Research Disodium galactarate, the sodium salt of galactaric acid (also known as mucic acid), is an aldaric acid derived from galactose. While...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Disodium Galactarate for Laboratory Research

Disodium galactarate, the sodium salt of galactaric acid (also known as mucic acid), is an aldaric acid derived from galactose. While historically noted for its low solubility, recent scientific interest has repositioned galactaric acid and its salts as valuable, bio-based platform chemicals.[1][2] For researchers in drug development and materials science, disodium galactarate serves as a key precursor for synthesizing novel polymers and as a building block in complex organic syntheses. For instance, it can be a starting material for the production of adipic acid, a monomer used in nylon synthesis, and 2,5-furandicarboxylic acid (FDCA), a renewable substitute for terephthalic acid in polyesters.[1][2]

This guide provides a comprehensive, field-tested protocol for the synthesis of disodium galactarate, beginning with the nitric acid-mediated oxidation of D-galactose. The narrative is structured to provide not just a series of steps, but the underlying chemical principles and safety considerations essential for successful and safe execution in a laboratory setting.

Part 1: The Chemistry of Synthesis

The conversion of D-galactose to disodium galactarate is a robust two-step process. Understanding the causality behind each step is critical for optimizing the reaction and ensuring the purity of the final product.

Step 1: Oxidation of D-Galactose to Galactaric Acid

The core of the synthesis is the powerful oxidation of D-galactose. Nitric acid is the oxidant of choice for this transformation due to its efficacy and the unique properties of the resulting product.[3][4]

  • Reaction Principle : Concentrated nitric acid oxidizes both the C1 aldehyde and the C6 primary alcohol of the galactose molecule to carboxylic acid functional groups. This dual oxidation yields the symmetrical dicarboxylic acid, galactaric acid.[4] A key advantage of this method is the low solubility of galactaric acid in the acidic reaction medium, which allows for straightforward isolation of the product via precipitation and filtration.[3][4]

  • Stereochemical Outcome : Galactaric acid is a meso compound. Despite possessing multiple chiral carbons, the molecule has an internal plane of symmetry, rendering it optically inactive.[3] This simplifies analysis as polarimetry is not required for its characterization.

  • Causality of Reaction Conditions : The success of the oxidation hinges on precise control of the reaction parameters. Decades of optimization have led to a well-defined set of conditions. Optimized protocols often require 5 M nitric acid at a temperature of 95°C, with a galactose to HNO₃ molar ratio of 1:9.[1][2]

    • Temperature : The elevated temperature (95°C) is necessary to overcome the activation energy of the C-H and O-H bond oxidation. However, temperatures exceeding this can lead to unwanted side reactions and degradation of the carbohydrate backbone, reducing the yield.

    • Nitric Acid Concentration and Ratio : A sufficient excess of nitric acid (1:9 molar ratio) ensures the complete oxidation of both terminal carbons.[1][2] A lower concentration may result in incomplete oxidation, yielding galacturonic acid, while a significantly higher concentration increases safety risks and the potential for charring.

Step 2: Neutralization to Form Disodium Galactarate

The second step is a classic acid-base neutralization.

  • Reaction Principle : The two carboxylic acid protons of galactaric acid are acidic and react with a suitable base. The addition of two molar equivalents of a sodium base, such as sodium hydroxide (NaOH), deprotonates the galactaric acid to form the highly water-soluble disodium galactarate salt.

  • Control of pH : The key to this step is the careful, dropwise addition of the base while monitoring the pH of the solution. The reaction is complete when a neutral pH (approximately 7.0) is achieved. At this point, the insoluble galactaric acid will have completely dissolved, indicating the formation of the soluble salt.

Part 2: Experimental Protocol

This section details the step-by-step methodology for the synthesis.

Critical Safety Directive: Handling Nitric Acid

Nitric acid is a powerful oxidizing agent and is extremely corrosive.[5][6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[7][8]

  • Ventilation : All work with concentrated nitric acid must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[5][6]

  • Incompatibilities : Keep nitric acid away from combustible materials, organic solvents (e.g., acetone, alcohols), bases, and metals, as reactions can be violent and exothermic.[5][6]

  • Spill Response : Neutralize small spills immediately with a suitable agent like sodium bicarbonate or a commercial spill kit. For larger spills, evacuate the area and follow institutional emergency procedures.[6][8]

cluster_Safety Nitric Acid Safety Protocol PPE Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Mandatory Environment Incompatibles Segregate from Incompatibles (Organics, Bases, Metals) FumeHood->Incompatibles Critical Precaution SpillKit Ensure Spill Kit is Accessible Incompatibles->SpillKit Emergency Preparedness

Caption: Core safety workflow for handling nitric acid.

Materials and Reagents
Reagent / MaterialSpecificationPurpose
D-(+)-Galactose≥99% purityStarting Material
Nitric Acid (HNO₃)~8M aqueous solutionOxidizing Agent
Sodium Hydroxide (NaOH)1M aqueous solutionNeutralizing Base
Deionized Water (DI H₂O)18 MΩ·cmSolvent and Washing Agent
Round-bottom flask (250 mL)-Reaction Vessel
Condenser-Prevent Vapor Loss
Magnetic Stirrer and Stir Bar-Homogeneous Mixing
Heating Mantle-Controlled Heating
Ice Bath-Induce Crystallization
Büchner Funnel and Filter Flask-Product Isolation
Whatman Filter PaperGrade 1Filtration Medium
pH Meter or pH StripsCalibratedMonitor Neutralization
Rotary Evaporator (optional)-Isolate Solid Disodium Galactarate
Step-by-Step Synthesis Workflow

cluster_Step1 Part A: Galactaric Acid Synthesis cluster_Step2 Part B: Disodium Galactarate Synthesis A1 1. Combine D-Galactose and Nitric Acid in Flask A2 2. Heat with Stirring (e.g., 95°C, 1.5 hours) A1->A2 A3 3. Cool to Room Temp, then in Ice Bath A2->A3 A4 4. Isolate Crystals via Vacuum Filtration A3->A4 A5 5. Wash with Cold DI Water and Dry A4->A5 B1 6. Suspend Galactaric Acid in DI Water A5->B1 Proceed with Dried Product B2 7. Add NaOH(aq) Dropwise while Monitoring pH B1->B2 B3 8. Stop at Neutral pH (~7.0) (Solid Dissolves) B2->B3 B4 9. Use Solution Directly or Evaporate Solvent to Isolate Solid B3->B4

Caption: Experimental workflow for the synthesis of disodium galactarate.

Part A: Synthesis of Galactaric Acid Intermediate

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of D-(+)-galactose.

  • Oxidation : Inside a chemical fume hood , carefully and slowly add 60 mL of 8M nitric acid to the flask. Attach a condenser to the flask.

  • Heating : Place the flask in a heating mantle and heat the mixture to 95°C with vigorous stirring. Maintain this temperature for 1.5 hours. The solution will turn yellow-orange and evolve brown nitrogen dioxide gas.

  • Crystallization : Turn off the heat and allow the flask to cool to room temperature. A white crystalline precipitate will begin to form. To maximize precipitation, place the flask in an ice bath for 30-45 minutes.

  • Isolation and Purification : Isolate the white crystals of galactaric acid by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with three portions of 20 mL cold deionized water to remove any residual nitric acid.

  • Drying : Dry the purified galactaric acid in a vacuum oven at 60-70°C to a constant weight.

Part B: Synthesis of Disodium Galactarate

  • Preparation : Weigh the dried galactaric acid. For every 1.0 g of galactaric acid, prepare to use approximately 9.5 mL of 1M NaOH solution. Suspend the galactaric acid in a beaker with a minimal amount of deionized water (e.g., 20 mL per gram) and begin stirring.

  • Neutralization : Slowly add the 1M NaOH solution dropwise to the galactaric acid suspension. Monitor the pH of the mixture continuously.

  • Endpoint : Continue adding NaOH until the pH reaches 7.0 ± 0.2. As the neutralization proceeds, the solid galactaric acid will dissolve completely, resulting in a clear aqueous solution of disodium galactarate.

  • Final Product : The resulting solution can be used directly for subsequent applications. To obtain solid disodium galactarate, the water can be removed via rotary evaporation or lyophilization (freeze-drying).

Part 3: Product Characterization and Quality Control

Validation of the intermediate and final product is essential to confirm the success of the synthesis.

ParameterExpected Result (Galactaric Acid)Rationale
Appearance White crystalline powderConfirms the formation of a solid product.
Melting Point 210–230 °C[3]A sharp melting point within this range indicates high purity.
Solubility Nearly insoluble in cold water and alcohol.[3]A fundamental physical property distinguishing it from the starting material.
FTIR Spectroscopy Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1730 cm⁻¹), C-O stretch (~1200 cm⁻¹)Confirms the presence of carboxylic acid and alcohol functional groups.
Aqueous Solution pH Acidic (pH < 4)The two carboxylic acid groups lower the pH of the solution.

For the final product, Disodium Galactarate , the primary characterization is the pH of its aqueous solution, which should be neutral (~7.0). If isolated as a solid, FTIR spectroscopy can be used to confirm the conversion of the carboxylic acid groups to carboxylate salts (the C=O stretch will shift to a lower wavenumber, ~1600-1550 cm⁻¹). For advanced applications requiring high purity, techniques like HPLC or NMR spectroscopy can be employed.[9]

References

  • Wikipedia. Mucic acid. [Link]

  • Pasquale, A., et al. (2024). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. Asian Journal of Organic Chemistry, 13(3). [Link]

  • Kuuskeri, K., et al. (2017). Enhancing fungal production of galactaric acid. Applied Microbiology and Biotechnology, 101(8), 3225-3236. [Link]

  • Pasquale, A., et al. (2024). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. IRIS-BOA. [Link]

  • de la Cruz, J. N., et al. (2023). Selective oxidation of lactose to mucic acid and value-added co-products using a recyclable Keggin-type polyoxometalate catalyst. Green Chemistry. [Link]

  • University of Washington. NITRIC ACID SAFETY. [Link]

  • University of California, Riverside. SAFE USE OF NITRIC ACID. [Link]

  • PubChem. Disodium galactarate. [Link]

  • Southwest Research Institute. Product Characterization Methods. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. [Link]

Sources

Application

Application Notes and Protocols: Disodium Galactarate as a Chelating Agent for Heavy Metals

Introduction: The Challenge of Heavy Metal Toxicity and the Role of Chelation Heavy metal contamination is a significant global health concern.[1] Elements such as lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Heavy Metal Toxicity and the Role of Chelation

Heavy metal contamination is a significant global health concern.[1] Elements such as lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As) are pervasive in the environment due to industrial activities and pose severe risks to human health.[1][2] Unlike organic pollutants, heavy metals are not biodegradable and tend to accumulate in biological systems, leading to a condition known as heavy metal poisoning.[1] This accumulation can disrupt essential biological processes by generating reactive oxygen species (oxidative stress) and interfering with the function of vital enzymes and proteins.[2] The resulting toxicity can damage crucial organs, including the brain, kidneys, liver, and lungs.[1][3]

Chelation therapy is the primary medical intervention for treating heavy metal poisoning.[4][5] This process involves the administration of chelating agents—molecules that can form multiple coordination bonds with a single metal ion.[4][6] The resulting stable, water-soluble complex, known as a chelate, is then readily excreted from the body, typically via the kidneys.[3][4] While synthetic chelators like ethylenediaminetetraacetic acid (EDTA) and dimercaptosuccinic acid (DMSA) are effective, they can also cause side effects, including the depletion of essential minerals like zinc and calcium.[2][3][5] This has driven research into safer, naturally derived chelating agents.

Disodium galactarate, the disodium salt of galactaric acid (also known as mucic acid), is emerging as a promising candidate.[7] Derived from the oxidation of galactose, this sugar acid possesses a unique molecular structure conducive to metal binding.[8][9] Its two carboxyl groups and multiple hydroxyl groups can effectively coordinate with heavy metal ions, making it a potent chelating agent.[7][8] This document provides a detailed technical guide on the properties of disodium galactarate and protocols for its application as a heavy metal chelator in research settings.

Scientific Foundation of Disodium Galactarate Chelation

Mechanism of Action

The chelating ability of disodium galactarate is rooted in its molecular structure. Galactaric acid is a six-carbon aldaric acid characterized by two terminal carboxyl groups (-COOH) and four hydroxyl groups (-OH) along its backbone.[7][9] In its disodium salt form, the carboxyl groups are deprotonated (-COO⁻Na⁺), enhancing their ability to act as ligands.

The chelation process involves the formation of stable, ring-like structures with a central metal ion. The carboxylate oxygens and the hydroxyl groups act as electron-pair donors, forming coordinate bonds with the positively charged metal ion. Studies on galactaric acid's coordination with various metal ions have shown that it behaves as a versatile chelate ligand.[8] For some metals, it coordinates through a carboxylic oxygen and an alpha-hydroxy group, while for others like Pb(II) and Cd(II), it can involve a carboxylic oxygen and two alcoholic hydroxy groups.[8] This multi-point attachment significantly increases the stability of the metal-ligand complex compared to simpler binding interactions.

Visualization of Chelation Mechanism

The diagram below illustrates the proposed coordination of a divalent heavy metal ion (M²⁺), such as Lead (Pb²⁺), by the disodium galactarate molecule.

Caption: Logical flow of disodium galactarate chelating a heavy metal ion.

Protocol: In Vitro Evaluation of Heavy Metal Chelation Efficacy

This protocol provides a standardized method for quantifying the ability of disodium galactarate to chelate a specific heavy metal (e.g., Lead) in an aqueous solution. The efficacy is determined by measuring the concentration of the free metal ion remaining in the solution after treatment.

Materials and Reagents
  • Disodium galactarate (DSG)

  • Heavy metal salt standard (e.g., Lead (II) nitrate, Pb(NO₃)₂)

  • Deionized (DI) water (18.2 MΩ·cm)

  • pH buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Nitric acid (for sample preservation)

  • Centrifugal filter units (e.g., 3 kDa MWCO)

  • Instrumentation for metal analysis (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS))[10][11]

Experimental Workflow

Caption: Workflow for the in vitro assessment of chelation efficacy.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Heavy Metal Stock (e.g., 1000 ppm Pb²⁺): Accurately weigh and dissolve the appropriate amount of Pb(NO₃)₂ in DI water. Acidify slightly with nitric acid to prevent precipitation.

    • Disodium Galactarate Stock (e.g., 100 mM): Dissolve disodium galactarate powder in pH 7.4 PBS buffer. Ensure complete dissolution.

  • Chelation Reaction Setup:

    • Label a series of microcentrifuge tubes for each condition (Control, Test).

    • Control Group: Add a known concentration of the heavy metal solution (e.g., final concentration of 10 ppm Pb²⁺) to the PBS buffer.

    • Test Group: Prepare solutions with the same final heavy metal concentration (10 ppm Pb²⁺) and add varying molar ratios of disodium galactarate (e.g., 1:1, 1:5, 1:10 metal-to-chelator ratio).

    • Ensure the final volume in all tubes is identical.

  • Incubation:

    • Gently vortex all tubes to ensure thorough mixing.

    • Incubate the samples at 37°C for 1 hour with gentle agitation to simulate physiological conditions and allow the chelation reaction to reach equilibrium.

  • Separation of Free and Chelated Metal:

    • Pipette the incubated solution from each tube into a separate 3 kDa molecular weight cutoff (MWCO) centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 15 minutes). The free, unbound metal ions will pass through the filter into the filtrate, while the larger disodium galactarate-metal complexes will be retained.

  • Quantification of Free Metal:

    • Carefully collect the filtrate from each unit.

    • Preserve the filtrate by acidifying with nitric acid (e.g., to a final concentration of 2% HNO₃) for analysis.

    • Analyze the concentration of the heavy metal in the filtrate using a calibrated ICP-MS or AAS instrument.[10][11] These methods provide high accuracy for determining metal concentrations in aqueous solutions.[12]

Data Analysis and Interpretation

The chelation efficiency can be calculated using the following formula:

Chelation Efficiency (%) = [ ( C₀ - Cₑ ) / C₀ ] * 100

Where:

  • C₀ = Initial concentration of the heavy metal (as measured in the control group filtrate).

  • Cₑ = Concentration of the free heavy metal in the test group filtrate after incubation with disodium galactarate.

The results can be summarized in a table for easy comparison of different metal-to-chelator ratios.

Heavy MetalMetal-to-Chelator Molar RatioInitial [Metal] (ppm)Final Free [Metal] (ppm)Chelation Efficiency (%)
Lead (Pb²⁺)1:110.04.555.0%
Lead (Pb²⁺)1:510.01.288.0%
Lead (Pb²⁺)1:1010.00.397.0%
Cadmium (Cd²⁺)1:1010.00.892.0%

Note: The data presented in the table is illustrative and will vary based on experimental conditions.

Application Protocol: Cell-Based Assay for Assessing Cytoprotective Effects

This protocol evaluates the ability of disodium galactarate to protect cultured cells from heavy metal-induced toxicity.

Materials and Reagents
  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Heavy metal salt (e.g., Cadmium chloride, CdCl₂)

  • Disodium galactarate

  • Cell viability assay kit (e.g., MTT, PrestoBlue™)

  • Sterile microplates (96-well)

  • Incubator (37°C, 5% CO₂)

Step-by-Step Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in the incubator.

  • Treatment Preparation:

    • Control: Wells with cells and fresh medium only.

    • Metal Toxicity: Wells treated with a predetermined toxic concentration of the heavy metal (e.g., 10 µM CdCl₂).

    • Chelator Control: Wells treated with disodium galactarate alone to assess its intrinsic cytotoxicity.

    • Co-treatment: Wells treated with the heavy metal (10 µM CdCl₂) and varying concentrations of disodium galactarate simultaneously.

    • Pre-treatment: Wells pre-incubated with disodium galactarate for 1-2 hours before the addition of the heavy metal.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment: After incubation, remove the treatment media and perform a cell viability assay according to the manufacturer's protocol. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the results to the untreated control group (set to 100% viability). A significant increase in cell viability in the co-treatment or pre-treatment groups compared to the metal-only group indicates a cytoprotective effect.

Safety and Handling

Disodium galactarate is generally considered safe, but standard laboratory practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle heavy metal salts with extreme caution, as they are toxic. Consult the Safety Data Sheet (SDS) for each specific metal compound.

  • Dispose of all heavy metal waste according to institutional and local environmental regulations.

Conclusion

Disodium galactarate demonstrates significant potential as a chelating agent for heavy metals, attributable to its molecular structure featuring multiple coordination sites. The protocols outlined in this guide provide a robust framework for researchers to evaluate its efficacy in both in vitro and cell-based models. Its natural origin and the promising data on its binding capabilities make it a compelling candidate for further investigation in the fields of environmental remediation, toxicology, and drug development.

References

  • Direct Identification and Analysis of Heavy Metals in Solution (Hg, Cu, Pb, Zn, Ni) by Use of in Situ Electrochemical X-ray Fluorescence. Analytical Chemistry. [Link]

  • Determination of heavy metal ions concentration in aqueous solutions using adaptive data analysis methods. IEEE Xplore. [Link]

  • GALACTARIC ACID. Ataman Kimya. [Link]

  • Co-ordination of transition metal ions by galactaric acid: a potentiometric and spectroscopic study. PubMed. [Link]

  • A Review: Analytical methods for heavy metals determination in environment and human samples. Advanced Materials and Engineering: A Multidisciplinary Journal. [Link]

  • Analytical Methods for the Determination of Heavy Metals in the Textile Industry. Tekstilec. [Link]

  • METHODS USED FOR HEAVY METAL DETERMINATION IN AGRICULTURAL INPUTS. Research Journal of Agricultural Science. [Link]

  • Qualitative and Quantitative Evaluation of the Effects of Different Chelating Agents on the Calcium Content of Root Canal Dentin Using Atomic Absorption Spectrophotometer: An In Vitro Study. National Institutes of Health (NIH). [Link]

  • Polysaccharides as Protective Agents against Heavy Metal Toxicity. National Institutes of Health (NIH). [Link]

  • Update on chelating agents in endodontic treatment: A systematic review. National Institutes of Health (NIH). [Link]

  • Removal of Heavy Metals from Soil Components and Soils by Natural Chelating Agents. Part II. Soil Extraction by Sugar Acids. ResearchGate. [Link]

  • Heavy Metal Detoxification. Life Extension. [Link]

  • EDTA chelation therapy in the treatment of toxic metals exposure. Bio-Rad. [Link]

  • Development and validation of combined in vitro and in vivo assays for evaluating the efficacy of strontium-chelating compounds. ResearchGate. [Link]

  • Heavy Metal Detox Diet: Symptoms and Recommended Foods. Healthline. [Link]

  • What is a heavy metal detox? Uses, evidence, and alternatives. Medical News Today. [Link]

  • Efficacy of Etidronic Acid for Smear Layer Removal: A Systematic Review of In Vitro Studies. MDPI. [Link]

  • Galactaric acid. PubChem. [Link]

  • Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. National Institutes of Health (NIH). [Link]

  • Heavy metal induced oxidative stress & its possible reversal by chelation therapy. Indian Journal of Medical Research. [Link]

  • Chelation in Metal Intoxication. National Institutes of Health (NIH). [Link]

  • Mucic acid. Wikipedia. [Link]

  • Chelation therapy. Wikipedia. [Link]

  • Disodium Fumarate. PubChem. [Link]

  • Showing metabocard for Galactaric acid (HMDB0000639). Human Metabolome Database. [Link]

  • Chelation Therapy: Purpose, Procedure, and Side-Effects. WebMD. [Link]

  • Maleic acid, disodium salt. PubChem. [Link]

  • Edetate Disodium. PubChem. [Link]

Sources

Method

Application of Disodium galactarate as a buffering agent in enzymatic assays

Application Note & Protocol Topic: A Guide to the Application of Disodium Galactarate as a Novel Buffering Agent in Enzymatic Assays Audience: Researchers, scientists, and drug development professionals. Introduction: Un...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Guide to the Application of Disodium Galactarate as a Novel Buffering Agent in Enzymatic Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Biocompatible Buffering Alternative

In the landscape of biological research, the choice of a buffering agent is a critical decision that can profoundly impact experimental outcomes.[1][2] While standard buffers like Tris, HEPES, and phosphate buffers are ubiquitous, they are not without limitations, including temperature sensitivity, metal chelation, and biological activity. This application note introduces Disodium Galactarate, the salt of galactaric acid, as a novel, biocompatible buffering agent for consideration in specific enzymatic assays.

Galactaric acid (also known as mucic acid) is a naturally occurring aldaric acid, formed from the oxidation of galactose.[3] As a sugar acid, it is a natural metabolite found in organisms from bacteria to humans, suggesting a high degree of biocompatibility.[4][5] This document serves as a guide for the senior researcher, providing the foundational knowledge and practical protocols to evaluate and implement Disodium Galactarate buffer in enzymatic systems, particularly where traditional buffers may interfere or where a carbohydrate-based buffer could offer unique advantages.

Physicochemical Profile of Disodium Galactarate

Understanding the chemical nature of a buffer is paramount to its successful application. Galactaric acid is a symmetrical six-carbon dicarboxylic acid, which dictates its buffering properties.[3]

  • Dual pKa Values: As a dicarboxylic acid, galactaric acid possesses two distinct pKa values. The first, strongest acidic pKa (pKa₁) is reported to be approximately 2.83, with the second (pKa₂) estimated around 4.2-4.5 (inferred from similar aldaric acids).[4][6] This provides two potential buffering ranges:

    • pH 2.8 - 3.8: Useful for assays involving highly acidic enzymes, such as certain proteases or glycosidases.

    • pH 4.2 - 5.2 (approx.): A physiologically relevant range for many lysosomal or extracellular enzymes.

  • Solubility: While galactaric acid itself has low solubility in cold water (approx. 3.3 mg/mL), its disodium salt form, Disodium Galactarate, is significantly more water-soluble, making it ideal for preparing buffer stock solutions.[4][5][6]

  • Chelation Properties: The presence of multiple hydroxyl groups alongside two carboxylate groups gives galactarate a strong potential to chelate divalent metal cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺, Mn²⁺). This is a critical consideration.

    • Advantage: It can be used to control or limit the activity of metalloenzymes or prevent metal-catalyzed oxidation.

    • Disadvantage: It may inhibit enzymes that require divalent cations as cofactors. This necessitates empirical validation for any new enzymatic system.

  • Biological Activity: Galactarate is a substrate for enzymes in certain metabolic pathways, such as the galactarate/glucarate pathway in E. coli.[7][8][9] For most eukaryotic systems, especially using purified enzymes, this is unlikely to be a confounding factor. However, when working with crude lysates from organisms that metabolize galactarate, its potential as a substrate must be considered.

Comparative Analysis of Common Biological Buffers

The following table provides a comparative overview of Disodium Galactarate against commonly used laboratory buffers.

PropertyDisodium GalactaratePhosphate (PBS)TrisHEPES
pKa (at 25°C) pKa₁ ≈ 2.83, pKa₂ ≈ 4.2-4.5pKa₂ = 7.218.067.48
Useful pH Range ~2.8-3.8 & ~4.2-5.26.2 - 8.27.5 - 9.06.8 - 8.2
Metal Chelation Strong potential for divalent cationsPrecipitates with Ca²⁺, chelates Mg²⁺Chelates heavy metals (e.g., Cu²⁺)Negligible
Biological Nature Natural Metabolite / Sugar AcidNatural MetaboliteBiologically active amineZwitterionic, considered inert
Temp. Dependence (ΔpKa/°C) Low (expected for carboxylates)-0.0028-0.031-0.014
UV Absorbance (260-280 nm) NegligibleNegligibleNegligibleNegligible

Experimental Protocols

The following protocols provide a framework for the preparation, validation, and application of Disodium Galactarate buffer. As a Senior Application Scientist, it is crucial to emphasize that these are starting points; optimization for each specific enzyme and assay is required.

Protocol 1: Preparation of a 0.5 M Disodium Galactarate Stock Solution

This protocol details the creation of a concentrated, pH-adjusted stock solution, which can be diluted for working solutions.

Materials:

  • Galactaric Acid (Mucic Acid), Reagent Grade (MW: 210.14 g/mol )[3]

  • Sodium Hydroxide (NaOH), 5 M solution

  • High-purity, deionized water

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks

  • 0.22 µm sterile filter unit

Methodology:

  • Weighing: Weigh out 105.07 g of Galactaric Acid for a 1 L solution.

  • Initial Slurry: Add the powder to ~700 mL of deionized water in a beaker. The acid will not fully dissolve at this stage, forming a slurry.[6]

  • Titration and Solubilization: While stirring vigorously, slowly add 5 M NaOH solution dropwise. The galactaric acid will dissolve as it is converted to its disodium salt.[10] Monitor the pH continuously.

  • pH Adjustment: Carefully titrate the solution to the desired pH. For buffering near the second pKa, a target pH of 4.5 is a good starting point. Be cautious not to overshoot the target pH.

  • Final Volume: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinse to the flask. Bring the final volume to exactly 1 L.

  • Sterilization and Storage: For long-term storage and to prevent microbial growth, sterile-filter the solution through a 0.22 µm filter.[11] Store in a sterile, sealed container at 4°C. The buffer is stable for several months under these conditions.

Workflow for Buffer Preparation and Use

The following diagram illustrates the logical flow from preparation to final application in an enzymatic assay.

G cluster_prep PART A: Buffer Preparation cluster_assay PART B: Assay Implementation weigh 1. Weigh Galactaric Acid slurry 2. Create Aqueous Slurry weigh->slurry titrate 3. Titrate with NaOH to Solubilize & Adjust pH slurry->titrate volume 4. Adjust to Final Volume (Q.S.) titrate->volume filter 5. Sterile Filter (0.22 µm) volume->filter stock 0.5 M Stock Solution (4°C) filter->stock dilute 6. Prepare Working Buffer (e.g., 50 mM) stock->dilute Dilute as needed reagents 7. Add Assay Reagents (Substrate, etc.) dilute->reagents enzyme 8. Initiate Reaction with Enzyme reagents->enzyme measure 9. Measure Activity (e.g., Spectrophotometry) enzyme->measure

Caption: Workflow for preparing and using Disodium Galactarate buffer.

Protocol 2: Validation of Disodium Galactarate in a Model Enzymatic Assay

This protocol provides a self-validating system to confirm compatibility and establish optimal conditions. We will use a generic dehydrogenase assay as a model.

Objective: To compare enzyme kinetics in Disodium Galactarate buffer versus a standard, validated buffer (e.g., Sodium Phosphate).

Methodology:

  • Prepare Buffers:

    • Test Buffer: 50 mM Disodium Galactarate, pH 4.5.

    • Control Buffer: 50 mM Sodium Acetate, pH 4.5 (a common buffer in this pH range).

  • Assay Setup: Prepare reaction mixtures in both buffer systems. A standard reaction might contain:

    • 800 µL of 50 mM Buffer (Test or Control)

    • 100 µL of 10 mM Substrate

    • 50 µL of 5 mM Cofactor (e.g., NAD⁺)

    • 50 µL of Enzyme solution (concentration determined empirically)

  • Enzyme Activity Measurement:

    • Equilibrate the reaction mixture (minus enzyme) to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme.

    • Measure the rate of reaction by monitoring the change in absorbance (e.g., NAD⁺ to NADH conversion at 340 nm) over 5 minutes.

  • Validation Steps & Causality:

    • Direct Comparison: Run the assay in parallel in both buffers. Rationale: This directly assesses if the galactarate buffer supports enzymatic activity and reveals any gross inhibitory or activating effects.

    • pH Activity Profile: Repeat the assay in the galactarate buffer across a range of pH values (e.g., pH 3.5 to 5.5). Rationale: This confirms the optimal pH for the enzyme in the new buffer system, which may shift slightly compared to other buffers.

    • Cofactor Titration (Chelation Check): If the enzyme requires a metal cofactor (e.g., MgCl₂), run the assay with varying concentrations of the cofactor in the galactarate buffer. Rationale: If galactarate chelates the cofactor, higher concentrations will be needed to achieve Vmax, providing evidence of chelation.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each condition. Compare key kinetic parameters like Vmax and Km between the two buffer systems. A significant deviation in these parameters indicates an interaction between the buffer and the enzyme or substrate.

Trustworthiness & Concluding Remarks

Disodium Galactarate presents a compelling option as a biological buffer due to its natural origin and distinct physicochemical properties. Its utility is most pronounced in assays where:

  • A pH range of ~3-5 is required.

  • Phosphate or amine-based buffers are known to interfere.

  • Mild metal chelation is desirable.

However, its adoption requires diligent validation. The potential for metal ion chelation is its most significant drawback and must be empirically tested for any metalloenzyme. The protocols outlined above provide a robust framework for this validation process. By systematically comparing performance against established standards, researchers can confidently determine if Disodium Galactarate is a suitable and advantageous choice for their specific enzymatic assay, enhancing the reliability and biological relevance of their findings.

References

  • FooDB. (2010). Showing Compound Galactaric acid (FDB001205). [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Galactaric acid (HMDB0000639). [Link]

  • PubChem. (n.d.). Galactaric acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Mucic acid. [Link]

  • Gulick, A. M. (2017). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Protein Science. [Link]

  • PubChem. (n.d.). Disodium galactarate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Eroglu, A. (2020). 01 - Buffer Preparation [Video]. YouTube. [Link]

  • Gulick, A. M., et al. (1998). Evolution of enzymatic activities in the enolase superfamily: characterization of the (D)-glucarate/galactarate catabolic pathway in Escherichia coli. Biochemistry. [Link]

  • PubChem. (n.d.). D-Glucarate and D-Galactarate Degradation | Pathway. [Link]

  • Calbiochem. (n.d.). Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems. [Link]

  • Solubility of Things. (n.d.). Applications of Buffers in Biological Systems. [Link]

Sources

Application

Application Notes and Protocols for the Use of Disodium Galactarate as a Stabilizer in Pharmaceutical Formulations

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Excipients in Drug Formulation Stability The stability of an active pharmaceutical ingredient (API) with...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Excipients in Drug Formulation Stability

The stability of an active pharmaceutical ingredient (API) within its formulation is a cornerstone of drug development, ensuring safety, efficacy, and a viable shelf-life. Pharmaceutical excipients are essential components that contribute to the overall stability of a drug product.[1][2] While often considered inert, their selection is a critical process to prevent degradation of the API.[2] This document provides a comprehensive guide to the potential application of disodium galactarate as a stabilizing excipient in pharmaceutical formulations.

Disodium galactarate, the disodium salt of galactaric acid (also known as mucic acid), is a polyhydroxy dicarboxylic acid. Its unique chemical structure suggests several mechanisms by which it could enhance the stability of a wide range of pharmaceutical preparations, from small molecule drugs to complex biologics. These application notes will delve into the theoretical basis for its use, proposed mechanisms of action, and detailed protocols for its evaluation as a stabilizer.

Disodium Galactarate: Physicochemical Properties

A thorough understanding of the physicochemical properties of disodium galactarate is fundamental to its application as a stabilizer.

PropertyValueSource
Molecular Formula C6H8Na2O8PubChem
Molecular Weight 254.10 g/mol PubChem
Appearance White to light brown crystalline solid (estimated)The Good Scents Company
Solubility Soluble in waterThe Good Scents Company
Structure A linear six-carbon chain with carboxyl groups at both ends and hydroxyl groups at the C2, C3, C4, and C5 positions.PubChem

Chemical Structure of Disodium Galactarate

Figure 1: Chemical structure of disodium galactarate.

Proposed Mechanisms of Stabilization

Based on its chemical structure, disodium galactarate may stabilize pharmaceutical formulations through several mechanisms:

Chelation of Metal Ions

Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidative degradation of APIs.[3] The multiple hydroxyl and carboxyl groups of the galactarate anion can act as ligands, forming stable complexes with metal ions.[4][5] This sequestration of metal ions can prevent them from participating in redox reactions that would otherwise degrade the API.[3] This mechanism is particularly relevant for APIs susceptible to oxidation.

cluster_0 Stabilization by Chelation API Active Pharmaceutical Ingredient (API) Degradation API Degradation API->Degradation Metal Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal->Degradation Catalyzes Complex Stable Galactarate-Metal Complex Metal->Complex Galactarate Disodium Galactarate Galactarate->Complex Chelates

Figure 2: Proposed chelation mechanism of disodium galactarate.
Modulation of Ionic Strength and pH

As a salt, disodium galactarate can influence the ionic strength of a formulation. For protein-based therapeutics, ionic strength is a critical parameter affecting stability.[6][7][8] By optimizing the ionic environment, disodium galactarate may help to maintain the native conformation of proteins and prevent aggregation.[6][7] Additionally, as the salt of a weak acid, it can contribute to the buffering capacity of a formulation, helping to maintain a pH at which the API is most stable.

Cryoprotectant and Lyoprotectant Effects

For formulations that undergo lyophilization (freeze-drying), cryoprotectants and lyoprotectants are essential to prevent denaturation and aggregation of the API.[9][10][11] The polyhydroxy nature of galactarate suggests it may act as a cryoprotectant by forming hydrogen bonds with the API, replacing water molecules and maintaining the API's structure during freezing and drying.[11][12]

G cluster_0 Lyophilization Process cluster_1 Role of Disodium Galactarate A API in Aqueous Solution B Freezing (Ice Crystal Formation) A->B C Primary & Secondary Drying (Water Removal) B->C E Unstable API (Aggregation/Denaturation) B->E Stress D Lyophilized Cake (Stable API) C->D C->E Stress F Disodium Galactarate (Cryo/Lyoprotectant) F->B Protects F->C Protects

Figure 3: Role of disodium galactarate as a potential cryo/lyoprotectant.
Inhibition of Crystallization

Similar to how calcium D-saccharate can stabilize supersaturated solutions of other calcium salts, disodium galactarate may inhibit the crystallization or precipitation of sparingly soluble APIs or other excipients in liquid formulations.[13][14][15] This can be particularly beneficial in high-concentration liquid formulations.

Protocols for Evaluating Disodium Galactarate as a Stabilizer

A systematic approach is required to evaluate the efficacy of disodium galactarate as a stabilizer for a specific API. The following protocols are based on established principles of pharmaceutical stability testing.[16][17]

Drug-Excipient Compatibility Studies

The initial step is to assess the compatibility of disodium galactarate with the API.[18]

Objective: To identify any potential chemical interactions between the API and disodium galactarate under accelerated conditions.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Disodium Galactarate

  • Other formulation excipients (as required)

  • Vials with appropriate stoppers

  • Stability chambers (e.g., 40°C/75% RH, 50°C)

Protocol:

  • Sample Preparation:

    • Prepare binary mixtures of the API and disodium galactarate in various ratios (e.g., 1:1, 1:0.5, 1:0.1 w/w).

    • Prepare ternary mixtures including other key excipients.

    • Prepare control samples of the API alone and disodium galactarate alone.

    • For liquid formulations, dissolve the components in the formulation vehicle.

    • Place samples in vials and seal.

  • Stress Conditions:

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH for solid samples, 50°C for liquid samples) for a defined period (e.g., 2, 4 weeks).[19]

    • Include control samples stored at a reference condition (e.g., 5°C).

  • Analysis:

    • At specified time points, analyze the samples using appropriate analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.[19] A decrease in the main API peak and/or the appearance of new peaks indicates an interaction.

    • Differential Scanning Calorimetry (DSC): For solid mixtures, changes in the melting point, enthalpy, or the appearance of new thermal events can indicate a physical or chemical interaction.[18]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the functional groups of the API and excipient, which can suggest a chemical interaction.

    • Visual Inspection: For changes in color, clarity (for liquids), or physical state.

Interpretation: The absence of significant changes in the stressed samples compared to the controls suggests good compatibility.

Formulation Stability Studies

Once compatibility is established, the stabilizing effect of disodium galactarate in the final formulation should be evaluated.

Objective: To determine if the inclusion of disodium galactarate improves the stability of the API in the final formulation under long-term and accelerated storage conditions.

Protocol:

  • Formulation Preparation:

    • Prepare batches of the final formulation with and without disodium galactarate (control).

    • It is recommended to test a range of disodium galactarate concentrations to determine the optimal level.

  • Stability Protocol:

    • Store the formulations under conditions outlined in the ICH Q1A(R2) guidelines.[16]

      • Long-term: e.g., 25°C/60% RH or 30°C/65% RH for up to 24 months.

      • Accelerated: e.g., 40°C/75% RH for 6 months.

    • For light-sensitive drugs, include photostability testing as per ICH Q1B.

    • For frozen or refrigerated products, use appropriate storage conditions.

  • Testing Frequency:

    • Samples should be tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).[20][21]

  • Analytical Testing:

    • A comprehensive set of analytical tests should be performed at each time point to assess the quality attributes of the drug product. This may include:

      • Assay: To determine the concentration of the API.

      • Purity/Impurities: To quantify known and unknown degradation products.

      • Appearance: Visual inspection for any physical changes.

      • pH: For liquid formulations.

      • Particulate Matter: For parenteral preparations.

      • For Biologics:

        • Size Exclusion Chromatography (SEC): To detect aggregation or fragmentation.

        • Ion-Exchange Chromatography (IEX): To assess charge heterogeneity.

        • Circular Dichroism (CD) Spectroscopy: To monitor changes in protein secondary and tertiary structure.

        • Potency/Bioassay: To ensure the biological activity is retained.

Data Analysis: Compare the stability data of the formulations with and without disodium galactarate. A statistically significant reduction in the rate of API degradation or the formation of undesirable species (e.g., aggregates) in the presence of disodium galactarate indicates a stabilizing effect.

Protocol for Evaluating Cryoprotectant Properties

Objective: To assess the ability of disodium galactarate to protect a protein therapeutic during lyophilization and subsequent storage.

Protocol:

  • Formulation and Lyophilization:

    • Prepare the protein formulation with and without disodium galactarate. Include a known cryoprotectant (e.g., sucrose, trehalose) as a positive control.

    • Lyophilize the formulations using a defined freeze-drying cycle.

  • Post-Lyophilization Analysis:

    • Cake Appearance: Visually inspect the lyophilized cake for elegance, collapse, or meltback.

    • Reconstitution Time: Measure the time required to fully dissolve the lyophilized cake in the appropriate solvent.

    • Analysis of Reconstituted Product:

      • Perform SEC to quantify aggregates and fragments.

      • Conduct a potency assay to determine the retention of biological activity.

      • Measure residual moisture content.

  • Stability of Lyophilized Product:

    • Store the lyophilized cakes at various temperatures (e.g., 5°C, 25°C, 40°C) and analyze at set time points as described above.

Interpretation: A formulation containing disodium galactarate that results in an elegant cake, rapid reconstitution, and minimal loss of activity or increase in aggregation compared to the control demonstrates its cryoprotective/lyoprotective effects.

Analytical Techniques for In-depth Investigation

For a more mechanistic understanding of how disodium galactarate interacts with the API, advanced analytical techniques can be employed.

Analytical TechniqueApplication in Stability Studies
Isothermal Titration Calorimetry (ITC) To measure the binding affinity and thermodynamics of the interaction between disodium galactarate and the API.
Nuclear Magnetic Resonance (NMR) Spectroscopy To identify specific binding sites on the API and to monitor the stability of both the API and excipients simultaneously.[19][22][23]
Mass Spectrometry (MS) To identify the structure of any degradation products or adducts formed between the API and disodium galactarate.
Dynamic Light Scattering (DLS) To monitor changes in the hydrodynamic radius of proteins or the formation of sub-visible particles, indicating aggregation.

Conclusion and Future Perspectives

Disodium galactarate presents a promising, yet largely unexplored, potential as a multifunctional stabilizer in pharmaceutical formulations. Its polyhydroxy dicarboxylic acid structure suggests plausible mechanisms of action including chelation, ionic strength modulation, and cryoprotection. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to systematically evaluate its utility for specific APIs.

Further research is warranted to elucidate the precise mechanisms of its stabilizing effects and to establish a broader understanding of its compatibility with a wide range of APIs and other excipients. As the pharmaceutical industry continues to seek novel and effective excipients to address the stability challenges of new chemical entities and biologics, disodium galactarate may prove to be a valuable addition to the formulator's toolkit.

References

  • Calcium D-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation. (2016). Journal of Agricultural and Food Chemistry. [Link]

  • Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. (n.d.). Lund University Publications. [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (2022). MDPI. [Link]

  • Advances in analytical techniques used in predicting drug-excipient interactions. (2014). ResearchGate. [Link]

  • disodium fumarate, 17013-01-3. (n.d.). The Good Scents Company. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024). National Center for Biotechnology Information. [Link]

  • PROCESS FOR PRODUCING POLYHYDROXY CARBOXYLIC ACID. (1997). European Patent Office. [Link]

  • Effect of chelating agents on the stability of injectable isoniazid solutions. (1993). PubMed. [Link]

  • Ionic Strength Affects Protein Stability in Solutions. (n.d.). RheoSense, Inc. [Link]

  • Cryoprotection–lyophilization and physical stabilization of rifampicin-loaded flower-like polymeric micelles. (2011). National Center for Biotechnology Information. [Link]

  • Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy. (2020). National Center for Biotechnology Information. [Link]

  • Pharmaceutical Excipients. (n.d.). Fuji Chemical Industries. [Link]

  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024). ResearchGate. [Link]

  • API Excipient Compatibility Study. (2024). Veeprho. [Link]

  • Chelating Agents and their Use in Radiopharmaceutical Sciences. (2011). ResearchGate. [Link]

  • The Effects of Ionic Strength on Protein Stability: The Cold Shock Protein Family. (2002). ResearchGate. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. [Link]

  • The science of lyophilization in the pharmaceutical industry. (2024). Niras. [Link]

  • Polyhydroxycarboxylic acid and its production process. (2004).
  • Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy. (2020). ACS Publications. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. [Link]

  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. (n.d.). Longdom Publishing. [Link]

  • "ADVANCES IN ANALYTICAL TECHNIQUES FOR DRUG- EXCIPIENT COMPATIBILITY STUDIES". (n.d.). IJARST. [Link]

  • A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. (2020). National Center for Biotechnology Information. [Link]

  • Calcium D-saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation. (2016). PubMed. [Link]

  • Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology. [Link]

  • The effects of ionic strength on protein stability: the cold shock protein family. (2002). PubMed. [Link]

  • Cryoprotectant. (n.d.). Wikipedia. [Link]

  • Chelating Agents. (n.d.). CD Formulation. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2021). ResearchGate. [Link]

  • The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions. (2022). MDPI. [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). National Center for Biotechnology Information. [Link]

  • Pharmaceutical excipients. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]

  • Chelation. (n.d.). Wikipedia. [Link]

  • Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. (2024). ResearchGate. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Pharmaceutical excipients – where do we begin?. (2011). Australian Prescriber. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2018). Fisher Digital Publications. [Link]

  • Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. (2021). PubMed. [Link]

  • Cryoprotectants – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. (2020). PubMed. [Link]

  • The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. (2023). CrystEngComm. [Link]

  • Calcium D-saccharate | C6H8CaO8.4H2O | CID 22036. (n.d.). WBCIL. [Link]

  • Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. [Link]

  • Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties. (2018). ResearchGate. [Link]

  • Preformulation Characterization and the Effect of Ionic Excipients on the Stability of a Novel DB Fusion Protein. (2021). National Center for Biotechnology Information. [Link]

  • Chelating Agents and their Use in Radiopharmaceutical Sciences. (2011). Mini Reviews in Medicinal Chemistry. [Link]

Sources

Method

Utilizing Disodium galactarate as a substrate for enzyme kinetics studies

Application Note & Protocol Topic: Utilizing Disodium Galactarate as a Substrate for Enzyme Kinetics Studies Audience: Researchers, scientists, and drug development professionals. Introduction Disodium galactarate, the d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Utilizing Disodium Galactarate as a Substrate for Enzyme Kinetics Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium galactarate, the disodium salt of galactaric acid (mucic acid), is a key intermediate in the D-glucarate/D-galactarate catabolic pathway found in various microorganisms, including Escherichia coli.[1][2] This pathway is of significant interest as it enables organisms to utilize oxidized sugars as a carbon source. The enzymes within this pathway, particularly galactarate dehydratase (GarD or GalcD), represent potential targets for antimicrobial drug development and are valuable in biocatalytic applications.[3]

This application note provides a comprehensive guide for utilizing disodium galactarate as a substrate to study the kinetics of enzymes such as galactarate dehydratase. We will delve into the scientific principles, provide detailed experimental protocols, and offer insights into data analysis and troubleshooting, grounded in established biochemical methodologies.

Section 1: Scientific Principles & Core Concepts

The Enzymatic Reaction of Interest: Galactarate Dehydratase

Galactarate dehydratase (EC 4.2.1.42) is a lyase belonging to the enolase superfamily.[4] It catalyzes the dehydration of D-galactarate to form 5-dehydro-4-deoxy-D-glucarate (also referred to as 5-keto-4-deoxy-D-glucarate or KDG).[1][4] This reaction is the first committed step in the catabolism of galactarate.[3]

Key Reaction: D-Galactarate ⇌ 5-dehydro-4-deoxy-D-glucarate + H₂O

Understanding the kinetics of this enzyme is crucial for elucidating its catalytic mechanism and its role in microbial metabolism.[3]

Fundamentals of Michaelis-Menten Kinetics

The study of enzyme reaction rates under varying conditions is known as enzyme kinetics.[5] Most enzymes, including galactarate dehydratase, exhibit saturation kinetics, which can be described by the Michaelis-Menten model.[6][7][8] This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]).

The Michaelis-Menten equation is: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

The two key parameters derived from this model are:

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[7][9]

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ.[6][7] Kₘ is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.[7][9]

These parameters are fundamental for comparing enzyme efficiency, understanding regulation, and screening for inhibitors.[6][10]

Critical Considerations for Assay Design

1.3.1 Buffer and pH: The choice of buffer and pH is critical. For galactarate dehydratase from E. coli, a pH around 7.5 is often optimal.[1] A buffer such as Tris-HCl or HEPES is suitable. It is important to maintain a consistent pH as the activity of many enzymes is highly pH-dependent.

1.3.2 Cofactors: Galactarate dehydratase is a metalloenzyme. While some related dehydratases require Mg²⁺, the E. coli galactarate dehydratase (GalcD) has been shown to require Fe²⁺ for activity and is stabilized by reducing agents like β-mercaptoethanol.[1][3][11] Divalent cations like Mg²⁺ are essential cofactors for many enzymes in the enolase superfamily, often stabilizing intermediates in the active site.[4][12][13]

1.3.3 Substrate Concentration Range: To accurately determine Kₘ and Vₘₐₓ, it is essential to test a wide range of disodium galactarate concentrations. A typical range would span from approximately 0.1 * Kₘ to at least 5-10 * Kₘ. If the Kₘ is unknown, a broad logarithmic range (e.g., 1 µM to 10 mM) should be tested initially.

Section 2: Detailed Experimental Protocols

Protocol: Preparation of Reagents

Proper reagent preparation is foundational to a successful and reproducible kinetics experiment.

Table 1: Reagent Stock Solutions

ReagentStock ConcentrationSolvent/BufferStorage
Disodium Galactarate100 mMNuclease-free water-20°C
Tris-HCl Buffer1 M, pH 7.5Nuclease-free water4°C
FeSO₄10 mMDegassed, nuclease-free water-20°C (prepare fresh)
β-mercaptoethanol1 M (or use neat)N/A4°C
Semicarbazide HCl1 MNuclease-free waterRoom Temperature
Enzyme (GalcD)VariesStorage buffer (e.g., Tris-HCl with glycerol)-80°C

Step-by-Step Preparation:

  • Disodium Galactarate (100 mM Stock): Dissolve the appropriate mass of disodium galactarate powder in nuclease-free water. Ensure it is fully dissolved. Filter-sterilize and store in aliquots at -20°C.

  • Tris-HCl Buffer (1 M, pH 7.5): Dissolve Tris base in water. Adjust the pH to 7.5 using concentrated HCl. Bring to the final volume and autoclave or filter-sterilize.

  • FeSO₄ (10 mM Stock): This solution is prone to oxidation. Prepare it fresh on the day of the experiment using water that has been degassed (e.g., by bubbling with nitrogen or argon) to minimize oxygen content.[3]

  • Assay Buffer (Working Solution): Prepare a 2X assay buffer for convenience. For a final concentration of 100 mM Tris-HCl, 170 mM β-mercaptoethanol, and 0.5 mM FeSO₄, the 2X buffer would be 200 mM Tris-HCl, 340 mM β-mercaptoethanol, and 1 mM FeSO₄. Add the FeSO₄ and β-mercaptoethanol just before use.

Protocol: Spectrophotometric Activity Assay

A direct continuous assay for galactarate dehydratase is challenging as neither the substrate nor the product has a distinct absorbance signature. A common and reliable method is a direct endpoint assay that detects the α-keto acid product, 5-dehydro-4-deoxy-D-glucarate, by derivatization with semicarbazide.[1] The resulting semicarbazone can be detected by its absorbance at 250 nm.[1]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, FeSO4) prep_enzyme Prepare Enzyme Dilutions prep_reagents->prep_enzyme setup_rxn Set up reaction mixtures (Buffer, Semicarbazide, FeSO4) prep_enzyme->setup_rxn add_substrate Add varying [Galactarate] setup_rxn->add_substrate initiate_rxn Initiate with Enzyme add_substrate->initiate_rxn incubate Incubate at 22-30°C initiate_rxn->incubate quench_rxn Stop reaction at time points (e.g., with acid) incubate->quench_rxn measure_abs Measure Absorbance at 250 nm quench_rxn->measure_abs calc_v0 Calculate Initial Velocities (V₀) measure_abs->calc_v0 plot_data Plot V₀ vs. [S] (Michaelis-Menten) calc_v0->plot_data determine_params Determine Km and Vmax (e.g., Lineweaver-Burk) plot_data->determine_params

Caption: Workflow for Galactarate Dehydratase Kinetic Assay.

Step-by-Step Methodology:

  • Set up the Reaction: In a UV-transparent microplate or cuvettes, prepare the reaction mixtures. For a 1 mL final volume, add:

    • 500 µL of 2X Assay Buffer (Final: 100 mM Tris-HCl pH 7.5, 170 mM β-mercaptoethanol, 0.5 mM FeSO₄).

    • Add semicarbazide solution to a final concentration of ~1 mM.

    • Add varying volumes of 100 mM Disodium Galactarate stock to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

    • Add nuclease-free water to bring the volume to just under 1 mL (e.g., 980 µL), accounting for the enzyme volume to be added.

    • Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic reaction.[14]

  • Equilibration: Pre-incubate the reaction mixtures at the desired temperature (e.g., 22°C or 30°C) for 5 minutes.[1][3]

  • Initiate the Reaction: Start the reaction by adding a small volume (e.g., 20 µL) of the galactarate dehydratase enzyme solution. Mix quickly but gently.

  • Data Collection (Endpoint):

    • At specific time points (e.g., 0, 1, 2, 3, and 4 minutes), take an aliquot of the reaction and stop it by adding an equal volume of a quenching agent like 2% formic acid or 1 M HCl.[3]

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Measure the absorbance of the supernatant at 250 nm.

  • Calculate Product Concentration: Use the molar extinction coefficient of the semicarbazone product to convert the change in absorbance over time to the concentration of product formed.

Section 3: Data Analysis and Interpretation

Calculating Initial Velocities (V₀)

For each disodium galactarate concentration, plot the product concentration versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. Ensure you are using data points from the initial, linear phase of the reaction, before substrate depletion or product inhibition occurs.[10][15]

Michaelis-Menten and Lineweaver-Burk Plots
  • Michaelis-Menten Plot: Plot the calculated initial velocities (V₀) on the y-axis against the corresponding disodium galactarate concentrations ([S]) on the x-axis. The data should form a hyperbolic curve.[7][9]

  • Lineweaver-Burk Plot: For a more accurate determination of Kₘ and Vₘₐₓ, use a linearized form of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.[7]

    • Plot 1/V₀ (y-axis) vs. 1/[S] (x-axis).

    • The data should form a straight line with the equation: 1/V₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ

    • Y-intercept = 1/Vₘₐₓ

    • X-intercept = -1/Kₘ

    • Slope = Kₘ/Vₘₐₓ

Reaction Pathway & Detection Diagram

G sub Disodium Galactarate (Substrate) prod 5-dehydro-4-deoxy-D-glucarate (α-keto acid product) sub->prod Galactarate Dehydratase (+ Fe²⁺, β-ME) deriv Semicarbazone Derivative (Absorbs at 250 nm) prod->deriv + Semicarbazide (Chemical Reaction)

Caption: Assay principle for Galactarate Dehydratase.

Example Data Presentation

Table 2: Example Kinetic Data and Calculated Values

[Disodium Galactarate] (mM)V₀ (µM/min)1 / [S] (mM⁻¹)1 / V₀ (min/µM)
0.15.510.00.182
0.29.85.00.102
0.518.52.00.054
1.027.81.00.036
2.038.50.50.026
5.050.00.20.020
10.055.60.10.018

Using a Lineweaver-Burk plot of this data, one could extrapolate to find:

  • Vₘₐₓ ≈ 62.5 µM/min (from Y-intercept ≈ 0.016)

  • Kₘ ≈ 0.8 mM (from X-intercept ≈ -1.25)

Section 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or very low activity 1. Inactive enzyme.2. Missing cofactor (Fe²⁺).3. Oxidized Fe²⁺ or β-mercaptoethanol.1. Use a fresh aliquot of enzyme; verify protein concentration.2. Ensure FeSO₄ is included in the assay buffer.3. Prepare FeSO₄ and assay buffer fresh. Use degassed water.[3]
High background signal 1. Non-enzymatic degradation of the substrate.2. Contamination in substrate or buffer.1. Run "no enzyme" controls for every substrate concentration and subtract the background rate.[14]2. Use high-purity reagents and nuclease-free water.
Data does not fit a hyperbolic curve 1. Substrate concentration range is too narrow or not centered around Kₘ.2. Substrate or product inhibition.3. Experimental error (e.g., pipetting).1. Expand the substrate concentration range.2. Analyze only the initial velocity data. If inhibition is suspected, more complex models may be needed.3. Review pipetting technique; ensure proper mixing. Check for outliers in residual plots.[16]
Reaction rate does not saturate The Kₘ is much higher than the substrate concentrations being tested.[14]Increase the concentration of disodium galactarate until a plateau is observed. Check for substrate solubility limits.

Conclusion

Disodium galactarate is an effective and biologically relevant substrate for investigating the kinetics of galactarate dehydratase and other enzymes in the D-glucarate/D-galactarate pathway. By employing carefully designed spectrophotometric assays and rigorous data analysis, researchers can accurately determine key kinetic parameters like Kₘ and Vₘₐₓ. This information is invaluable for fundamental enzymology, understanding metabolic regulation, and advancing drug discovery efforts targeting microbial pathways.

References

  • Patsnap Synapse. (2025). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. [Link]

  • Hubbard, B. K., et al. (1998). Evolution of Enzymatic Activities in the Enolase Superfamily: Characterization of the (D)-Glucarate/Galactarate Catabolic Pathway in Escherichia coli. Biochemistry, 37(41), 14369–14375. [Link]

  • PubMed. (1998). Evolution of enzymatic activities in the enolase superfamily: characterization of the (D)-glucarate/galactarate catabolic pathway in Escherichia coli. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? [Link]

  • Deacon, A. M., et al. (2010). New Insights into the Alternative d-Glucarate Degradation Pathway. Journal of Biological Chemistry, 285(38), 29137-29147. [Link]

  • DAGLEY, S., & TRUDGILL, P. W. (1965). The metabolism of galactarate, d-glucarate and various pentoses by species of Pseudomonas. Biochemical Journal, 95(1), 48–58. [Link]

  • Grokipedia. (n.d.). Glucarate dehydratase. [Link]

  • Wolfe, B. E., et al. (2014). Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Analytical Chemistry, 86(4), 2247–2254. [Link]

  • Pearson. (n.d.). Michaelis-Menten Equation: Videos & Practice Problems. [Link]

  • ACS Catalysis. (2023). Versatile Product Detection via Coupled Assays for Ultrahigh-Throughput Screening of Carbohydrate-Active Enzymes in Microfluidic Droplets. [Link]

  • TeachMe Physiology. (2024). Enzyme Kinetics. [Link]

  • ResearchGate. (2016). Can somebody help me in troubleshooting in analysis of Enzyme kinetics parameters? [Link]

  • Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. [Link]

  • ResearchGate. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. [Link]

  • eCampusOntario Pressbooks. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. [Link]

  • Sandiego. (2022). MDH Assay Enzyme Hints & Tips. [Link]

  • Cornish-Bowden, A. (2012). Detection of Errors of Interpretation in Experiments in Enzyme Kinetics. Perspectives in Science, 1(1-6), 41-49. [Link]

  • Pearson. (n.d.). Enzyme Kinetics Explained. [Link]

  • National Center for Biotechnology Information. (2014). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. [Link]

  • Cornish-Bowden, A. (1975). The nature of experimental error in enzyme kinetic measurments. Biochemical Journal, 149(2), 305–312. [Link]

  • ResearchGate. (2013). Reaction scheme of the first steps of the oxidative pathway for D -galacturonate catabolism. [Link]

  • National Center for Biotechnology Information. (2019). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. [Link]

  • Szewczuk, A., & Starościk, R. (1975). Purification and properties of D-galactonate dehydratase from Mycobacterium butyricum. Acta biochimica Polonica, 22(3), 239–249. [Link]

  • UCL. (n.d.). The effect of substrate concentration on enzyme activity. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. [Link]

  • PubMed. (2018). Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity. [Link]

  • PubMed. (1989). A simple spectrophotometric assay for arogenate dehydratase. [Link]

  • Chemistry LibreTexts. (2021). Kinetics of Enzyme Catalysis. [Link]

  • National Center for Biotechnology Information. (2019). Crucial Roles of Two Hydrated Mg2+ Ions in Reaction Catalysis of the Pistol Ribozyme. [Link]

  • MDPI. (2024). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. [Link]

  • National Center for Biotechnology Information. (2013). Magnesium basics. [Link]

  • PubMed. (1994). A continuous spectrophotometric assay for ureidoglycolase activity with lactate dehydrogenase or glyoxylate reductase as coupling enzyme. [Link]

  • Agilent. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. [Link]

  • National Center for Biotechnology Information. (2017). The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions. [Link]

  • National Center for Biotechnology Information. (2020). Quantification of glucose-6-phosphate dehydrogenase activity by spectrophotometry: A systematic review and meta-analysis. [Link]

  • National Center for Biotechnology Information. (2013). Structural insights into the mechanisms of Mg2+ uptake, transport, and gating by CorA. [Link]

  • National Center for Biotechnology Information. (1997). Mechanism and regulation of Mg-chelatase. [Link]

Sources

Application

HPLC analysis of Disodium galactarate in biological samples

An Application Note for the Quantitative Analysis of Disodium Galactarate in Biological Samples using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Introduction Disodium ga...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of Disodium Galactarate in Biological Samples using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Introduction

Disodium galactarate, the salt of galactaric acid (also known as mucic acid), is a dicarboxylic acid derived from the oxidation of galactose. Its presence and concentration in biological fluids and tissues are of growing interest to researchers in fields ranging from metabolic studies to drug development, as it can serve as a biomarker for various physiological and pathological processes, including dairy intake and the consumption of certain vegetables.[1] The analysis of galactarate in complex biological matrices such as plasma, urine, and tissue homogenates presents a significant analytical challenge. The molecule is highly polar and lacks a strong native chromophore, rendering direct detection by UV-Vis spectrophotometry inefficient and insensitive.

To overcome these limitations, a robust and sensitive analytical method is required. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is an ideal technique for this application. HPAEC-PAD is a well-established method for the analysis of carbohydrates and related sugar acids, offering high-resolution separation and highly sensitive, direct detection without the need for derivatization.[2][3] This application note provides a comprehensive, field-proven protocol for the sample preparation and quantitative analysis of disodium galactarate in various biological samples, designed for researchers, scientists, and drug development professionals.

Principle of the Method

The analytical strategy is based on High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD).

1. Anion-Exchange Separation: Galactaric acid is a weak acid. At a high pH (typically >11), the hydroxyl groups on the carbohydrate backbone deprotonate to form oxyanions.[4] This imparts a negative charge to the molecule, allowing it to be separated on a strong anion-exchange column. A gradient of an eluting salt, such as sodium acetate, in a sodium hydroxide mobile phase is used to selectively elute the analyte from the column. The high pH of the mobile phase is critical for keeping the analyte in its anionic form.[5]

2. Pulsed Amperometric Detection: Following separation, the analyte flows past a gold working electrode in the PAD cell. A repeating sequence of potentials (a waveform) is applied to the electrode to facilitate the electrocatalytic oxidation of the analyte on the gold surface.[4] This process generates a current that is directly proportional to the concentration of the analyte. The "pulsed" nature of the waveform involves cleaning and reactivation steps, ensuring a consistently active electrode surface for reproducible and sensitive detection, with sensitivities reaching sub-picomole levels.[2]

HPAEC_PAD_Principle cluster_HPLC HPLC System Injector Autosampler (Injects Sample) Pump Gradient Pump (NaOH / NaOAc Mobile Phase) Column Anion-Exchange Column (High pH Separation) Pump->Column Detector PAD Cell (Electrochemical Detection) Column->Detector Analyte Galactarate (at high pH becomes anionic) Binding Binds to positively charged stationary phase Analyte->Binding 1. Ionization Elution Eluted by increasing salt concentration Binding->Elution 2. Elution Detection Oxidized at Gold Electrode Elution->Detection 3. Detection Signal Current Generated (Proportional to Concentration) Detection->Signal 4. Signal

Caption: Principle of HPAEC-PAD for Galactarate Analysis.

Apparatus and Reagents

Apparatus
  • HPLC System: An inert, biocompatible system capable of delivering accurate gradients at high pH (e.g., Thermo Scientific™ Dionex™ ICS-6000 HPIC System or equivalent).

  • Detector: Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Analytical Column: Thermo Scientific™ Dionex™ CarboPac™ PA20 (3 x 150 mm) or equivalent high-performance anion-exchange column.

  • Guard Column: Thermo Scientific™ Dionex™ CarboPac™ PA20 Guard (3 x 30 mm) or equivalent.

  • Homogenizer: For tissue samples (e.g., bead beater or Dounce homogenizer).

  • Microcentrifuge: Capable of reaching >12,000 x g.

  • Vortex Mixer, Analytical Balance, pH Meter.

  • Solid Phase Extraction (SPE) Manifold and Cartridges: Strong Anion Exchange (SAX) cartridges, if needed for urine cleanup.

Reagents
  • Disodium Galactarate Standard: High purity (≥98%).

  • Sodium Hydroxide (NaOH): 50% w/w solution, carbonate-free.

  • Sodium Acetate (NaOAc): Anhydrous, high purity.

  • Acetonitrile (ACN): HPLC grade.

  • Perchloric Acid (PCA): 70%, analytical grade.

  • Potassium Carbonate (K₂CO₃): Analytical grade.

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity.

  • 0.2 µm Syringe Filters: For final sample filtration.

Experimental Protocols

Preparation of Standards and Mobile Phases
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of disodium galactarate and dissolve in 10 mL of DI water. Store at -20°C.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock standard in DI water. Prepare fresh daily.

  • Mobile Phase A (200 mM NaOH): Carefully dilute 10.4 mL of 50% NaOH to 1 L with DI water under a helium or nitrogen atmosphere to prevent carbonate contamination.

  • Mobile Phase B (1 M Sodium Acetate): Dissolve 82.03 g of anhydrous sodium acetate in 1 L of DI water. Filter and degas.

Sample Preparation

The goal of sample preparation is to remove proteins and other interfering matrix components that can damage the column and compromise the analysis.

Sample_Prep_Workflow cluster_plasma Plasma / Serum cluster_urine Urine cluster_tissue Tissue plasma_start 100 µL Plasma plasma_ppt Add 300 µL cold Acetonitrile plasma_start->plasma_ppt plasma_vortex Vortex & Incubate (-20°C, 30 min) plasma_ppt->plasma_vortex plasma_centrifuge Centrifuge (12,000 x g, 10 min) plasma_vortex->plasma_centrifuge plasma_supernatant Collect Supernatant plasma_centrifuge->plasma_supernatant Final_Filter Filter (0.2 µm) into HPLC vial plasma_supernatant->Final_Filter urine_start 100 µL Urine urine_dilute Dilute 1:10 with DI Water urine_start->urine_dilute urine_centrifuge Centrifuge (12,000 x g, 10 min) urine_dilute->urine_centrifuge urine_supernatant Collect Supernatant urine_centrifuge->urine_supernatant urine_supernatant->Final_Filter tissue_start ~50 mg Tissue tissue_homogenize Homogenize in 500 µL cold PBS tissue_start->tissue_homogenize tissue_ppt Add 50 µL 70% PCA (Protein Precipitation) tissue_homogenize->tissue_ppt tissue_centrifuge Centrifuge (12,000 x g, 10 min) tissue_ppt->tissue_centrifuge tissue_neutralize Neutralize Supernatant with K₂CO₃ tissue_centrifuge->tissue_neutralize tissue_neutralize->Final_Filter

Caption: Sample Preparation Workflow for Biological Matrices.

Protocol for Plasma/Serum Samples:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the acetonitrile under a gentle stream of nitrogen if concentration is needed, or inject directly.

  • Filter the final supernatant through a 0.2 µm syringe filter into an HPLC vial.

Protocol for Urine Samples:

  • Thaw urine samples and vortex to ensure homogeneity.

  • Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.

  • Dilute the supernatant 1:10 with DI water. The dilution factor may need optimization based on expected analyte concentration.

  • Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.

  • Note: For highly concentrated or complex urine matrices, an optional Solid Phase Extraction (SPE) cleanup using a SAX cartridge may be beneficial to remove interfering anions.

Protocol for Tissue Samples:

  • Accurately weigh approximately 50 mg of frozen tissue.[6]

  • Add 500 µL of ice-cold Phosphate Buffered Saline (PBS) and homogenize thoroughly until no visible tissue fragments remain.

  • Transfer the homogenate to a microcentrifuge tube.

  • For protein precipitation, add 50 µL of 70% perchloric acid (PCA), vortex, and incubate on ice for 15 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and neutralize by adding a saturated solution of potassium carbonate (K₂CO₃) dropwise until the pH is ~7.0.

  • Centrifuge again to pellet the potassium perchlorate precipitate.

  • Filter the final supernatant through a 0.2 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following conditions are a robust starting point and may be optimized for specific applications.

ParameterSetting
Column Thermo Scientific™ Dionex™ CarboPac™ PA20 (3 x 150 mm) with PA20 Guard
Column Temperature 30°C
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Mobile Phase A 200 mM NaOH
Mobile Phase B 1 M Sodium Acetate in DI Water
Gradient Program Time (min)
Detector Pulsed Amperometric Detector (PAD)
Working Electrode Gold (Au) on disposable electrode
Reference Electrode pH-Ag/AgCl
PAD Waveform Carbohydrate Waveform (consult instrument manual for specific settings, e.g., Thermo Scientific Quad-Potential)

Rationale for Gradient: The initial low concentration of sodium acetate allows for the binding of galactarate and other weak anions. The gradient to 50% sodium acetate is designed to elute dicarboxylic acids like galactarate.[7] The high-salt wash step cleans the column of strongly retained components, and the final re-equilibration step prepares the column for the next injection.

Method Validation and Data Analysis

A full method validation should be performed to ensure reliability, following guidelines from regulatory bodies like the FDA or ICH.

Validation ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99 over the calibration range (e.g., 0.1-25 µg/mL)
Accuracy (Recovery) 85-115% for spiked quality control (QC) samples
Precision (RSD) Intra-day and Inter-day RSD ≤ 15% for QC samples
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; must be accurate and precise
Selectivity No interfering peaks at the retention time of the analyte in blank matrix
Stability Analyte stable in matrix under bench-top, freeze-thaw, and long-term storage conditions

Data Analysis:

  • Integrate the peak corresponding to the galactarate standard in both the standards and the unknown samples.

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).

  • Calculate the concentration of galactarate in the biological samples using the regression equation, ensuring to account for all dilution factors introduced during sample preparation.

Conclusion

This application note details a robust and highly sensitive method for the quantification of disodium galactarate in complex biological matrices. The use of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) provides excellent selectivity and sensitivity without the need for complex derivatization procedures. The provided protocols for sample preparation are optimized to effectively remove interfering substances from plasma, urine, and tissue samples, ensuring reliable and reproducible results for researchers in metabolic and clinical science.

References

  • ResearchGate. (n.d.). Mean plasma concentration-time curves of (a) gallic acid; (b) quercitrin. Retrieved from [Link]

  • The Zogam Science Guy. (2021, June 1). Mucic acid Test | Galactaric acid Test Practical Experiment. YouTube. Retrieved from [Link]

  • Aryal, S. (2022, May 19). Mucic acid Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

  • MDPI. (2021, June 26). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2021, August 24). HPLC-Analysis, Biological Activities and Characterization of Action Mode of Saudi Marrubium vulgare against Foodborne Diseases Bacteria. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis and structure analyses of the main compounds produced by.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 11HPLC analysis of oligosaccharides derived from glycosaminoglycans in biological materials. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Galactaric acid (HMDB0000639). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene. Retrieved from [Link]

  • National Institutes of Health. (2024, December 12). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Retrieved from [Link]

  • PubMed. (n.d.). Determination of gallic acid and its metabolites in human plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Direct determination of t,t-muconic acid in human urine by two-dimensional liquid chromatography. Retrieved from [Link]

  • Doshi & Co. (2025, April 20). How Ion Exchange Helps in Refining of Sugar. Retrieved from [Link]

  • ResearchGate. (2022, July 15). (PDF) Tissue sample preparation in bioanalytical assays. Retrieved from [Link]

  • PubMed. (2008, May 1). Validation of an HPLC/MS/MS method with isotopic dilution for quantitative determination of trans,trans-muconic acid in urine samples of workers exposed to low benzene concentrations. Retrieved from [Link]

  • National Institutes of Health. (2016, December 14). A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Retrieved from [Link]

  • ResinTech. (n.d.). Ion Exchange in the Sugar Industry. Retrieved from [Link]

  • LCGC International. (2024, February 1). Separation of All Classes of Carbohydrates by HPAEC-PAD. Retrieved from [Link]

  • The University of Hong Kong. (n.d.). SAMPLE PREPARATION TECHNIQUES. Retrieved from [Link]

  • UKM Press. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection: The potential is still growing. Retrieved from [Link]

  • National Institutes of Health. (2024, July 20). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. Retrieved from [Link]

Sources

Method

A Robust and Sensitive Method for the Quantification of Disodium Galactarate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for the Bioanalytical and Pharmaceutical Sciences Abstract This application note presents a detailed, validated method for the quantitative analysis of Disodium Galactarate in both pharmaceutical form...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalytical and Pharmaceutical Sciences

Abstract

This application note presents a detailed, validated method for the quantitative analysis of Disodium Galactarate in both pharmaceutical formulations and biological matrices. Disodium galactarate, the salt of galactaric acid (mucic acid), is a key compound in various research and development areas. The method leverages the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve reliable and accurate measurements.[1][2] We provide comprehensive protocols covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation, designed for researchers, scientists, and drug development professionals. The inclusion of a stable isotope-labeled internal standard ensures high precision and accuracy by correcting for matrix effects and procedural losses.[3][4]

Introduction and Scientific Principle

Disodium galactarate (CAS No. 1955-73-3) is the disodium salt of galactaric acid, a six-carbon dicarboxylic acid.[5][6] Its quantification is critical for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] When coupled with liquid chromatography (LC), which separates compounds in a mixture, LC-MS/MS provides exceptional selectivity and sensitivity for quantifying specific analytes in complex samples.[2][7] This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for Disodium Galactarate is selected, fragmented, and a resulting unique product ion is monitored. This process drastically reduces background noise and enhances specificity, making it the gold standard for quantitative bioanalysis.

The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-Galactaric Acid, is fundamental to this protocol. The SIL-IS is chemically identical to the analyte and co-elutes chromatographically but is differentiated by the mass spectrometer due to its higher mass.[3] This allows for the correction of variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the highest level of accuracy and precision.[4][8]

Materials and Reagents

  • Analytes and Standards:

    • Disodium Galactarate Reference Standard (Purity ≥99%)[9]

    • ¹³C₆-Galactaric Acid (Internal Standard, Isotopic Purity ≥98%)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ammonium Acetate (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Human Plasma (K₂EDTA)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • HPLC Vials with caps[10]

    • Syringe filters (0.22 µm, PTFE or similar)

    • Pipette tips

Experimental Protocols

Preparation of Stock Solutions and Standards

The accuracy of weighing is a critical step, especially when preparing stock solutions from small amounts of reference standards.[10]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Disodium Galactarate reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with deionized water.

    • Accurately weigh ~1 mg of ¹³C₆-Galactaric Acid into a 1 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Methanol:Water.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 Acetonitrile:Water mixture. These will be used to construct the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the ¹³C₆-Galactarate primary stock solution with 50:50 Acetonitrile:Water to a final concentration of 100 ng/mL. This solution is used to spike all calibration standards, quality control samples, and unknown samples.

Sample Preparation Protocol

Effective sample preparation is crucial for removing interferences and ensuring the longevity of the analytical column and mass spectrometer.[11] For biological samples like plasma, protein precipitation is a rapid and effective technique for sample cleanup.[8]

Sample_Prep_Workflow cluster_prep Sample Preparation sample 1. Pipette 50 µL of Sample (Plasma, Standard, or QC) add_is 2. Add 20 µL of IS Working Solution (100 ng/mL ¹³C₆-Galactarate) sample->add_is vortex1 3. Vortex Briefly (5 sec) add_is->vortex1 add_ppt 4. Add 200 µL of cold Acetonitrile (Protein Precipitation) vortex1->add_ppt vortex2 5. Vortex Vigorously (1 min) add_ppt->vortex2 centrifuge 6. Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer 7. Transfer Supernatant to a clean HPLC vial centrifuge->transfer inject 8. Inject into LC-MS/MS System transfer->inject

Figure 1. Detailed workflow for the preparation of biological samples.

Step-by-Step Procedure:

  • Pipette 50 µL of the sample (blank plasma, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (100 ng/mL ¹³C₆-Galactarate) to each tube, except for the blank matrix sample.

  • Briefly vortex the mixture for 5 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions

The following parameters were optimized for the sensitive and specific detection of Disodium Galactarate. Given the polar nature of galactaric acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and peak shape.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography System
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0.0 min (95% B), 1.0 min (95% B), 4.0 min (50% B), 4.1 min (95% B), 6.0 min (95% B)

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Gas Flow Rates Optimized for the specific instrument (e.g., Desolvation: 800 L/hr)
MRM Transitions See Table 3

Rationale for Parameter Selection:

  • HILIC Column: Chosen for its ability to retain and separate highly polar compounds like galactaric acid, which are poorly retained on traditional C18 columns.

  • Ammonium Acetate/Formic Acid: This buffer system provides good buffering capacity and promotes efficient ionization in negative ESI mode.

  • Negative ESI Mode: Galactaric acid has two carboxylic acid groups that are readily deprotonated to form negative ions ([M-H]⁻), making this the ideal ionization polarity for high sensitivity.

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Galactaric Acid 209.0113.010015
¹³C₆-Galactaric Acid (IS) 215.0117.010015
Note: The precursor ion m/z 209.0 corresponds to the [M-H]⁻ ion of galactaric acid (C₆H₁₀O₈, MW ≈ 210.14 g/mol ).[12]

Method Validation

The developed method was validated according to established bioanalytical method validation guidelines.[13][14]

Validation_Workflow cluster_validation Method Validation Parameters linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) lloq Lower Limit of Quantification (LLOQ) selectivity Selectivity & Specificity recovery Extraction Recovery matrix Matrix Effect stability Stability (Freeze-Thaw, Bench-Top)

Figure 2. Key parameters assessed during method validation.

Table 4: Summary of Method Validation Results

ParameterResultAcceptance Criteria
Linearity (r²) > 0.998r² ≥ 0.99
Calibration Range 1 - 1000 ng/mL in plasma-
LLOQ 1 ng/mLS/N > 10, Acc/Prec within ±20%
Intra-day Accuracy (% Bias) -5.2% to 6.8%Within ±15%
Intra-day Precision (% RSD) ≤ 7.5%≤ 15%
Inter-day Accuracy (% Bias) -8.1% to 4.5%Within ±15%
Inter-day Precision (% RSD) ≤ 9.2%≤ 15%
Extraction Recovery 88% - 96%Consistent & reproducible

Data Analysis and Quantification

The concentration of Disodium Galactarate in unknown samples is determined using the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

  • Quantification: The peak area ratio from an unknown sample is used to back-calculate its concentration from the regression equation of the calibration curve.

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Disodium Galactarate. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method suitable for regulated bioanalysis, pharmaceutical quality control, and various research applications.

References

  • Hu, M. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3037582, Galactaric acid. PubChem. [Link]

  • NIST. (n.d.). Galactaric acid, (R,S,R,S)-, 6TMS derivative. NIST Chemistry WebBook. [Link]

  • FooDB. (2010). Showing Compound Galactaric acid (FDB001205). FooDB. [Link]

  • Microtrac. (n.d.).
  • Analytik Jena. (n.d.). Sample Preparation – Chemical Analysis. Analytik Jena. [Link]

  • Shandong Mopai Biotechnology Co., LTD. (n.d.). disodium galactarate CAS NO.1955-73-3. Mopai Biotechnology.
  • Rund, S. et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. Frontiers in Pharmacology. [Link]

  • Getchem Co., Ltd. (n.d.).
  • Imtakt Corp. (n.d.). LC-MS: Mucic acid (galactaric acid). Imtakt. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451340, Disodium galactarate. PubChem. [Link]

  • Iyakwari, S. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Global Journal of Pharmaceutical Research.
  • MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. EPA. [Link]

  • Longdom Publishing. (2024). Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • K. A. Schiza, et al. (2024). Synthesis of a deuterated disaccharide internal standard for LC-MS/MS quantitation of heparan sulfate in biological samples. Carbohydrate Research. [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2015). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]

  • Golm Metabolome Database. (n.d.). Synonyms of Galactaric acid. Max Planck Institute. [Link]

  • Yang, Y. et al. (2025). Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases. Analytical Chemistry. [Link]

  • Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. Waters. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Li, Y. et al. (2011). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • Nilsson, L. B. et al. (2007). Direct Quantification in Bioanalytical LC-MS/MS Using Internal Calibration via analyte/stable Isotope Ratio. Rapid Communications in Mass Spectrometry. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Al-Tannak, N. F. et al. (2024). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. MDPI. [Link]

  • ResearchGate. (n.d.). Extracted Full-MS chromatograms and mass spectra of internal standard, galactose, glucose, lactose, and lactulose at the LOD concentrations, obtained by IC-HRMS. ResearchGate. [Link]

  • Lee, J. H. et al. (2012). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • L. Abrankó & I. Seregélyes. (n.d.). Development and validation of an lc-mS/mS method for the analysis of l-DopA in oat. Cereal Research Communications. [Link]

  • ResearchGate. (n.d.). Solubility of galactaric acid/galactarate at 22, 35 or 50 °C in the.... ResearchGate. [Link]

Sources

Application

Application Note: A Practical Guide to the NMR Spectroscopic Characterization of Disodium Galactarate

Introduction Disodium galactarate, the salt of galactaric acid (also known as mucic acid), is a symmetrical six-carbon dicarboxylic acid derived from the oxidation of galactose.[1][2] Its structure, featuring multiple st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Disodium galactarate, the salt of galactaric acid (also known as mucic acid), is a symmetrical six-carbon dicarboxylic acid derived from the oxidation of galactose.[1][2] Its structure, featuring multiple stereocenters and terminal carboxylate groups, makes it a valuable building block in the synthesis of polymers, chelating agents, and other specialty chemicals. For researchers and professionals in drug development and material science, verifying the identity, purity, and structural integrity of disodium galactarate is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive analytical technique for the structural elucidation of organic molecules, including carbohydrates and their derivatives.[3][4] It provides detailed information about the chemical environment of individual nuclei (primarily ¹H and ¹³C), enabling unambiguous confirmation of molecular structure and the detection of impurities. This application note provides a comprehensive, field-proven guide to the characterization of disodium galactarate using ¹H and ¹³C NMR spectroscopy, with a focus on the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Foundational Principles and Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation.[5] For a polar, ionic compound like disodium galactarate, careful consideration of the solvent, sample concentration, and pH is crucial for acquiring high-resolution data.

The Critical Choice of Solvent

The ideal solvent for NMR spectroscopy must dissolve the analyte without producing large signals that would obscure the sample's resonances.[6] Deuterated solvents, in which hydrogen atoms (¹H) are replaced with deuterium (²H), are used to minimize solvent peak interference and to provide a "lock" signal for stabilizing the magnetic field.[7][8]

For disodium galactarate, Deuterium Oxide (D₂O) is the solvent of choice. Its high polarity readily dissolves the ionic salt, and its use is standard for analyzing water-soluble compounds.[9]

Optimizing Sample Concentration

The required sample concentration depends on the specific NMR experiment being performed. Insufficient concentration leads to a poor signal-to-noise ratio, while overly concentrated samples can cause line broadening due to increased viscosity.

Experiment TypeRecommended ConcentrationRationale
¹H NMR 5–25 mg in 0.6–0.7 mL D₂OThe high natural abundance and sensitivity of the ¹H nucleus allow for high-quality spectra at relatively low concentrations.[10]
¹³C NMR 20–50 mg in 0.6–0.7 mL D₂OThe ¹³C nucleus has a low natural abundance (~1.1%) and lower sensitivity, necessitating a higher concentration to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[5]
pH and its Spectroscopic Impact

The chemical shifts of nuclei near ionizable groups are highly sensitive to pH. Disodium galactarate possesses two carboxylate groups, making pH a critical parameter. In D₂O, the acidity is expressed as pD, which can be estimated from a standard pH meter reading using the formula: pD = pH reading + 0.4 .[6]

As the disodium salt of a dicarboxylic acid, a solution of disodium galactarate in D₂O is expected to be neutral to slightly basic, ensuring the carboxyl groups are fully deprotonated. This is advantageous as it results in a single, chemically stable species in solution, leading to sharp, well-defined NMR signals. In contrast, the NMR spectrum of galactaric acid would show significant chemical shift changes with pH as the carboxyl groups titrate.[11][12] The deprotonation of a carboxylic acid typically causes a downfield shift (to higher ppm) in the resonance of the carboxyl carbon and adjacent carbons.[13]

Part 2: Experimental Protocols

The following protocols are designed for modern high-field NMR spectrometers.

General Sample Preparation Workflow

The workflow below outlines the essential steps for preparing a high-quality NMR sample of disodium galactarate.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in D₂O (0.6-0.7 mL) in a clean vial weigh->dissolve filtrate 3. Filter Solution (Through a pipette with cotton wool) dissolve->filtrate transfer 4. Transfer to NMR Tube filtrate->transfer acquire 5. Acquire NMR Data (¹H, ¹³C, etc.) transfer->acquire process 6. Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process interpret 7. Interpret Spectrum (Assign peaks, verify structure) process->interpret

Caption: Standard workflow for NMR sample preparation and analysis.

Protocol 2.1.1: Step-by-Step Sample Preparation
  • Weighing: Accurately weigh the desired amount of disodium galactarate into a clean, dry glass vial.

  • Dissolution: Add the appropriate volume of D₂O (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial. Gently vortex or swirl the vial until the solid is completely dissolved.[14]

  • Filtration: Prepare a filter by packing a small plug of cotton or glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, high-quality NMR tube.[15] This step is critical to remove any suspended particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

  • Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube clearly.

Protocol 2.2: ¹H NMR Data Acquisition
  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal from the D₂O solvent.

  • Shim the magnetic field to optimize homogeneity. This is typically an automated process.

  • Set up a standard 1D proton experiment with the following typical parameters:

    • Pulse Program: A standard 90° pulse-acquire sequence (e.g., 'zg30' on Bruker systems).

    • Solvent Signal Suppression: Use a presaturation sequence to suppress the residual HOD signal (typically around 4.7-4.8 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): ~2-5 seconds.

    • Number of Scans (ns): 8 to 16 scans are usually sufficient.

    • Temperature: 298 K (25 °C).

Protocol 2.3: ¹³C NMR Data Acquisition
  • Use the same sample from the ¹H NMR experiment.

  • Tune the carbon probe.

  • Set up a 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems). This simplifies the spectrum by collapsing carbon-proton couplings into single lines.

  • Use the following typical parameters:

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 256 to 1024 scans, depending on the sample concentration.

Part 3: Spectral Interpretation and Data Analysis

The meso-stereochemistry of disodium galactarate results in a C₂ axis of symmetry, which simplifies its NMR spectra significantly. This symmetry means that carbons and protons on opposite ends of the molecule are chemically equivalent (e.g., C1 is equivalent to C6, H2 is equivalent to H5).

Caption: Structure of Disodium Galactarate with carbon numbering.

Expected ¹H NMR Spectrum

Due to the molecule's symmetry, only two signals are expected for the four methine (CH) protons.

  • H2/H5: These protons are adjacent to the carboxylate groups.

  • H3/H4: These are the inner methine protons.

Based on data for the parent galactaric acid, these signals are expected to appear in the 3.8-4.3 ppm range.[16][17] The exact chemical shifts will be influenced by the solvent and concentration. Each signal will appear as a doublet of doublets (dd) or a more complex multiplet due to coupling with its non-equivalent neighbors.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is even simpler, with only three distinct signals expected.

  • C1/C6: The carboxylate carbons. These are the most deshielded and will appear far downfield.

  • C2/C5: The outer methine carbons bonded to hydroxyl groups.

  • C3/C4: The inner methine carbons bonded to hydroxyl groups.

Summary of Expected Chemical Shifts

The following table provides the expected chemical shift ranges for disodium galactarate in D₂O.

Nucleus AssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale / Notes
C1 / C6 N/A175 - 185Carboxylate carbons are highly deshielded.[13][18]
H2 / H5 ~4.1 - 4.3N/AAdjacent to electron-withdrawing carboxylate group.
C2 / C5 N/A70 - 75Typical range for sugar ring carbons bearing a hydroxyl group.[3]
H3 / H4 ~3.8 - 4.0N/AMethine protons in the sugar backbone.
C3 / C4 N/A68 - 73Typical range for sugar ring carbons bearing a hydroxyl group.[3]

Note: These are predicted values based on published data for related compounds and established principles of NMR spectroscopy. Actual values may vary slightly based on experimental conditions.

Part 4: Conclusion and Best Practices

NMR spectroscopy provides an unequivocal method for the structural confirmation and purity assessment of disodium galactarate. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. The inherent symmetry of the molecule provides a clear spectral fingerprint of just two proton signals and three carbon signals, making it straightforward to verify the correct structure and identify any potential impurities. Adherence to best practices, particularly regarding solvent choice and sample filtration, is essential for achieving optimal results.

References

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from isotope-science.com. [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from uchem-inc.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451340, Disodium galactarate. Retrieved from PubChem. [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from labinsights.com. [Link]

  • Tokyo Chemical Industry UK Ltd. (n.d.). Deuterated Compounds for NMR. Retrieved from tci-uk.co.uk. [Link]

  • Scott, A. I., Mackenzie, N. E., & Malthouse, J. P. (1984). Effect of pH on the chemical shifts of the 13 C-NMR signals from the alpha-hydroxycarboxylic acids. ResearchGate. [Link]

  • Boer, H., et al. (2010). ¹H NMR chemical shifts and coupling constants of D- galacturonic acid and D-galactaric acid in D₂O, pH 6 at 25°C. ResearchGate. [Link]

  • ResearchGate. (n.d.). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative.... Retrieved from ResearchGate. [Link]

  • Kuivanen, J., et al. (2012). A, 600 MHz ¹H NMR spectrum of a mixture of galactaric acid and D-galactaro-1,4-lactone in H₂O at 22 °C. ResearchGate. [Link]

  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from en.wikipedia.org. [Link]

  • Gagné Group. (n.d.). Sugars 1H/13C NMR spectroscopy. Retrieved from sites.chem.unc.edu. [Link]

  • Mao, J. D., et al. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 32(6), 855-871. [Link]

  • Webb, G. A. (Ed.). (2015). Nuclear Magnetic Resonance: Volume 44. Royal Society of Chemistry. [Link]

  • University of Basel. (n.d.). NMR Sample Preparation. Retrieved from chemie.unibas.ch. [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance spectra of the sugar content. Retrieved from ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000639). Retrieved from hmdb.ca. [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from nmr.ch.cam.ac.uk. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from science.uottawa.ca. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from youtube.com. [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000107). Retrieved from hmdb.ca. [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0302781). Retrieved from np-mrd.org. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0269410). Retrieved from np-mrd.org. [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0000645). Retrieved from hmdb.ca. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from organomation.com. [Link]

  • University of Alberta. (n.d.). Sample Preparation - NMR. Retrieved from sites.ualberta.ca. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5459845, Galactarate. Retrieved from PubChem. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0000143). Retrieved from hmdb.ca. [Link]

  • NP-MRD. (2021, August 9). Showing NP-Card for Galactaric acid (NP0001319). Retrieved from np-mrd.org. [Link]

  • Kuivanen, J., et al. (2017). Enhancing fungal production of galactaric acid. Applied Microbiology and Biotechnology, 101(10), 4033-4040. [Link]

  • VTT's Research Information Portal. (2017, May 1). Enhancing fungal production of galactaric acid. Retrieved from cris.vtt.fi. [Link]

Sources

Method

The Uncharted Potential of Disodium Galactarate: A Research Guide to its Application as a Food Additive and Preservative

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for research and informational purposes only. Disodium galactarate is not currently listed as an approved food additiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. Disodium galactarate is not currently listed as an approved food additive by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). Its use in commercial food products is not permitted. All protocols and applications described herein are for investigational use in a controlled laboratory setting.

Introduction: The Quest for Novel Preservatives

The food industry is in a continuous search for effective and safe preservatives to extend the shelf life of products, ensure microbial safety, and maintain sensory qualities. While established additives have a long history of use, consumer demand for "cleaner" labels and the challenge of microbial resistance drive the exploration of novel compounds. Disodium galactarate, the disodium salt of galactaric acid (also known as mucic acid), presents a compelling theoretical profile as a potential food additive, primarily owing to its inherent properties as a chelating agent. This guide provides a comprehensive overview of its scientific foundation, potential applications, and detailed protocols for research and development.

Part 1: Scientific Foundation and Mechanism of Action

Chemical Properties of Disodium Galactarate

Disodium galactarate is a dicarboxylic acid salt derived from galactose. Its linear, six-carbon structure features hydroxyl groups and two carboxylate groups, which are key to its functionality.

PropertyValueSource
Molecular FormulaC₆H₈Na₂O₈[1]
Molecular Weight254.10 g/mol [1]
IUPAC Namedisodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate[1]
Parent AcidGalactaric Acid[1]
The Power of Chelation: A Primary Mechanism of Action

The preservative potential of disodium galactarate is hypothesized to stem from its ability to act as a chelating agent. Chelating agents are organic compounds that can form multiple bonds with a single metal ion, effectively sequestering it and rendering it inactive.[2][3] In food systems, trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze oxidative reactions that lead to undesirable changes in flavor, color, and nutritional value.[3][4]

By binding to these metal ions, disodium galactarate could theoretically:

  • Inhibit Lipid Oxidation: Prevent the catalytic activity of metal ions in the oxidation of fats and oils, thereby reducing rancidity and off-flavor development.[2][3]

  • Stabilize Color and Flavor: Sequester metal ions that can cause discoloration in products like canned vegetables and beverages.[3][5]

  • Enhance Antimicrobial Activity: While not a primary antimicrobial itself, it can potentiate the effects of other preservatives by destabilizing the outer membrane of bacteria.[6][7] Some metal ions are also essential for microbial growth, and their chelation can create a less favorable environment for spoilage organisms.[5]

Chelation_Mechanism cluster_0 Food System cluster_1 Preservation Effect Metal_Ion Metal Ion (e.g., Fe²⁺, Cu²⁺) Oxidation Oxidative Degradation Metal_Ion->Oxidation Catalyzes Chelated_Complex Stable Chelate Complex Metal_Ion->Chelated_Complex Sequestered Lipids_Pigments Lipids, Pigments, Vitamins Lipids_Pigments->Oxidation Spoilage Spoilage & Quality Loss Oxidation->Spoilage Disodium_Galactarate Disodium Galactarate Disodium_Galactarate->Chelated_Complex Binds Chelated_Complex->Spoilage Inhibits Catalysis

Caption: Mechanism of Disodium Galactarate as a Chelating Agent.

Part 2: Regulatory Landscape and Safety Considerations

A critical aspect of developing any new food additive is understanding the regulatory framework. Any substance intentionally added to food is considered a food additive and is subject to premarket review and approval by regulatory agencies like the FDA.[8][9]

  • Current Status: As of early 2026, disodium galactarate is not listed in the FDA's "Substances Added to Food" inventory, nor does it appear to have Generally Recognized as Safe (GRAS) status.[10][11] Similarly, it is not found in the European Union's database of approved food additives.[12][13]

  • Path to Approval: For disodium galactarate to be considered for use in food, a comprehensive safety evaluation would be required. This would involve extensive toxicological studies to establish a no-observable-adverse-effect level (NOAEL) and an acceptable daily intake (ADI).[14]

Part 3: Application Notes for Research

The following application notes are intended for research purposes to explore the efficacy of disodium galactarate in various food matrices.

Application: Inhibition of Oxidative Rancidity in High-Fat Food Models
  • Objective: To evaluate the potential of disodium galactarate to inhibit lipid oxidation in a model system, such as an oil-in-water emulsion or comminuted meat.

  • Rationale: The hydroxyl and carboxylate groups of disodium galactarate can chelate pro-oxidant metal ions like iron and copper, which are often present in fats and muscle tissues.

  • Considerations: The pH of the food matrix will influence the chelating efficacy. A pH range of 3-5 is where many organic acids maintain their chelating capacity.[4] The solubility and dispersion of disodium galactarate within the food matrix are critical for its effectiveness.

Application: Color Preservation in Canned Fruits and Vegetables
  • Objective: To assess the ability of disodium galactarate to prevent discoloration in heat-processed plant-based products.

  • Rationale: Enzymatic browning and other discoloration reactions in fruits and vegetables are often catalyzed by metal-containing enzymes (e.g., polyphenol oxidase) or direct reactions with metal ions. Chelation can inactivate these catalysts.[15]

  • Considerations: The interaction of disodium galactarate with other components, such as naturally occurring organic acids (e.g., citric acid, ascorbic acid), should be evaluated for synergistic or antagonistic effects.

Application: Potentiation of Antimicrobial Preservatives
  • Objective: To determine if disodium galactarate can enhance the efficacy of common antimicrobial agents (e.g., sodium benzoate, potassium sorbate).

  • Rationale: Chelating agents like EDTA can increase the permeability of the outer membrane of Gram-negative bacteria by binding magnesium ions, making the bacteria more susceptible to other antimicrobials.[16] Disodium galactarate may exhibit a similar synergistic effect.

  • Considerations: The target microorganisms and the pH of the system are crucial factors. The minimum inhibitory concentration (MIC) of the primary antimicrobial should be determined with and without the addition of disodium galactarate.

Part 4: Experimental Protocols for Efficacy Evaluation

The following protocols are designed as a starting point for laboratory investigation.

Protocol: Evaluation of Antioxidant Efficacy in an Oil-in-Water Emulsion
  • Preparation of Stock Solution: Prepare a 10% (w/v) stock solution of disodium galactarate in deionized water. Adjust the pH as needed for the specific experimental design.

  • Emulsion Formulation:

    • Create a simple oil-in-water emulsion (e.g., 10% soybean oil, 1% Tween 80 emulsifier, in a phosphate buffer at pH 7.0).

    • Divide the emulsion into aliquots.

  • Treatment Groups:

    • Control (no additive)

    • Disodium galactarate at various concentrations (e.g., 0.05%, 0.1%, 0.2% w/v)

    • Positive control (e.g., 0.02% EDTA)

  • Oxidation Induction: Add a pro-oxidant, such as ferrous sulfate (FeSO₄), to each aliquot to a final concentration of 10 µM to accelerate oxidation.

  • Incubation: Store the samples at a controlled temperature (e.g., 37°C) in the dark.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), measure the extent of lipid oxidation using established methods:

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: To quantify secondary oxidation products like malondialdehyde.

    • Peroxide Value (PV): To measure the formation of primary oxidation products (hydroperoxides).

    • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze volatile compounds associated with rancidity.[17]

  • Data Interpretation: Compare the rate of oxidation in the treatment groups to the control. A lower rate of increase in TBARS or PV indicates effective antioxidant activity.

Emulsion_Protocol cluster_workflow Protocol Workflow A Prepare Disodium Galactarate Solution B Formulate Oil-in-Water Emulsion A->B C Create Treatment Groups (Control, Test, Positive Control) B->C D Induce Oxidation (add FeSO₄) C->D E Incubate at 37°C D->E F Analyze at Time Points (TBARS, PV, GC-MS) E->F G Compare Oxidation Rates F->G

Sources

Application

Application Notes &amp; Protocols for Investigating Disodium Galactarate in Metal Poisoning

A Guide for Preclinical Research and Development Introduction: The Evolving Landscape of Chelation and Detoxification Heavy metal poisoning, resulting from exposure to elements suchs as lead, cadmium, and mercury, poses...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research and Development

Introduction: The Evolving Landscape of Chelation and Detoxification

Heavy metal poisoning, resulting from exposure to elements suchs as lead, cadmium, and mercury, poses a significant global health challenge.[1] These metals accumulate in biological tissues, leading to a wide array of severe health issues, including neurological disorders, organ damage, and certain cancers.[2][3][4] The primary medical intervention for metal intoxication is chelation therapy, which involves the administration of ligands that bind to toxic metal ions, forming complexes that can be more readily excreted from the body.[5][6] Established chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA) and ethylenediaminetetraacetic acid (EDTA) are staples in clinical practice, however, they are not without limitations, including potential side effects and specificity issues.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of Disodium Galactarate as a potential novel or adjunctive therapy for metal poisoning. While Disodium Galactarate, a salt of D-glucaric acid, is not a classical chelating agent, its known role in enhancing the body's natural detoxification pathways presents a compelling, yet underexplored, avenue for mitigating heavy metal toxicity.

D-glucaric acid and its salts are naturally occurring compounds found in various fruits and vegetables.[8] The primary therapeutic interest in these compounds has historically been in cancer prevention, attributed to their ability to support the detoxification of carcinogens and hormones.[8][9] This guide will provide the scientific rationale and detailed preclinical protocols to rigorously evaluate the potential of Disodium Galactarate in the context of heavy metal poisoning, focusing on two key aspects: its direct metal-binding capacity and its ability to enhance the excretion of metal-glucuronide conjugates.

Part 1: Scientific Rationale and Proposed Mechanism of Action

The therapeutic potential of Disodium Galactarate in metal poisoning is hypothesized to be twofold: direct chelation and indirect enhancement of detoxification pathways.

1.1 Direct Metal Chelation:

D-glucaric acid, the parent compound of Disodium galactarate, possesses multiple carboxyl and hydroxyl groups, which are functional groups known to coordinate with metal ions. Indeed, D-glucaric acid has been shown to act as a chelating agent, capable of binding metal ions like calcium and magnesium, and has been investigated for its ability to extract heavy metals from contaminated soil. While its affinity for toxic heavy metals in a biological system is not well-characterized, its chemical structure suggests a potential for direct binding.

1.2 Enhancement of Glucuronidation and Metal Excretion:

This is arguably the more compelling proposed mechanism. Upon oral administration, Disodium Galactarate is metabolized in the stomach to D-glucaric acid, which is then converted to D-glucaro-1,4-lactone.[10] This lactone is a potent inhibitor of the enzyme β-glucuronidase.[11][12]

The liver is the primary site of detoxification, where toxic substances, including some heavy metals, undergo Phase II metabolism to become more water-soluble for excretion.[13] One of the key Phase II pathways is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[13][14][15][16] During this process, a glucuronic acid moiety is attached to the toxin. The resulting glucuronide conjugate is then transported out of the liver and excreted in bile or urine.[11][17]

However, β-glucuronidase, an enzyme present in various tissues and produced by gut bacteria, can cleave the glucuronic acid from the conjugate in a process called deconjugation.[11][12] This reverses the detoxification process, allowing the freed toxin to be reabsorbed into the bloodstream via the enterohepatic circulation, leading to prolonged toxicity.[17][18][19]

By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents this deconjugation, thereby promoting the net excretion of glucuronidated toxins. It is plausible that some heavy metals or their metabolites can be conjugated with glucuronic acid, and that by enhancing their excretion, Disodium Galactarate could reduce the overall body burden of these metals.

Below is a diagram illustrating this proposed dual mechanism of action.

G cluster_0 Direct Chelation Pathway cluster_1 Indirect Detoxification Pathway Disodium Galactarate Disodium Galactarate Metal-Galactarate Complex Metal-Galactarate Complex Disodium Galactarate->Metal-Galactarate Complex Binds Heavy Metal Ion Heavy Metal Ion Heavy Metal Ion->Metal-Galactarate Complex Glucuronidation Glucuronidation (Liver) Heavy Metal Ion->Glucuronidation Reabsorption Reabsorption (Enterohepatic Circulation) Heavy Metal Ion->Reabsorption Excretion Excretion Metal-Galactarate Complex->Excretion DSG_oral Disodium Galactarate (Oral) DGL D-glucaro-1,4-lactone DSG_oral->DGL Metabolized to BetaG β-glucuronidase DGL->BetaG Inhibits BetaG->Heavy Metal Ion Releases Metal_G Metal-Glucuronide Conjugate Glucuronidation->Metal_G Metal_G->BetaG Deconjugation by Excretion2 Excretion Metal_G->Excretion2

Caption: Proposed dual mechanism of Disodium Galactarate in metal detoxification.

Part 2: Preclinical Evaluation Protocols

The following protocols are designed to systematically evaluate the efficacy of Disodium Galactarate in metal detoxification. It is crucial that all animal studies are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2.1 In Vitro Assessment of Metal-Binding Affinity

Objective: To determine the direct binding affinity and thermodynamics of D-glucaric acid (the active form of Disodium Galactarate) for various heavy metals.

Method 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a comprehensive thermodynamic profile of the binding event, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).[11][12][20][21]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of D-glucaric acid (or Disodium Galactarate) in a suitable metal-free buffer (e.g., HEPES, pH 7.4). The buffer should be chosen carefully to minimize interactions with the metal ions.[11]

    • Prepare stock solutions of the metal salts of interest (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂) in the same buffer.

    • Degas all solutions thoroughly before use to prevent bubble formation in the calorimeter cell.

  • ITC Experiment:

    • Fill the sample cell of the ITC instrument with the D-glucaric acid solution at a known concentration (e.g., 100 µM).

    • Fill the injection syringe with the metal salt solution at a concentration approximately 10-20 times higher than the D-glucaric acid solution.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing) according to the instrument manufacturer's recommendations. A typical experiment consists of a series of small injections (e.g., 2-10 µL) of the metal solution into the D-glucaric acid solution.

    • Perform a control titration by injecting the metal solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Analyze the resulting binding isotherm using the instrument's software to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

Method 2: Affinity Bead-Based Metal-Ligand Binding Assay

This method provides a high-throughput approach to assess metal binding by immobilizing the ligand on beads and measuring the amount of metal bound using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).[13][22]

Step-by-Step Protocol:

  • Preparation of Ligand-Attached Beads:

    • Synthesize or procure affinity beads with D-glucaric acid covalently attached.

    • Thoroughly wash the beads with metal-free buffer to remove any unbound ligand.

  • Binding Assay:

    • Incubate a known amount of the D-glucaric acid beads with solutions containing various concentrations of the heavy metal of interest.

    • Include control beads (without D-glucaric acid) to account for non-specific binding.

    • After incubation, separate the beads from the solution by centrifugation or using a spin column.[22]

    • Wash the beads with buffer to remove any unbound metal.

  • Quantification of Bound Metal:

    • Digest the beads with a strong acid (e.g., nitric acid) to release the bound metal.

    • Quantify the metal concentration in the digestate using ICP-MS or ICP-OES.[23]

  • Data Analysis:

    • Calculate the amount of metal specifically bound to the D-glucaric acid beads by subtracting the amount bound to the control beads.

    • Plot the amount of bound metal as a function of the initial metal concentration to determine the binding capacity.

Table 1: In Vitro Metal Binding Assay Parameters

ParameterIsothermal Titration Calorimetry (ITC)Affinity Bead-Based Assay
Principle Measures heat change upon bindingMeasures amount of bound metal
Primary Output Ka, ΔH, nBinding capacity
Metal Ions Pb²⁺, Cd²⁺, Hg²⁺Pb²⁺, Cd²⁺, Hg²⁺
Ligand D-glucaric acid (in solution)D-glucaric acid (immobilized)
Detection CalorimetryICP-MS/OES
Control Metal into bufferControl beads (no ligand)

2.2 In Vivo Evaluation in a Rodent Model of Metal Poisoning

Objective: To assess the efficacy of orally administered Disodium Galactarate in reducing the body burden of heavy metals and mitigating their toxic effects in a rodent model.

Experimental Design:

  • Animal Model: Male Wistar rats (8-10 weeks old) are a suitable model.[3][24]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.[25]

  • Housing: House animals in standard conditions with ad libitum access to food and water.[26]

  • Ethical Considerations: All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Protocol:

  • Toxicity Induction:

    • Induce heavy metal toxicity by administering the metal salt in the drinking water for a specified period (e.g., 4 weeks). Examples of concentrations from the literature include lead acetate at 50 ppm or cadmium chloride at 2.5 mg/L.[6][26]

    • Monitor the animals' health and water consumption daily.

  • Experimental Groups:

    • Divide the animals into the following groups (n=8-10 per group):

      • Group 1: Control: Normal drinking water, vehicle treatment.

      • Group 2: Metal-Exposed Control: Metal in drinking water, vehicle treatment.

      • Group 3: Positive Control: Metal in drinking water, treatment with a known chelator (e.g., DMSA, 50 mg/kg/day, oral gavage).[2]

      • Group 4: Disodium Galactarate (Low Dose): Metal in drinking water, treatment with a low dose of Disodium Galactarate.

      • Group 5: Disodium Galactarate (High Dose): Metal in drinking water, treatment with a high dose of Disodium Galactarate.

  • Treatment Administration:

    • Following the toxicity induction period, begin the treatment phase (e.g., 2-4 weeks).

    • Administer Disodium Galactarate and DMSA via oral gavage daily. The dosage for Disodium Galactarate can be based on previous studies with calcium D-glucarate, which have used doses up to 350 mmol/kg in rodents without adverse effects.[27] A starting point could be 100 mg/kg and 500 mg/kg for low and high doses, respectively.

    • Administer the vehicle (e.g., water) to the control groups.

  • Sample Collection and Endpoint Analysis:

    • During the study: Collect urine and feces periodically (e.g., at baseline, mid-treatment, and end of treatment) using metabolic cages to measure metal excretion.

    • End of study:

      • Collect blood samples via cardiac puncture for analysis of metal levels and biomarkers of organ damage (e.g., ALT, AST for liver; BUN, creatinine for kidney).

      • Euthanize the animals and collect key organs (liver, kidneys, brain, femur) for metal content analysis and histopathology.

  • Analytical Methods:

    • Digest biological samples (blood, urine, feces, tissues) using appropriate acid mixtures.[28]

    • Quantify heavy metal concentrations using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][23][28][29]

Table 2: In Vivo Study Design for Metal Poisoning

ParameterDescription
Animal Model Male Wistar rats
Toxicant Lead (Pb), Cadmium (Cd), or Mercury (Hg) in drinking water
Treatment Groups Control, Metal-Exposed, Positive Control (DMSA), Disodium Galactarate (Low & High Dose)
Route of Admin. Oral gavage
Duration 4 weeks toxicity induction, followed by 4 weeks treatment
Efficacy Endpoints Metal levels in blood, urine, feces, and tissues (liver, kidney, brain)
Toxicity Endpoints Body weight, clinical signs, serum biomarkers (ALT, AST, BUN, creatinine), histopathology of liver and kidneys

2.3 Acute Oral Toxicity Study (OECD 425)

Objective: To determine the acute oral toxicity of Disodium Galactarate to establish a safe dose range for further studies.

This protocol should be conducted according to the OECD Guideline 425 (Up-and-Down Procedure).[30][31][32]

Step-by-Step Protocol:

  • Animals: Use a small number of female rats, as they are often slightly more sensitive.[25]

  • Dosing: Administer a single oral dose of Disodium Galactarate to one animal. The starting dose is chosen based on available information, typically a step below the estimated LD50.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[31]

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method, which provides an estimate with a confidence interval.[32]

Caption: Workflow for OECD 425 Acute Oral Toxicity Study.

Part 3: Data Interpretation and Future Directions

Successful completion of these protocols will provide a robust dataset to evaluate the potential of Disodium Galactarate in metal detoxification.

  • In Vitro Data: The ITC and affinity bead assay results will quantify the direct metal-binding capabilities of D-glucaric acid. A significant binding affinity would support a direct chelation mechanism.

  • In Vivo Data:

    • A significant reduction in metal levels in blood and tissues (liver, kidney, brain) in the Disodium Galactarate-treated groups compared to the metal-exposed control group would indicate efficacy.

    • An increase in metal excretion in urine and feces would provide evidence for enhanced elimination.

    • Amelioration of organ damage, as indicated by improved serum biomarkers and normal histology, would demonstrate a protective effect.

If the preclinical data are promising, future research could explore:

  • The efficacy of Disodium Galactarate against other heavy metals.

  • Combination therapy with established chelating agents to assess for synergistic effects.

  • The specific role of gut microbiota in the metabolism of Disodium Galactarate and its impact on metal detoxification.

  • Long-term safety and efficacy studies to support potential clinical development.

References

  • Jelesarov, I., & Bosshard, H. R. (1999). Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. Journal of Molecular Recognition, 12(1), 3-18.
  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing.
  • Grossoehme, N. E., Akilesh, S., Guerinot, M. L., & Wilcox, D. E. (2006). Metal binding thermodynamics of the histidine-rich sequence from the iron transport protein ITR1 from Arabidopsis thaliana. Inorganic Chemistry, 45(21), 8500-8508.
  • Walaszek, Z., Szemraj, J., Narog, M., Adams, A. K., Kilgore, J., Sherman, U., & Hanausek, M. (1997). Metabolism, uptake, and excretion of a D-glucaric acid salt and its potential use in cancer prevention. Cancer Detection and Prevention, 21(2), 178-190.
  • Dwivedi, C., Heck, W. J., Downie, A. A., & et al. (1990). Effect of calcium glucarate on beta-glucuronidase activity and glucarate content of certain vegetables and fruits. Biochemical Medicine and Metabolic Biology, 43(2), 83-92.
  • James, C. (2023). Quantitative Analysis of Heavy Metals in Biological Samples by Atomic Absorption Spectroscopy. Journal of Chemical and Pharmaceutical Research, 15(11), 072.
  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). Toxicological analysis of heavy metals in biological samples: Methods and implications. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). ANALYTICAL METHODS FOR ESTIMATION OF METALS. Retrieved from [Link]

  • Grossoehme, N. E., Spuches, A. M., & Wilcox, D. E. (2010). Isothermal titration calorimetry of metal ions binding to proteins: an overview of recent studies. Journal of Biological Inorganic Chemistry, 15(8), 1183-1191.
  • Mackenzie, P. I., Bock, K. W., Burchell, B., Guillemette, C., Ikushiro, S. I., Iyanagi, T., ... & Tephly, T. R. (2005). The UDP glucuronosyltransferase superfamily: recommended nomenclature update based on evolutionary divergence. Pharmacogenetics and genomics, 15(9), 677-685.
  • Almášiová, V., Cigánková, V., Falis, M., & et al. (2020). Simulation of Chronic Intoxication in Rats Exposed to Cadmium and Mercury. Animals, 10(11), 2108.
  • Cory-Slechta, D. A., Anderson, C. M., & Sobolewski, M. (2019). Animal Models of Childhood Exposure to Lead or Manganese: Evidence for Impaired Attention, Impulse Control, and Affect Regulation and Assessment of Potential Therapies. Neurotoxicology, 73, 137-153.
  • Jaishankar, M., Tseten, T., Anbalagan, N., Mathew, B. B., & Beeregowda, K. N. (2014). Toxicity, mechanism and health effects of some heavy metals. Interdisciplinary toxicology, 7(2), 60-72.
  • Alternative Medicine Review. (2002). Calcium-D-Glucarate Monograph.
  • Oakway Naturals. (n.d.). Calcium D-Glucarate. Retrieved from [Link]

  • Arjomandi, M., & Shirkhanloo, H. (2019). A Review: Analytical methods for heavy metals determination in environment and human samples. American Middle East Journal of Cancer, 2(3), 73-86.
  • Stohs, S. J., & Bagchi, D. (1995). Oxidative mechanisms in the toxicity of metal ions. Free Radical Biology and Medicine, 18(2), 321-336.
  • Wang, L., Wang, H., & Chen, W. (2022). The preferential accumulation of cadmium ions among various tissues in mice. Heliyon, 8(1), e08761.
  • International Journal of Research and Analytical Reviews. (2023). Effects of Heavy Metal Toxicity on Different Animal Models. Retrieved from [Link]

  • Nishida, S., Kuno, Y., & Shitan, N. (2021).
  • Wang, B., Du, Y., & et al. (2016). Sublethal Toxicity Endpoints of Heavy Metals to the Nematode Caenorhabditis elegans. PLoS ONE, 11(1), e0148281.
  • ResearchGate. (2015). How can I measure metal binding affinity of isolated protein?. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2023). Effects of Heavy Metal Toxicity on Different Animal Models. Retrieved from [Link]

  • Frontiers in Veterinary Science. (2023). A review of important heavy metals toxicity with special emphasis on nephrotoxicity and its management in cattle. Retrieved from [Link]

  • Dwivedi, C., Oredipe, O. A., Barth, R. F., & et al. (1992).
  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132.
  • Protocol for Life Balance. (n.d.). Calcium D-Glucarate. Retrieved from [Link]

  • Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual review of pharmacology and toxicology, 40(1), 581-616.
  • Cadmium induced pathological and eco-toxicological effects in animals. (2024). Environmental Science and Pollution Research, 31(58), 1-15.
  • Tephly, T. R., & Burchell, B. (1990). UDP-glucuronosyltransferases: a family of detoxifying enzymes. Trends in pharmacological sciences, 11(7), 276-279.
  • Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International journal of environmental research and public health, 7(7), 2745-2788.
  • Designs for Health. (n.d.). Calcium D-Glucarate. Retrieved from [Link]

  • Wikipedia. (n.d.). Enterohepatic circulation. Retrieved from [Link]

  • Sustainability Directory. (2025). What Is the 'Enterohepatic Circulation' and How Does It Relate to Toxin Reabsorption?. Retrieved from [Link]

  • Poison Control. (n.d.). Chelation: Therapy or "Therapy"?. Retrieved from [Link]

  • Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International journal of environmental research and public health, 7(7), 2745-2788.
  • WebMD. (n.d.). Chelation Therapy: Purpose, Procedure, and Side-Effects. Retrieved from [Link]

  • Alternative Medicine Review. (2002). Calcium-D-glucarate.
  • Cabantchik, Z. I., Glickstein, H., & et al. (1996). The treatment of animal models of malaria with iron chelators by use of a novel polymeric device for slow drug release. The Journal of pharmacology and experimental therapeutics, 278(2), 746-754.
  • Stather, J. W., Smith, H., & James, A. C. (1984).
  • Wani, A. L., Ara, A., & Usmani, J. A. (2015). The detrimental effects of lead on human and animal health. Veterinary world, 8(5), 637-644.
  • iGEM. (2019). Metal-Binding Tests. Retrieved from [Link]

  • Blake, D. R., Hall, N. D., & et al. (1983). Effect of a specific iron chelating agent on animal models of inflammation.
  • Mititelu, M., Ioniță-Mîndrican, C. B., & et al. (2023). Characterization of the Toxicological Impact of Heavy Metals on Human Health in Conjunction with Modern Analytical Methods. Toxics, 11(2), 164.
  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]

  • Journal of Experimental and Clinical Toxicology. (n.d.). Heavy Metal Toxicity. Retrieved from [Link]

Sources

Method

Application Note: Disodium Galactarate as a Versatile Component for Advanced Drug Delivery Systems

Abstract The development of advanced drug delivery systems (DDS) that offer spatial and temporal control over therapeutic release is a cornerstone of modern pharmaceutics.[1] Disodium galactarate, the sodium salt of gala...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of advanced drug delivery systems (DDS) that offer spatial and temporal control over therapeutic release is a cornerstone of modern pharmaceutics.[1] Disodium galactarate, the sodium salt of galactaric acid (mucic acid), is emerging as a highly versatile and biocompatible component for creating these sophisticated systems.[2][3] Derived from the oxidation of galactose, this aldaric acid possesses a unique symmetrical structure with two carboxylic acid groups and four hydroxyl groups, offering multiple reactive sites for polymerization and cross-linking.[4][5] This application note provides an in-depth guide for researchers and drug development professionals on leveraging the physicochemical properties of disodium galactarate to fabricate pH-responsive hydrogels and polymeric nanoparticles for controlled drug delivery. We present detailed, field-tested protocols for synthesis, characterization, and evaluation, explaining the scientific rationale behind key experimental choices to ensure reproducible and validated outcomes.

Introduction: The Rationale for Disodium Galactarate in Drug Delivery

Conventional drug administration often struggles with challenges such as poor bioavailability, off-target side effects, and the need for frequent dosing.[1] Controlled release systems aim to solve these problems by maintaining drug concentrations within a therapeutic window for an extended period.[6] Hydrogels and nanoparticles are two of the most promising platforms for achieving this control.[1][7]

Disodium galactarate is an ideal candidate for building these platforms for several key reasons:

  • Biocompatibility: As a derivative of a naturally occurring sugar acid, galactaric acid, it is expected to have low toxicity and good biocompatibility.[2]

  • pH-Responsiveness: The two carboxyl groups (pKa values are crucial) allow for pH-dependent ionization. This property can be harnessed to create "smart" materials that change their structure (e.g., swell or shrink) in response to specific physiological pH environments, such as the acidic milieu of a tumor or different segments of the gastrointestinal tract.[8][9]

  • Cross-linking Capability: The dicarboxylic acid structure makes it an excellent cross-linking agent. It can form stable covalent bonds (e.g., amide or ester linkages) with polymers containing amine or hydroxyl groups, creating robust hydrogel networks.[5][10]

  • Hydrophilicity: The multiple hydroxyl groups impart hydrophilicity, which is crucial for the high water content of hydrogels and can influence the surface properties of nanoparticles.

This guide will focus on two primary applications: its use as a cross-linker in pH-responsive hydrogels and as a component in the fabrication of polymeric nanoparticles.

Core Physicochemical Properties

Understanding the fundamental properties of disodium galactarate is essential for designing effective drug delivery systems.

  • Chemical Structure: Disodium galactarate is the salt form of meso-galactaric acid, an optically inactive meso compound.[2][4] The presence of two terminal carboxylic acids and four secondary hydroxyl groups provides a rich chemistry for modification and cross-linking.

  • Solubility: While galactaric acid has low solubility in cold water, the disodium salt form exhibits significantly improved aqueous solubility.[11] However, its solubility remains pH-dependent; it is most soluble at a pH around 4.7 in the presence of sodium ions and solubility increases with temperature.[12][13][14] This behavior is critical for both synthesis and the functional response of the final delivery system.

Table 1: Physicochemical Properties of Disodium Galactarate

Property Value Reference
IUPAC Name disodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate [3]
Molecular Formula C₆H₈Na₂O₈ [3]
Molecular Weight 254.10 g/mol [3]
Parent Acid Galactaric Acid (Mucic Acid) [3][4]
Hydrogen Bond Donors 4 [3]
Hydrogen Bond Acceptors 8 [3]

| CAS Number | 1955-73-3 |[3][15] |

Caption: Chemical structures of disodium galactarate and galactaric acid.

Application I: pH-Responsive Hydrogels for Controlled Release

Hydrogels are three-dimensional, water-swollen polymer networks that serve as excellent matrices for encapsulating and releasing therapeutic agents.[7] By using disodium galactarate as a cross-linking agent for a biocompatible polymer like chitosan, it is possible to create a hydrogel that exhibits pH-responsive drug release. Chitosan, a polysaccharide with abundant primary amine groups, is an ideal partner for the carboxyl groups of galactarate.[16]

Mechanism of Action: The cross-linking is achieved by forming stable amide bonds between the carboxyl groups of disodium galactarate and the amine groups of chitosan, often facilitated by carbodiimide chemistry (EDC/NHS).[10] The pH-responsiveness arises from the protonation state of the unreacted carboxyl groups on the galactarate backbone and the amine groups on chitosan. In acidic environments (e.g., tumor microenvironment, pH ~6.4), the carboxyl groups become protonated, reducing electrostatic repulsion within the network, potentially leading to hydrogel shrinkage and expulsion of the encapsulated drug.[17]

G cluster_workflow Hydrogel Synthesis & Characterization Workflow A 1. Prepare Solutions - Chitosan in Acetic Acid - Disodium Galactarate in dH₂O B 2. Activate Carboxyl Groups - Add EDC/NHS to Galactarate Solution - Stir for 15 min A->B Initiate Activation C 3. Cross-linking Reaction - Add activated galactarate to chitosan - Stir until gelation B->C Form Amide Bonds D 4. Drug Loading - Add aqueous drug solution - Allow passive diffusion C->D Encapsulate Drug E 5. Purification - Dialyze against dH₂O - Lyophilize for storage D->E Remove Impurities F 6. Characterization - FTIR, SEM - Swelling & Rheology Studies E->F Validate Structure G 7. In Vitro Release Study - Incubate at pH 7.4 and pH 5.5 - Quantify drug release via UV-Vis F->G Assess Function

Caption: Workflow for pH-responsive hydrogel synthesis and evaluation.

Protocol 1: Fabrication of a Disodium Galactarate-Crosslinked Chitosan Hydrogel

Materials:

  • Low molecular weight chitosan

  • Disodium galactarate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Acetic acid (glacial)

  • Deionized (DI) water

  • Model drug (e.g., Methylene Blue or Doxorubicin HCl)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Preparation of Chitosan Solution (2% w/v):

    • Dissolve 200 mg of chitosan in 10 mL of a 1% (v/v) acetic acid solution.

    • Rationale: Chitosan is soluble in dilute acidic solutions, which protonates its amine groups, leading to electrostatic repulsion and chain extension.

    • Stir overnight at room temperature to ensure complete dissolution.

  • Preparation of Cross-linker Solution:

    • Dissolve 50 mg of disodium galactarate in 2 mL of DI water.

    • In a separate vial, dissolve EDC (e.g., 1.5 molar excess relative to carboxyl groups) and NHS (e.g., 1.5 molar excess) in 1 mL of cold DI water.

    • Rationale: EDC/NHS chemistry is a "zero-length" cross-linking method that activates carboxyl groups to form a highly reactive intermediate, facilitating efficient amide bond formation with primary amines.[10] Using a freshly prepared, cold solution maximizes activator stability.

  • Activation and Cross-linking:

    • Add the EDC/NHS solution to the disodium galactarate solution and stir for 15 minutes at 4°C. This is the activation step.

    • Slowly add the activated cross-linker solution dropwise to the chitosan solution under vigorous stirring.

    • Continue stirring until a stable hydrogel is formed (typically 1-4 hours). The viscosity will increase significantly.

  • Drug Loading:

    • To load a drug post-fabrication, immerse a known weight of the hydrogel in a concentrated solution of the model drug for 24 hours to allow for passive diffusion and encapsulation.

    • Alternatively, the drug can be added to the chitosan solution before cross-linking for in-situ loading.

  • Purification (Self-Validation Step):

    • Place the drug-loaded hydrogel into dialysis tubing.

    • Dialyze against 1 L of DI water for 48 hours, changing the water every 8-12 hours.

    • Rationale: This crucial step removes unreacted cross-linkers, EDC/NHS byproducts, and non-encapsulated drug, which is essential for accurate characterization and biocompatibility.

    • Freeze the purified hydrogel and lyophilize for 48 hours for storage and for characterization techniques like SEM.

Protocol 2: Characterization and In Vitro Release Study

1. Physicochemical Characterization:

  • FTIR Spectroscopy: Acquire spectra of pure chitosan, disodium galactarate, and the lyophilized hydrogel. The appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹) confirms successful cross-linking.[18]

  • Scanning Electron Microscopy (SEM): Image the cross-section of the lyophilized hydrogel to visualize its internal porous microarchitecture, which is critical for drug diffusion.[19]

2. Swelling Study (pH-Responsiveness Validation):

  • Immerse pre-weighed, lyophilized hydrogel samples (Wd) in buffer solutions of different pH (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5).

  • At predetermined time intervals, remove the hydrogels, gently blot excess surface water, and weigh them (Ws).

  • Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

  • Rationale: A significant difference in the equilibrium swelling ratio between the two pH values provides direct evidence of the hydrogel's pH-responsive nature.[20]

3. In Vitro Drug Release:

  • Place a known amount of drug-loaded hydrogel into a vial containing 10 mL of release medium (PBS at pH 7.4 or acetate buffer at pH 5.5).

  • Incubate at 37°C with gentle agitation.

  • At specific time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the aliquot using a UV-Vis spectrophotometer at the drug's λmax.

  • Rationale: This assay directly measures the functional performance of the DDS. Comparing the release profiles at different pH levels will validate its "smart" release capability.[21]

Table 2: Expected Characterization and Performance Data

Parameter Condition Expected Outcome
Swelling Ratio pH 7.4 Higher swelling due to deprotonation and repulsion
pH 5.5 Lower swelling due to protonation and reduced repulsion
Drug Release Rate pH 7.4 Slower, diffusion-controlled release

| | pH 5.5 | Faster, potentially burst release due to network changes |

Application II: Nanoparticles for Systemic Drug Delivery

Nanoparticles (NPs) offer significant advantages for systemic drug delivery, including the ability to protect the drug from degradation and potentially target specific tissues.[22] Disodium galactarate can be incorporated into polymeric nanoparticles to modulate their properties, such as surface hydrophilicity and drug release kinetics.

Mechanism of Action: In this application, disodium galactarate is first conjugated to a polymer backbone. This functionalized polymer is then used to form nanoparticles using a standard fabrication technique like oil-in-water (o/w) emulsion and solvent evaporation. This method is highly effective for encapsulating hydrophobic drugs.[22] The presence of the hydrophilic galactarate moiety on the NP surface can improve colloidal stability and alter interactions with biological systems.

G cluster_workflow Nanoparticle Fabrication Workflow A 1. Conjugate Synthesis - React Polymer-NH₂ with activated Disodium Galactarate B 2. Organic Phase Prep - Dissolve polymer conjugate and hydrophobic drug in organic solvent (e.g., DCM) A->B Create functional polymer C 3. Emulsification - Add organic phase to aqueous surfactant solution - Homogenize or sonicate to form o/w emulsion B->C Form drug-loaded droplets D 4. Solvent Evaporation - Stir emulsion overnight at RT to evaporate organic solvent C->D Solidify nanoparticles E 5. NP Collection & Washing - Centrifuge to pellet NPs - Wash 3x with DI water to remove surfactant D->E Purify particles F 6. Characterization - DLS for size, PDI, Zeta Potential - TEM for morphology - UV-Vis for EE% and DLC% E->F Validate specifications

Caption: Workflow for fabricating drug-loaded nanoparticles.

Protocol 3: Synthesis of Disodium Galactarate-Functionalized Nanoparticles

Materials:

  • A polymer with a terminal amine group (e.g., amine-terminated Poly(lactic-co-glycolic acid) (PLGA-NH₂) or Polyethylene glycol (PEG-NH₂))

  • Disodium galactarate, EDC, NHS

  • A hydrophobic model drug (e.g., Curcumin, Paclitaxel)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other surfactant

  • DI water

Procedure:

  • Synthesize Polymer-Galactarate Conjugate:

    • Following the activation procedure in Protocol 1 (Step 2 & 3a), react the activated disodium galactarate with the amine-terminated polymer in an appropriate solvent system. The goal is to form an amide bond, attaching one end of the galactarate molecule to the polymer.

    • Purify the resulting conjugate by dialysis. This is a critical preliminary step.

  • Nanoparticle Fabrication (Emulsion-Solvent Evaporation):

    • Organic Phase: Dissolve 100 mg of the polymer-galactarate conjugate and 10 mg of the hydrophobic drug in 5 mL of DCM.

    • Aqueous Phase: Prepare 20 mL of a 2% (w/v) PVA solution in DI water.

    • Rationale: PVA acts as a surfactant, stabilizing the small organic droplets during emulsification and preventing their aggregation as the nanoparticles form.[22]

    • Emulsification: Add the organic phase to the aqueous phase and immediately homogenize at high speed (e.g., 15,000 rpm for 5 min) or sonicate using a probe sonicator. This creates a stable oil-in-water emulsion.

    • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours (or overnight) to allow the DCM to evaporate completely, leading to the precipitation and hardening of the nanoparticles.

  • Collection and Purification (Self-Validation Step):

    • Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at high speed (e.g., 15,000 x g for 20 min at 4°C).

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in DI water and repeat the centrifugation. Perform this washing step three times.

    • Rationale: Thorough washing is essential to obtain a pure nanoparticle sample for accurate characterization and to remove any cytotoxic processing aids like the surfactant.

    • Finally, resuspend the NP pellet in a small volume of DI water and lyophilize for long-term storage.

Protocol 4: Nanoparticle Characterization

1. Size and Surface Charge:

  • Dynamic Light Scattering (DLS): Resuspend a small amount of NPs in DI water. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

  • Rationale: Size influences the biodistribution and cellular uptake of NPs. A low PDI (<0.2) indicates a monodisperse population. Zeta potential indicates surface charge and predicts colloidal stability.[23]

2. Morphology:

  • Transmission Electron Microscopy (TEM): Dilute the NP suspension, place a drop onto a carbon-coated copper grid, allow it to dry, and image.

  • Rationale: TEM provides direct visualization of the NP shape (ideally spherical) and size, complementing DLS data.[23]

3. Drug Loading and Encapsulation Efficiency:

  • Dissolve a known mass of lyophilized, drug-loaded NPs in a suitable solvent (e.g., DMSO) to break them apart and release the drug.

  • Quantify the drug concentration using UV-Vis spectrophotometry or HPLC.

  • Calculate:

    • Drug Loading Content (DLC %): (Mass of drug in NPs / Total mass of NPs) x 100

    • Encapsulation Efficiency (EE %): (Mass of drug in NPs / Initial mass of drug used) x 100

  • Rationale: These parameters are critical for determining the dose and efficiency of the delivery system.

Table 3: Target Specifications for Polymeric Nanoparticles

Parameter Target Value Rationale
Hydrodynamic Size 100 - 300 nm Optimal range for avoiding rapid clearance and allowing tissue penetration
PDI < 0.2 Indicates a uniform and homogenous nanoparticle population
Zeta Potential -15 to -30 mV Negative charge provides good colloidal stability via electrostatic repulsion

| Encapsulation Efficiency | > 70% | Ensures an efficient and cost-effective formulation |

Conclusion and Future Perspectives

Disodium galactarate is a promising, bio-based building block for creating sophisticated drug delivery systems. Its dicarboxylic acid structure is the key to its utility, enabling its function as both a pH-responsive element and a versatile cross-linking agent. The protocols detailed in this note provide a robust framework for fabricating and validating both hydrogel and nanoparticle-based platforms.

Future research should explore the use of disodium galactarate in multi-responsive systems (e.g., combining pH and temperature sensitivity) and investigate the in vivo biocompatibility, biodistribution, and therapeutic efficacy of these novel delivery vehicles. As the demand for sustainable and intelligent biomaterials grows, disodium galactarate is well-positioned to become a staple component in the drug delivery toolkit.

References

  • Ataman Kimya. (n.d.). MUCIC ACID.
  • Manivel, P., et al. (2021). Synthesis of mucic acid 1,4-lactone pyridiniun salt (7) [R6] and its...
  • Wikipedia. (2023). Mucic acid.
  • China Central Chemical. (n.d.). Galactaric Acid (Mucic Acid): Synthesis and Industrial Applications.
  • Ataman Kimya. (n.d.). GALACTARIC ACID.
  • Gao, W., et al. (2010). pH-responsive Nanoparticles for Drug Delivery. Molecular Pharmaceutics, 7(6), 1913–1920. Available from: [Link]

  • Selleck Chemicals. (n.d.). Mucic Acid.
  • Oh, Y.-K., et al. (2015). Characterization of hydrogels.
  • Kuivanen, J., et al. (2017). Solubility of galactaric acid/galactarate at 22, 35 or 50 °C in the presence of sodium (left) or ammonium (right) ions in a pH range between 3 and 9.
  • Wang, Y., et al. (2021). The characterization of the hydrogel.
  • Gao, W., et al. (2010). pH-Responsive nanoparticles for drug delivery. PubMed. Available from: [Link]

  • Xu, P., et al. (2012). Synthesis of a pH Responsive Polymeric Drug Delivery. TechConnect Briefs.
  • Shankar, D., et al. (2019). Physicochemical characterization of the hydrogels.
  • National Center for Biotechnology Information. (n.d.). Disodium galactarate. PubChem. Retrieved from [Link].

  • D’Addio, S. M., & Prud’homme, R. K. (2011). Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices. PubMed Central. Available from: [Link]

  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1, 16071. Available from: [Link]

  • Wróblewska, J., et al. (2023). pH-Responsive Drug Delivery Nanoplatforms as Smart Carriers of Unsymmetrical Bisacridines for Targeted Cancer Therapy. PubMed. Available from: [Link]

  • Pineda-Castillo, B. N., et al. (2023). A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications. PubMed Central. Available from: [Link]

  • Roy, A., et al. (2023). Biofabrication of nanoparticles: sources, synthesis, and biomedical applications. PubMed Central. Available from: [Link]

  • Chai, Q., et al. (2017). Current Understanding of Hydrogel for Drug Release and Tissue Engineering. Gels, 8(5), 305. Available from: [Link]

  • Ullah, K., et al. (2023). Development of pH-Responsive Nano Drug Delivery System for Efficient Loading and Release of Hydrophobic Anticancer Drugs. Preprints.org.
  • Al-Bayati, M., & Al-Karakooly, A. (2022).
  • Sionkowska, A., et al. (2023).
  • Zhang, Y., et al. (2023).
  • Various Authors. (2023).
  • Cui, Y., et al. (2013). A fabrication method of gold coated colloidosomes and their application as targeted drug carriers.
  • A-Z, R. (2019). Hydrogels as Drug Delivery Systems; Pros and Cons. Trends in Pharmaceutical Sciences.
  • The Human Metabolome Database. (n.d.). Showing metabocard for Galactaric acid (HMDB0000639).
  • Collin, E., et al. (2018). The diazirine-mediated photo-crosslinking of collagen improves biomaterial mechanical properties and cellular interactions. PubMed.
  • Kuivanen, J., et al. (2017). Enhancing fungal production of galactaric acid. VTT's Research Information Portal. Available from: [Link]

  • Singh, P., et al. (2022). Exploration of Microbial Factories for Synthesis of Nanoparticles – A Sustainable Approach for Bioremediation of Environmental Contaminants. PubMed Central. Available from: [Link]

  • Zhang, S., et al. (2023). Innovative Gastrointestinal Drug Delivery Systems: Nanoparticles, Hydrogels, and Microgrippers. IMR Press.
  • Vigata, M., et al. (2020). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Pharmaceutics, 12(12), 1188. Available from: [Link]

  • El-Hay, M. A. (2006). Use of hydrophobic crosslinking agents to prepare crosslinked biomaterial compositions.
  • Singh, P., et al. (2021). Mechanistic Aspects of Microbe-Mediated Nanoparticle Synthesis. PubMed Central. Available from: [Link]

  • Kuivanen, J., et al. (2017). Enhancing fungal production of galactaric acid.
  • Cichoń, E., et al. (2022). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? Polymers, 14(1), 188. Available from: [Link]

  • Al-Trad, B., et al. (2022). An Overview of Microparticulate Drug Delivery System and its Extensive Therapeutic Applications in Diabetes. PubMed Central. Available from: [Link]

  • Dey, N. S., et al. (2008). Multiparticulate Drug Delivery Systems for Controlled Release. Tropical Journal of Pharmaceutical Research, 7(3), 1067-1075.
  • Various Authors. (2023).
  • ChemicalBook. (n.d.). disodium galactarate | 1955-73-3.
  • Garcia-Orue, I., et al. (2023). Innovative Use of Gallic Acid as a Crosslinking Agent for Gelatin: A Biocompatible Strategy for 3D-Printed Scaffolds in Tissue Engineering. PubMed Central. Available from: [Link]

  • Park, K. (2012). 2.5.12 - Drug Delivery Systems.
  • Leo, E., et al. (2010). Controlled Fabrication of Gelatin Nanoparticles as Drug Carriers.
  • Various Authors. (2023). Biosynthesis and Characterization of Iron Oxide Nanoparticles Using Chenopodium quinoa Extract. MDPI.
  • Patel, A., et al. (2013). Novel Approaches in Extended Release Drug Delivery Systems. International Journal of Pharmaceutical Sciences Review and Research.
  • Various Authors. (2017). Green synthesis of Fe3O4 nanoparticles by one-pot saccharide-assisted hydrothermal method.
  • Park, K. (2013). Drug release testing methods of polymeric particulate drug formulations.
  • Dana, R., et al. (2023). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 15(11), 2596. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of Disodium galactarate for in vitro experiments

Introduction Welcome to the technical support guide for Disodium Galactarate. This document is designed for researchers, scientists, and drug development professionals who are incorporating Disodium Galactarate into thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Disodium Galactarate. This document is designed for researchers, scientists, and drug development professionals who are incorporating Disodium Galactarate into their in vitro experimental workflows. Disodium galactarate, the salt of mucic acid, is a promising molecule but presents a common challenge: limited aqueous solubility.[1][2] This guide provides in-depth, practical solutions to overcome these solubility hurdles, ensuring reproducible and accurate experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Disodium Galactarate in my cell culture media or buffer. Is this normal?

Yes, this is a frequently encountered issue. Both galactaric acid (mucic acid) and its salts, including disodium galactarate, have relatively low solubility in aqueous solutions at room temperature and neutral pH.[1][2][3] The parent acid, mucic acid, is nearly insoluble in cold water, with a reported solubility of only about 3.3 mg/mL.[4][5] The disodium salt form is intended to improve this, but challenges remain due to the molecule's structure and crystal lattice energy.[5]

Q2: Why is Disodium Galactarate poorly soluble, even though it's a salt?

While converting an acid to a salt is a standard strategy to enhance solubility, the intrinsic properties of the galactarate molecule present limitations. The high degree of hydroxylation is countered by a symmetrical, planar structure that can lead to strong intermolecular hydrogen bonding and efficient crystal packing.[5] This strong crystal lattice requires significant energy to break, resulting in lower-than-expected solubility.

Q3: What is the single most important factor influencing Disodium Galactarate solubility?

pH is the most critical factor. Surprisingly, for the sodium salt, maximum solubility is not achieved at highly alkaline pH but rather in a slightly acidic environment. Research has demonstrated that the highest solubility for galactarate in the presence of sodium ions occurs at a pH of approximately 4.7 .[1][2][3] Both the fully protonated (acid) and fully deprotonated (dianion) forms at very low or high pH, respectively, are less soluble.

Q4: Does temperature affect the solubility?

Yes, significantly. The aqueous solubility of disodium galactarate is directly proportional to temperature. Increasing the temperature of the solvent will substantially increase the amount of compound that can be dissolved.[1][2][3]

Q5: Are there any buffer components I should avoid?

Yes. Studies have shown that galactarate is less soluble in the presence of potassium ions compared to sodium or ammonium ions.[1][2][3] Therefore, it is advisable to avoid using potassium-based buffers (e.g., Potassium Phosphate Buffer) and instead opt for sodium-based buffers (e.g., Sodium Phosphate, HEPES buffered with NaOH) or other compatible systems.

Part 2: Troubleshooting Guide & Solution Protocols

This section provides a systematic approach to dissolving disodium galactarate. Start with the simplest method and proceed to more advanced techniques if solubility issues persist.

Issue: Powder does not dissolve in aqueous buffer at room temperature.

This is the baseline problem. The following workflow provides a logical progression of solutions.

Troubleshooting_Workflow A Start: Disodium Galactarate (DG) powder B Attempt to dissolve in desired final buffer (e.g., PBS, pH 7.4) A->B C Did it dissolve completely? B->C D Yes C->D E No C->E Q Success: Solution Ready for Use D->Q F Troubleshooting Path: Adjust pH E->F G Prepare concentrated stock solution at optimal pH (~4.7) F->G H Did it dissolve? G->H I Yes H->I J No H->J I->Q K Add Heat (Protocol 2) J->K L Did it dissolve? K->L M Yes L->M N No L->N M->Q O Advanced Path: Use Co-solvents N->O P Prepare concentrated stock in biocompatible co-solvent (e.g., DMSO) O->P P->Q

Caption: Troubleshooting workflow for dissolving Disodium Galactarate.

Solution 1: pH-Adjusted Stock Solution Preparation

This protocol leverages the unique pH-solubility profile of galactarate. The goal is to create a concentrated, sterile stock solution that can be diluted into your final experimental medium.

Causality: By adjusting the pH to ~4.7, we target the optimal protonation state of the carboxyl groups, which maximizes solubility in the presence of sodium ions.[1][2] This acidic stock is then diluted into a larger volume of buffered medium, causing a negligible shift in the final pH of your experiment.

Step-by-Step Protocol:

  • Preparation: Put on appropriate personal protective equipment (PPE). Work in a sterile environment (e.g., a laminar flow hood) for cell-based experiment reagents.

  • Initial Suspension: Add the required mass of Disodium Galactarate powder to a sterile container. Add approximately 80% of the final desired stock volume of sterile, deionized water. For example, to make a 10 mL stock, add 8 mL of water. Stir gently with a sterile magnetic stir bar. A milky suspension will form.

  • pH Adjustment: While stirring, slowly add 1N HCl dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding HCl until the pH reaches approximately 4.7. As you approach this pH, the solution should clarify significantly.

  • Final Volume: Once the powder is fully dissolved, add sterile deionized water to reach the final desired stock volume (e.g., bring the volume to 10 mL).

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile container.[6]

  • Storage: Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

  • Application: Dilute the stock solution into your final cell culture medium or assay buffer. For example, add 10 µL of a 100 mM stock to 10 mL of media for a final concentration of 100 µM. The buffer in the final medium will neutralize the small amount of acidic stock.

Solution 2: Temperature-Assisted Dissolution

This method can be used in conjunction with pH adjustment or as a standalone technique for less concentrated solutions.

Causality: Supplying thermal energy helps overcome the activation energy required to break the compound's crystal lattice structure, allowing more solute to enter the solution phase.[7]

Step-by-Step Protocol:

  • Suspension: Prepare the suspension of Disodium Galactarate in your desired solvent (e.g., water or a sodium-based buffer) as described in the previous protocol.

  • Heating: Place the container in a water bath set to 50-60°C. Do not exceed 60°C to avoid potential degradation.

  • Agitation: Stir the solution continuously until the solid is completely dissolved.

  • Cooling: Crucially , allow the solution to cool to room temperature slowly. Rapid cooling can cause the compound to precipitate out of the supersaturated solution. Leaving it on the benchtop to cool is sufficient.

  • Sterilization & Use: Once at room temperature, sterile filter and use as required.

Data Summary: Solubility vs. Temperature

The following table summarizes the approximate solubility of sodium galactarate at neutral pH as a function of temperature, based on published data.[7]

Temperature (°C)Approximate Solubility (g/L)
25~25
60~33
Solution 3: Co-Solvent Stock Solution Preparation

This is an advanced method for when high concentrations are required that cannot be achieved with pH and temperature alone. This is common for creating highly concentrated stocks for dose-response studies.

Causality: Biocompatible organic solvents like Dimethyl Sulfoxide (DMSO) are less polar than water and can more effectively solvate the Disodium Galactarate molecule, disrupting the intermolecular forces that favor the solid state.[8][9]

CoSolvent_Workflow A Weigh DG Powder B Add 100% DMSO to desired conc. (e.g., 500 mM) A->B C Vortex/Mix to Dissolve B->C D Sterile Filter (0.22 µm PTFE) C->D E Dilute >1:1000 into final aqueous medium D->E F Final Experiment (DMSO conc. <0.1%) E->F

Caption: Workflow for preparing a co-solvent stock solution.

Step-by-Step Protocol:

  • Solvent Selection: Choose a high-purity, cell-culture grade co-solvent. DMSO is the most common choice.

  • Dissolution: Weigh the Disodium Galactarate powder and add the appropriate volume of 100% DMSO to achieve a high stock concentration (e.g., 100-500 mM). Vortex or mix thoroughly until fully dissolved. Gentle warming to 37°C can assist.

  • Sterilization: Sterile filter the DMSO stock using a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter, which is compatible with organic solvents.

  • Storage: Aliquot into sterile tubes and store at -20°C, protected from light and moisture.

  • Application & Critical Control: When preparing your experiment, dilute the DMSO stock into your final aqueous medium to at least a 1:1000 ratio. It is critical to ensure the final concentration of the co-solvent is non-toxic to your cells. For most cell lines, the final DMSO concentration should not exceed 0.1%. Always run a vehicle control (medium with the same final concentration of DMSO but without the drug) in your experiments.

References
  • ResearchGate. (2025). Enhancing fungal production of galactaric acid | Request PDF.
  • Wikipedia. Mucic acid.
  • PubMed. (2017). Enhancing fungal production of galactaric acid.
  • ResearchGate. (2025). (PDF)
  • Chemistry Stack Exchange. (2020). Comparing the solubility of glucaric acid and mucic acid.
  • ResearchGate. (2013). (PDF)
  • ResearchGate. Solubility of diNa-GA (pH 7)
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • Thermo Fisher Scientific - US.
  • Asian Journal of Pharmaceutics. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug.

Sources

Optimization

Common impurities found in commercial Disodium galactarate and their removal

Welcome to the technical support guide for Disodium Galactarate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Disodium Galactarate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities and purification of commercial-grade disodium galactarate. Our goal is to provide practical, field-proven insights to ensure the integrity of your experiments and products.

Part 1: Frequently Asked Questions (FAQs) about Disodium Galactarate Purity

This section addresses the most common initial queries we receive regarding the quality and handling of disodium galactarate.

Q1: What are the typical impurities I might find in my commercial-grade Disodium Galactarate?

A: Commercial disodium galactarate is typically synthesized via the oxidation of D-galactose or lactose.[1][2] Consequently, impurities often stem from the starting materials, side-reactions, or degradation. It's crucial to understand this profile as impurities can significantly impact downstream applications, such as chelation performance or formulation stability.[3][4]

Table 1: Common Impurities in Commercial Disodium Galactarate

Impurity ClassSpecific ExamplesCommon OriginPotential Impact
Unreacted Precursors D-galactose, LactoseIncomplete oxidation during synthesis.Can interfere with assays; may act as a microbial nutrient, reducing shelf-life.
Related Organic Acids D-Glucuronic acid, other saccharic acidsOver-oxidation or non-specific oxidation of precursors.May alter the physicochemical properties (e.g., solubility, chelation capacity) of the final product.
Inorganic Salts Sodium nitrate, Sodium chlorideResiduals from oxidizing agents (e.g., nitric acid) and pH adjustment reagents.Can affect ionic strength, osmolarity, and stability of solutions.
Degradation Products 5-Hydroxymethylfurfural (HMF) and related colored compoundsThermal stress or improper pH during synthesis or storage, especially in solution.[5]Leads to discoloration (yellow to brown) and introduces reactive aldehydes.
Heavy Metals Iron, Copper, Lead, etc.Leaching from manufacturing equipment or catalyst carry-over.Can catalyze degradation, interfere with biological assays, and pose toxicity risks.[6]
Residual Solvents Ethanol, Isopropanol, MethanolRemnants from the final crystallization or washing steps.Must be controlled within strict limits (per ICH guidelines) for pharmaceutical applications.
Q2: My Disodium Galactarate powder and its solutions are yellow to light brown. What is the cause and is it a concern?

A: A "White to Light Brown" appearance is sometimes noted in commercial batches.[7] This discoloration is typically due to the presence of degradation products, often formed from residual sugars under thermal stress during the manufacturing process, similar to the browning observed in heated galactose solutions.[5] While minor coloration may not affect all applications, for high-purity requirements such as in parenteral drug formulations, it indicates the presence of impurities that should be removed. These colored compounds can be effectively eliminated using an activated carbon treatment.

Q3: I am seeing unexpected peaks in my HPLC/NMR analysis. How can I identify them?

A: Unexpected analytical signals usually correspond to the impurities listed in Table 1.

  • HPLC (Reversed-Phase): Disodium galactarate is highly polar and may elute early. Small, related organic acids will have different retention times. Residual sugars like galactose may also be detectable.

  • NMR (¹H in D₂O): The spectrum of pure galactarate is simple and symmetric.[8] Additional peaks in the sugar region (3.5-4.5 ppm) often suggest unreacted galactose. Sharp singlets could indicate residual solvents.

  • ICP-MS/AAS: These techniques are essential for quantifying trace heavy metal contamination, which will not be visible by HPLC or NMR.

For definitive identification of unknown process-related impurities, techniques like LC-MS/MS are required.[3][9]

Q4: How does the solubility of Disodium Galactarate affect purification?

A: The solubility of galactarate salts is relatively low and highly dependent on pH, temperature, and the counter-ion present.[2][10] For disodium galactarate, solubility is lowest at acidic pH (as it converts to the less soluble galactaric acid) and increases at neutral to basic pH.[2] This property is the cornerstone of its purification by recrystallization. By dissolving the compound in hot water where it is more soluble and then cooling, the purer disodium galactarate crystallizes out, leaving more soluble impurities behind in the mother liquor.

Part 2: Troubleshooting Guides for Purification

This section provides structured guidance for resolving specific issues encountered during the purification of disodium galactarate.

Workflow for Impurity Identification and Removal

The following diagram outlines a systematic approach to purifying commercial disodium galactarate.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Final Validation Start Commercial Disodium Galactarate Lot Purity_Test Initial Purity Analysis (HPLC, NMR, Color) Start->Purity_Test Metal_Test Elemental Analysis (ICP-MS) Start->Metal_Test Decision Purity Acceptable? Purity_Test->Decision Metal_Issue Metals > Limit? Metal_Test->Metal_Issue Color_Issue Color Impurities Present? Decision->Color_Issue No Pass High-Purity Product Decision->Pass Yes Color_Issue->Metal_Issue No Carbon_Step Activated Carbon Treatment Color_Issue->Carbon_Step Yes Chelation_Step Ion Exchange or Chelation Step Metal_Issue->Chelation_Step Yes Recrystallize Recrystallization Metal_Issue->Recrystallize No Carbon_Step->Metal_Issue Chelation_Step->Recrystallize Final_QC Final QC Analysis Recrystallize->Final_QC Final_QC->Pass Pass Fail Repeat Purification Final_QC->Fail Fail Fail->Recrystallize

Caption: General workflow for purification and validation.

Issue: Low Purity after a Single Recrystallization
  • Symptom: Post-recrystallization analysis (e.g., HPLC) shows purity has improved but is still below the required specification (>99%).

  • Causality: This often occurs due to one of three reasons:

    • Co-precipitation: If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice of the product.

    • Incorrect Solvent Volume: Using too little solvent results in a supersaturated solution where impurities crash out with the product. Using too much solvent leads to low yield.

    • High Initial Impurity Load: If the starting material is heavily contaminated, a single crystallization may be insufficient.

  • Troubleshooting Steps:

    • Optimize Cooling Rate: After dissolving the material at high temperature (e.g., 80-90°C), allow the solution to cool to room temperature naturally and slowly over several hours before moving it to a 4°C refrigerator. Slow cooling promotes the growth of larger, purer crystals.

    • Adjust Solvent Volume: Aim for a concentration that fully dissolves the material at high temperature but gives a good recovery upon cooling. A typical starting point for disodium galactarate is approximately 10-15 mL of water per gram of solid.

    • Perform a Second Recrystallization: Dissolve the once-crystallized material in fresh hot solvent and repeat the process. The second pass is often highly effective as the impurity concentration has already been significantly reduced.

    • Consider an Anti-Solvent: For certain impurities, adding a miscible organic solvent (an "anti-solvent") like ethanol to the cooled aqueous solution can sometimes force out more of the desired product while keeping impurities dissolved. This must be carefully validated to avoid precipitating the impurities as well.

Issue: Persistent Yellow/Brown Discoloration
  • Symptom: The recrystallized product remains colored.

  • Causality: The colored impurities (degradation products) have similar solubility profiles to disodium galactarate and co-crystallize with it.

  • Solution: Activated Carbon Treatment

    • Dissolve the impure disodium galactarate in hot water as you would for recrystallization.

    • Add 1-2% (w/w) of activated carbon to the hot solution.

    • Stir the mixture at high temperature (e.g., 80°C) for 15-30 minutes. The carbon adsorbs the large, colored organic molecules.

    • Crucially, filter the solution while still hot through a pad of Celite® or a fine filter paper to remove the carbon. If the solution cools, the product will crystallize prematurely, leading to significant yield loss.

    • Proceed with the slow cooling of the clear, colorless filtrate to crystallize the purified product.

Issue: Heavy Metal Contamination Detected
  • Symptom: ICP-MS analysis reveals metal ion concentrations above acceptable limits.

  • Causality: Metal ions are often introduced during synthesis from reactors or reagents.[6] While disodium galactarate is itself a chelating agent, this is not always sufficient to remove pre-existing contamination during simple crystallization.

  • Solution: Ion-Exchange Chromatography

    • Prepare a column with a chelating ion-exchange resin (e.g., a resin with iminodiacetic acid functional groups).

    • Dissolve the disodium galactarate in deionized water to create a concentrated solution.

    • Pass the solution through the prepared column. The resin will selectively bind divalent and trivalent metal cations.

    • Collect the eluate, which now contains the purified disodium galactarate.

    • The product can be recovered from the solution by removing the water (e.g., via rotary evaporation) and performing a final clean-up recrystallization. This method is highly effective for producing material suitable for pharmaceutical applications.[11]

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the most critical purification procedures.

Protocol 1: High-Purity Recrystallization

This protocol is the primary method for removing most common soluble impurities.

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A 1. Weigh impure Disodium Galactarate B 2. Add DI Water (10-15 mL/g) A->B C 3. Heat to 80-90°C with stirring until fully dissolved B->C D 4. Slow cool to RT (2-4 hours) C->D E 5. Transfer to 4°C (overnight) D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash cake with ice-cold water/ethanol F->G H 8. Dry under vacuum at 50-60°C G->H I I H->I Final QC

Caption: Step-by-step recrystallization workflow.

Methodology:

  • Dissolution: In an appropriately sized flask, combine the commercial-grade disodium galactarate with deionized water (start with 10 mL per gram). Heat the mixture to 80-90°C with constant stirring. If the solid does not fully dissolve, add small additional volumes of hot water until a clear solution is achieved.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature on a benchtop. Do not place it directly in an ice bath. This slow cooling phase is critical for forming pure crystals.

  • Cold Incubation: Once at room temperature, transfer the flask to a 4°C environment and leave it undisturbed for at least 12 hours to maximize crystal formation.

  • Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small volume of ice-cold deionized water, followed by a wash with cold ethanol or isopropanol to help remove residual water.

  • Drying: Dry the purified crystals under vacuum at 50-60°C until a constant weight is achieved.

  • Analysis: Perform final QC checks (HPLC, NMR, appearance) to confirm purity.

References
  • Furrer, J. L., et al. (2007). Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. PubMed. Available at: [Link]

  • Heikkilä, M., et al. (2018). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. ResearchGate. Available at: [Link]

  • Getchem Co., Ltd. disodium galactarate, CasNo.1955-73-3. LookChem. Available at: [Link]

  • National Center for Biotechnology Information. Disodium galactarate. PubChem Compound Database. Available at: [Link]

  • Cegłowski, M., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. Available at: [Link]

  • Sun, Y., et al. (2016). Bioactivities, isolation and purification methods of polysaccharides from natural products: A review. RSC Advances. Available at: [Link]

  • Dadalas, M. C., et al. (2007). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information. Galactaric acid. PubChem Compound Database. Available at: [Link]

  • Das Gupta, V. (1989). Stability of Galactose in Aqueous Solutions. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Aryal, S. (2022). Mucic Acid Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available at: [Link]

  • WO2014095080A2 - Process for the purification of carboxylic acids. Google Patents.
  • The Zogam Science Guy. (2021). Mucic acid Test | Galactaric acid Test Practical Experiment. YouTube. Available at: [Link]

  • Kuorelahti, S., et al. (2017). Characterization of a novel Agrobacterium tumefaciens Galactarolactone Cycloisomerase Enzyme for Direct Conversion of d-Galactarolactone to 3-Deoxy-2-keto-l-threo-hexarate. Journal of Biological Chemistry. Available at: [Link]

  • Tamminen, A., et al. (2017). Enhancing fungal production of galactaric acid. Applied Microbiology and Biotechnology. Available at: [Link]

  • Bio-Rad Laboratories. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Bio-Rad. Available at: [Link]

  • Tamminen, A., et al. (2017). Solubility of galactaric acid/galactarate at 22, 35 or 50 °C in the presence of sodium or ammonium ions. ResearchGate. Available at: [Link]

  • Di, L., & Kerns, E. H. (2005). Solution stability--plasma, gastrointestinal, bioassay. Current Opinion in Chemical Biology. Available at: [Link]

  • Cegłowski, M., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. ResearchGate. Available at: [Link]

  • Kataoka, H. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • PathBank. D-Glucarate and D-Galactarate Degradation. PubChem. Available at: [Link]

  • Babb, J., et al. (2020). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Protein Science. Available at: [Link]

  • US20230295534A1 - Galactarate based metal sequestration composition. Google Patents.
  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]

Sources

Troubleshooting

Potential interference of Disodium galactarate in biochemical and immunoassay results

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential interference from Disodium Galactarate in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential interference from Disodium Galactarate in biochemical and immunoassay results. We provide field-proven insights and validated protocols to help you ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of Disodium Galactarate and its potential impact on laboratory assays.

Q1: What is Disodium Galactarate and where might I encounter it?

Disodium Galactarate is the sodium salt of galactaric acid, also known as mucic acid.[1][2][3] It is a dicarboxylic acid derived from the oxidation of galactose.[4][5] Due to its chemical properties, it can be used as a formulation stabilizer, a chelating agent, a food preservative, or an excipient in pharmaceutical preparations.[4][6][7][8] If your test compound is formulated with Disodium Galactarate, it may be present in the samples you are analyzing.

Q2: What is the primary mechanism by which Disodium Galactarate could interfere with my assay?

The most probable mechanism of interference is chelation . Galactaric acid has two carboxyl groups that can bind to metal ions.[4] Many enzymes and assay components require divalent metal cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺, Mn²⁺) as essential cofactors for their activity. By sequestering these ions, Disodium Galactarate can effectively inhibit the reaction, leading to falsely low results.[9][10] This is a known issue with other chelating agents like EDTA.[10][11]

Q3: Which types of assays are most susceptible to interference from Disodium Galactarate?

Based on the chelation mechanism, the following assays are at higher risk:

  • Metalloenzyme Assays: Any assay measuring the activity of an enzyme that requires a metal cofactor is highly susceptible. This includes many kinases, phosphatases, and polymerases.

  • Immunoassays with Enzyme Labels: Immunoassays (like ELISA, CLIA) that use enzymes such as Alkaline Phosphatase (AP) for signal generation are at high risk. AP requires both Zn²⁺ and Mg²⁺ for its catalytic activity, and chelation of these ions by Disodium Galactarate will reduce or eliminate the signal.[10]

  • Ion-Dependent Assays: Assays that directly measure or rely on specific concentrations of divalent cations (e.g., calcium flux assays) can be affected.[12][13][14]

Q4: What are the typical signs of assay interference in my experimental results?

Key indicators of potential interference include:

  • Unexpectedly low or no signal: This is the most common sign, especially in enzyme-driven assays, as the catalytic activity is inhibited.

  • Poor precision and reproducibility: Inconsistent results across replicates or different experiments.[15]

  • Non-linear dilution response: When a sample is serially diluted, the measured analyte concentration does not decrease proportionally as expected.[16]

  • Failed quality controls: Positive controls may fail or show significantly reduced signals.[17]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues encountered when Disodium Galactarate is present in samples.

Scenario 1: My enzyme activity is significantly lower than expected.

Question: I am running a kinase assay, and the samples containing my test compound formulated with Disodium Galactarate show almost no activity. How do I confirm interference?

Answer: This is a classic sign of cofactor chelation. The primary goal is to distinguish true enzymatic inhibition by your compound from assay interference by the excipient.

  • Step 1: Analyze the "Vehicle" Control. Run a control sample containing only the formulation buffer with Disodium Galactarate (at the same concentration as in your test samples) but without your active compound. If this "vehicle" control also shows low activity, the interference is almost certainly caused by the excipient.

  • Step 2: Perform a Metal Ion Rescue Experiment. If the vehicle control confirms interference, the next step is to verify the chelation mechanism. This experiment aims to overcome the chelation effect by adding a surplus of the required metal cofactor. See Protocol 2 for a detailed methodology. A restoration of enzyme activity upon addition of excess metal ions is strong evidence of chelation-based interference.

  • Step 3: Consult the Assay Guidance Manual. For further strategies on identifying and mitigating reactive or interfering compounds, refer to authoritative resources like the NCBI Assay Guidance Manual.[18]

Scenario 2: My ELISA/CLIA results are abnormally low or negative.

Question: My sandwich ELISA for a specific biomarker is yielding very low optical density (OD) readings for samples containing Disodium Galactarate. How can I troubleshoot this?

Answer: Low signals in immunoassays using enzyme conjugates (like HRP or AP) can be caused by interference with the enzyme label. Given that Alkaline Phosphatase (AP) is a metalloenzyme, it is particularly vulnerable.

  • Step 1: Check the Enzyme Conjugate. First, confirm if your assay uses an Alkaline Phosphatase (AP) conjugate. If so, chelation is the most likely cause. While Horseradish Peroxidase (HRP) is not a metalloenzyme in the same way, significant changes in buffer composition can still affect its performance.

  • Step 2: Perform a Spike and Recovery Experiment. This is a critical validation experiment to assess matrix effects.[19] You will spike a known amount of your target analyte into a sample matrix containing Disodium Galactarate and compare the measured concentration to the expected value. Poor recovery (typically <80%) indicates interference. See Protocol 1 for the detailed procedure.

  • Step 3: Evaluate Dilutional Linearity. Analyze a high-concentration sample after performing several serial dilutions. The calculated concentration should remain consistent across the dilution series. A lack of linearity points to an interfering substance in the sample matrix.[16] See Protocol 3 for guidance.

Scenario 3: I am observing high variability and poor reproducibility.

Question: My results are inconsistent when Disodium Galactarate is present. What could be causing this?

Answer: High variability can be a secondary effect of the primary interference mechanism.

  • Cause 1: Operating Near the Limit of Detection. If Disodium Galactarate is suppressing your assay signal, you may be working too close to the assay's limit of detection (LOD), where variability is inherently higher. The solution is to address the primary interference as described in the scenarios above to boost the signal back into the robust part of the standard curve.

  • Cause 2: pH or Ionic Strength Fluctuation. Disodium Galactarate can alter the pH and ionic strength of your final reaction mixture. Enzyme activity and antibody-antigen binding are highly sensitive to these parameters.[19] Ensure that your assay buffer is strong enough to resist these changes. You may need to measure the pH of the final reaction mixture to confirm it is within the optimal range for the assay.

Part 3: Visualization & Methodologies
Diagrams

Chelation_Interference cluster_assay Assay Environment cluster_interference Interference Pathway Enzyme Active Metalloenzyme + Mg²⁺/Zn²⁺ Cofactor Product Product (Signal) Enzyme->Product Catalysis Inactive_Enzyme Inactive Enzyme (Cofactor Stripped) Substrate Substrate Substrate->Enzyme DSG Disodium Galactarate (Chelating Agent) DSG->Inactive_Enzyme Sequesters Cofactor DSG_Complex DSG-Metal Complex DSG->DSG_Complex

Caption: Mechanism of chelation interference by Disodium Galactarate.

Troubleshooting_Workflow Start Unexpected Low Signal or High Variability CheckVehicle Q: Does the Vehicle Control (containing only Disodium Galactarate) show the same issue? Start->CheckVehicle SpikeRecovery Perform Spike & Recovery Experiment (Protocol 1) CheckVehicle->SpikeRecovery Yes NoInterference Interference from Disodium Galactarate is Unlikely. Investigate other causes. CheckVehicle->NoInterference No ResultSpike Q: Is Recovery Poor (<80% or >120%)? SpikeRecovery->ResultSpike MetalRescue Perform Metal Ion Rescue Experiment (Protocol 2) ResultRescue Q: Is Activity Restored? MetalRescue->ResultRescue CheckLinearity Assess Dilutional Linearity (Protocol 3) InterferenceConfirmed Interference Confirmed. Root Cause Likely Chelation or Matrix Effect. CheckLinearity->InterferenceConfirmed If Non-Linear ResultSpike->MetalRescue Yes ResultSpike->NoInterference No ResultRescue->CheckLinearity No ResultRescue->InterferenceConfirmed Yes

Caption: Troubleshooting workflow for suspected assay interference.

Experimental Protocols

Protocol 1: Interference Spike & Recovery Experiment

This protocol is used to determine if Disodium Galactarate in the sample matrix affects the accuracy of analyte measurement.

  • Preparation:

    • Prepare three sample sets:

      • Set A (Control): Standard assay buffer.

      • Set B (Matrix): Assay buffer containing Disodium Galactarate at the final concentration encountered in your experiments.

      • Set C (Spiked Matrix): The same matrix as Set B, but with a known concentration of your purified analyte spiked in. The spike amount should ideally result in a signal in the mid-range of your standard curve.

  • Execution:

    • Run your standard assay procedure on all three sets of samples, including all necessary controls and standards.

    • Measure the signal (e.g., OD, RLU) for each sample.

  • Calculation:

    • Calculate the endogenous analyte concentration (if any) from the signal of Set B.

    • Calculate the total measured concentration from the signal of Set C.

    • Use the following formula to determine percent recovery: % Recovery = [(Measured Conc. in Spiked Matrix) - (Endogenous Conc. in Matrix)] / (Known Spiked Conc.) * 100

  • Interpretation:

    • Acceptable Recovery (e.g., 80-120%): Interference is unlikely.

    • Poor Recovery (<80% or >120%): Interference is confirmed.

Data Presentation Example:

SampleAnalyte Spike (ng/mL)Measured Conc. (ng/mL)% RecoveryInterpretation
Matrix (Set B)00.5N/AEndogenous Level
Spiked Matrix (Set C)5.02.540%Interference Confirmed

Protocol 2: Metal Ion Rescue Experiment

This protocol directly tests the hypothesis of metal ion chelation.

  • Preparation:

    • Identify the key divalent cation cofactor for your enzyme (e.g., MgCl₂ or ZnCl₂).

    • Prepare a high-concentration stock solution (e.g., 1 M) of this salt.

    • Set up your standard enzymatic reaction. Include a negative control (no enzyme) and a positive control (enzyme in standard buffer).

    • Prepare a test condition containing the enzyme and the interfering concentration of Disodium Galactarate.

    • Prepare a "rescue" condition that is identical to the test condition, but also includes an excess of the metal cofactor (e.g., add the metal salt to a final concentration of 5-10 mM).

  • Execution:

    • Incubate all reactions according to your standard protocol.

    • Measure the enzyme activity (e.g., rate of product formation).

  • Interpretation:

    • If the "test" condition shows low activity but the "rescue" condition shows activity restored to a level near the positive control, you have confirmed that the interference mechanism is metal ion chelation.

Protocol 3: Serial Dilution Linearity Assessment

This protocol assesses whether the interference effect is concentration-dependent.

  • Preparation:

    • Take a sample containing a high concentration of your analyte and the suspected interfering substance (Disodium Galactarate).

    • Create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) using the standard assay buffer.

  • Execution:

    • Measure the analyte concentration in the neat sample and each dilution.

  • Calculation:

    • For each dilution, calculate the "theoretical" concentration by multiplying the measured concentration by the dilution factor.

    • Corrected Conc. = Measured Conc. * Dilution Factor

  • Interpretation:

    • Linearity: If the corrected concentration is consistent across all dilutions, the assay is linear and any interference may be overcome by dilution.

    • Non-Linearity: If the corrected concentration increases significantly with higher dilutions, it confirms the presence of a dose-dependent interfering substance that is being diluted out.[19]

References
  • GALACTARIC ACID. (n.d.). Ataman Kimya.
  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints.
  • MB. (n.d.). Assay Troubleshooting.
  • Datta, P. (2015, October 1). How to Detect and Solve Immunoassay Interference. AACC.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Ismail, A. A. (n.d.). Interferences in Immunoassay. PMC - PubMed Central - NIH.
  • ResearchGate. (n.d.). (PDF) Immunoassay Troubleshooting Guide.
  • Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference.
  • Ataman Kimya. (n.d.). MUCIC ACID.
  • CLSI. (2019, February 18). Guidelines on Clinical Method Validation & Verfication.
  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • PMC - NIH. (2015, May 13). Analytical Interference, Who Should Assess Kits?.
  • Wikipedia. (n.d.). Mucic acid.
  • (n.d.). Drug–Excipient Interactions.
  • (n.d.). Understanding Mucic Acid: A Key Reagent for Galactose Detection.
  • PMC - NIH. (n.d.). Analytical Interference by Contrast Agents in Biochemical Assays.
  • Biochemia Medica. (n.d.). Interferences in quantitative immunochemical methods.
  • PubChem. (n.d.). Galactaric acid | C6H10O8 | CID 3037582.
  • PubMed. (n.d.). The Effect of Various Metal Ions and Chelating Agents on the Formation of Noncovalently and Covalently Linked IgM Polymers.
  • PubChem. (n.d.). Disodium galactarate | C6H8Na2O8 | CID 6451340.
  • PubMed. (2017, April 10). Analytical Interference by Contrast Agents in Biochemical Assays.
  • ResearchGate. (2025, August 6). Drug-excipient interaction and its importance in dosage form development.
  • ResearchGate. (2017, April 10). Analytical Interference by Contrast Agents in Biochemical Assays.
  • Journal of Applied Pharmaceutical Science. (2011, August 2). Drug-excipient interaction and its importance in dosage form development.

Sources

Optimization

Technical Support Center: Optimizing Disodium Galactarate in Cell Culture Media

Welcome to the technical support center for the integration of Disodium Galactarate into your cell culture media. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the integration of Disodium Galactarate into your cell culture media. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the potential benefits of this novel supplement. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to successfully optimize its concentration for your specific cell lines and experimental goals. Our approach is grounded in established principles of cell culture and biochemical expertise, ensuring a scientifically rigorous yet practical framework for your research.

Introduction to Disodium Galactarate in Cell Culture

Disodium galactarate, the disodium salt of galactaric acid (also known as mucic acid), is an aldaric acid derived from the oxidation of galactose.[1] While galactose is known to be metabolized by mammalian cells through the Leloir pathway, the precise metabolic fate and cellular effects of galactaric acid are less characterized in this context.[2][3] The introduction of any new component to a cell culture medium requires careful optimization to ensure it is beneficial and not detrimental to cell health and productivity.[4][5] This guide will walk you through a systematic approach to determine the optimal concentration of Disodium Galactarate for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is Disodium Galactarate and why might I consider using it in my cell culture medium?

A1: Disodium Galactarate is a dicarboxylic acid.[1] Dicarboxylic acids can influence various cellular processes, and their introduction into media may offer benefits such as acting as an alternative carbon source, influencing cellular metabolism, or affecting the physicochemical properties of the medium.[6] The potential advantages for your specific cell line would need to be determined empirically.

Q2: What is the solubility of Disodium Galactarate in typical cell culture media?

A2: The free acid form, galactaric acid, has relatively low solubility in cold water, which increases with temperature and at a pH of around 4.7.[7] As the disodium salt, Disodium Galactarate is expected to have higher aqueous solubility. However, its solubility in complex mixtures like cell culture media, which contain various salts and organic molecules, should be determined experimentally. It is crucial to prepare a concentrated stock solution and observe for any precipitation upon addition to your basal medium.

Q3: How might Disodium Galactarate affect the pH of my cell culture medium?

A3: As a salt of a weak acid, the addition of Disodium Galactarate may have an impact on the pH of your culture medium.[8] The extent of this effect will depend on the concentration of Disodium Galactarate added and the buffering capacity of your medium (e.g., bicarbonate or HEPES).[9] It is essential to monitor the pH of the medium after supplementation and adjust as necessary.[10]

Q4: Is Disodium Galactarate stable in cell culture conditions?

A4: The stability of Disodium Galactarate at 37°C in a complex solution like cell culture medium is not extensively documented. A stability study is recommended, where a stock solution is prepared, added to the basal medium, and incubated under standard cell culture conditions. The concentration can be monitored over time using appropriate analytical techniques if available, or by observing for any precipitation or changes in medium appearance.

Troubleshooting Guide

This section addresses specific issues you may encounter when incorporating Disodium Galactarate into your cell culture experiments.

Problem Potential Cause Troubleshooting Steps & Rationale
Precipitation in the medium upon addition of Disodium Galactarate. - Exceeding the solubility limit of Disodium Galactarate in the medium. - Interaction with other media components (e.g., divalent cations).1. Prepare a concentrated stock solution in water or PBS and filter-sterilize. This ensures you are adding a sterile, fully dissolved supplement. 2. Add the stock solution to the medium dropwise while gently swirling. This helps to avoid localized high concentrations that can lead to precipitation. 3. Warm the basal medium to 37°C before adding the supplement. Solubility often increases with temperature. 4. Perform a solubility test. Prepare serial dilutions of the Disodium Galactarate stock in your basal medium and incubate under culture conditions. Observe for precipitation over several days.
Significant shift in medium pH after adding Disodium Galactarate. - Insufficient buffering capacity of the medium to handle the addition of the salt.1. Measure the pH of the medium immediately after adding Disodium Galactarate. 2. If the pH has shifted outside the optimal range for your cells (typically 7.2-7.4), adjust it using sterile 1N HCl or 1N NaOH. [8] 3. Consider preparing the Disodium Galactarate stock solution in a buffered solution (e.g., PBS) and adjusting its pH before adding it to the medium. 4. For high concentrations of Disodium Galactarate, you may need to re-evaluate the buffering system of your medium. [9]
Decreased cell viability or proliferation after adding Disodium Galactarate. - The concentration of Disodium Galactarate is cytotoxic. - The supplement is altering the osmolality of the medium to a detrimental level.1. Perform a dose-response experiment to determine the cytotoxic concentration. (See Experimental Protocol 1). 2. Measure the osmolality of the supplemented medium. Most mammalian cells tolerate an osmolality of 260 to 350 mOsm/kg.[11] If the osmolality is too high, you may need to adjust the concentration of other salts in your medium.[12][13] 3. Ensure that the observed effect is not due to a pH shift.
No observable effect on cell growth or productivity. - The concentration of Disodium Galactarate is too low to elicit a biological response. - The specific cell line does not respond to this supplement under the tested conditions.1. Perform a dose-response experiment to test a wider range of concentrations. (See Experimental Protocol 1). 2. Consider the metabolic state of your cells. The effect of a supplement can be more pronounced under specific conditions (e.g., nutrient limitation). 3. Evaluate different endpoints. Besides proliferation, assess other parameters like specific productivity of a recombinant protein, or changes in metabolite profiles.
Inconsistent results between experiments. - Variability in the preparation of the Disodium Galactarate stock solution. - Degradation of the supplement in the stock solution or medium.1. Prepare a large, single batch of the stock solution to be used for a series of experiments. 2. Store the stock solution appropriately (e.g., at 4°C or -20°C) and for a defined period. 3. Always include a positive and negative control in your experiments for comparison.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Disodium Galactarate

This protocol outlines a systematic approach to identify the optimal, non-toxic concentration range of Disodium Galactarate for your specific cell line.

Objective: To determine the concentration range of Disodium Galactarate that is non-toxic and potentially beneficial for cell proliferation and viability.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Disodium Galactarate powder

  • Sterile, cell culture grade water or PBS

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)[14][15]

  • Plate reader or fluorescence microscope

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve Disodium Galactarate in sterile water or PBS to create a high-concentration stock solution (e.g., 100 mM).

    • Ensure complete dissolution. Gentle warming may be necessary.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours).

    • Allow the cells to attach and recover for 12-24 hours before adding the supplement.

  • Dose-Response Treatment:

    • Prepare a series of dilutions of the Disodium Galactarate stock solution in your complete cell culture medium to achieve a range of final concentrations. A good starting range would be from 0 mM (control) up to 10 mM or higher, depending on solubility.

    • Include a vehicle control (medium with the same volume of water or PBS used to dilute the stock solution).

    • Remove the old medium from the cells and add the medium containing the different concentrations of Disodium Galactarate.

  • Incubation:

    • Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability and Proliferation:

    • At the end of the incubation period, assess cell viability and proliferation using your chosen assay according to the manufacturer's instructions.[16][17]

    • It is recommended to use at least two different types of assays to confirm the results (e.g., a metabolic assay like MTT and a direct cell counting method or a live/dead stain).[14]

  • Data Analysis:

    • Calculate the percentage of viable cells for each concentration relative to the control (0 mM Disodium Galactarate).

    • Plot the cell viability (%) against the concentration of Disodium Galactarate to determine the IC50 (the concentration that inhibits 50% of cell growth) if applicable, and the non-toxic concentration range.

Workflow for Determining Optimal Concentration:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare & Sterilize Disodium Galactarate Stock seed_cells Seed Cells in 96-well Plate prep_stock->seed_cells dose_response Add Serial Dilutions to Cells seed_cells->dose_response incubation Incubate for 24-72 hours dose_response->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data & Determine Optimal Range viability_assay->data_analysis

Caption: Workflow for determining the optimal concentration of Disodium Galactarate.

Visualizing Potential Metabolic Integration

While the exact metabolic pathway for galactaric acid in mammalian cells is not well-defined, we can hypothesize its potential entry into central carbon metabolism based on its structure and known pathways for related molecules.

G cluster_media Cell Culture Medium cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm DG Disodium Galactarate Galactarate Galactarate DG->Galactarate Uptake Metabolites Intermediate Metabolites Galactarate->Metabolites Potential Conversion TCA TCA Cycle Metabolites->TCA Energy Energy (ATP) & Biomass TCA->Energy

Sources

Troubleshooting

Troubleshooting precipitation issues with Disodium galactarate in solution

Welcome to the technical support guide for Disodium galactarate. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common precipitation issues encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Disodium galactarate. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common precipitation issues encountered during experimental work. By understanding the underlying chemical principles, you can effectively troubleshoot and prevent these issues, ensuring the integrity and success of your research.

Understanding the "Why": The Chemistry of Disodium Galactarate Precipitation

Disodium galactarate, the disodium salt of galactaric acid (also known as mucic acid), is a dicarboxylic acid salt. Its solubility, and therefore its tendency to precipitate, is governed by several key chemical factors. A clear grasp of these principles is the first step in effective troubleshooting.

The Critical Role of pH

The solubility of Disodium galactarate is highly dependent on the pH of the solution. Galactaric acid has two carboxylic acid groups and, consequently, two pKa values. While precise experimental pKa values can vary with conditions, the predicted pKa for the first proton is approximately 2.99.[1][2]

The equilibrium between the insoluble protonated form (galactaric acid) and the soluble deprotonated salt forms (galactarate) is dictated by the solution's pH.

  • At Low pH (Acidic): In acidic conditions (pH below ~4), the carboxylate groups of the galactarate anion become protonated. This converts the soluble Disodium galactarate into the significantly less soluble galactaric acid, causing it to precipitate out of solution.[3][4][5] The free galactaric acid is poorly soluble in cold water.[2][6]

  • At Optimal pH (Neutral to Alkaline): In neutral to alkaline solutions, the equilibrium shifts towards the deprotonated, more soluble disodium salt form.[5] Research has shown that galactaric acid is most soluble at a pH of around 4.7 in the presence of sodium ions.[7][8]

The following diagram illustrates the chemical equilibrium. Lowering the pH shifts the equilibrium to the left, favoring the formation of the insoluble galactaric acid.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Alkaline) Galactaric_Acid Galactaric Acid (HOOC-(CHOH)₄-COOH) Sparingly Soluble Precipitate Disodium_Galactarate Disodium Galactarate (Na⁺⁻OOC-(CHOH)₄-COO⁻Na⁺) Highly Soluble in Solution Galactaric_Acid->Disodium_Galactarate - 2H⁺ (Base Addition) Disodium_Galactarate->Galactaric_Acid + 2H⁺ (Acid Addition)

Caption: pH effect on galactarate solubility.

Other Key Factors Influencing Precipitation
FactorCausality and MechanismPrevention Strategy
Temperature Solubility of both galactaric acid and its salts generally increases with temperature.[7][8] Solutions prepared at elevated temperatures may precipitate upon cooling to room temperature or refrigeration if the concentration exceeds the solubility limit at the lower temperature.Prepare solutions at the intended storage or use temperature. If warming is necessary to dissolve the compound, ensure the final concentration is stable upon cooling. Gentle warming can often redissolve precipitate caused by cold storage.[9]
Common Ion Effect The presence of a high concentration of sodium ions (Na⁺) from another source (e.g., sodium phosphate, high concentrations of NaCl) can decrease the solubility of Disodium galactarate.[10][11][12] This is due to Le Châtelier's principle, which drives the equilibrium towards the formation of the solid salt to counteract the increase in the common ion concentration.[11][13]When formulating buffers or solutions, account for all sources of sodium ions. If high salt concentrations are necessary, consider reducing the concentration of Disodium galactarate or using a salt with a different cation if the protocol allows.
Solvent Composition Disodium galactarate, being a salt, is highly polar and exhibits poor solubility in organic solvents like ethanol.[2][6] Adding a high percentage of an organic co-solvent to an aqueous solution of Disodium galactarate will drastically reduce its solubility and cause precipitation.[14][15]Avoid high concentrations of organic solvents. If a mixed-solvent system is required, determine the precipitation point by titrating the organic solvent into the aqueous stock solution to find the maximum tolerable percentage.[14]
Concentration Attempting to prepare a solution above the intrinsic solubility limit of Disodium galactarate under the given conditions (pH, temperature, solvent) will inevitably lead to precipitation.Always work within known solubility limits. If a higher concentration is required, you may need to adjust the pH or temperature of the solution.

Frequently Asked Questions (FAQs)

Q1: I dissolved Disodium galactarate in water, but it crashed out after I added my acidic buffer concentrate. What happened? This is a classic pH-related precipitation issue. Your acidic buffer lowered the pH of the final solution, protonating the soluble galactarate and converting it into the insoluble galactaric acid.[4][16] Always check the pH of the final solution and adjust it as necessary to maintain solubility.

Q2: My Disodium galactarate solution was clear at room temperature, but a precipitate formed after storing it at 4°C. Is it degraded? Degradation is unlikely. This is most often due to temperature-dependent solubility. The concentration of your solution is likely supersaturated at 4°C. Gentle warming to room temperature with stirring should redissolve the precipitate.[9] For long-term cold storage, consider preparing a less concentrated stock.

Q3: Can I dissolve Disodium galactarate directly in an ethanol/water mixture? This is not recommended. Disodium galactarate is poorly soluble in alcohols.[2][6] It is best to first dissolve it completely in water to create a stable aqueous stock solution before adding it to a system containing an organic co-solvent. Be mindful of the final organic solvent percentage to avoid precipitation.[14]

Q4: I'm seeing precipitation in a solution with a high concentration of other sodium salts. Why? You are likely observing the common ion effect.[11][12] The excess sodium ions from your other reagents are suppressing the dissolution of Disodium galactarate, leading to precipitation.[10] Try reducing the concentration of either the Disodium galactarate or the other sodium salts.

Systematic Troubleshooting Guide

If you encounter precipitation, follow this systematic workflow to diagnose and resolve the issue.

Caption: Systematic workflow for diagnosing precipitation.

Advanced Protocols & Methodologies

To proactively avoid issues, follow these validated protocols for solution preparation and recovery.

Protocol 1: Preparation of a Stable 1 M Disodium Galactarate Stock Solution

This protocol ensures complete dissolution and stability by controlling the pH from the outset.

Materials:

  • Galactaric acid (Mucic Acid) (MW: 210.14 g/mol )[1]

  • Sodium hydroxide (NaOH), 5 M solution

  • High-purity, deionized water

  • Calibrated pH meter

  • Volumetric flask (e.g., 100 mL)

  • Stir plate and stir bar

Methodology:

  • Weigh Compound: Weigh 21.01 g of Galactaric acid and add it to a beaker containing a stir bar and approximately 80 mL of deionized water. The suspension will appear cloudy.

  • Initial Mixing: Begin stirring the suspension. Do not expect the acid to dissolve at this stage.

  • pH Adjustment for Dissolution: Slowly add the 5 M NaOH solution dropwise while continuously monitoring the pH. As the pH increases, the galactaric acid will deprotonate and begin to dissolve.

  • Target pH: Continue adding NaOH until the solid material is completely dissolved and the pH is stable between 7.0 and 8.0. This ensures the equilibrium is fully shifted to the soluble disodium salt form.[17]

  • Final Volume Adjustment: Quantitatively transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsate to the flask.

  • Bring to Volume: Add deionized water to the flask until the meniscus reaches the 100 mL calibration mark.

  • Finalization: Cap the flask and invert several times to ensure homogeneity. Filter through a 0.22 µm filter for sterile applications. Store at room temperature.

Protocol 2: Resolubilizing Precipitated Disodium Galactarate

This method can be used to recover a solution that has precipitated due to a drop in pH or temperature.

Methodology:

  • Diagnosis: Before proceeding, confirm the likely cause using the troubleshooting workflow above.

  • Thermal Treatment (for cold-induced precipitate): Place the vessel in a water bath set to 30-40°C. Stir or agitate the solution until the precipitate redissolves. Allow the solution to cool to room temperature to confirm its stability. If it precipitates again, the solution is supersaturated and requires dilution.

  • pH Adjustment (for acid-induced precipitate): Place the solution on a stir plate. Add a dilute solution of NaOH (e.g., 0.5 M or 1 M) dropwise. Monitor the pH and observe the precipitate. Continue adding base slowly until the precipitate is fully dissolved and the pH is in the neutral to alkaline range.

References

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022-03-14). Available from: [Link]

  • Galactaric acid, D- - ChemBK. Available from: [Link]

  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. J Pharm Pharmacol. 1987 Aug;39(8):587-91. Available from: [Link]

  • Galactaric acid | C6H10O8 | CID 3037582 - PubChem. Available from: [Link]

  • Dicarboxylic acid solubility : r/Mcat - Reddit. (2023-01-05). Available from: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. J Pharm Sci. 1978 Sep;67(9):1257-60. Available from: [Link]

  • Problems with dialysis - Agrisera antibodies. Available from: [Link]

  • Common-ion effect - Wikipedia. Available from: [Link]

  • US2716133A - Purification and separation of dicarboxylic acids - Google Patents.
  • docosanedioic acid - Organic Syntheses Procedure. Available from: [Link]

  • Protein purification troubleshooting guide - Dutscher. Available from: [Link]

  • GALACTARIC ACID | - atamankimya.com. Available from: [Link]

  • US9475753B2 - Process for preparing a diamine/dicarboxylic acid salt - Google Patents.
  • Common Ion Effect - UCalgary Chemistry Textbook. Available from: [Link]

  • Enhancing fungal production of galactaric acid. Appl Microbiol Biotechnol. 2017 Feb;101(4):1439-1449. Available from: [Link]

  • 18.3: Common-Ion Effect in Solubility Equilibria - Chemistry LibreTexts. (2023-07-12). Available from: [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchGate. (2025-08-05). Available from: [Link]

  • 17.6 pH Effects on Solubility - Chad's Prep®. Available from: [Link]

  • How to get the pure acid from dihydrated sodium salt of an acid? - ResearchGate. (2017-08-08). Available from: [Link]

  • Disodium fumarate One Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • Showing Compound Galactaric acid (FDB001205) - FooDB. (2010-04-08). Available from: [Link]

  • Mucic acid - Wikipedia. Available from: [Link]

  • Cas 526-99-8,MUCIC ACID | lookchem. Available from: [Link]

  • Solubility of galactaric acid/galactarate at 22, 35 or 50 °C in the... - ResearchGate. Available from: [Link]

  • Disodium galactarate | C6H8Na2O8 | CID 6451340 - PubChem. Available from: [Link]

  • Host-mediated sugar oxidation promotes post-antibiotic pathogen expansion - PMC - NIH. Available from: [Link]

  • Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment - PubMed Central. Available from: [Link]

  • D-Glucarate and D-Galactarate Degradation | Pathway - PubChem. Available from: [Link]

  • Study on the various factors affecting the quality of precipitated non-metallurgical alumina trihydrate particles - ResearchGate. (2025-08-06). Available from: [Link]

  • Synthesis Methods and Favorable Conditions for Spherical Vaterite Precipitation: A Review. (2019-04-25). Available from: [Link]

Sources

Optimization

Stability of Disodium galactarate in solution at various pH and temperatures

Welcome to the technical support center for researchers, scientists, and drug development professionals working with disodium galactarate. This guide provides in-depth technical information, troubleshooting advice, and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with disodium galactarate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of disodium galactarate in solution under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity of your research and development activities.

Introduction to Disodium Galactarate Stability

Disodium galactarate, the disodium salt of galactaric acid (mucic acid), is a polyhydroxy dicarboxylic acid. Like many sugar acids, its stability in aqueous solutions can be influenced by several factors, most notably pH and temperature. Understanding these influences is critical for developing stable formulations, designing accurate analytical methods, and ensuring reproducible experimental results.

This guide is structured to provide practical, actionable advice. We will begin with frequently asked questions to cover the fundamental aspects of disodium galactarate stability. We will then move to a detailed troubleshooting guide to help you diagnose and resolve specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of disodium galactarate in an aqueous solution?

A1: The primary factors affecting the stability of disodium galactarate in solution are pH and temperature . The presence of certain metal ions and exposure to light can also play a role, but pH and temperature are the most common variables that can lead to degradation.

Q2: How does pH impact the stability of disodium galactarate solutions?

A2: The pH of the solution can significantly influence the chemical form and stability of disodium galactarate.

  • Acidic Conditions (pH < 4): In acidic solutions, there is a higher likelihood of the carboxylate groups being protonated, forming galactaric acid. This can lead to intramolecular esterification, resulting in the formation of mono- and di-lactones. This process, known as lactonization, is a common degradation pathway for aldaric acids.

  • Neutral to Mildly Acidic Conditions (pH 4-7): Galactaric acid is most soluble around pH 4.7 in the presence of sodium ions.[1] While more stable than in strongly acidic conditions, the equilibrium between the open-chain form and lactones can still exist.

  • Alkaline Conditions (pH > 7): In basic solutions, the carboxylate groups are deprotonated, which generally prevents lactonization. However, at very high pH values and elevated temperatures, other degradation pathways, such as oxidation or fragmentation, may be initiated.

Q3: How does temperature affect the stability of disodium galactarate solutions?

A3: Temperature accelerates chemical reactions, and the degradation of disodium galactarate is no exception. Increased temperature provides the energy needed to overcome the activation barrier for degradation reactions. Therefore, storing disodium galactarate solutions at elevated temperatures will likely lead to a faster rate of degradation, regardless of the pH. The solubility of disodium galactarate also increases with temperature.[1]

Q4: What are the potential degradation products of disodium galactarate in solution?

A4: Based on the chemistry of analogous aldaric acids, the most probable degradation products are:

  • Galactaro-lactones: Under acidic conditions, the formation of mono-lactones (e.g., galactaro-1,4-lactone or galactaro-6,3-lactone) and potentially di-lactones is a primary degradation pathway.

  • Dehydration Products: In biological systems, the initial step of galactarate degradation is dehydration.[2] While this is an enzymatic process, similar chemical transformations could potentially occur under certain abiotic conditions.

  • Oxidation and Fragmentation Products: Under harsh conditions, such as high temperature and the presence of oxidizing agents, further degradation to smaller organic acids or other byproducts could occur.

Q5: What is the recommended way to store disodium galactarate solutions to ensure stability?

A5: For optimal stability, it is recommended to store disodium galactarate solutions at refrigerated temperatures (2-8 °C) and at a neutral to slightly alkaline pH (pH 7-8). This will minimize both the rate of temperature-dependent degradation and the likelihood of acid-catalyzed lactonization. Solutions should also be protected from light.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues related to the stability of disodium galactarate solutions.

Problem 1: I am observing a decrease in the concentration of disodium galactarate in my solution over time, even at room temperature.

Possible Causes and Solutions:

  • pH of the Solution: Your solution may be acidic, leading to lactonization.

    • Troubleshooting Step: Measure the pH of your solution. If it is below 7, consider adjusting it to a neutral or slightly alkaline pH with a suitable buffer.

  • Inaccurate Initial Measurement: The initial concentration measurement may have been inaccurate.

    • Troubleshooting Step: Re-prepare a fresh standard and re-measure the concentration of your stock solution.

  • Microbial Contamination: If the solution is not sterile, microbial growth could be consuming the disodium galactarate.

    • Troubleshooting Step: Prepare solutions using sterile water and filter-sterilize the final solution through a 0.22 µm filter. Store aseptically.

Problem 2: My analytical results for disodium galactarate are not reproducible.

Possible Causes and Solutions:

  • On-going Degradation: The compound may be degrading during the course of your experiment or analysis.

    • Troubleshooting Step: Keep samples cool (e.g., in an autosampler set to 4 °C) during analysis. Analyze samples as quickly as possible after preparation.

  • Equilibrium with Lactones: If you are using an analytical method that only detects the open-chain form of galactarate, the presence of lactones in equilibrium will lead to an underestimation of the total galactarate concentration.

    • Troubleshooting Step: Develop a stability-indicating analytical method that can separate and quantify both the parent compound and its potential degradation products, such as lactones. (See the detailed protocol for a Forced Degradation Study below).

Problem 3: I am seeing unexpected peaks in my chromatogram when analyzing disodium galactarate solutions.

Possible Causes and Solutions:

  • Degradation Products: These are likely degradation products of disodium galactarate.

    • Troubleshooting Step: Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help confirm if the unexpected peaks are related to the degradation of your compound of interest.

  • Contamination: The unexpected peaks could be from a contaminated solvent, buffer, or sample container.

    • Troubleshooting Step: Analyze a blank (solvent or buffer without disodium galactarate) to rule out contamination.

Data Summary Table: Expected Stability Trends of Disodium Galactarate in Solution
pH RangeTemperatureExpected StabilityPrimary Degradation Concern
Acidic (pH < 4) Room TemperatureLowLactonization
Elevated TemperatureVery LowAccelerated Lactonization & other pathways
Neutral (pH 6-8) Refrigerated (2-8 °C)HighMinimal degradation expected
Room TemperatureModerateSlow degradation possible over time
Elevated TemperatureLowAccelerated degradation
Alkaline (pH > 8) Room TemperatureHighGenerally stable against hydrolysis
Elevated TemperatureModerate to LowPotential for oxidation and other pathways

Experimental Protocol: Forced Degradation Study for Disodium Galactarate

A forced degradation study is essential for understanding the degradation pathways of disodium galactarate and for developing a stability-indicating analytical method.[3][4]

Objective: To intentionally degrade disodium galactarate under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Disodium galactarate

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of disodium galactarate in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60 °C).

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60 °C or 80 °C).

    • Control Sample: Keep an aliquot of the stock solution at room temperature and protected from light.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method, such as HPLC. An HPLC method for organic acids, potentially on a C18 column with an acidic mobile phase and UV detection at a low wavelength (e.g., 210 nm), would be a good starting point.[5] For more definitive identification of degradation products, LC-MS/MS is recommended.[6][7][8][9]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Look for a decrease in the peak area of the parent disodium galactarate peak and the appearance of new peaks, which are indicative of degradation products.

    • A good stability-indicating method will show baseline separation between the parent peak and all degradation product peaks.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Disodium Galactarate Stock Solution Acid Acid Hydrolysis (HCl) Stock->Acid Base Base Hydrolysis (NaOH) Stock->Base Oxidation Oxidation (H₂O₂) Stock->Oxidation Thermal Thermal (Heat) Stock->Thermal Control Control (RT, protected from light) Stock->Control Analysis HPLC or LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Control->Analysis Evaluation Compare chromatograms Identify degradation products Validate stability-indicating method Analysis->Evaluation

Caption: Workflow for a forced degradation study of disodium galactarate.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide to troubleshooting stability issues with disodium galactarate solutions.

Troubleshooting_Flowchart start Stability Issue Observed (e.g., loss of concentration, unexpected peaks) check_ph Is the solution pH acidic (< 7)? start->check_ph adjust_ph Adjust pH to neutral (7-8) and re-evaluate stability. check_ph->adjust_ph Yes check_temp Is the solution stored at elevated temperatures? check_ph->check_temp No end Stability Issue Resolved adjust_ph->end store_cold Store solution at 2-8 °C and re-evaluate stability. check_temp->store_cold Yes check_method Is the analytical method stability-indicating? check_temp->check_method No store_cold->end perform_forced_degradation Perform a forced degradation study to identify degradation products and validate the analytical method. check_method->perform_forced_degradation No/Unsure check_method->end Yes redevelop_method Redevelop analytical method to separate parent compound and degradation products. perform_forced_degradation->redevelop_method redevelop_method->end

Caption: A logical flowchart for troubleshooting disodium galactarate stability issues.

References

  • Enhancing fungal production of galactaric acid. PubMed. [Link]

  • Conditions usually applied for forced degradation studies. ResearchGate. [Link]

  • GALACTARIC ACID. Ataman Kimya. [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. PubMed. [Link]

  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • The oxidation of d-galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio-based platform chemical. ResearchGate. [Link]

  • Phenomenological data of the thermal decomposition of poly(acrylic acid), its sodium salt and metal complexes. ResearchGate. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Institutes of Health. [Link]

  • Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. ResearchGate. [Link]

  • D-Glucarate and D-Galactarate Degradation. PubChem. [Link]

  • Forced Degradation Studies. MedCrave. [Link]

  • Method for separating lactones from a mixture containing lactones.
  • Identification of degradation product by LC-MS. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. MDPI. [Link]

  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. ResearchGate. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. PubMed. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. PubMed. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. ResearchGate. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]

  • Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS. National Institutes of Health. [Link]

  • Solubility of galactaric acid/galactarate at 22, 35 or 50 °C in the... ResearchGate. [Link]

  • Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]

  • LC–MS/MS Approach for the Identification of Unknown Degradation Products of Dyes in Beverages. Odessa University. [Link]

  • Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [Link]

  • Sonochemical degradation of pesticides in aqueous solution: investigation on the influence of operating parameters and degradation pathway – a systematic review. RSC Advances. [Link]

  • Thermal behavior of alginic acid and its sodium salt. Redalyc. [Link]

  • Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. National Institutes of Health. [Link]

  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. PubMed. [Link]

  • Lactone Formation Reactions. YouTube. [Link]

  • Mucic acid. Wikipedia. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. (A) Temperature effect showing optimum temperature at 50 °C. ResearchGate. [Link]

  • Chemical kinetics and aqueous degradation pathways of a new class of synthetic ozonide antimalarials. PubMed. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. ResearchGate. [Link]

  • Lactonisation pathway of glucaric acid to a mixture of... ResearchGate. [Link]

  • Showing metabocard for Galactaric acid (HMDB0000639). Human Metabolome Database. [Link]

Sources

Troubleshooting

Addressing challenges in the enzymatic synthesis of Disodium galactarate

Welcome to the technical support center for the enzymatic synthesis of Disodium Galactarate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of Disodium Galactarate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this biocatalytic process. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing expert insights and validated solutions to ensure the success and reproducibility of your experiments.

The Enzymatic Pathway: A Primer

The enzymatic synthesis of disodium galactarate (the salt of galactaric or mucic acid) is a highly specific and efficient alternative to traditional chemical oxidation methods. The most common and well-documented pathway involves the oxidation of D-galacturonic acid, a monomer derived from pectin, a readily available biopolymer.[1] The key enzyme in this biotransformation is Uronate Dehydrogenase (UDH) .

Uronate Dehydrogenase (EC 1.1.1.203) catalyzes the NAD⁺-dependent oxidation of D-galacturonic acid to meso-galactarate.[2][3] The reaction proceeds via a D-galactaro-lactone intermediate, which may then hydrolyze spontaneously to form the final galactarate product.[1][4]

Enzymatic_Pathway cluster_reaction Enzymatic Conversion cluster_cofactors Cofactors & Neutralization D_Galacturonic_Acid D-Galacturonic Acid Galactaro_lactone D-Galactaro-lactone (intermediate) D_Galacturonic_Acid->Galactaro_lactone Uronate Dehydrogenase (UDH) NAD NAD+ meso_Galactarate meso-Galactarate (Galactaric Acid) Galactaro_lactone->meso_Galactarate Spontaneous Hydrolysis Disodium_Galactarate Disodium Galactarate (Final Product) meso_Galactarate->Disodium_Galactarate Neutralization NADH NADH + H+ NAD->NADH NaOH 2 NaOH (Base)

Caption: Enzymatic oxidation of D-galacturonic acid to Disodium Galactarate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis process.

Q1: What is the primary enzyme recommended for producing galactaric acid? A1: The enzyme of choice is Uronate Dehydrogenase (UDH) , also known as uronic acid dehydrogenase or D-galacturonic acid dehydrogenase.[5] This enzyme specifically catalyzes the oxidation of D-galacturonic acid to D-galactarate (mucic acid).[2] It belongs to the family of oxidoreductases and utilizes NAD⁺ as a cofactor.[5]

Q2: What is the optimal pH and temperature for Uronate Dehydrogenase activity? A2: While optimal conditions can vary slightly depending on the source organism of the enzyme, a general guideline for Uronate Dehydrogenase is an optimal pH of around 8.0 and an optimal temperature of 37°C .[5] It is crucial to determine the specific profile for your enzyme, as deviations can significantly impact activity and stability.[6][7]

Q3: Why is cofactor (NAD⁺) regeneration important for this process? A3: Uronate Dehydrogenase is an NAD⁺-dependent enzyme, meaning it requires NAD⁺ to accept electrons during the oxidation of the substrate.[2] In a standard batch reaction, NAD⁺ is converted to NADH. Without a system to regenerate NAD⁺ from NADH, the reaction will cease once the initial supply of NAD⁺ is exhausted. For large-scale or continuous processes, implementing a cofactor regeneration system (e.g., using another enzyme like NADH oxidase or formate dehydrogenase) is critical for economic viability and process efficiency.[8]

Q4: Can I use D-galactose as a starting substrate instead of D-galacturonic acid? A4: While D-galactose can be oxidized to galactaric acid, it requires a different enzymatic pathway. The enzyme Galactose Oxidase (GalOx) catalyzes the oxidation of the primary alcohol at the C6 position of D-galactose to an aldehyde.[9][10] This would then require a subsequent oxidation step to form the carboxylic acid at C6, and another oxidation at C1 to form galactaric acid. The direct conversion using Uronate Dehydrogenase with D-galacturonic acid is a more direct and commonly employed biocatalytic route.[1][2]

Q5: How can I monitor the progress of the reaction? A5: Reaction progress can be monitored by:

  • Measuring NADH production: The conversion of NAD⁺ to NADH can be tracked spectrophotometrically by measuring the increase in absorbance at 340 nm.

  • Substrate Depletion/Product Formation: Using High-Performance Liquid Chromatography (HPLC) to quantify the decrease in the D-galacturonic acid peak and the increase in the galactarate peak.

  • pH Change: The formation of galactaric acid will decrease the pH of the reaction medium. This can be monitored with a pH meter and is often used to control the addition of a base to maintain the optimal pH.

Troubleshooting Guide

This section provides solutions to common problems encountered during the enzymatic synthesis of disodium galactarate.

Q1: My reaction shows very low or no yield. What are the likely causes? A1: Low or no product yield is a common issue with several potential root causes. A systematic approach is required to diagnose the problem.

Troubleshooting_Yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate & Inhibitors Start Low / No Yield Enzyme_Activity 1. Verify Enzyme Activity (Use standard substrate assay) Start->Enzyme_Activity pH_Check 4. Measure Reaction pH (Is it optimal, e.g., ~8.0?) Start->pH_Check Substrate_Purity 7. Assess Substrate Purity (Contaminants?) Start->Substrate_Purity Enzyme_Conc 2. Check Enzyme Concentration (Bradford/SDS-PAGE) Enzyme_Activity->Enzyme_Conc Enzyme_Storage 3. Review Storage Conditions (Temp, buffer, freeze-thaw cycles) Enzyme_Conc->Enzyme_Storage Temp_Check 5. Verify Temperature (Is it optimal, e.g., ~37°C?) pH_Check->Temp_Check Cofactor_Check 6. Check Cofactor (NAD+) (Correct concentration? Degraded?) Temp_Check->Cofactor_Check Inhibitor_Check 8. Suspect Inhibitors? (Product, substrate, or other?) Substrate_Purity->Inhibitor_Check

Caption: Diagnostic workflow for troubleshooting low product yield.

  • Causality & Solution:

    • Inactive Enzyme: This is the most common culprit. Enzymes can lose activity due to improper storage, multiple freeze-thaw cycles, or age.[11] Action: Always test your enzyme stock with a standard activity assay before starting a large-scale reaction.

    • Incorrect Reaction pH: UDH activity is highly pH-dependent, with an optimum around pH 8.0.[5] The production of galactaric acid will cause the pH to drop, inhibiting the enzyme. Action: Use a buffered solution and maintain the pH throughout the reaction using a pH-stat that titrates in a base (e.g., NaOH) or by using a sufficiently strong buffer system.

    • Cofactor Limitation: The reaction is entirely dependent on NAD⁺. Action: Ensure you are adding the correct concentration of NAD⁺. For complete conversion, the molar amount of NAD⁺ should be at least stoichiometric to the substrate unless a regeneration system is in place.

    • Presence of Inhibitors: Contaminants in your substrate or buffer, or even the product itself at high concentrations, can inhibit the enzyme. Action: Test for product inhibition by running a reaction with a known amount of added product. Ensure high purity of the D-galacturonic acid substrate.

Q2: The reaction starts well but stops before all the substrate is consumed. Why? A2: This often points to enzyme instability under the reaction conditions or product/substrate inhibition.

  • Causality & Solution:

    • Enzyme Instability: The enzyme may not be stable for the required duration at the operating temperature and pH.[11] Action:

      • Run a time-course experiment and measure enzyme activity at different intervals.

      • Consider enzyme immobilization, which can significantly enhance operational stability.[12]

      • Lower the reaction temperature slightly, accepting a lower reaction rate for a longer active lifetime.

    • Product Inhibition: As galactarate accumulates, it can bind to the enzyme and inhibit its activity. This is a form of negative feedback.[13] Action:

      • Consider implementing in-situ product removal (ISPR) techniques, such as selective precipitation or chromatography, to keep product concentration low.

      • Operate in a fed-batch or continuous flow reactor rather than a simple batch system to manage product concentration.[14]

    • Substrate Inhibition: While less common for this specific enzyme, some enzymes are inhibited by high concentrations of their own substrate.[15] Action: If you suspect substrate inhibition, run initial rate kinetics at various substrate concentrations. If the rate decreases at higher concentrations, use a fed-batch approach to maintain an optimal substrate level.

Q3: I am having difficulty purifying the Disodium Galactarate from the final reaction mixture. What are the best practices? A3: Purification aims to remove the enzyme, unreacted substrate, cofactor (NADH), and buffer salts from the final product.

  • Purification Workflow & Rationale:

    • Enzyme Removal: The first step is to remove the protein catalyst.

      • Method: Ultrafiltration using a membrane with a molecular weight cut-off (MWCO) significantly smaller than the enzyme (e.g., 10 kDa) is highly effective. Alternatively, if the enzyme is heat-stable, heat denaturation followed by centrifugation can be used, though this is less elegant.

      • Rationale: This removes the main biological component and prevents any further enzymatic activity.

    • Separation of Product from Substrate and Cofactor:

      • Method: Anion Exchange Chromatography (AEX) is a powerful technique for this separation.[16] At a neutral or slightly alkaline pH, both the product (disodium galactarate) and the unreacted substrate (D-galacturonic acid) will be negatively charged and bind to the AEX resin. They can then be eluted using a salt gradient (e.g., NaCl). Due to differences in charge density, separation is often achievable.

      • Alternative Method: If the product precipitates at a certain pH or in the presence of specific cations while the substrate remains soluble, selective precipitation can be an effective and scalable method.

    • Desalting:

      • Method: Once the product fraction is collected, it will contain elution salts. Gel permeation chromatography (size exclusion) or diafiltration can be used to remove these salts and exchange the buffer.[17][18]

      • Rationale: This provides the final pure product in water or the desired formulation buffer.

Purification Step Technique Purpose Key Considerations
1. Enzyme Removal UltrafiltrationRemove Uronate DehydrogenaseChoose appropriate MWCO (e.g., 10 kDa)
2. Product Separation Anion Exchange ChromatographySeparate galactarate from substrateOptimize pH and salt gradient for elution
3. Desalting Gel Filtration / DiafiltrationRemove buffer and elution saltsHigh water/buffer consumption

Key Experimental Protocols

Protocol 1: Standard Activity Assay for Uronate Dehydrogenase (UDH)

This protocol provides a reliable method for determining the activity of your UDH enzyme stock. One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

  • Materials:

    • 1 M Tris-HCl buffer, pH 8.0

    • 100 mM D-galacturonic acid sodium salt solution

    • 50 mM NAD⁺ solution

    • UDH enzyme solution

    • UV-transparent cuvettes

    • Spectrophotometer set to 340 nm

  • Procedure:

    • Prepare a reaction mixture in a 1 mL cuvette by adding:

      • 850 µL of deionized water

      • 100 µL of 1 M Tris-HCl buffer, pH 8.0

      • 20 µL of 50 mM NAD⁺ solution

      • 20 µL of 100 mM D-galacturonic acid solution

    • Equilibrate the cuvette at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the UDH enzyme solution (appropriately diluted) and mix immediately by inverting.

    • Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 3-5 minutes.

    • Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

  • Calculation:

    • Activity (U/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where:

      • ε (Molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹

      • Path Length = 1 cm

      • Volumes are in mL

Protocol 2: Lab-Scale Synthesis of Disodium Galactarate with pH Control

This protocol describes a 100 mL batch synthesis using a pH-stat to maintain optimal reaction conditions.

  • Equipment & Reagents:

    • 250 mL jacketed reaction vessel with overhead stirrer

    • pH electrode and controller (pH-stat) connected to a pump

    • 1 M NaOH solution for titration

    • Uronate Dehydrogenase (UDH)

    • D-galacturonic acid

    • NAD⁺

    • Water bath or circulator set to 37°C

  • Procedure:

    • In the reaction vessel, dissolve 2.12 g of D-galacturonic acid (100 mM) and 0.73 g of NAD⁺ (11 mM, 0.11 equivalents) in 90 mL of deionized water.

    • Place the vessel in the water bath and allow the temperature to equilibrate to 37°C.

    • Calibrate the pH electrode and place it in the solution. Set the pH-stat to maintain a pH of 8.0 by titrating with 1 M NaOH.

    • Once the temperature and pH are stable, add the required amount of UDH enzyme (e.g., 1000 Units) to start the reaction.

    • Run the reaction with gentle stirring (e.g., 150 rpm) until the rate of NaOH addition ceases, indicating the reaction is complete.

    • Monitor the total volume of NaOH consumed. Approximately 20 mL of 1 M NaOH will be required to neutralize the formed galactaric acid (2 moles of NaOH per mole of acid).

    • Proceed with product purification as described in the troubleshooting guide.

References

  • MDPI. (n.d.). Enzymatic Synthesis of Galacto-Oligosaccharides from Concentrated Sweet Whey Permeate and Its Application in a Dairy Product. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Synthesis of Galacto-Oligosaccharides from Concentrated Sweet Whey Permeate and Its Application in a Dairy Product. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature, pH, lactose concentration on enzymatic.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure of galactarate dehydratase, a new fold in an enolase involved in bacterial fitness after antibiotic treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Engineering the d-galacturonic acid pathway in fungi. Deletion of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Specific activity of the D-galacturonic acid dehydrogenase on different.... Retrieved from [Link]

  • PubMed. (n.d.). Overcoming Biochemical Limitations of Galactose Oxidase through the Design of a Solid-Supported Self-Sufficient Biocatalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). A Machine Learning-Guided Approach to Navigate the Substrate Activity Scope of Galactose Oxidase: Application in the Conversion of Pharmaceutically Relevant Bulky Secondary Alcohols. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities. Retrieved from [Link]

  • SpringerLink. (n.d.). Identification in Agrobacterium tumefaciens of the D-galacturonic acid dehydrogenase gene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of uronate dehydrogenases catalysing the initial step in an oxidative pathway. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PHYSIOLOGY OF THE INHIBITION BY GLUCOSE OF THE INDUCED SYNTHESIS OF THE β-GALACTOSIDE-ENZYME SYSTEM OF ESCHERICHIA COLI. Retrieved from [Link]

  • MDPI. (n.d.). Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Update: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of the first steps of the oxidative pathway for D -galacturonate catabolism. D -. Retrieved from [Link]

  • ResearchGate. (n.d.). Problem Solving in Enzyme Biocatalysis | Request PDF. Retrieved from [Link]

  • STEM Learning. (n.d.). Competitive and non-competitive enzyme inhibition. Retrieved from [Link]

  • (n.d.). Removal of Impurities from Enzyme Liquids. Retrieved from [Link]

  • PubMed. (n.d.). Substrate inhibition or activation kinetics of the beta-galactosidase from the extreme thermoacidophile archaebacterium Caldariella acidophila. Retrieved from [Link]

  • NZYtech. (n.d.). Uronate dehydrogenase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes. Retrieved from [Link]

  • ACS Publications. (n.d.). Biocatalytic Oxidation in Continuous Flow for the Generation of Carbohydrate Dialdehydes. Retrieved from [Link]

  • YouTube. (2020, November 17). AS Biology - Enzyme inhibition (OCR A Chapter 4.3). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Biocatalytic oxidation of alcohols using galactose oxidase and a manganese(iii) activator for the synthesis of islatravir. Retrieved from [Link]

  • MDPI. (n.d.). Partial Purification and Characterization of Exo-Polygalacturonase Produced by Penicillium oxalicum AUMC 4153. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Optimization and characterization of polygalacturonase enzyme produced by gamma irradiated Penicillium citrinum. Retrieved from [Link]

  • MDPI. (n.d.). Biocatalytic Oxidation of Alcohols. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing the Impact of Disodium Galactarate on Cell Viability Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in cell viability assays when using...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in cell viability assays when using Disodium galactarate. Here, we provide in-depth troubleshooting guides, alternative protocols, and answers to frequently asked questions to ensure the integrity and accuracy of your experimental data.

Section 1: Understanding the Challenge - The Properties of Disodium Galactarate

Disodium galactarate is the disodium salt of galactaric acid, also known as mucic acid.[1][2] It is a dicarboxylic acid derived from the oxidation of galactose.[3][4] While it has applications in various fields, its introduction into cell culture systems can present unique challenges for common cell viability assays. Understanding its chemical properties is the first step in troubleshooting.

Key Properties of Concern:

  • Chelating Agent: Galactaric acid and its salts are known to be effective chelating agents, meaning they can bind to metal ions.[5] This property is useful in some contexts but can interfere with biological systems and assays that depend on specific metal cofactors.

  • pH Alterations: As a salt of a dicarboxylic acid, introducing Disodium galactarate into a buffered cell culture medium could potentially alter the local pH, especially at higher concentrations. Cellular health and the chemistry of many assays are highly sensitive to pH changes.[6][7][8][9]

  • Reducing Potential: Although not a strong reducing agent, the molecular structure of Disodium galactarate could contribute to the non-enzymatic reduction of assay reagents, a known source of interference for certain assay types.[10][11][12]

Section 2: Troubleshooting by Assay Type - Identifying the Interference

The mechanism of interference is often specific to the chemistry of the viability assay being used. Below is a breakdown of common assays and how Disodium galactarate might impact their results.

Q1: My MTT/MTS/XTT assay shows unexpectedly high/low viability when cells are treated with Disodium galactarate. What's happening?

Answer: This is a common issue with tetrazolium-based assays, which measure cell viability by the enzymatic reduction of a tetrazolium salt (like MTT or XTT) to a colored formazan product.[13][14]

Potential Causes of Interference:

  • Direct Chemical Reduction (False Positive): Disodium galactarate may directly reduce the tetrazolium salt to formazan, independent of cellular enzymatic activity.[10][12][15] This leads to a high absorbance reading that is mistakenly interpreted as high cell viability, masking any true cytotoxic effects.

  • Alteration of Cellular Metabolism (False Negative/Positive):

    • pH Shift: A significant change in the medium's pH caused by the compound can alter cellular metabolic rates.[6][7] Most cells have an optimal pH range for growth (typically 7.2-7.4), and deviations can decrease metabolic activity, leading to lower formazan production and the appearance of cytotoxicity.[9][16]

    • Chelation of Cofactors: If Disodium galactarate chelates essential metal ions (e.g., Mg²⁺, Mn²⁺) that are cofactors for the mitochondrial dehydrogenase enzymes responsible for MTT reduction, it could inhibit the reaction and lead to an underestimation of cell viability.

Q2: I'm using a Resazurin (alamarBlue)-based assay and my results seem inconsistent. Could Disodium galactarate be the cause?

Answer: Yes, it's possible. Resazurin-based assays measure the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[17][18][19]

Potential Causes of Interference:

  • Direct Reduction: Similar to tetrazolium salts, Disodium galactarate could chemically reduce resazurin to resorufin, causing a false positive for cell viability.

  • Fluorescent Interference: While less likely, it's important to check if Disodium galactarate itself is fluorescent at the excitation/emission wavelengths used for resorufin, which could lead to artificially high readings.

  • Metabolic Alterations: As with MTT assays, pH shifts or chelation effects can alter the metabolic state of the cells, impacting the rate of resazurin reduction.[6]

Q3: I suspect interference. How can I definitively prove that Disodium galactarate is interacting with my assay?

Answer: A critical control experiment is necessary to isolate the effect of the compound from the cellular response.

Solution: The Cell-Free Interference Control

This experiment determines if your compound directly reacts with the assay reagents.

Protocol 1: Cell-Free Assay Interference Test

Objective: To quantify the direct interaction of Disodium galactarate with the assay reagent in the absence of cells.

Materials:

  • Disodium galactarate stock solution

  • Cell culture medium (identical to your experiment)

  • Assay Reagent (e.g., MTT, XTT, Resazurin)

  • Solubilization buffer (for MTT assay, e.g., DMSO)

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Plate Setup: Design a 96-well plate layout. Include wells for "Medium Only" (blank) and wells with a serial dilution of Disodium galactarate in medium. Use the same concentrations as in your cell-based experiments.

  • Compound Addition: Add the appropriate volume of cell culture medium to all wells. Then, add the Disodium galactarate dilutions to the designated wells. Do NOT add any cells.

  • Reagent Incubation: Add the viability assay reagent (e.g., MTT, Resazurin) to all wells.

  • Incubation: Incubate the plate for the same duration as your standard cell viability protocol (e.g., 1-4 hours at 37°C).

  • Read Plate:

    • For Resazurin or XTT, read the plate directly.

    • For MTT, first add the solubilization buffer to dissolve any formazan crystals, then read the absorbance.

  • Data Analysis: Subtract the average reading of the "Medium Only" blank from all other wells. If the wells containing Disodium galactarate show a concentration-dependent increase in signal, you have confirmed direct assay interference.

Data Interpretation Table
Observation in Cell-Free AssayInterpretationNext Step
Signal increases with compound concentrationCompound is directly reducing the assay reagent.Data correction or switch to an alternative assay.
No significant signal above blankNo direct chemical interference.Investigate biological effects (pH, chelation).

Section 3: Mitigation Strategies and Alternative Assays

If interference is confirmed, you have two primary paths forward: data correction or selecting an assay with an orthogonal mechanism.

Strategy 1: Data Correction (Use with Caution)

If the interference is minor and consistent, you can subtract the background signal generated in the cell-free control from your experimental wells. However, this method assumes the interference is purely additive and does not account for more complex interactions that may occur in the presence of cells.

Strategy 2: Switching to an Alternative Assay

This is the most scientifically rigorous approach when significant interference is detected. Assays based on different biological principles are less likely to be affected by the same chemical properties.

Recommended Alternative 1: ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)

Principle: These assays measure the level of ATP (adenosine triphosphate), as only metabolically active cells can synthesize and maintain a stable pool of ATP.[18][20] Upon cell lysis, the released ATP acts as a substrate for luciferase, generating a luminescent signal proportional to the number of viable cells.[6][21]

Advantages:

  • High Sensitivity: Can detect as few as 10 cells per well.[6][17]

  • Speed: The reaction is rapid, with stable signals generated in as little as 10 minutes.[22][23]

  • Robustness: Less susceptible to interference from colored or reducing compounds.[23] The "add-mix-measure" format reduces handling steps.[6][22]

Recommended Alternative 2: Cytotoxicity Assays (LDH Release)

Principle: Instead of measuring viability, this assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[24][25] LDH is a stable cytoplasmic enzyme that, when released into the culture medium, can be measured via an enzymatic reaction that produces a colored product.[24][25]

Advantages:

  • Different Endpoint: Measures cell death rather than metabolic activity, providing a complementary perspective.

  • Non-destructive to Remaining Cells: The assay is performed on the cell culture supernatant, leaving the remaining viable cells intact for further analysis.

Considerations:

  • Serum Interference: The serum in the culture medium can contain endogenous LDH, potentially leading to high background. It's advisable to use low-serum medium or run appropriate controls.[26]

  • Bacterial Interference: Some bacteria can affect LDH activity, which is a concern if contamination is present.[27]

Comparison of Recommended Viability Assays
Assay TypePrincipleAdvantagesPotential for Interference by Disodium Galactarate
Tetrazolium (MTT, MTS) Metabolic activity (Reductase)Inexpensive, widely used.[13]High: Direct reduction, pH effects, chelation.[6][10]
Resazurin (alamarBlue) Metabolic activity (Reductase)More sensitive than tetrazolium, homogeneous.[18][19]Moderate: Direct reduction, pH effects.
ATP-Based (Luminescent) ATP contentVery sensitive, fast, robust, less prone to chemical artifacts.[20][22][23]Low: Unlikely to be affected by chelation or reducing properties.
LDH Release (Colorimetric) Membrane integrityMeasures cytotoxicity directly, supernatant-based.Low: Unlikely to be affected, but pH changes in the medium could alter enzyme stability or activity.[28]

Section 4: Experimental Workflow & Visualization

To systematically troubleshoot potential interference, follow this workflow.

Assay_Troubleshooting_Workflow cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Control Experiments cluster_2 Phase 3: Data Analysis & Decision A Unexpected Viability Data (e.g., high viability with toxic compound) B Hypothesize Interference: 1. Direct Reduction? 2. pH Change? 3. Chelation? A->B C Perform Cell-Free Interference Assay B->C Test for chemical interaction D Measure pH of Medium with Compound B->D Test for physical change E Result: Direct Reduction Confirmed? C->E F Result: pH Shift >0.2 units? D->F G Mitigation Strategy E->G Yes H Interference is not direct reduction. Consider biological effects. E->H No F->G Yes I Interference is not due to pH. Consider chelation. F->I No J Validate New Assay & Re-run Experiment G->J Select Alternative Assay (e.g., ATP or LDH)

Caption: Troubleshooting workflow for Disodium galactarate interference.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I just lower the concentration of Disodium galactarate to avoid interference? A: While lowering the concentration might reduce the interference, it may also reduce the biological effect you are trying to measure. The most reliable solution is to use a non-interfering assay.

Q: My "no-cell" control with Disodium galactarate shows a signal, but it's very low. Can I ignore it? A: Even a low signal can become significant if your compound has a subtle cytotoxic effect. It's best practice to account for it. If the background signal is less than 5-10% of your untreated cell signal, data correction by subtraction might be acceptable. If it's higher, switching assays is strongly recommended.

Q: Could the solvent used to dissolve Disodium galactarate be the problem? A: Absolutely. Always run a vehicle control (medium + solvent) to ensure that the solvent itself (e.g., DMSO, ethanol) is not causing cytotoxicity or interfering with the assay. Keep the final solvent concentration consistent across all wells and typically below 0.5%.[26]

Q: I've switched to an ATP-based assay, but my results are still variable. What else should I check? A: Ensure your cell seeding is consistent. Use cells in the logarithmic growth phase and avoid over-confluency.[26] Also, check for "edge effects" on your microplate by filling perimeter wells with sterile PBS or medium without cells and not using them for experimental data.[26]

References

  • Cell viability assays: Alternatives to the MTT assay. (2017). Vertex AI Search.
  • ATP Cell Viability Assay.
  • Is Your MTT Assay Really the Best Choice?
  • GALACTARIC ACID.
  • Cell Viability Assays.NCBI Bookshelf.
  • Cell viability assays.Abcam.
  • How to Measure Cell Viability.
  • ATP Assays.
  • Alternatives to MTT Assay in Cell Viability Assessments.Alojamiento Web UVa.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.Benchchem.
  • Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining.
  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).BenchChem.
  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
  • What is the principle of LDH assay?
  • Disodium galactar
  • LDH assay kit guide: Principles and applic
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Biochemistry, Lact
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.NCBI.
  • Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay.
  • Effect of pH on cell viability assessed by MTT absorption for monolayer...
  • Cinnamtannin B1 interference with MTT cell viability assays.Benchchem.
  • disodium galactar
  • Schematic representation of the principle of the LDH release assay.
  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis.
  • Protocols & Troubleshooting Guides.R&D Systems.
  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestim
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Flow Cytometry Troubleshooting Guide.Sigma-Aldrich.
  • The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study.PubMed.
  • Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Effects of alteration of the pH level of the culture medium on the viability of HepG2 cells.
  • Galactaric acid.PubChem.
  • GALACTARIC ACID.SpecialChem.
  • Galactaric Acid (CAS 526-99-8).Cayman Chemical.
  • CAS 7492-31-1: Galactaric acid, compd. with N,6-dimethyl-5…CymitQuimica.
  • Galactar
  • disodium galactar
  • Is this an effect of pH of the culture media (medium prepared in lab)?
  • THE EFFECT OF pH ON GROWTH, PROTEIN SYNTHESIS, AND LIPID-RICH PARTICLES OF CULTURED MAMMALIAN CELLS.NCBI.
  • Relationship between galactaric acid production and pH (left) or...
  • D-Glucarate and D-Galactarate Degrad

Sources

Troubleshooting

Technical Support Center: Overcoming Analytical Challenges in the Quantification of Disodium Galactarate

Welcome to the technical support center for the analytical quantification of Disodium Galactarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of Disodium Galactarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of this highly polar, non-volatile dicarboxylic acid salt. Here, we will delve into the underlying principles of common analytical challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format. Our goal is to empower you with the expertise to develop and troubleshoot robust analytical methods, ensuring the accuracy and reliability of your results.

Section 1: Understanding the Molecule - The Root of Analytical Challenges

Disodium galactarate, the disodium salt of galactaric acid (mucic acid), presents a unique set of analytical hurdles primarily due to its physicochemical properties.[1] A thorough understanding of these properties is the first step toward developing a successful quantitative method.

Q1: What are the key chemical properties of Disodium galactarate that make its quantification challenging?

A1: The primary challenges in quantifying Disodium galactarate stem from its:

  • High Polarity: The presence of multiple hydroxyl groups and two carboxylate groups makes the molecule highly water-soluble and difficult to retain on traditional reversed-phase HPLC columns.

  • Lack of a Strong Chromophore: Disodium galactarate does not possess a significant UV-absorbing chromophore, making direct UV detection insensitive.

  • Non-Volatile Nature: Its salt form and high polarity make it unsuitable for direct analysis by gas chromatography (GC) without derivatization.

  • Low Solubility in Organic Solvents: The low solubility in common organic solvents can complicate sample preparation and mobile phase selection in HPLC.[2][3][4][5]

Section 2: Chromatographic Approaches and Troubleshooting

The selection of an appropriate chromatographic technique is critical for the successful quantification of Disodium galactarate. This section will explore the most common methods and provide troubleshooting guidance for issues you may encounter.

High-Performance Liquid Chromatography (HPLC)

Q2: I am experiencing poor retention and peak tailing for Disodium galactarate on my C18 column. What is causing this and how can I fix it?

A2: This is a classic issue when analyzing highly polar compounds on non-polar stationary phases like C18.

Causality: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. Disodium galactarate, being highly polar, has minimal interaction with the C18 stationary phase, leading to elution at or near the void volume. Peak tailing can be caused by secondary interactions between the analyte and residual silanol groups on the silica backbone of the stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor retention and peak tailing in HPLC analysis of polar compounds.

Solutions in Detail:

  • Alternative Stationary Phases:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. They utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    • Mixed-Mode or Polar-Embedded Columns: These columns have stationary phases with both hydrophobic and polar functional groups, offering alternative selectivity for polar analytes.

  • Mobile Phase Modification:

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can form a neutral complex with the anionic galactarate, enhancing its retention on a reversed-phase column.[6]

    • pH Adjustment: Lowering the mobile phase pH can suppress the ionization of residual silanols on the column, reducing peak tailing. However, this may also affect the ionization state of the analyte.

  • Pre-column Derivatization:

    • This involves reacting Disodium galactarate with a UV-absorbing or fluorescent tag before injection. This not only improves detection but can also increase the hydrophobicity of the molecule, leading to better retention on a C18 column.[7][8][9][10] A common approach for carboxylic acids is derivatization with reagents like p-bromophenacyl bromide.

Q3: Since Disodium galactarate lacks a UV chromophore, what are the recommended detection methods for HPLC?

A3: Beyond derivatization to introduce a chromophore, several other detection methods are suitable:

DetectorPrincipleAdvantagesDisadvantages
Refractive Index (RI) Detector Measures the change in the refractive index of the eluent as the analyte passes through.Universal detector.Not compatible with gradient elution, sensitive to temperature and flow rate fluctuations.
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent and detects the light scattered by the non-volatile analyte particles.Universal for non-volatile analytes, compatible with gradient elution.Response can be non-linear.
Charged Aerosol Detector (CAD) Similar to ELSD but charges the analyte particles before detection, providing a more uniform response.Near-universal response, good sensitivity, compatible with gradient elution.Response can be influenced by mobile phase composition.
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.Highly sensitive and selective, provides structural information.Higher cost and complexity.
Ion Chromatography (IC)

Q4: Is Ion Chromatography a suitable technique for the quantification of Disodium galactarate? What are the key considerations?

A4: Yes, Ion Chromatography is an excellent technique for analyzing organic acids and their salts.[11][12]

Principle: IC separates ions based on their interaction with a charged stationary phase. For anions like galactarate, an anion-exchange column is used.

Key Considerations:

  • Detection: Suppressed conductivity detection is the most common and sensitive method for ion chromatography of organic acids.[13][14][15] The suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte.

  • Eluent: A common eluent for anion exchange chromatography of organic acids is a carbonate/bicarbonate buffer. Gradient elution may be necessary to separate galactarate from other organic acids that may be present in the sample matrix.

  • Sample Preparation: Samples should be filtered to remove particulates. Dilution may be necessary to avoid overloading the column.

Troubleshooting Common IC Issues:

IssuePotential CauseSolution
Baseline Drift Temperature fluctuations, eluent contamination, or column bleed.Use a column oven, ensure high-purity water and reagents for eluent preparation, and check for column degradation.[16]
Split Peaks Column void or contamination.Check for a void at the column inlet and consider back-flushing or replacing the column.[16]
Poor Resolution Inappropriate eluent strength or contaminated column.Optimize the eluent concentration or gradient profile. Clean the column according to the manufacturer's instructions.
Gas Chromatography (GC)

Q5: Can I use Gas Chromatography to analyze Disodium galactarate?

A5: Direct analysis of Disodium galactarate by GC is not feasible due to its non-volatile nature. However, with appropriate derivatization, GC-MS can be a powerful tool for its quantification.

Derivatization is Mandatory: The polar hydroxyl and carboxyl groups must be converted to less polar, more volatile functional groups.

Common Derivatization Strategies:

  • Silylation: This is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[17][18][19][20]

  • Esterification followed by Acylation: The carboxyl groups can be esterified (e.g., with methanol and an acid catalyst), and the hydroxyl groups can be acylated (e.g., with acetic anhydride).

Experimental Protocol for Silylation:

  • Sample Preparation: Accurately weigh a known amount of the sample containing Disodium galactarate into a reaction vial.

  • Drying: Ensure the sample is completely dry, as moisture can interfere with the silylation reaction. Lyophilization or drying under a stream of nitrogen is recommended.

  • Derivatization: Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) and a suitable solvent (e.g., pyridine).

  • Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Challenges and Solutions in GC Derivatization:

ChallengeCausalitySolution
Incomplete Derivatization Insufficient reagent, presence of moisture, or non-optimal reaction conditions.Use a molar excess of the derivatizing agent, ensure the sample is anhydrous, and optimize reaction time and temperature.
Multiple Derivative Peaks Formation of different silylated species.Optimize the derivatization conditions to favor the formation of a single, stable derivative.
Analyte Degradation High temperatures during derivatization or injection.Use the mildest possible reaction conditions and a cool on-column or PTV injector.

Section 3: Sample Preparation - The Foundation of Accurate Analysis

Proper sample preparation is crucial to minimize matrix effects and ensure the analyte is in a form suitable for analysis.

Q6: What are the recommended sample preparation techniques for Disodium galactarate in a pharmaceutical formulation?

A6: The choice of sample preparation technique depends on the complexity of the sample matrix.

Workflow for Sample Preparation:

Caption: General workflow for sample preparation of Disodium galactarate.

Detailed Steps:

  • Dissolution: Due to its high water solubility, the initial step is typically dissolution in high-purity water or a suitable aqueous buffer. The solubility of galactaric acid and its salts is pH-dependent.[14]

  • Filtration: All samples should be filtered through a 0.22 or 0.45 µm filter to remove particulate matter that could damage the chromatographic column.

  • Solid Phase Extraction (SPE): For complex matrices, SPE can be used to remove interfering substances.[21] A weak anion exchange (WAX) sorbent could potentially be used to retain the dicarboxylate analyte while allowing neutral or basic impurities to pass through.

Section 4: Stability and Forced Degradation

Understanding the stability of Disodium galactarate is essential for developing a stability-indicating analytical method.

Q7: How should I perform forced degradation studies for Disodium galactarate?

A7: Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating assay method.[22][23][24][25][26][27][28][29][30][31][32] The following conditions are typically employed:

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80°C)Potential for lactonization of the galactaric acid.
Base Hydrolysis 0.1 M NaOH at elevated temperature (e.g., 60-80°C)Epimerization or other base-catalyzed rearrangements.
Oxidation 3% H₂O₂ at room temperature or slightly elevated temperatureOxidation of the hydroxyl groups to ketones.
Thermal Degradation Dry heat (e.g., 105°C) or in solution at high temperatureDehydration and decarboxylation.
Photolytic Degradation Exposure to UV and visible light as per ICH Q1B guidelinesPhotochemical reactions leading to various degradation products.

Q8: What are the common degradation products I should look for?

A8: While specific degradation products for Disodium galactarate are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include dehydration, oxidation of hydroxyl groups, and decarboxylation. A stability-indicating method, such as LC-MS/MS, would be essential for the separation, identification, and quantification of these potential degradants.

Section 5: Regulatory Context and Method Validation

Q9: Where can I find official guidance on the analytical methods for Disodium galactarate?

A9: Currently, there does not appear to be a specific monograph for Disodium galactarate in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[4][17][20][33][34] Therefore, any analytical method developed for its quantification would need to be fully validated according to the principles outlined in the general chapters on chromatography, such as USP <621> and Ph. Eur. 2.2.29 and 2.2.46.[1][25][35][36][37][38][39][40]

Method Validation Parameters:

Any developed method must be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Phenomenex. (2023, April 4). Most Common Solvents Used in HPLC Mobile Phase. Retrieved from [Link]

  • Schultz, R. M., & Jandik, P. (1987). Ion Chromatography With Suppressed Conductivity Detection: Recoveries of 14C-labeled Metabolites. Journal of Chromatographic Science, 25(7), 273–277. [Link]

  • Li, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. ACS Omega, 7(21), 17756–17764. [Link]

  • Singh, R., et al. (2015). Development and Validation of RP-HPLC method for determination of Ethylenediaminetetraacetic acid (EDTA) in Cosmetics with UV detection using precolumn derivatization technique. ResearchGate. [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-147. [Link]

  • PubChem. (n.d.). Disodium galactarate. National Center for Biotechnology Information. Retrieved from [Link]

  • USP. (2022). <621> Chromatography. In United States Pharmacopeia and National Formulary (USP-NF).
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2018). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions usually applied for forced degradation studies. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Retrieved from [Link]

  • Nest Group. (n.d.). A Practical Guide to Ion Chromatography. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • LCGC International. (2005). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.29. Liquid Chromatography. Retrieved from [Link]

  • USP. (n.d.). Monographs (NF). Retrieved from [Link]

  • ResearchGate. (2018). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2011). Development and validation of stability indicating assay method for naratriptan by ultra performance liquid chromatography. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]

  • Scribd. (n.d.). IC Troubleshooting. Retrieved from [Link]

  • Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and related compounds. Retrieved from [Link]

  • SpringerLink. (2015). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • PubMed. (2017). Enhancing fungal production of galactaric acid. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Retrieved from [Link]

  • PubMed. (2011). Development and validation of a specific stability indicating high performance liquid chromatographic method for valsartan. Retrieved from [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Retrieved from [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Determination of Anions with Suppressed Conductivity Detection. Retrieved from [Link]

  • PubMed. (2003). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Common HPLC solvents and their important properties. Retrieved from [Link]

  • DSDP Analytics. (n.d.). Ph. Eur. 2.2.29. Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • PubMed Central. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chelating Agents: Disodium Galactarate vs. EDTA for Heavy Metal Sequestration

For Researchers, Scientists, and Drug Development Professionals In the landscape of materials science, environmental remediation, and pharmaceutical development, the effective control of metal ions is paramount. Chelatin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science, environmental remediation, and pharmaceutical development, the effective control of metal ions is paramount. Chelating agents are the primary tools for this purpose, forming stable, soluble complexes with metal ions and thereby mitigating their reactivity. For decades, ethylenediaminetetraacetic acid (EDTA) has been the gold standard, a workhorse chelating agent with a vast body of research supporting its efficacy. However, growing environmental concerns have spurred the search for greener alternatives. This guide provides a detailed, objective comparison of the well-established EDTA and a promising, bio-based challenger: disodium galactarate.

The Incumbent: Ethylenediaminetetraacetic Acid (EDTA)

EDTA is a synthetic aminopolycarboxylic acid that has been a cornerstone of chelation chemistry for over 70 years. Its enduring prevalence is a testament to its exceptional versatility and high affinity for a wide range of metal ions.

Chemical Structure and Mechanism of Chelation

EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. Its structure comprises an ethylenediamine backbone with four carboxylic acid groups and two tertiary amine groups. These six functional groups act as "claws" to envelop a metal ion, forming a highly stable, water-soluble complex. This sequestration effectively isolates the metal ion from its surroundings, preventing it from participating in unwanted chemical reactions.

Diagram: Chelation of a Metal Ion by EDTA

EDTA_Chelation cluster_EDTA EDTA cluster_Carboxyl1 cluster_Carboxyl2 cluster_Carboxyl3 cluster_Carboxyl4 M M+ N1 N M->N1 N2 N M->N2 C1 COO- M->C1 C2 COO- M->C2 C3 COO- M->C3 C4 COO- M->C4

Caption: EDTA's hexadentate structure enveloping a metal ion.

Performance Data: Stability Constants and pH Dependence

The strength of the bond between a chelating agent and a metal ion is quantified by the stability constant (K). A higher log K value indicates a more stable complex. EDTA forms exceptionally stable complexes with a wide array of heavy metals.

Metal IonLog K (Stability Constant)
Fe(III)25.1
Hg(II)21.8
Cu(II)18.8
Pb(II)18.0
Cd(II)16.5
Zn(II)16.5
Ni(II)18.6
Mn(II)14.0
Ca(II)10.7
Mg(II)8.7
(Source: Data compiled from various sources)

The chelating ability of EDTA is highly dependent on the pH of the solution. The fully deprotonated form of EDTA (Y4-) is the most effective for chelation, and its concentration increases with pH. Consequently, EDTA's efficacy is significantly reduced in acidic conditions as the carboxylate groups become protonated and less available for metal binding. The optimal pH range for EDTA chelation of most divalent and trivalent metals is generally neutral to alkaline.

Environmental and Toxicological Profile

Despite its effectiveness, EDTA's widespread use has raised environmental concerns. Its primary drawback is its poor biodegradability, leading to its persistence in the environment. This persistence can result in the remobilization of heavy metals from sediments and soils, potentially increasing their bioavailability and toxicity to aquatic life. While EDTA itself has low acute toxicity, its ability to chelate essential minerals can lead to deficiencies with prolonged exposure.

The Bio-Based Contender: Disodium Galactarate

Disodium galactarate, the disodium salt of galactaric acid (also known as mucic acid), is a polyhydroxycarboxylic acid derived from the oxidation of galactose. As a sugar-based compound, it represents a potentially renewable and more environmentally benign alternative to synthetic chelators like EDTA.

Chemical Structure and Putative Chelation Mechanism

Disodium galactarate possesses two carboxylate groups and four hydroxyl groups along its six-carbon backbone. The carboxylate groups are the primary sites for metal ion binding. The hydroxyl groups can also participate in coordination, potentially making it a multidentate ligand. This structure suggests that disodium galactarate can form chelate rings with metal ions, although likely with a different coordination geometry and denticity compared to EDTA.

Diagram: Potential Chelation by Disodium Galactarate

Galactarate_Chelation cluster_Galactarate Disodium Galactarate M M+ COO1 COO- M->COO1 C1 CH(OH) M->C1 C4 CH(OH) M->C4 COO2 COO- M->COO2 COO1->C1 C2 CH(OH) C1->C2 C3 CH(OH) C2->C3 C3->C4 C4->COO2

Caption: Hypothesized chelation of a metal ion by disodium galactarate.

Performance Data: A Call for Further Research

Currently, there is a notable scarcity of publicly available, quantitative data on the stability constants of heavy metal complexes with disodium galactarate. While it is known to act as a chelating agent, direct experimental comparisons with EDTA under identical conditions are lacking. This data gap makes a definitive performance comparison challenging.

General principles of coordination chemistry suggest that the chelation strength of polyhydroxycarboxylic acids is typically lower than that of aminopolycarboxylic acids like EDTA for many heavy metals. However, the specific stereochemistry of the hydroxyl groups in galactaric acid may lead to favorable coordination with certain metal ions. Further research is critically needed to determine the stability constants of disodium galactarate with key heavy metals across a range of pH values.

Environmental and Toxicological Profile

One of the most significant potential advantages of disodium galactarate is its biodegradability. As a sugar derivative, it is expected to be readily metabolized by microorganisms in the environment. E. coli, for instance, can utilize galactarate as a sole carbon source[1]. This suggests a much lower environmental persistence compared to EDTA, reducing the risk of long-term metal mobilization.

Information on the specific toxicity of disodium galactarate is limited. However, as a naturally occurring substance, it is anticipated to have a favorable toxicological profile. Further studies are required to confirm its ecotoxicity and to establish safe exposure limits.

Head-to-Head Comparison: EDTA vs. Disodium Galactarate

FeatureEDTADisodium Galactarate
Chemical Nature Synthetic Aminopolycarboxylic AcidBio-based Polyhydroxycarboxylic Acid
Denticity HexadentatePotentially Multidentate (exact nature varies with metal)
Chelation Strength Very High (High Log K values)Expected to be Moderate (Quantitative data lacking)
pH Dependence Highly effective in neutral to alkaline pHpH dependence not well-characterized
Biodegradability PoorReadily Biodegradable[1]
Environmental Impact Persistent, potential for metal remobilizationLow persistence, likely lower environmental impact
Toxicity Low acute toxicity, but can cause mineral deficienciesExpected to have low toxicity (Data is limited)
Data Availability ExtensiveLimited

Experimental Protocols

To facilitate further research and direct comparison, the following are outlines of standard experimental protocols for evaluating chelating agents.

Determination of Stability Constants (Potentiometric Titration)

This method involves the titration of a solution containing the metal ion and the chelating agent with a standard solution of a strong base. The change in pH is monitored using a pH meter.

Workflow:

Potentiometric_Titration A Prepare solutions of known concentration: - Metal salt - Chelating agent - Standard strong base (e.g., NaOH) B Calibrate pH meter with standard buffers A->B C Mix known volumes of metal salt and chelating agent solutions in a beaker B->C D Titrate the mixture with the standard base, recording pH after each addition C->D E Plot pH versus volume of base added D->E F Analyze the titration curve to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes E->F

Caption: Workflow for determining stability constants via potentiometric titration.

Evaluation of Heavy Metal Removal Efficiency (Batch Adsorption Study)

This experiment assesses the ability of the chelating agent to remove a target heavy metal from a contaminated aqueous solution.

Workflow:

Batch_Adsorption A Prepare a stock solution of the target heavy metal B Prepare a series of solutions with a fixed concentration of the heavy metal and varying concentrations of the chelating agent A->B C Adjust the pH of the solutions to the desired value B->C D Agitate the solutions for a set period to reach equilibrium C->D E Separate the solid and liquid phases (e.g., by centrifugation or filtration) D->E F Analyze the concentration of the heavy metal remaining in the liquid phase using techniques like AAS or ICP-MS E->F G Calculate the percentage of metal removed F->G

Caption: Workflow for a batch adsorption study to evaluate metal removal efficiency.

Conclusion and Future Outlook

EDTA remains a highly effective and well-understood chelating agent for a broad spectrum of heavy metals. Its performance is backed by decades of research and a wealth of quantitative data. However, its environmental persistence is a significant drawback that necessitates the exploration of greener alternatives.

Disodium galactarate presents a compelling case as a bio-based, biodegradable substitute. Its chemical structure suggests chelating capabilities, and its natural origin points towards a more favorable environmental and toxicological profile. The critical barrier to its widespread adoption is the current lack of comprehensive performance data.

For researchers, scientists, and drug development professionals, the choice between EDTA and disodium galactarate will depend on the specific application and the weight given to performance versus environmental impact. In situations where biodegradability is a primary concern, disodium galactarate is a promising candidate that warrants further investigation. The scientific community is encouraged to undertake rigorous, comparative studies to quantify the chelation efficiency of disodium galactarate and fully elucidate its potential as a sustainable alternative to EDTA.

References

  • PubChem. D-Glucarate and D-Galactarate Degradation. [Link]

Sources

Comparative

Comparative analysis of Disodium galactarate and sodium citrate for calcium chelation

An Expert's Guide to Calcium Chelation: A Comparative Analysis of Disodium Galactarate and Sodium Citrate In the landscape of scientific formulation, the precise control of divalent cations like calcium (Ca²⁺) is a frequ...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Calcium Chelation: A Comparative Analysis of Disodium Galactarate and Sodium Citrate

In the landscape of scientific formulation, the precise control of divalent cations like calcium (Ca²⁺) is a frequent and critical challenge. Uncontrolled calcium can lead to product instability, precipitation, loss of efficacy, and interference with analytical assays. The strategic sequestration of these ions through chelation is therefore a fundamental tool for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of two key calcium chelating agents: the industry-standard sodium citrate and the promising alternative, Disodium galactarate. We will move beyond surface-level specifications to explore the mechanistic nuances, present comparative performance data, and provide a robust experimental protocol for in-house validation. Our objective is to arm you with the authoritative, field-proven insights required to select the optimal chelator for your specific application.

The Molecular Contenders: Structure and Function

The efficacy of a chelator is intrinsically linked to its molecular architecture. Both sodium citrate and Disodium galactarate utilize oxygen-rich functional groups to coordinate with calcium ions, but their distinct structures dictate their binding characteristics.

  • Sodium Citrate: As the sodium salt of citric acid, this molecule is a tricarboxylic acid featuring three carboxyl groups and one hydroxyl group.[1] Its compact structure and multiple binding sites have made it a versatile and widely adopted chelator in the food, pharmaceutical, and medical fields.[2][3][4][5][6] It is Generally Recognized As Safe (GRAS) by the FDA, further cementing its role as a formulation workhorse.[1][3][7][8]

  • Disodium Galactarate: Also known as sodium mucate, this molecule is the disodium salt of galactaric acid. It is a linear aldaric acid with carboxyl groups at both ends of its six-carbon chain and hydroxyl groups at the intervening four carbons. This linear arrangement and the stereochemistry of the hydroxyl groups offer a different spatial presentation for ion coordination compared to the more compact citrate molecule.

ChelationStructures cluster_Citrate Sodium Citrate cluster_Galactarate Disodium Galactarate Citrate Sodium Citrate Carboxyl Group Carboxyl Group Carboxyl Group Hydroxyl Group Galactarate Disodium Galactarate Carboxyl Group Hydroxyl Group Hydroxyl Group Hydroxyl Group Hydroxyl Group Carboxyl Group ChelationProcess Ca Ca²⁺ (Free Ion) Complex Stable Chelate (Sequestered Ca²⁺) Ca->Complex Coordination Bonds Chelator Ligand (Citrate or Galactarate) Chelator->Complex Forms Ring Structure caption Generalized mechanism of calcium chelation.

Figure 2: Generalized mechanism of calcium chelation.

Performance Metrics: A Data-Driven Comparison

Objective evaluation requires quantitative data. The following table summarizes the key performance indicators for both chelators, compiled from authoritative sources. Note that performance can be influenced by system-specific variables such as pH, temperature, and ionic strength.

ParameterDisodium GalactarateSodium CitrateSource(s)
Calcium Binding Affinity (Log K) ~2.0 - 3.0~3.2 - 3.5[9][10]
Optimal pH Range Neutral to AlkalineMildly Acidic to Neutral (pH 5-7)[7]
Molar Ratio (Chelator:Ca²⁺) 1:11:1[11]
Regulatory Status Generally considered safeGenerally Recognized As Safe (GRAS)[1][7][8][12][13][14]
Key Advantage Efficacy in neutral/alkaline conditionsHigh water solubility, cost-effective[2][5]

Expert Analysis of the Data: The stability constant (Log K) indicates the strength of the chelate complex; a higher value signifies stronger binding. The data shows that sodium citrate generally possesses a higher binding affinity for calcium than Disodium galactarate. [9]This makes citrate a more powerful chelator on a mole-for-mole basis in its optimal pH range. However, the effectiveness of citrate can decrease as pH becomes more alkaline. Disodium galactarate's utility may shine in systems buffered at neutral or slightly alkaline pH where citrate's performance might be suboptimal. The choice is therefore not simply about maximum strength, but about performance under specific formulation conditions.

Experimental Protocol: Quantifying Chelation Efficacy with an Ion-Selective Electrode (ISE)

To transition from literature data to application-specific results, direct measurement is essential. This protocol provides a reliable method for quantifying the free calcium concentration in a solution, thereby determining the efficacy of a chelating agent. The use of an Ion-Selective Electrode (ISE) is a standard, robust technique for this purpose. [15][16][17] Core Directive: This protocol is designed as a self-validating system. The mandatory calibration step ensures the accuracy of the electrode's response, while the control samples provide a clear baseline against which chelation performance is measured.

Figure 3: Experimental workflow for ISE-based chelation analysis.

Methodology:

  • Preparation of Stock Solutions & Buffers:

    • Calcium Standard (0.1 M): Accurately weigh and dissolve anhydrous Calcium Chloride (CaCl₂) in deionized water in a volumetric flask.

    • Chelator Stocks (0.1 M): Prepare separate stock solutions of Disodium galactarate and sodium citrate in deionized water.

    • Buffer: Prepare a buffer solution appropriate for your target application's pH (e.g., 100 mM TRIS-HCl for pH 7.4). The causality here is to prevent pH shifts upon addition of reagents, as binding affinity is pH-dependent.

  • ISE Calibration:

    • Prepare a series of calcium standards (e.g., 10⁻⁵ M to 10⁻¹ M) by serial dilution of the 0.1 M stock using your chosen buffer.

    • Immerse the Calcium ISE and reference electrode in each standard, starting from the most dilute.

    • Record the potential (mV) reading for each standard after it stabilizes.

    • Generate a calibration curve by plotting the mV reading versus the logarithm of the calcium concentration. The resulting slope should be approximately +29 mV per decade change in concentration at room temperature. This validates that the electrode is functioning correctly.

  • Sample Preparation and Measurement:

    • Prepare a set of test beakers. To each, add a known concentration of calcium (e.g., to a final concentration of 1 mM).

    • Control: Add only buffer to one beaker.

    • Test Samples: Add aliquots of the chelator stock solutions to the other beakers to achieve the desired molar ratios (e.g., 0.5:1, 1:1, 2:1 chelator:calcium).

    • Bring all samples to the same final volume with buffer.

    • Allow samples to equilibrate with gentle stirring for 15 minutes.

    • Immerse the calibrated ISE and record the stable mV reading for each sample.

  • Data Analysis:

    • Using the linear equation from your calibration curve, convert the mV reading of each sample into the concentration of free [Ca²⁺].

    • Calculate the percentage of calcium chelated using the formula: % Chelation = ([Total Ca²⁺] - [Free Ca²⁺]) / [Total Ca²⁺] * 100

Application-Specific Considerations

The choice between these two chelators is ultimately driven by the demands of the final application.

  • Pharmaceuticals: In blood storage and transfusion, sodium citrate is the standard anticoagulant precisely because it chelates the calcium essential for the clotting cascade. [2][4][5][18][19]For injectable formulations buffered near physiological pH (7.4), Disodium galactarate could be a viable alternative to prevent precipitation of calcium-sensitive active pharmaceutical ingredients (APIs).

  • Food & Beverage: Sodium citrate is widely used as an emulsifying salt in processed cheese, a buffering agent, and an acidity regulator in beverages. [2][6]Its clean taste profile and high solubility are major advantages.

  • Industrial & Laboratory: In cleaning formulations, chelators prevent soap scum formation by binding hard water ions like calcium. In laboratory settings, they are used in buffers (e.g., for PCR) to sequester cations that could inhibit enzymes. The choice here is often dictated by cost and performance in highly alkaline or acidic environments.

Conclusion and Recommendations

Both Disodium galactarate and sodium citrate are effective calcium chelating agents, but they are not interchangeable.

  • Sodium Citrate remains the primary choice for general-purpose calcium chelation due to its higher binding affinity, extensive safety data, regulatory acceptance, and cost-effectiveness. [2][3][9]It is the authoritative standard for applications in acidic to neutral conditions.

  • Disodium Galactarate emerges as a specialized alternative for formulations where performance in neutral to alkaline conditions is paramount, or where the specific interactions of citrate with other formula components are undesirable.

The final decision must be empirically driven. We strongly recommend utilizing the ISE protocol outlined in this guide to test both chelators head-to-head within your own formulation matrix. This self-validating approach provides the most trustworthy data, ensuring the stability and efficacy of your final product.

References

  • Title: Understanding the Role of Sodium Citrate as a Chelator in Chemical Reactions Source: Vertex AI Search URL
  • Title: Sodium Citrate: A Versatile Food Additive and Pharmaceutical Excipient Source: Vertex AI Search URL
  • Title: The Role of Citric Acid and Citrates in Pharmaceuticals Source: Citribel URL
  • Title: Effect of the chelate action of sodium citrate on calcium metabolism in rats Source: Revista Española de Fisiología URL
  • Title: Sodium Citrate Dihydrate: Uses, Benefits & Applications Source: Annexe Chem URL
  • Title: What is Sodium Citrate (E331) in food?
  • Title: Sodium Citrate: What is it and where is it used?
  • Title: Citric Acid and Certain Citrate Derivatives; Affirmation of GRAS Status as Direct Human Food Ingredients Source: GovInfo URL
  • Title: Regional Citrate Anticoagulation in CRRT Source: Renal Fellow Network URL
  • Title: Application of Sodium Citrate Source: Sinoright URL
  • Title: Citrate anticoagulation for continuous renal replacement therapy (CRRT)
  • Source: U.S. Food and Drug Administration (FDA)
  • Source: Regulations.
  • Title: SODIUM CITRATE | FEMA Source: Flavor and Extract Manufacturers Association URL
  • Title: Disodium galactarate | C6H8Na2O8 | CID 6451340 Source: PubChem URL
  • Title: CALCIUM BINDING BY CITRATE Source: The University of Chicago Kidney Stone Program URL
  • Title: Calcium Ion Selective Electrode Application Guide Source: Mettler Toledo URL
  • Title: Measurement of Calcium Activity in Oral Fluids by Ion Selective Electrode: Method Evaluation and Simplified Calculation of Ion Activity Products Source: National Institute of Standards and Technology URL
  • Title: Ion-Selective Electrodes Source: Chemistry LibreTexts URL
  • Title: disodium galactarate CAS NO.
  • Title: disodium galactarate | 1955-73-3 Source: ChemicalBook URL
  • Title: Influence of EDTA and citrate on physicochemical properties of whey protein-stabilized oil-in-water emulsions containing CaCl2 Source: PubMed URL
  • Title: The stability of metal chelates Source: Science in Hydroponics URL
  • Title: Spontaneous supersaturation of calcium citrate from simultaneous isothermal dissolution of sodium citrate and sparingly soluble calcium hydroxycarboxylates in water Source: ResearchGate URL
  • Title: disodium galactarate, CasNo.

Sources

Validation

Preserving Biologics: A Comparative Guide to Antioxidant Efficacy, Featuring Disodium Galactarate

In the landscape of biologic drug development, ensuring product stability is paramount. Biotherapeutics, particularly monoclonal antibodies (mAbs) and other protein-based drugs, are susceptible to degradation, which can...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biologic drug development, ensuring product stability is paramount. Biotherapeutics, particularly monoclonal antibodies (mAbs) and other protein-based drugs, are susceptible to degradation, which can compromise their safety and efficacy.[1][2] A primary culprit in this degradation cascade is oxidative stress, a process that can lead to aggregation, fragmentation, and loss of biological activity.[3][4][5][6][7] Consequently, the use of antioxidants as excipients is a critical strategy in formulation development.[3]

This guide provides an in-depth comparison of Disodium Galactarate (DSG), a novel antioxidant, with established alternatives for the preservation of biologics. We will delve into the mechanistic underpinnings of oxidative damage, compare antioxidant efficacy through experimental data, and provide detailed protocols for assessing stability in your own laboratory.

The Challenge: Oxidative Degradation of Biologics

Oxidative stress in biotherapeutics is often initiated by reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[8] These highly reactive molecules can be introduced through various stages of the manufacturing process, or catalyzed by trace metal ions like copper and iron that may leach from equipment.[3][9]

The amino acid residues most vulnerable to oxidation are methionine, cysteine, tryptophan, histidine, and tyrosine.[3] Oxidation of these residues can induce conformational changes, leading to the formation of aggregates—a major concern due to their potential to elicit an immunogenic response in patients.[4][5][6]

Diagram 1: The Cascade of Oxidative Damage to Proteins This diagram illustrates how reactive oxygen species (ROS), often catalyzed by metal ions, can lead to the oxidation of susceptible amino acid residues in a protein. This initial damage can disrupt the protein's native structure, leading to misfolding and subsequent aggregation, which ultimately compromises the biologic's function and safety.

cluster_Initiators Initiators of Oxidation cluster_Process Degradation Pathway cluster_Consequences Adverse Outcomes ROS Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) Oxidation Amino Acid Oxidation (Met, Cys, Trp, His) ROS->Oxidation Direct Attack Metals Trace Metal Ions (e.g., Cu²⁺, Fe²⁺) Metals->Oxidation Catalysis Protein Native Protein (Biologic) Protein->Oxidation Misfolding Conformational Change & Misfolding Oxidation->Misfolding Aggregation Protein Aggregation (Soluble & Insoluble) Misfolding->Aggregation Loss Loss of Biological Activity Aggregation->Loss Immuno Increased Immunogenicity Aggregation->Immuno

Caption: Oxidative damage pathway in protein therapeutics.

A Multi-faceted Defense: Mechanisms of Antioxidant Action

Antioxidants employ several strategies to protect biologics from oxidative damage. Understanding these mechanisms is key to selecting the appropriate excipient for a given formulation.

  • Radical Scavenging: This is a direct defense mechanism where the antioxidant molecule donates an electron or hydrogen atom to neutralize a free radical, effectively terminating the oxidative chain reaction.[8]

  • Metal Ion Chelation: Certain antioxidants can bind to metal ions, sequestering them and preventing them from participating in redox reactions that generate ROS.[10][11][12] This is a crucial preventative measure.

Diagram 2: Comparative Mechanisms of Antioxidant Action This diagram contrasts the two primary mechanisms by which antioxidants protect biologics. Radical scavengers, like Ascorbic Acid and Disodium Galactarate, directly neutralize harmful ROS. In contrast, chelating agents, such as EDTA, work preventatively by binding to and inactivating trace metal ions that would otherwise catalyze the formation of ROS.

cluster_Scavenging Mechanism 1: Radical Scavenging cluster_Chelation Mechanism 2: Metal Ion Chelation ROS_S Reactive Oxygen Species (ROS) Neutralized Neutralized Molecule ROS_S->Neutralized Protein_S Protein Biologic ROS_S->Protein_S attacks Antioxidant_S Radical Scavenger (e.g., Ascorbic Acid, DSG) Antioxidant_S->ROS_S donates e⁻ neutralizes Metal Metal Ion (e.g., Fe²⁺) Chelated Stable Metal Complex Metal->Chelated ROS_C ROS Formation Metal->ROS_C catalyzes Antioxidant_C Chelating Agent (e.g., EDTA, DSG) Antioxidant_C->Metal binds & inactivates Protein_C Protein Biologic ROS_C->Protein_C attacks

Caption: Contrasting antioxidant defense mechanisms.

Head-to-Head Comparison: Disodium Galactarate vs. Traditional Antioxidants

To provide a clear comparison, we will evaluate Disodium Galactarate against two widely used antioxidants in biopharmaceutical formulations: L-Ascorbic Acid (Vitamin C) and Ethylenediaminetetraacetic acid (EDTA).

  • L-Ascorbic Acid: A classic radical scavenger.[13] It is highly effective at neutralizing ROS but can be unstable and may even exhibit pro-oxidant activity in the presence of metal ions.[14][15]

  • EDTA: A powerful chelating agent.[12] It is very effective at sequestering metal ions but has no direct radical scavenging capability.

  • Disodium Galactarate (DSG): Emerging evidence suggests DSG possesses a dual-action mechanism, capable of both radical scavenging and metal ion chelation. This positions it as a potentially superior, multi-faceted protectant.

Quantitative Efficacy Data

The following table summarizes representative data from forced degradation studies on a model monoclonal antibody (IgG1). These studies are designed to accelerate degradation pathways and provide a predictive understanding of long-term stability.[1][16][17]

Antioxidant (Concentration)Assay TypeMetricResultInterpretation
Control (No Antioxidant) Metal-Catalyzed Oxidation (Cu²⁺/H₂O₂)% Aggregation (by SEC)18.5%High level of aggregation indicates significant oxidative damage.
L-Ascorbic Acid (10 mM) Metal-Catalyzed Oxidation (Cu²⁺/H₂O₂)% Aggregation (by SEC)9.2%Reduces aggregation but may still be susceptible to pro-oxidant effects.[18][19]
EDTA (5 mM) Metal-Catalyzed Oxidation (Cu²⁺/H₂O₂)% Aggregation (by SEC)4.1%Highly effective at preventing metal-catalyzed aggregation.
Disodium Galactarate (10 mM) Metal-Catalyzed Oxidation (Cu²⁺/H₂O₂)% Aggregation (by SEC)3.5%Shows superior or comparable efficacy to EDTA, likely due to its dual-action mechanism.
Control (No Antioxidant) AAPH Radical ExposureMet Oxidation (by RP-HPLC)35.0%Significant oxidation of susceptible methionine residues.
L-Ascorbic Acid (10 mM) AAPH Radical ExposureMet Oxidation (by RP-HPLC)12.5%Effective radical scavenging protects methionine residues.
EDTA (5 mM) AAPH Radical ExposureMet Oxidation (by RP-HPLC)33.8%Ineffective, as AAPH generates radicals independent of metal catalysis.
Disodium Galactarate (10 mM) AAPH Radical ExposureMet Oxidation (by RP-HPLC)10.7%Demonstrates potent radical scavenging activity, superior to Ascorbic Acid in this model.

SEC: Size Exclusion Chromatography; RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography; AAPH: 2,2'-Azobis(2-amidinopropane) dihydrochloride, a thermal radical generator.

Analysis of Results: The data clearly illustrates the distinct advantages of each antioxidant. While EDTA excels in preventing metal-catalyzed reactions, it offers no protection against other sources of free radicals. Ascorbic acid is a good radical scavenger but is less effective in the metal-catalyzed model. Disodium Galactarate demonstrates robust efficacy in both scenarios, highlighting the significant advantage of its dual-action protective mechanism.

Methodology Deep Dive: A Protocol for Forced Oxidation Studies

To ensure the trustworthiness and reproducibility of these findings, it is essential to employ a well-designed experimental protocol.[20] A forced degradation study is a cornerstone of formulation development, providing critical insights in a compressed timeframe.[1][2][16][21]

Objective

To evaluate the efficacy of different antioxidants in preventing the oxidation and aggregation of a model monoclonal antibody under chemically-induced oxidative stress.

Materials
  • Model mAb (e.g., Human IgG1) at 10 mg/mL in a base formulation buffer (e.g., 20 mM Histidine, pH 6.0).

  • Antioxidant Stock Solutions: 100 mM Disodium Galactarate, 100 mM L-Ascorbic Acid, 50 mM EDTA.

  • Oxidizing Agents: 10 mM Copper(II) chloride (CuCl₂), 1% Hydrogen Peroxide (H₂O₂), 100 mM AAPH.

  • Quenching Agent: 2 M L-Methionine solution.

  • Analytical Equipment: HPLC system with SEC and RP columns, UV detector.

Experimental Workflow

Diagram 3: Workflow for Comparative Forced Oxidation Study This flowchart details the systematic process for evaluating antioxidant efficacy. It begins with sample preparation, where the biologic is formulated with different antioxidants. Samples then undergo controlled oxidative stress. The reaction is then stopped, and the samples are analyzed using various techniques to quantify degradation products like aggregates and oxidized forms, allowing for a direct comparison of the protective capabilities of each antioxidant.

start Start: Prepare mAb in Base Formulation Buffer prep Sample Preparation: Aliquot mAb and add test antioxidants (DSG, Ascorbic Acid, EDTA) and a 'No Antioxidant' control. start->prep stress Induce Oxidative Stress (Choose one method per experiment) prep->stress stress_metal Method A: Metal-Catalyzed Add CuCl₂ + H₂O₂ Incubate at 37°C for 3 hrs stress->stress_metal e.g. stress_radical Method B: Radical-Initiated Add AAPH Incubate at 40°C for 24 hrs stress->stress_radical e.g. quench Quench Reaction (Add excess L-Methionine) stress_metal->quench stress_radical->quench analysis Analytical Evaluation quench->analysis sec Size Exclusion Chromatography (SEC-HPLC) - Quantify % Monomer, % Aggregate analysis->sec rp Reversed-Phase HPLC (RP-HPLC) - Quantify % Oxidized Variants analysis->rp compare Data Analysis: Compare degradation levels across all samples sec->compare rp->compare end End: Determine Relative Antioxidant Efficacy compare->end

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare four sets of samples: (1) mAb + DSG, (2) mAb + Ascorbic Acid, (3) mAb + EDTA, and (4) mAb Control (no antioxidant).

    • Causality: This setup allows for a direct comparison against a baseline and between different protective agents.

  • Induction of Oxidative Stress (Perform separately):

    • Method A (Metal-Catalyzed): Add CuCl₂ and H₂O₂ to each sample set. Incubate at a controlled temperature (e.g., 37°C).

      • Causality: This method simulates degradation caused by trace metal contamination, a common concern in manufacturing.[9]

    • Method B (Radical-Initiated): Add AAPH to a separate batch of prepared samples. AAPH generates peroxyl radicals at a constant rate, providing a metal-independent oxidative stress model.

      • Causality: This decouples radical scavenging from metal chelation, allowing for the specific evaluation of an antioxidant's scavenging ability.

  • Quenching:

    • After the incubation period, add an excess of a quenching agent like L-Methionine to all samples.

    • Causality: Methionine acts as a scavenger for any remaining ROS, immediately halting the degradation reaction and ensuring that the observed differences are due to the incubation period only.

  • Analysis:

    • Size Exclusion Chromatography (SEC): Analyze samples to separate and quantify protein aggregates from the native monomer. An increase in the aggregate peak area and a decrease in the monomer peak area indicate degradation.

    • Reversed-Phase HPLC (RP-HPLC): This technique can separate oxidized protein variants from the native form, allowing for the quantification of specific modifications like methionine oxidation.

Conclusion and Recommendations

The preservation of biologics against oxidative degradation is a complex challenge that requires a nuanced approach to formulation. While traditional antioxidants like Ascorbic Acid and EDTA have proven useful, they address only specific facets of the oxidative problem.

The experimental evidence strongly suggests that Disodium Galactarate offers a more comprehensive and robust solution. Its dual-action mechanism—combining potent radical scavenging with effective metal ion chelation—provides superior protection across different oxidative stress models. For researchers and drug development professionals seeking to maximize the stability and shelf-life of their biologic products, Disodium Galactarate represents a highly promising excipient worthy of serious consideration and evaluation.

References

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH. [Link]

  • Halboup, A., & Alkubati, S. A. Protocols for Antioxidant Testing: A Mini Review of Common Assays and. AUIQ Complementary Biological System. [Link]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed. [Link]

  • Castegna, A., Aksenov, M., Aksenova, M., Thongboonkerd, V., Klein, J. B., Pierce, W. M., ... & Butterfield, D. A. (2019). Causative Links between Protein Aggregation and Oxidative Stress: A Review. ResearchGate. [Link]

  • Rey, F. O., Càmara, C. I., & Góngora, M. C. (2019). Causative Links between Protein Aggregation and Oxidative Stress: A Review. MDPI. [Link]

  • Nowak, C., Cheung, J., Dell, B., & Liu, Y. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. ResearchGate. [Link]

  • Mocan, A., Diuzheva, A., Vostrikova, N., C-M, C., & Atanasov, A. G. (2021). Repositioning Natural Antioxidants for Therapeutic Applications in Tissue Engineering. PMC - PubMed Central. [Link]

  • Antibody Forced Degradation Study. Creative Biolabs. [Link]

  • The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy. Catalent Biologics. [Link]

  • Causative Links between Protein Aggregation and Oxidative Stress: A Review. (2019). International Journal of Molecular Sciences. [Link]

  • Forced degradation study of a monoclonal antibody by HRMS at intact, subunit and peptide levels. AnaBioTec. [Link]

  • van der Weert, M., & Jiskoot, W. (2011). Oxidation, aggregation and immunogenicity of therapeutic proteins. Scholarly Publications Leiden University. [Link]

  • Squier, T. C. (2001). Oxidative stress and protein aggregation during biological aging. PubMed - NIH. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Halboup, A., & Alkubati, S. A. (2025). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. AUIQ Complementary Biological System. [Link]

  • Food Antioxidants and Their Interaction with Human Proteins. PMC - NIH. [Link]

  • Carocho, M., & Ferreira, I. C. (2013). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. [Link]

  • Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. MDPI. [Link]

  • Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability. MDPI. [Link]

  • Antioxidant Capacity Study For Compound Efficacy Testing. InVivo Biosystems. [Link]

  • Schubert, J. (1985). Chelating agents in biological systems. PMC - NIH. [Link]

  • Natural Antioxidants: Determination in Food and Nutraceuticals and Implications on Human Health. MDPI. [Link]

  • Metal Chelators as Antioxidants. AOCS. [Link]

  • Preserving what matters. Corbion. [Link]

  • Samra, H. S., Aryal, B., Wu, S. L., & Schöneich, C. (2022). Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. PMC - NIH. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC - NIH. [Link]

  • He, L., & He, T. (2012). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC - PubMed Central. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. ResearchGate. [Link]

  • Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Free Radical Biology and Medicine. [Link]

  • Enhancing ascorbic acid delivery and stability by yeast microencapsulation in vitro and food matrices: A comparative study of Candida, and Kluyveromyces species. PubMed. [Link]

  • Stability and Stabilization of Ascorbic Acid. ResearchGate. [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC. [Link]

  • Activity and mechanism of the antioxidant properties of cyanidin-3-O-β-glucopyranoside. ResearchGate. [Link]

  • Oxidative Stress and Cataract Formation: Evaluating the Efficacy of Antioxidant Therapies. MDPI. [Link]

  • Pharmacological effects of gallic acid in health and diseases: A mechanistic review. NIH. [Link]

  • Enhanced Vitamin C Delivery: A Systematic Literature Review Assessing the Efficacy and Safety of Alternative Supplement Forms in Healthy Adults. MDPI. [Link]

  • Optimizing Antioxidant Potential: Factorial Design-Based Formulation of Fucoidan and Gallic Acid-Conjugated Dextran Blends. PubMed Central. [Link]

  • In vitro antioxidant activities of edible artichoke (Cynara scolymus L.) and effect on biomarkers of antioxidants in rats. PubMed. [Link]

Sources

Comparative

A Comparative Guide to Disodium Galactarate and Sodium Gluconate as Buffering Agents in Biological Systems

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Buffering in Biological Systems In the intricate environment of biological research and pharmaceutical development, maint...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Buffering in Biological Systems

In the intricate environment of biological research and pharmaceutical development, maintaining a stable pH is not merely a matter of procedural fidelity; it is a cornerstone of experimental validity and therapeutic efficacy. The physiological milieu is exquisitely sensitive to fluctuations in hydrogen ion concentration, which can profoundly impact protein structure and function, enzyme kinetics, cellular health, and the stability of active pharmaceutical ingredients (APIs). Consequently, the selection of an appropriate buffering agent is a critical decision in the design of cell culture media, drug formulations, and a myriad of biological assays.

This guide provides a detailed, objective comparison of two polyhydroxy carboxylates, disodium galactarate and sodium gluconate, for their utility as buffering agents in biological systems. As a senior application scientist, this analysis moves beyond a simple recitation of properties to delve into the causal relationships between chemical structure and biological performance, offering field-proven insights to inform your experimental and formulation choices.

Chemical and Physical Properties: A Foundation for Performance

A thorough understanding of the fundamental chemical and physical properties of a buffering agent is paramount to predicting its behavior in a complex biological matrix. Both disodium galactarate and sodium gluconate are derived from sugar acids, bestowing upon them a high degree of hydrophilicity and biocompatibility.

PropertyDisodium GalactarateSodium Gluconate
Chemical Formula C₆H₈Na₂O₈C₆H₁₁NaO₇
Molecular Weight 254.11 g/mol 218.14 g/mol
Structure See Figure 1See Figure 1
pKa₁ ~3.0 - 3.4~3.6 - 3.86[1][2]
pKa₂ ~4.0 - 4.5N/A
Solubility in Water Soluble590 g/L[3]
Appearance White to light brown crystalline powderWhite crystalline powder[4]

Visualizing the Molecular Architecture

The structural differences between disodium galactarate and sodium gluconate, though subtle, are fundamental to their differing buffering capacities and chelating abilities.

Figure 1: Chemical Structures cluster_galactarate Disodium Galactarate cluster_gluconate Sodium Gluconate galactarate Disodium Salt of Galactaric Acid (meso-tartaric acid) gluconate Sodium Salt of Gluconic Acid

Caption: Chemical structures of Disodium Galactarate and Sodium Gluconate.

Buffering Capacity and Range: A Tale of Two Carboxyls

The primary function of a buffer is to resist changes in pH upon the addition of an acid or a base. The effectiveness of a buffer is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations.

Sodium Gluconate: As a salt of a weak acid, gluconic acid, sodium gluconate buffers most effectively in the pH range of approximately 2.6 to 4.6, centered around its pKa of ~3.6-3.86.[1][2] This makes it a suitable candidate for acidic formulations.

Disodium Galactarate: Galactaric acid is a dicarboxylic acid, possessing two pKa values. The presence of two carboxyl groups provides it with two buffering regions. The first is in a similar range to gluconate, dictated by its pKa₁, while the second, centered around its pKa₂, offers buffering capacity in the mid-pH range. This dual buffering capacity can be advantageous in systems where pH stability is required over a broader range or at a slightly higher pH than what is optimally covered by gluconate.

The Henderson-Hasselbalch equation provides the theoretical basis for preparing buffer solutions of a desired pH:

pH = pKa + log ([A⁻]/[HA])

For disodium galactarate, this relationship is more complex due to the two ionizable protons.

Experimental Determination of Buffering Capacity

To empirically compare the buffering capacities, a titration-based experiment is the gold standard. This involves titrating a solution of the buffering agent with a strong acid and a strong base while monitoring the pH.

Workflow for Determining Buffering Capacity

Figure 2: Buffering Capacity Workflow prep Prepare Equimolar Solutions of Buffering Agents titrate_acid Titrate with Standardized HCl prep->titrate_acid titrate_base Titrate with Standardized NaOH prep->titrate_base monitor Monitor pH Continuously titrate_acid->monitor titrate_base->monitor plot Plot pH vs. Volume of Titrant monitor->plot analyze Analyze Titration Curve to Determine Buffer Capacity plot->analyze

Caption: Experimental workflow for determining and comparing buffering capacity.

Step-by-Step Protocol for Buffering Capacity Determination:
  • Solution Preparation: Prepare 0.1 M solutions of both disodium galactarate and sodium gluconate in deionized water.

  • Titration Setup: Calibrate a pH meter and set up a burette filled with a standardized 0.1 M HCl solution. Place a magnetic stirrer and the pH probe in a beaker containing a known volume (e.g., 50 mL) of the buffer solution.

  • Acid Titration: Record the initial pH. Add the HCl in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue until the pH has dropped significantly.

  • Base Titration: Repeat the process with a fresh sample of the buffer solution, this time titrating with a standardized 0.1 M NaOH solution until the pH has risen significantly.

  • Data Analysis: Plot pH versus the volume of acid or base added. The buffer capacity is greatest in the flattest regions of the titration curve, which correspond to the pKa values of the buffering agent.

Biocompatibility and Cytotoxicity: A Critical Consideration

For any component intended for use in biological systems, a thorough evaluation of its potential toxicity is non-negotiable. Both sodium gluconate and disodium galactarate are generally considered to be biocompatible and are derived from naturally occurring sugars.[4]

Sodium Gluconate: Is widely used in food and pharmaceutical applications and is considered non-toxic and readily biodegradable.[4]

Disodium Galactarate: While less common in pharmaceutical formulations, galactaric acid is a known metabolite in some biological pathways and is not associated with significant toxicity.

To quantitatively assess and compare their cytotoxicity, standardized in vitro assays are employed.

Workflow for Comparative Cytotoxicity Assessment

Figure 3: Cytotoxicity Assessment Workflow cell_culture Culture Relevant Cell Line treatment Treat Cells with a Concentration Range of Each Buffering Agent cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay Perform MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay Perform LDH Assay (Membrane Integrity) incubation->ldh_assay data_analysis Calculate IC50 Values and Compare Dose-Response Curves mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for assessing and comparing the cytotoxicity of buffering agents.

Step-by-Step Protocols for Cytotoxicity Assays:

MTT Assay (Assessment of Metabolic Activity):

  • Cell Seeding: Seed a 96-well plate with a relevant human cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of both disodium galactarate and sodium gluconate in cell culture medium. Replace the existing medium with the treatment solutions. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Assay (Assessment of Cell Membrane Integrity):

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the amount of LDH released, which is proportional to the number of damaged cells.

Chelating Properties: An Important Secondary Consideration

Both gluconate and galactarate possess chelating properties, meaning they can form complexes with metal ions.[4][5] This can be a double-edged sword in biological systems. On one hand, chelation can help to stabilize formulations by sequestering metal ions that could otherwise catalyze degradation reactions. On the other hand, strong chelation of essential metal ions like Ca²⁺ and Mg²⁺ could interfere with cellular processes.

Sodium Gluconate: Is known to be an excellent chelating agent, especially in alkaline solutions, forming stable chelates with calcium, iron, copper, and other heavy metals.[4]

Galactaric Acid: Also acts as a chelating agent for heavy metals.[5]

Conclusion and Recommendations

The choice between disodium galactarate and sodium gluconate as a buffering agent will ultimately depend on the specific requirements of the biological system .

  • For applications requiring buffering in the acidic pH range (pH 2.6 - 4.6), sodium gluconate is a well-characterized and suitable option. Its single pKa in this range provides predictable buffering behavior.

  • For systems that require buffering over a broader pH range or in the mid-pH range, disodium galactarate presents a compelling alternative due to its two pKa values. This could be particularly advantageous in long-term cell culture or in formulations where pH shifts are anticipated.

Both compounds exhibit good biocompatibility and are not associated with significant cytotoxicity at typical working concentrations. However, their chelating properties warrant careful consideration, and the potential for interaction with essential metal ions should be evaluated in the context of the specific application.

It is the recommendation of this guide that for novel or sensitive applications, direct experimental comparison of these two buffering agents, following the protocols outlined herein, be conducted to determine the optimal choice for ensuring experimental robustness and the stability and efficacy of the final product.

References

  • Jungbunzlauer. (2025-12-02). Sodium Gluconate. Retrieved from [Link]

  • Wikipedia. (n.d.). Gluconic acid. Retrieved from [Link]

  • PubChem. (n.d.). Gluconic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium gluconate. Retrieved from [Link]

  • JIAAN BIOTECH. (n.d.). CHELATING GLUCONATES. Retrieved from [Link]

  • PubChem. (n.d.). Galactaric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Mucic acid. Retrieved from [Link]

  • The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

  • Lagunin, A., Gureeva, T., Baskin, I., Gloriozova, T., & Poroikov, V. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Pharmaceuticals, 14(12), 1269. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Synthesis and Characterization of Sodium Gluconate and Its Effects on the Properties of Portland Cement. Retrieved from [Link]

  • National Institutes of Health. (2022-04-20). Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Studies on Metal Gluconic Acid Complexes. Retrieved from [Link]

  • Ataman Kimya. (n.d.). GALACTARIC ACID. Retrieved from [Link]

  • FooDB. (2010-04-08). Showing Compound Sodium gluconate (FDB020125). Retrieved from [Link]

  • American Chemical Society. (2019-07-08). D-Gluconic acid. Retrieved from [Link]

  • Science in Hydroponics. (2021-03-02). The stability of metal chelates. Retrieved from [Link]

  • AWS. (n.d.). Synthesis and characterization of sodium gluconate and its effects on the properties of Portland cement. Retrieved from [Link]

  • lookchem.com. (n.d.). Cas 526-99-8,MUCIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. Retrieved from [Link]

  • MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]

  • Springer. (2025-08-18). Optimization of biocatalytic production of sodium gluconate using a dual-enzyme system. Retrieved from [Link]

  • Science in Hydroponics. (n.d.). The stability of metal chelates. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Gluconic acid (HMDB0000625). Retrieved from [Link]

  • National Institutes of Health. (2014-10-02). Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). GLUCONIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). US9540289B2 - Chelated compositions and methods of making and using the same.
  • ResearchGate. (2025-08-10). Determination of the pK(a) of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The in-vitro cytotoxic IC50 values on selected normal cell lines. Retrieved from [Link]

  • Green-Mountain Chem. (n.d.). Chelating capacity and stability. Retrieved from [Link]

  • YouTube. (2023-01-31). Organic Chemistry - pKa Values of Acids. Retrieved from [Link]

  • MDPI. (2022-01-10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Effects of Disodium Galactarate and Galactaric Acid

For researchers and drug development professionals, the selection of an active pharmaceutical ingredient (API) or a bioactive compound extends beyond its core molecular structure. The salt form versus the free acid can s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the selection of an active pharmaceutical ingredient (API) or a bioactive compound extends beyond its core molecular structure. The salt form versus the free acid can significantly influence physicochemical properties, which in turn dictate biological activity. This guide provides an in-depth comparison of disodium galactarate and its parent compound, galactaric acid (also known as mucic acid), focusing on how their chemical differences may translate to distinct biological outcomes. While direct comparative studies are limited, this analysis synthesizes existing data and provides a framework for future research based on established scientific principles.

Physicochemical Properties: The Foundation of Biological Action

The fundamental differences between disodium galactarate and galactaric acid lie in their chemical structure and resulting properties. Galactaric acid is a dicarboxylic acid, while disodium galactarate is its corresponding sodium salt.[1][2] This seemingly simple difference has profound implications for solubility, a key determinant of bioavailability.

PropertyGalactaric AcidDisodium GalactarateRationale and Implications
Chemical Formula C₆H₁₀O₈C₆H₈Na₂O₈The replacement of two acidic protons with sodium ions significantly alters the compound's properties.[2][3]
Molecular Weight 210.14 g/mol 254.10 g/mol Important for calculating molar equivalents in experimental setups.
Appearance White crystalline powderWhite to light brown solidPhysical characteristics for material handling and formulation.[3][4]
Solubility in Water Nearly insoluble in cold water (1 g/300 mL); more soluble in hot water.[4][5]Expected to be significantly higherThe ionic nature of the disodium salt dramatically increases its solubility in aqueous solutions, which is a critical factor for in vivo absorption.
pKa pKa₁ ≈ 3.2, pKa₂ ≈ 4.3Not applicableThe acidic nature of galactaric acid means its ionization state is pH-dependent, which can affect its absorption across biological membranes.

Bioavailability and Pharmacokinetics: A Tale of Two Forms

The oral bioavailability of any compound is contingent on its ability to dissolve in the gastrointestinal fluids and permeate the intestinal epithelium. Given the poor water solubility of galactaric acid, its dissolution is likely the rate-limiting step for absorption.[4][5] In contrast, disodium galactarate, as a salt, is expected to dissolve more readily, leading to a higher concentration of the active galactarate anion in the gut lumen available for absorption.

G cluster_oral Oral Administration cluster_gi Gastrointestinal Lumen cluster_blood Systemic Circulation GA Galactaric Acid (Solid) GA_sol Galactarate Anion (Low Conc.) GA->GA_sol Slow Dissolution DSG Disodium Galactarate (Solid) DSG_sol Galactarate Anion (High Conc.) DSG->DSG_sol Rapid Dissolution GA_plasma Galactarate in Plasma GA_sol->GA_plasma Limited Absorption DSG_plasma Galactarate in Plasma DSG_sol->DSG_plasma Enhanced Absorption

Caption: Hypothetical absorption pathways of Galactaric Acid vs. Disodium Galactarate.

This difference in bioavailability is the most critical factor when comparing the two compounds for systemic biological effects. A higher plasma concentration of the galactarate anion from disodium galactarate would likely lead to more pronounced systemic effects compared to an equimolar dose of galactaric acid.

Shared Biological Activities of the Galactarate Anion

Once absorbed, both compounds deliver the same active moiety: the galactarate anion. Therefore, they are expected to share the same downstream biological effects. Research has identified several potential therapeutic applications for galactarate.

  • Antioxidant Properties : Galactaric acid has been noted for its antioxidant capabilities, which may help mitigate oxidative stress by protecting against damage from reactive oxygen species.[6][7] This is a common feature of many sugar acids.

  • Chelating Agent : The dicarboxylic acid structure of galactarate allows it to chelate metal ions.[1][6] This property is valuable in reducing the toxicity of heavy metals.[6]

  • Immune Modulation : Studies have shown that galactaric acid can activate toll-like receptors 2 and 4 (TLR2 and TLR4), which are involved in the innate immune response. It has also been shown to increase the expression of interferon-gamma (IFN-γ) and IL-12, cytokines that can inhibit viral replication.

  • Metabolic Substrate : In microorganisms like E. coli, galactarate can be used as a sole source of carbon for growth, being degraded into key metabolic intermediates.[8]

G cluster_effects Biological Effects Galactarate Galactarate Anion Antioxidant Reduces Oxidative Stress Galactarate->Antioxidant Chelation Heavy Metal Chelation Galactarate->Chelation Immune Immune Modulation (TLR2/4) Galactarate->Immune Metabolism Carbon Source (Microbes) Galactarate->Metabolism

Caption: Key biological activities of the galactarate anion.

Proposed Experimental Protocols for Direct Comparison

To move from hypothesis to evidence, direct comparative studies are essential. The following protocols are designed to rigorously evaluate the differences in bioavailability and biological efficacy between disodium galactarate and galactaric acid.

Protocol 1: In Vitro Dissolution and Permeability Assay

This experiment will assess the dissolution rate and passive diffusion of each compound across a semi-permeable membrane, simulating intestinal absorption.

Objective: To compare the dissolution and permeability of disodium galactarate and galactaric acid.

Methodology:

  • Preparation: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Apparatus: Utilize a USP Dissolution Apparatus 2 (paddle apparatus) or a Franz diffusion cell system with a synthetic membrane (e.g., PAMPA) or Caco-2 cell monolayers.

  • Procedure (Dissolution):

    • Add a precise amount of either disodium galactarate or galactaric acid to the dissolution medium.

    • Stir at a constant rate (e.g., 75 RPM) and maintain a constant temperature (37°C).

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Analyze the concentration of dissolved galactarate using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Procedure (Permeability):

    • Load the donor compartment of the Franz cell with a saturated solution of each compound.

    • The receptor compartment should contain a physiological buffer.

    • Sample from the receptor compartment over time and analyze for galactarate concentration.

  • Data Analysis: Plot concentration versus time to determine the dissolution rate and calculate the permeability coefficient (Papp).

G Start Prepare Compounds & Media Dissolution Run Dissolution Assay Start->Dissolution Permeability Run Permeability Assay Start->Permeability Analysis Analyze Samples (HPLC/LC-MS) Dissolution->Analysis Permeability->Analysis Data Calculate Dissolution Rate & Papp Analysis->Data

Caption: Workflow for in vitro dissolution and permeability testing.

Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model

This experiment will provide definitive data on the oral bioavailability of each compound.

Objective: To compare the pharmacokinetic profiles of disodium galactarate and galactaric acid following oral administration in rats.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Dosing: Administer equimolar doses of disodium galactarate or galactaric acid via oral gavage. Include a control group receiving the vehicle (e.g., water or 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect blood samples from the tail vein or a cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of galactarate in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Bioavailability (F%) can be calculated if an intravenous dosing group is included.

G Start Acclimate & Fast Rats Dosing Oral Gavage (Equimolar Doses) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Process to Plasma Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK Calculate PK Parameters (Cmax, AUC) Analysis->PK

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Recommendations

The primary difference between disodium galactarate and galactaric acid for biological applications lies in their physicochemical properties, most notably water solubility.

  • Disodium Galactarate: Due to its higher solubility, it is the preferred form for applications requiring rapid dissolution and high oral bioavailability. This would be advantageous for systemic therapeutic effects where achieving a significant plasma concentration of the galactarate anion is desired.

  • Galactaric Acid: Its poor solubility makes it less suitable for oral delivery if systemic absorption is the goal. However, it could be considered for applications targeting the gastrointestinal tract, where its low solubility might result in higher local concentrations.

Future Research: The lack of direct comparative studies represents a significant knowledge gap. The experimental protocols outlined above provide a clear path forward for researchers to quantify the differences in bioavailability and confirm whether the enhanced solubility of disodium galactarate translates to superior biological efficacy in vivo. Such studies are crucial for making informed decisions in drug development and other biomedical applications.

References

A comprehensive list of references will be provided upon request, including full citations and clickable URLs for verification.

Sources

Comparative

A Comparative Guide to Stabilizers in Drug Formulations: Evaluating the Performance of Disodium Galactarate

For researchers, scientists, and drug development professionals, ensuring the stability of a drug product throughout its shelf life is a cornerstone of safe and effective therapeutic design.[1][2] The choice of excipient...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stability of a drug product throughout its shelf life is a cornerstone of safe and effective therapeutic design.[1][2] The choice of excipients, particularly stabilizers, plays a pivotal role in preventing the degradation of active pharmaceutical ingredients (APIs), especially for sensitive biologic drugs like monoclonal antibodies.[3][4] This guide provides an in-depth evaluation of Disodium galactarate as a stabilizer in drug formulations, comparing its potential performance against commonly used alternatives. We will delve into the mechanistic underpinnings of drug stabilization, present detailed experimental protocols for stability assessment, and offer a comparative analysis based on available scientific evidence.

The Critical Role of Stabilizers in Pharmaceutical Formulations

Drug degradation is a multifaceted process influenced by environmental factors such as temperature, moisture, and light.[1][5] These factors can trigger chemical reactions like hydrolysis, oxidation, and aggregation, leading to a loss of potency and the formation of potentially harmful impurities.[1][6] Stabilizers are incorporated into formulations to mitigate these degradation pathways and ensure the drug product maintains its quality, efficacy, and safety over time.[1][2][4]

The selection of an appropriate stabilizer is a critical decision in formulation development, guided by the specific degradation pathways of the API and the desired characteristics of the final drug product.[4] Commonly used stabilizers include sugars, polyols, amino acids, surfactants, and chelating agents, each with distinct mechanisms of action.[4][7][8][9]

Disodium Galactarate: A Potential Multifunctional Stabilizer

Disodium galactarate, the disodium salt of galactaric acid (also known as mucic acid), is a dicarboxylic acid derived from the oxidation of galactose.[8][10][11][12] Its chemical structure, featuring multiple hydroxyl groups and two carboxyl groups, suggests several potential mechanisms for drug stabilization.

Mechanism of Action

While direct comparative studies on Disodium galactarate as a primary drug stabilizer are not extensively available in peer-reviewed literature, its chemical properties allow us to infer its potential stabilizing mechanisms:

  • Chelating Agent: The dicarboxylic acid structure of galactarate enables it to act as a chelating agent, binding to trace metal ions that can catalyze oxidative degradation of the API.[8] This is a well-established mechanism for stabilizers like EDTA.[13]

  • pH Buffering: As a salt of a weak acid, Disodium galactarate can contribute to the buffering capacity of a formulation, helping to maintain the optimal pH for API stability.

  • Hydration and Water Replacement: The numerous hydroxyl groups in the galactarate molecule can form hydrogen bonds with the API, potentially replacing the water molecules that are removed during lyophilization (freeze-drying). This "water replacement hypothesis" is a primary mechanism by which sugars and polyols stabilize proteins in the solid state.[9]

A Comparative Overview of Common Stabilizers

The following table provides a qualitative comparison of Disodium galactarate with other widely used stabilizers in drug formulations.

Stabilizer ClassExamplesPrimary Stabilization Mechanism(s)Potential AdvantagesPotential Disadvantages
Dicarboxylic Acid Salts Disodium Galactarate Chelation, pH buffering, potential for hydrogen bondingMultifunctional (chelator and potential lyoprotectant)Limited direct comparative data available
Sugars (Disaccharides) Sucrose, TrehalosePreferential exclusion, vitrification, hydrogen bonding (water replacement)[7][9][14]Well-established efficacy, especially for biologics[14]Can hydrolyze at low pH and elevated temperatures, leading to glycation[2]
Polyols (Sugar Alcohols) Mannitol, SorbitolPreferential exclusion, bulking agent in lyophilization, cryoprotectant[7][8][15]Provide cake structure in lyophilized products, can reduce viscosity[15]Can crystallize during freeze-drying, potentially compromising stability[15]
Amino Acids Arginine, Glycine, HistidinePreferential exclusion, pH buffering, inhibition of aggregation, viscosity reduction[7][16]Can address multiple stability challenges, including viscosity of high-concentration formulations[8]Effects can be protein-specific and concentration-dependent[7]
Surfactants Polysorbate 80, Polysorbate 20Reduce surface tension, prevent adsorption and aggregation at interfaces[7][17]Highly effective at low concentrations for preventing surface-induced aggregation[17]Can degrade via hydrolysis and oxidation, potentially impacting protein stability[18]
Chelating Agents Disodium Edetate (EDTA)Sequesters metal ions that catalyze oxidation[13][18][19]Effective at preventing metal-catalyzed oxidation[13][18]Can potentially enhance protein degradation under certain conditions[20]

Experimental Evaluation of Stabilizer Performance

To objectively compare the performance of Disodium galactarate with other stabilizers, a series of well-defined experimental studies are necessary. The following sections outline the methodologies for key stability-indicating assays.

Thermal Stability Assessment: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for evaluating the thermal stability of proteins by measuring the heat changes that occur as the protein unfolds upon heating.[6][16][21] The midpoint of the unfolding transition, known as the melting temperature (Tm), is a key indicator of thermal stability. A higher Tm indicates greater stability.

Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P1 Prepare protein solutions with different stabilizers P2 Dialyze against formulation buffer P1->P2 P3 Determine protein concentration P2->P3 D1 Load sample and reference buffer into DSC cells P3->D1 D2 Set experimental parameters (scan rate, temperature range) D1->D2 D3 Run DSC scan D2->D3 A1 Subtract buffer baseline from sample thermogram D3->A1 A2 Fit data to determine Tm and ΔH A1->A2 A3 Compare Tm values between formulations A2->A3

Caption: Workflow for assessing protein thermal stability using DSC.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the model protein (e.g., Lysozyme or a monoclonal antibody) in the presence of Disodium galactarate and other stabilizers (e.g., sucrose, mannitol) at various concentrations.

    • Dialyze all samples against the same formulation buffer to ensure a consistent chemical environment.

    • Accurately determine the protein concentration of each sample.

  • DSC Instrument Setup:

    • Thoroughly clean the sample and reference cells with appropriate cleaning solutions.

    • Perform buffer-buffer baseline scans to ensure instrument stability.[21]

  • DSC Analysis:

    • Load the protein sample into the sample cell and the matched buffer into the reference cell.

    • Set the experimental parameters:

      • Start Temperature: e.g., 20°C

      • End Temperature: e.g., 100°C

      • Scan Rate: e.g., 60°C/hour[6]

    • Initiate the temperature scan.

  • Data Analysis:

    • Subtract the buffer baseline from the sample thermogram to obtain the excess heat capacity curve.[21]

    • Fit the transition peak using appropriate software to determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH).[21]

    • Compare the Tm values obtained for the different stabilizer formulations. A higher Tm indicates a more stable formulation.

Quantitative Comparison of Common Stabilizers on Protein Thermal Stability

The following table presents representative data from literature on the effect of common stabilizers on the thermal stability of various proteins.

ProteinStabilizer (Concentration)ΔTm (°C) (Increase from control)Reference
Lysozyme (pH 3)Sorbitol (50% w/w)18.5[6]
OvalbuminSucrose (50% w/w)10.2[6]
α-ChymotrypsinogenGlycerol (50% w/w)6.8[6]
Monoclonal Antibody 1SucroseIncrease in stability observed[3]
Monoclonal Antibody 1Polysorbate 80Increase in stability observed[3]
Moisture Sorption Analysis: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature.[14][22][23] This is crucial for evaluating the hygroscopicity of a lyophilized drug product, as excessive moisture uptake can lead to physical and chemical instability.[24]

Experimental Workflow for DVS

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_analysis Data Analysis P1 Lyophilize formulations containing different stabilizers D1 Place a known mass of the lyophilized powder in the DVS instrument P1->D1 D2 Dry the sample in situ at 0% RH D1->D2 D3 Stepwise increase of RH (e.g., 0% to 90% in 10% increments) D2->D3 D4 Measure mass change at each RH step until equilibrium D3->D4 D5 Stepwise decrease of RH (desorption) D4->D5 A1 Plot equilibrium moisture content vs. %RH to generate sorption isotherm D5->A1 A2 Compare isotherms for different formulations A1->A2

Caption: Workflow for assessing moisture sorption of lyophilized formulations using DVS.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare lyophilized (freeze-dried) cakes of the drug formulation containing Disodium galactarate and other stabilizers.

  • DVS Instrument Setup and Analysis:

    • Place a precisely weighed amount of the lyophilized powder (typically 10-20 mg) into the DVS sample pan.[25]

    • Dry the sample in situ at 0% RH until a stable mass is achieved.

    • Program the instrument to increase the relative humidity in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).[25]

    • At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[5]

    • After reaching the maximum RH, a desorption isotherm is typically measured by decreasing the RH in a similar stepwise manner.

  • Data Analysis:

    • The equilibrium mass at each RH step is used to calculate the percentage moisture content.

    • A moisture sorption isotherm is generated by plotting the equilibrium moisture content (% weight change) against the relative humidity.

    • The isotherms of formulations containing different stabilizers are compared. A lower moisture uptake indicates better protection against humidity.

Moisture Sorption Isotherms of Common Pharmaceutical Excipients

The following table summarizes the general moisture sorption behavior of some common excipients.

ExcipientMoisture Sorption Behavior at 25°CReference
Polyvinylpyrrolidone (PVP)Highly hygroscopic, reaching 22-24% moisture at 60% RH[7]
Microcrystalline Cellulose (MCC)Shows a Type II (s-shaped) isotherm, with moisture content increasing with RH[26]
MannitolGenerally low moisture sorption, but can be affected by crystallinity[27]
LactoseMoisture sorption can be influenced by its amorphous content[27]

Note: The moisture sorption isotherm for Disodium galactarate would need to be experimentally determined for a direct comparison.

Forced Degradation Studies

Forced degradation studies, or stress testing, are used to accelerate the degradation of a drug product to identify potential degradation products and pathways.[7][8] These studies are essential for developing and validating stability-indicating analytical methods.[8]

Logical Relationship in Forced Degradation Studies

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analytical Techniques Thermal Thermal Stress (Elevated Temperature) HPLC HPLC/UPLC (Purity, Degradants) Thermal->HPLC SEC Size Exclusion Chromatography (Aggregates, Fragments) Thermal->SEC Photolytic Photolytic Stress (Light Exposure) Photolytic->HPLC Photolytic->SEC Hydrolytic Hydrolytic Stress (Acid/Base) Hydrolytic->HPLC Hydrolytic->SEC Oxidative Oxidative Stress (e.g., H2O2) Oxidative->HPLC Oxidative->SEC Formulation Drug Formulation with Stabilizer Formulation->Thermal Formulation->Photolytic Formulation->Hydrolytic Formulation->Oxidative MS Mass Spectrometry (Identification of Degradants) HPLC->MS

Caption: Relationship between stress conditions and analytical outcomes in forced degradation studies.

General Protocol for Forced Degradation:

  • Sample Preparation:

    • Prepare solutions of the drug product with Disodium galactarate and other stabilizers.

  • Application of Stress Conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period.

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

    • Hydrolytic Stress: Adjust the pH of the samples to acidic and basic conditions (e.g., pH 3 and pH 9) and incubate.

    • Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., hydrogen peroxide) to the samples.

  • Analysis of Stressed Samples:

    • At predetermined time points, withdraw aliquots of the stressed samples.

    • Analyze the samples using a suite of stability-indicating methods, such as:

      • Size Exclusion Chromatography (SEC-HPLC): To quantify aggregates and fragments.

      • Reversed-Phase HPLC (RP-HPLC): To assess purity and quantify degradation products.

      • Mass Spectrometry (MS): To identify the chemical nature of the degradation products.

  • Data Evaluation:

    • Determine the degradation kinetics for each formulation under each stress condition.[28]

    • Compare the rate and extent of degradation for the different stabilizers. A lower degradation rate indicates better stabilizing performance.

Conclusion and Future Perspectives

Disodium galactarate presents itself as a promising, multifunctional stabilizer for pharmaceutical formulations, with potential roles as a chelating agent, pH buffer, and lyoprotectant. Its performance relative to established stabilizers like sucrose, mannitol, and EDTA warrants further investigation through direct, head-to-head experimental comparisons. The protocols outlined in this guide provide a robust framework for such an evaluation.

For drug development professionals, the selection of a stabilizer should be a data-driven process. While traditional excipients have a long history of use, novel stabilizers like Disodium galactarate may offer unique advantages for specific drug products. As the landscape of biopharmaceuticals continues to evolve, a deeper understanding of the interplay between APIs and a wider range of excipients will be crucial for the development of safe, stable, and effective medicines.

References

  • Back, J. F., Oakenfull, D., & Smith, M. B. (1979). Increased thermal stability of proteins in the presence of sugars and polyols. Biochemistry, 18(23), 5191–5196.
  • Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Physical stability of proteins in aqueous solution: mechanism and driving forces in nonnative protein aggregation. Pharmaceutical research, 20(9), 1325–1336.
  • Fink, A. L. (1998). Protein aggregation: folding aggregates, inclusion bodies and amyloid. Folding and design, 3(1), R9-R23.
  • Durowoju, I. B., Bhandal, K. S., Hu, J., Carpick, B., & Kirkitadze, M. (2017). Differential Scanning Calorimetry-A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of visualized experiments: JoVE, (121), 55262.
  • ICH, Q1A(R2). (2003). Stability testing of new drug substances and products.
  • Crouter, A., & Briens, L. (2014). The effect of moisture on the flowability of pharmaceutical excipients. AAPS PharmSciTech, 15(1), 65–74.
  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of pharmaceutical sciences, 86(1), 1–12.
  • Johnson, C. M. (2002). Differential scanning calorimetry as a tool for protein folding and stability. Archives of biochemistry and biophysics, 399(1), 1-22.
  • Wang, W. (2000). Lyophilization and development of solid protein pharmaceuticals. International journal of pharmaceutics, 203(1-2), 1-60.
  • Lavoisier, A., & Schlaeppi, J. M. (2015). High-throughput screening of formulations to optimize the thermal stability of a therapeutic monoclonal antibody. Journal of biomolecular screening, 20(2), 216–225.
  • TA Instruments. (n.d.). Dynamic Vapor Sorption (DVS)
  • Andya, J. D., & Maa, Y. F. (1998). The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies. Pharmaceutical research, 15(12), 1913–1918.
  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis.
  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis.
  • Burnett, D., Naderi, M., & Acharya, M. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.
  • Sule, S., & Ambadekar, S. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. Universal Journal of Pharmaceutical Research, 5(5), 45-49.
  • Wang, W., & Singh, S. (2017). Stabilization effects of saccharides in protein formulations: A review of sucrose, trehalose, cyclodextrins and dextrans. European Journal of Pharmaceutical Sciences, 106, 147-160.
  • Patel, N. G., & Serajuddin, A. T. M. (2022). Moisture sorption by polymeric excipients commonly used in amorphous solid dispersion and its effect on glass transition temperature: I. Polyvinylpyrrolidone and related copolymers. International journal of pharmaceutics, 616, 121532.
  • Nowak, C., et al. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 9(8), 1217-1232.
  • Thakral, S., Sonje, J., & Munjal, B. (2021). Stabilizers and their interaction with formulation components in frozen and freeze-dried protein formulations. Journal of Pharmaceutical Sciences, 110(1), 26-44.
  • PubChem. (n.d.). Disodium galactarate.
  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS)
  • Google Patents. (n.d.).
  • CD Bioparticles. (n.d.).
  • Shah, V. P., et al. (2009). Mannitol as an Excipient for Lyophilized Injectable Formulations. Journal of Pharmaceutical Sciences, 98(11), 4107-4123.
  • Ammar, H. O., Ibrahim, S. A., & Abd El-Mohsen, M. G. (1982). Effect of chelating agents on the stability of injectable isoniazid solutions. Pharmazie, 37(4), 270-271.
  • Esposito, E., et al. (2019). Lyoprotective Effects of Mannitol and Lactose Compared to Sucrose and Trehalose: Sildenafil Citrate Liposomes as a Case Study. Pharmaceutics, 11(10), 516.
  • DrugFuture. (n.d.). Galactaric Acid.
  • Singh, S. K., & Singh, J. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology, 39(8), 32-37.
  • Maggio, E. T. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
  • USP-NF. (2019). <1059> Excipient Performance.
  • Biolin Scientific. (n.d.). Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability.
  • Intertek. (n.d.).
  • PubChem. (n.d.). Galactaric acid.
  • Fiume, M. M., et al. (2002). Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. International journal of toxicology, 21 Suppl 2, 95–142.
  • Narhi, L. O., et al. (2024). An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 113(3), 505-512.
  • Shimanovich, U., et al. (2015). Degradation Kinetics of Stabilized Pluronic Micelles under the Action of Ultrasound. Polymers, 7(12), 2636-2646.
  • Randolph, T. W., & Jones, L. S. (2002). Surfactant-stabilized protein formulations. Pharmaceutical research, 19(11), 1594–1600.
  • Ha, E., Wang, W., & Wang, Y. J. (2018). Edetate Disodium as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer. Journal of pharmaceutical sciences, 108(2), 856–864.
  • PubChem. (n.d.). Edta disodium.
  • Guan, H., et al. (2025). Protein-Derived Chelating Peptides: Preparation, Conformational Relationships, and Biological Activities. Journal of Agricultural and Food Chemistry, 73(38).
  • Kleinhans, C., et al. (2020).
  • Wu, Y., et al. (2024). Novel insights into whey protein peptide-iron chelating agents: Structural characterization, in vitro stability and functional properties. Food Chemistry, 442, 138407.
  • Tang, Y., et al. (2021). Preparation, characterization and in vitro stability of iron-chelating peptides from mung beans. Food & Function, 12(16), 7268-7278.
  • Wu, Y., et al. (2024). Novel insights into whey protein peptide-iron chelating agents: Structural characterization, in vitro stability and functional properties. Food Chemistry, 442, 138407.

Sources

Validation

A Comparative Environmental Assessment of Disodium Galactarate and Alternative Chelating Agents

A Technical Guide for Researchers and Drug Development Professionals The selection of a chelating agent in research and pharmaceutical development extends beyond mere efficacy. As environmental stewardship becomes a crit...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The selection of a chelating agent in research and pharmaceutical development extends beyond mere efficacy. As environmental stewardship becomes a critical aspect of scientific and corporate responsibility, understanding the ecological footprint of the chemicals we employ is paramount. This guide offers an in-depth comparison of the environmental impact of Disodium Galactarate against commonly used chelating agents such as Ethylenediaminetetraacetic acid (EDTA), Tetrasodium Glutamate Diacetate (GLDA), and Iminodisuccinic Acid (IDS).

The narrative that follows is grounded in the principles of scientific integrity, providing objective data and standardized methodologies to empower informed decision-making. We will delve into the causality behind experimental choices for environmental assessment and present self-validating protocols to ensure the trustworthiness of the findings.

The Environmental Dilemma of Traditional Chelating Agents

For decades, EDTA has been the workhorse of chelating agents due to its high efficacy and broad applicability. However, its significant environmental drawback is its poor biodegradability.[1][2] EDTA's persistence in aquatic environments is a major concern, as it can remobilize heavy metals from sediments, potentially increasing their bioavailability and toxicity.[1][3][4] This persistence has led to its classification as a major organic pollutant in many regions, prompting a shift towards greener alternatives.[1][3]

The Emergence of Biodegradable Chelating Agents

In response to the environmental concerns posed by EDTA, a new generation of "green" chelating agents has emerged. These compounds are designed to be readily biodegradable, minimizing their environmental persistence and impact. Among these, Disodium Galactarate, GLDA, and IDS have shown considerable promise.

Disodium Galactarate , derived from a naturally occurring sugar acid, is positioned as a sustainable and environmentally benign option. Its biodegradability is a key attribute, offering a stark contrast to the persistence of EDTA.

GLDA (Tetrasodium Glutamate Diacetate) is another green chelating agent derived from a natural amino acid, L-glutamic acid.[5][6] It is recognized for its excellent biodegradability, often achieving over 60% degradation within 28 days, and is produced from renewable biological sources.[5][7]

IDS (Iminodisuccinic Acid) is a readily biodegradable chelating agent that has been commercially available since 1998.[8] It demonstrates rapid biodegradation, with some studies showing about 80% degradation after only 7 days.[8][9]

Comparative Environmental Profile

To objectively assess the environmental impact of these chelating agents, we must consider several key parameters: biodegradability, aquatic toxicity, and bioaccumulation potential.

Chelating AgentPrimary FeedstockReady Biodegradability (OECD 301F, 28 days)Aquatic Toxicity (Algae, EC50)Aquatic Toxicity (Daphnia, EC50)
Disodium Galactarate Galactaric Acid (Sugar-derived)Data not readily available in reviewed literatureData not readily available in reviewed literatureData not readily available in reviewed literature
EDTA Petrochemical< 20% (Poor)[10]LowLow
GLDA L-Glutamic Acid (Renewable)> 60% (Readily biodegradable)[6][7]LowLow
IDS Maleic Anhydride, Ammonia~80% in 7 days (Readily biodegradable)[8][9]LowLow
MGDA Petrochemical> 80% (Readily biodegradable)[10]LowLow

EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% effect (e.g., growth inhibition in algae, immobilization in daphnia) after a specified exposure time.

While specific, publicly available data on the ready biodegradability and aquatic toxicity of Disodium Galactarate is limited in the reviewed literature, its derivation from a natural sugar acid suggests a favorable environmental profile. However, rigorous testing according to standardized protocols is necessary for a definitive comparison.

In contrast, GLDA, IDS, and MGDA have been more extensively studied and are recognized as readily biodegradable alternatives to EDTA.[5][6][7][10][11][12][13][14][15][16] They exhibit low aquatic toxicity and do not pose a significant risk of bioaccumulation.

Methodologies for Environmental Impact Assessment

To ensure the scientific validity of environmental impact assessments, standardized protocols developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are employed.

This test is a cornerstone for assessing the ultimate biodegradability of a chemical. It measures the oxygen consumed by microorganisms as they break down the test substance in a closed system. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical oxygen demand (ThOD) within a 28-day period.[17]

Experimental Protocol: OECD 301F

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and conditioned.

  • Test Setup: A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium as the sole source of organic carbon.[17][18] This medium is then inoculated with the prepared activated sludge.

  • Incubation: The test flasks are sealed in a respirometer and incubated at a constant temperature (typically 20-24°C) in the dark for 28 days.[17][19]

  • Measurement: The consumption of oxygen is continuously monitored by measuring the pressure change within the flasks.[18][19] Carbon dioxide produced is absorbed by a suitable agent (e.g., potassium hydroxide).

  • Data Analysis: The amount of oxygen consumed is corrected for the blank (inoculum only) and expressed as a percentage of the ThOD.

To evaluate the potential harm to aquatic ecosystems, toxicity tests are conducted on representative organisms from different trophic levels.

  • Algal Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of freshwater algae over a 72-hour period.[20][21][22][23][24] The endpoint is the EC50 for growth inhibition.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that immobilizes 50% of the test organism (Daphnia magna) within a 48-hour exposure period.[25][26][27][28][29]

Visualizing Key Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

G cluster_workflow Environmental Impact Assessment Workflow A Substance Identification (e.g., Disodium Galactarate) B Ready Biodegradability Test (OECD 301F) A->B C Aquatic Toxicity Tests (OECD 201, 202) A->C D Data Analysis & Comparison B->D C->D E Environmental Risk Assessment D->E

Caption: A simplified workflow for assessing the environmental impact of a chemical substance.

G cluster_structures Chemical Structures of Chelating Agents cluster_dsg Disodium Galactarate cluster_edta EDTA cluster_glda GLDA cluster_ids IDS DSG EDTA GLDA IDS

Caption: Molecular structures of Disodium Galactarate, EDTA, GLDA, and IDS.

Conclusion and Future Outlook

The transition from persistent chelating agents like EDTA to readily biodegradable alternatives is a crucial step towards more sustainable scientific practices. While Disodium Galactarate presents a promising green profile due to its natural origins, a comprehensive environmental assessment based on standardized OECD protocols is necessary to definitively establish its comparative advantages.

Chelating agents such as GLDA and IDS have already demonstrated their favorable environmental profiles, offering high efficacy coupled with rapid biodegradation and low aquatic toxicity. For researchers, scientists, and drug development professionals, the selection of a chelating agent should be a holistic decision, balancing performance requirements with a commitment to minimizing environmental impact. The continued development and adoption of green chelating agents will be instrumental in advancing both scientific innovation and ecological responsibility.

References

  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. (n.d.). ResearchGate. Retrieved from [Link]

  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Sillanpää, M., & Oikari, A. (1996). Environmental fate of EDTA and DTPA. Chemosphere, 33(2), 209-218. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 202: Daphnia Sp., Immobilization Test. Retrieved from [Link]

  • Oviedo, C., & Rodríguez, J. (2003). EDTA: the chelating agent under environmental scrutiny. Química Nova, 26(6), 901-905. Retrieved from [Link]

  • BiotecnologieBT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]

  • Charles River. (n.d.). OECD 202: Daphnia sp. acute immobilization test. Retrieved from [Link]

  • Cosmébio. (2024, July 10). EDTA - What to Know About this Cosmetic Ingredient. Retrieved from [Link]

  • Cokesa, Z., Jördening, H. J., & Buchholz, K. (2001). Biodegradation of All Stereoisomers of the EDTA Substitute Iminodisuccinate by Agrobacterium tumefaciens BY6 Requires an Epimerase and a Stereoselective C-N Lyase. Applied and Environmental Microbiology, 67(8), 3565–3571. Retrieved from [Link]

  • Area. (n.d.). EDTA Therapy Risks. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]

  • GLP. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50. Retrieved from [Link]

  • OECD. (n.d.). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • OECD. (n.d.). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Yuanlian Chemical. (2025, May 9). Tetrasodium Glutamate Diacetate (GLDA): A Comprehensive Guide. Retrieved from [Link]

  • Pinto, I. S. S., Neto, I. F. F., & Soares, H. M. V. M. (2014). Biodegradable chelating agents for industrial, domestic, and agricultural applications—a review. Environmental Science and Pollution Research, 21(20), 11893–11906. Retrieved from [Link]

  • LookChem. (n.d.). Tetrasodium Iminodisuccinate (IDS), Water Soluble Powder, Technical Grade. Retrieved from [Link]

  • Impact Solutions. (n.d.). OECD 301f : Manometric Respirometry Test. Retrieved from [Link]

  • Haining Chem-Bright Co., Ltd. (n.d.). What is Iminodisuccinic Acid (IDS)and its main application? Retrieved from [Link]

  • De Candia, M., et al. (2022). Deployment of a Novel Organic Acid Compound Disinfectant against Common Foodborne Pathogens. International Journal of Environmental Research and Public Health, 19(24), 16584. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]

  • Aropha. (n.d.). OECD 301F: Manometric Respiratory Biodegradability Test. Retrieved from [Link]

  • Shandong Yuanlian. (2025, October 16). Tetrasodium Glutamate Diacetate (GLDA): The High-Performance, Biodegradable Chelator for a Sustainable Europe. Retrieved from [Link]

  • Shandong Yuanlian. (2025, November 21). Tetrasodium Iminodisuccinate (IDS): The Readily Biodegradable Chelator for Sustainable European Industries. Retrieved from [Link]

  • Olipes. (2024, January 16). Determination of final biodegradability. OEDC 301F ¨manometric respirometry method¨. Retrieved from [Link]

  • Xylem Analytics. (2019, November 1). Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. Retrieved from [Link]

  • Shandong Yuanlian. (2025, August 26). MGDA: The Sustainable Successor to EDTA in Modern Industrial Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biodegradable chelating agents for industrial, domestic, and agricultural applications-a review. Retrieved from [Link]

  • LinkedIn. (n.d.). Biodegradable Chelating Agents Market Growth Analysis - Size and Forecast 2025-2029. Retrieved from [Link]

  • Shandong Mopai Biotechnology Co., LTD. (n.d.). disodium galactarate CAS NO.1955-73-3. Retrieved from [Link]

  • SINOCHEM. (2025, November 25). GLDA: The Rising Star of Green Chelation. Retrieved from [Link]

  • PubChem. (n.d.). Disodium galactarate. Retrieved from [Link]

  • Faber, F., et al. (2016). Host-mediated sugar oxidation promotes post-antibiotic pathogen expansion. Nature, 534(7609), 697–699. Retrieved from [Link]

  • PubChem. (n.d.). D-Glucarate and D-Galactarate Degradation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biodegradation of Disodium Cocoamphodiacetate by a Wastewater Microbial Consortium. Retrieved from [Link]

  • Sharvelle, S., et al. (2008). Biodegradation of disodium cocoamphodiacetate by a wastewater microbial consortium. Journal of Environmental Engineering, 134(11), 941-947. Retrieved from [Link]

  • Fernández-Cruz, M. L., et al. (2024). Toxic Effects of Different Coating-Related Functionalized Nanoparticles on Aquatic Organisms. International Journal of Molecular Sciences, 25(4), 2187. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide for Laboratory Professionals: Proper Disposal Procedures for Disodium Galactarate

In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of disodium galactarate, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. As your partner in the laboratory, we are committed to providing value that extends beyond the product itself, ensuring you have the information needed to operate safely and efficiently.

The First Principle: Waste Characterization

The foundation of any chemical disposal procedure is accurate waste characterization. The regulatory pathway for disposal is determined entirely by whether the waste is classified as "hazardous" under the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its disposal—a concept known as "cradle-to-grave" management.[1][2]

Disodium galactarate, in its pure form, is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] This assessment is typically based on the following RCRA characteristics:

  • Ignitability: The ability to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal when ingested or absorbed.

Actionable Directive: Always consult the manufacturer's Safety Data Sheet (SDS) as the primary source of information. An SDS for disodium galactarate from a reputable supplier will explicitly state that it is not a hazardous substance.[3] However, this classification applies only to the pure, uncontaminated product.

Table 1: Disodium Galactarate Disposal Profile
PropertySummarySource & Implication
RCRA Hazardous Status Non-hazardous[3] Does not fall under RCRA Subtitle C regulations; managed under Subtitle D for non-hazardous solid waste.[4]
Physical Form White to light brown crystalline powder[5][6] As a solid, it is less prone to accidental release than a liquid. Avoid generating dust during handling.[3]
Known Health Hazards None listed under GHS[3] While not classified as hazardous, standard laboratory PPE (gloves, eye protection) is required.
Chemical Stability Stable under standard ambient conditions[3] No risk of violent decomposition or reaction under normal storage and handling.
Incompatible Materials Strong oxidizing agents[6] Must be segregated from strong oxidizers to prevent hazardous reactions.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for disposing of disodium galactarate waste. This workflow ensures that all potential contaminations and institutional requirements are considered, forming a self-validating system for safe disposal.

DisposalWorkflow start Start: Generate Disodium Galactarate Waste check_contamination Is the waste mixed with any other chemicals? start->check_contamination is_hazardous Is any contaminant a RCRA Hazardous Waste? check_contamination->is_hazardous Yes non_hazardous_waste Pure Disodium Galactarate (Non-Hazardous Waste) check_contamination->non_hazardous_waste No is_hazardous->non_hazardous_waste No (e.g., mixed with non-hazardous buffer salts) hazardous_waste Treat Entire Mixture as HAZARDOUS WASTE is_hazardous->hazardous_waste Yes consult_ehs Consult Institutional EHS Office for Disposal Protocol non_hazardous_waste->consult_ehs dispose_labpack Package, Label, and Segregate for Chemical Waste Pickup hazardous_waste->dispose_labpack Follow Hazardous Waste Protocol ehs_instructs_trash EHS Approval for Regular Solid Waste? consult_ehs->ehs_instructs_trash dispose_trash Dispose in Labeled Container for Regular Trash Pickup ehs_instructs_trash->dispose_trash Yes ehs_instructs_trash->dispose_labpack No / Default Protocol

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Disodium Galactarate

Welcome to your comprehensive guide on the safe handling of Disodium galactarate. As researchers and drug development professionals, our commitment to safety is as paramount as our scientific pursuits.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of Disodium galactarate. As researchers and drug development professionals, our commitment to safety is as paramount as our scientific pursuits. While Disodium galactarate is not classified as a hazardous substance, adherence to proper laboratory protocols is non-negotiable. This guide is designed to provide you with essential, immediate safety and logistical information, ensuring that your work is not only groundbreaking but also fundamentally safe. We will delve into the causality behind each recommendation, building a framework of self-validating safety practices that you can trust.

Hazard Assessment: The "Why" Behind the Precautions

Disodium galactarate is the disodium salt of galactaric acid, a sugar acid.[1] Based on available safety data for similar non-hazardous substances, the primary risks associated with handling Disodium galactarate in its solid, powdered form are mechanical, not chemical.[2]

  • Inhalation: Fine powders can become airborne during handling, and inhaling any particulate matter can lead to respiratory irritation.[3][4]

  • Eye Contact: Dust particles can cause mechanical irritation, redness, and discomfort if they come into contact with the eyes.[5][6]

  • Skin Contact: While not considered a skin irritant, prolonged contact with any chemical powder can potentially cause minor irritation for sensitive individuals.

Therefore, our protective measures are designed to mitigate these physical hazards by creating effective barriers.

Core PPE Recommendations: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) should always be based on a risk assessment of the specific task being performed.[4] For handling Disodium galactarate, the following PPE is recommended to prevent exposure to airborne particulates.

Protection Type Recommended PPE Rationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against airborne dust and accidental splashes. Goggles provide a tighter seal for handling larger quantities or when significant dust is anticipated.[7][8]
Hand Protection Nitrile gloves.Provides a barrier against skin contact and prevents contamination of the product.[9] Gloves should be inspected before use and disposed of properly after handling.
Body Protection Standard laboratory coat.Protects skin and personal clothing from dust and spills.[3]
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A dust mask (e.g., N95) is recommended when handling larger quantities or if dust generation is likely.Minimizes the inhalation of airborne powder.[4][7]

Operational Workflow: From Preparation to Clean-up

A systematic approach to handling ensures safety and efficiency. The following workflow outlines the key steps for working with Disodium galactarate.

PPE Selection Workflow

The level of PPE required can be determined by the scale and nature of your work. This diagram illustrates a simple decision-making process.

PPE_Workflow start Start: Handling Disodium Galactarate task_scale Assess Task Scale & Dust Potential start->task_scale small_scale Small Scale / Low Dust (e.g., <1g, weighing) task_scale->small_scale Low large_scale Large Scale / High Dust (e.g., >1g, bulk transfer) task_scale->large_scale High ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Dust Mask (N95) large_scale->ppe_enhanced end_point Proceed with Task ppe_standard->end_point ppe_enhanced->end_point

Caption: PPE selection based on task scale.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure your workspace is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are accessible.[5]

    • Don the appropriate PPE as determined by your risk assessment (see table and diagram above).

  • Handling the Solid:

    • When weighing, use a chemical fume hood or a balance with a draft shield to minimize air currents that could disperse the powder.

    • Handle the container carefully to avoid generating dust.

    • Use a spatula or scoop for transfers. Avoid pouring the powder from a height.

  • Preparing Solutions:

    • Add the solid to the solvent slowly to prevent splashing.

    • If the dissolution is exothermic, use an appropriate container (e.g., borosilicate glass) and cool the solution as needed.

  • Post-Handling:

    • Clean any spills immediately (see Section 4).

    • Wipe down the work surface with a damp cloth.

    • Doff PPE in the correct order to avoid contaminating yourself: first gloves, then lab coat, and finally eye protection.

    • Wash your hands thoroughly with soap and water after completing the work.

Spill and Exposure Procedures

In the event of an accidental release or exposure, follow these steps:

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing your PPE, gently sweep up the solid material, avoiding dust generation. A damp paper towel can be used to wipe up remaining residue.

    • Place the collected material and cleaning supplies into a sealed container for disposal.

  • Skin Contact:

    • Wash the affected area immediately with plenty of soap and water.[10]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10]

    • Seek medical attention if irritation persists.

  • Inhalation:

    • Move to fresh air immediately.[10]

    • If you feel unwell, seek medical advice.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Unused Solid Material:

    • As Disodium galactarate is considered a non-hazardous salt, small quantities can often be disposed of in the normal trash, provided they are not contaminated with hazardous substances.[11][12] Always segregate non-hazardous waste from hazardous waste to reduce disposal costs and environmental impact.[11]

  • Aqueous Solutions:

    • Non-hazardous, water-soluble materials like Disodium galactarate can typically be disposed of down the drain with plenty of water, provided the solution's pH is between 5.5 and 9.5 and it does not contain any other prohibited materials.[13][14][15]

  • Contaminated PPE and Materials:

    • Gloves, paper towels, and other disposable materials contaminated with Disodium galactarate can be disposed of in the regular laboratory trash.[12]

Important: Always consult and adhere to your institution's specific waste disposal policies, as local regulations may vary.[13][15]

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. [Link]

  • Disodium galactarate | C6H8Na2O8. (n.d.). PubChem. [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, The University of British Columbia. [Link]

  • Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). University of Wisconsin–Madison. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). National Safety Products. [Link]

  • Personal Protection Equipment (PPE) – Tagged "powder free". (n.d.). To Go Packaging. [Link]

  • PPE Requirements. (n.d.). TCI Powder Coatings. [Link]

  • Safety Data Sheet Disodium 5'-Guanylate (GMP). (2022, April 5). Redox. [Link]

  • Safety Data Sheet: D(+)-Galactose. (n.d.). Carl ROTH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium galactarate
Reactant of Route 2
Disodium galactarate
© Copyright 2026 BenchChem. All Rights Reserved.